FliP protein
Description
Properties
CAS No. |
147604-96-4 |
|---|---|
Molecular Formula |
C6H11N3 |
Synonyms |
FliP protein |
Origin of Product |
United States |
Foundational & Exploratory
The Central Role of FliP in Bacterial Flagellar Assembly: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the bacterial protein FliP, a critical component of the flagellar Type III Secretion System (T3SS). We will explore its structure, function, and interactions within the export apparatus, presenting quantitative data, detailed experimental protocols, and visual representations of key processes to offer a comprehensive resource for the scientific community.
Introduction: The Bacterial Flagellum and the Type III Secretion System
The bacterial flagellum is a remarkable nanomachine that provides motility, a key factor in bacterial survival, colonization, and pathogenesis.[1] Its assembly is a complex, hierarchical process that relies on a specialized Type III Secretion System (T3SS) to export structural subunits from the cytoplasm to the growing distal end of the flagellum.[2][3][4] At the heart of this T3SS is the export gate complex, a sophisticated protein machinery embedded in the cytoplasmic membrane. This complex is primarily energized by the proton motive force (PMF), acting as a proton-driven protein exporter.[2][3][5]
The export gate is composed of several essential integral membrane proteins: FlhA, FlhB, FliP, FliQ, and FliR.[4][6][7][8][9] Among these, FliP is a central component, forming the primary conduit for substrate translocation across the inner membrane.[6] Understanding the structure and mechanism of FliP is crucial for elucidating the fundamentals of flagellar assembly and for identifying novel targets for antimicrobial drug development.
Structure and Stoichiometry of the FliP Protein
FliP is a transmembrane protein that oligomerizes to form a core part of the export channel.[6][8] High-resolution cryo-electron microscopy (cryo-EM) studies have revealed the intricate architecture of the export gate complex.[1][10]
FliP consists of four transmembrane helices with a significant periplasmic domain between the second and third helices.[8] It assembles with FliQ and FliR to form a helical assembly, the FliPQR complex.[10][11] This complex is located within the central pore of the MS-ring, the first structure of the basal body to assemble in the inner membrane.[12][13]
Early estimations suggested 4-5 copies of FliP per basal body.[6][8] However, more recent structural data has established a more precise stoichiometry for the core of the export gate. The complex is formed by five FliP subunits, four FliQ subunits, and one FliR subunit, denoted as FliP₅Q₄R₁.[11][14][15][16] This assembly forms a right-handed helical structure with a narrow central pore, which serves as the channel for exporting flagellar proteins.[10][17] A single copy of FlhB later associates with this core complex.[16]
The Role of FliP in the Flagellar Export Gate
FliP's primary role is to form the protein-conducting channel of the T3SS.[6] Several lines of evidence support the hypothesis that the pore is formed primarily, and perhaps entirely, by the FliP oligomer.[6]
Key Functions:
-
Protein Translocation: The central pore formed by the FliP₅-FliR₁ assembly acts as the conduit through which unfolded flagellar proteins, such as those for the rod, hook, and filament, are translocated across the cytoplasmic membrane.[10][16][17]
-
Proton Conduction: The flagellar T3SS is energized by the proton motive force (PMF).[2][3] While FlhA is considered a major component of the proton channel, FliP's role in coupling proton flow to substrate transport is integral to the export process.[5][18] The system functions as a proton-protein antiporter.[4]
-
Gatekeeping: The FliPQR complex features "gates" on both the cytoplasmic and periplasmic sides.[10] A methionine-rich loop in FliP is proposed to lie at the inner mouth of the channel, potentially forming a gasket to prevent ion leakage during cargo translocation.[6][17] The periplasmic gate, formed by the N-terminal helices of FliP and FliR, remains closed until the first rod protein, FliE, assembles, acting as a crucial checkpoint in the assembly sequence.[19]
The assembly of the export gate itself is a sequential process, proposed to begin with the formation of the FliP ring, potentially scaffolded by FliO, followed by the association of FliQ, FliR, FlhB, and finally FlhA.[20]
Caption: Assembly pathway of the flagellar T3SS export gate complex.
Quantitative Data on the Export Gate Complex
Quantitative analysis provides crucial insights into the molecular dynamics of the flagellar export apparatus. The available data is summarized below.
| Parameter | Component(s) | Value/Ratio | Organism(s) | Reference(s) |
| Stoichiometry | FliP : FliQ : FliR | 5 : 4 : 1 | Salmonella enterica | [11][14][15][16] |
| Stoichiometry | FlhB | 1 per complex | Salmonella enterica | [16] |
| Stoichiometry | FlhA | 9 per complex | Salmonella enterica | [16][21] |
| Stoichiometry | FliF (MS-Ring) | ~26 subunits | C. crescentus | [12] |
| Channel Diameter | T3SS Pore | ~2 nm | General | [11] |
| Export Rate (approx.) | Flagellin | >100 subunits/sec | E. coli | (Implied from assembly speed) |
| Energy Source | Protein Export | Proton Motive Force | Salmonella enterica | [2][3][5] |
FliP as a Potential Drug Target
The essentiality of the T3SS for flagellar assembly and, in many pathogenic bacteria, for virulence, makes its components attractive targets for novel antibiotics.[22] Since FliP forms the core of the export channel, inhibiting its function would directly halt flagellar construction and could impair virulence factor secretion in pathogens that use a related T3SS injectisome. A drug targeting the periplasmic domain of FliP could disrupt its oligomerization or block the export channel, leading to cell immobility and potentially increased susceptibility to host immune responses.[8] The development of inhibitors against FliP or its homologs represents a promising avenue for combating bacterial infections.[8]
Key Experimental Protocols
The study of FliP and the flagellar export apparatus relies on a combination of genetic, biochemical, and structural biology techniques. Detailed methodologies for key experiments are outlined below.
Protocol 1: Flagellar Protein Secretion Assay
This protocol is used to determine if flagellar proteins are successfully exported from the cytoplasm into the culture supernatant.
Objective: To analyze the secretion profile of flagellar subunits in wild-type vs. mutant strains (e.g., a fliP mutant).
Methodology:
-
Cell Culture: Grow bacterial strains (e.g., Salmonella enterica serovar Typhimurium) in a suitable liquid medium (e.g., LB broth) at 30-37°C with shaking to mid-logarithmic phase (OD₆₀₀ ≈ 0.6-0.8).
-
Cell Harvest: Pellet the cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C). The supernatant contains the secreted proteins, while the pellet contains the whole-cell proteins.
-
Sample Preparation (Supernatant):
-
Carefully transfer the supernatant to a new tube, avoiding the cell pellet.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining bacteria.
-
Precipitate the proteins from the supernatant using an agent like trichloroacetic acid (TCA) at a final concentration of 10% (v/v). Incubate on ice for at least 30 minutes.
-
Pellet the precipitated proteins by centrifugation at high speed (e.g., >15,000 x g for 20 minutes at 4°C).
-
Wash the protein pellet with cold acetone (B3395972) to remove residual TCA, and air-dry briefly.
-
-
Sample Preparation (Whole-Cell):
-
Resuspend the cell pellet from step 2 in a sample buffer (e.g., 1x SDS-PAGE loading buffer) and normalize by the culture's OD₆₀₀ to ensure equal loading.
-
Lyse the cells by boiling for 5-10 minutes.
-
-
SDS-PAGE and Immunoblotting:
-
Resuspend the precipitated supernatant proteins in 1x SDS-PAGE loading buffer.
-
Separate both whole-cell and supernatant protein samples on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with primary antibodies specific to the flagellar proteins of interest (e.g., anti-FlgD for hook-cap protein, anti-FliC for flagellin).[19]
-
Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
-
Analysis: Compare the presence and intensity of flagellar protein bands in the supernatant fractions between wild-type and mutant strains. A lack of protein in the mutant's supernatant indicates a secretion defect.[23]
Caption: Workflow for a flagellar protein secretion assay.
Protocol 2: Co-Immunoprecipitation (Co-IP) for Protein Interaction Analysis
This protocol is designed to isolate a protein of interest and identify its binding partners, which is essential for mapping interactions within the export gate complex.
Objective: To verify the interaction between FliP and another flagellar protein (e.g., FlhA).
Methodology:
-
Strain Engineering: Construct a bacterial strain expressing a tagged version of the "bait" protein (e.g., FliP with a C-terminal FLAG tag). Ensure the tagged protein is functional via a motility assay.
-
Cell Growth and Lysis:
-
Grow the engineered strain to mid-log phase.
-
Harvest cells by centrifugation and wash with a non-denaturing lysis buffer.
-
Lyse the cells using a method that preserves protein complexes, such as sonication or a French press, in the presence of protease inhibitors.
-
-
Clarification: Centrifuge the lysate at high speed to pellet cell debris. The supernatant (cleared lysate) contains the soluble protein complexes.
-
Immunoprecipitation:
-
Add the cleared lysate to magnetic or agarose (B213101) beads conjugated with an antibody against the tag (e.g., anti-FLAG antibody).
-
Incubate for several hours to overnight at 4°C with gentle rotation to allow the antibody to capture the bait protein and its interacting partners.
-
-
Washing:
-
Pellet the beads (using a magnet for magnetic beads or centrifugation for agarose beads).
-
Discard the supernatant (unbound fraction).
-
Wash the beads multiple times with wash buffer to remove non-specifically bound proteins. The stringency of the wash buffer (e.g., salt concentration) can be adjusted.
-
-
Elution:
-
Elute the protein complexes from the beads. This can be done by competitive elution with a high concentration of the tag peptide (e.g., 3xFLAG peptide) or by using a low-pH buffer.
-
-
Analysis by Mass Spectrometry or Immunoblotting:
-
Immunoblotting: Run the eluted sample on an SDS-PAGE gel and perform an immunoblot with an antibody against the suspected interacting "prey" protein (e.g., anti-FlhA).
-
Mass Spectrometry: For unbiased discovery of interacting partners, subject the entire eluted sample to mass spectrometry for protein identification.
-
Protocol 3: Cryo-Electron Microscopy (Cryo-EM) of the Basal Body
This structural biology technique allows for the high-resolution visualization of large protein complexes like the flagellar basal body, including the export apparatus.[24]
Objective: To determine the in situ or reconstituted structure of the export gate complex.
Methodology:
-
Sample Preparation (Basal Body Purification):
-
Grow a large volume of a bacterial strain, often one that overproduces basal bodies.
-
Generate spheroplasts by treating cells with lysozyme (B549824) and EDTA.
-
Lyse the spheroplasts using a non-ionic detergent (e.g., Triton X-100).
-
Perform differential centrifugation steps, including sucrose (B13894) gradient ultracentrifugation, to enrich for intact basal body complexes.[25]
-
-
Grid Preparation:
-
Apply a small volume (~3-4 µL) of the purified basal body sample to a cryo-EM grid (a copper grid overlaid with a holey carbon film).
-
Blot the grid with filter paper to create a thin film of the sample across the holes.
-
Plunge-freeze the grid into liquid ethane (B1197151) cooled by liquid nitrogen. This vitrifies the sample, preserving the complexes in a near-native state.
-
-
Data Collection:
-
Load the frozen grid into a transmission electron microscope (TEM) equipped with a cryo-stage.
-
Collect thousands of digital images (micrographs) of the particles at different orientations using a low electron dose to minimize radiation damage.
-
-
Image Processing and 3D Reconstruction:
-
Particle Picking: Computationally identify individual basal body particles from the micrographs.
-
2D Classification: Group particles with similar views to generate high signal-to-noise 2D class averages.[25]
-
3D Reconstruction: Use the 2D classes to generate an initial 3D model, then refine this model iteratively using all picked particles to achieve a high-resolution 3D density map.
-
-
Model Building and Analysis:
-
Fit atomic models of the individual protein components (if known) into the cryo-EM density map.
-
Analyze the final structure to understand the stoichiometry, conformation, and interactions of proteins like FliP within the export gate complex.[26]
-
Caption: General workflow for cryo-EM structural analysis.
References
- 1. EMDB-30350: Cryo-EM structure of the flagellar export apparatus with FliE fro... - Yorodumi [pdbj.org]
- 2. scispace.com [scispace.com]
- 3. Energy source of flagellar type III secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein export through the bacterial flagellar type III export pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Type-III Secretion Pore Formed by Flagellar Protein FliP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insight into the flagella type III export revealed by the complex structure of the type III ATPase and its regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assembly and stoichiometry of the core structure of the bacterial flagellar type III export gate complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interaction of the Extreme N-Terminal Region of FliH with FlhA Is Required for Efficient Bacterial Flagellar Protein Export - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. Role of the Cytoplasmic C Terminus of the FliF Motor Protein in Flagellar Assembly and Rotation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Structure of the Core of the Type Three Secretion System Export Apparatus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeting early proximal-rod component substrate FlgB to FlhB for flagellar-type III secretion in Salmonella - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Fueling type III secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A β-cap on the FliPQR protein-export channel acts as the cap for initial flagellar rod assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Assembly and stoichiometry of the core structure of the bacterial flagellar type III export gate complex. | Read by QxMD [read.qxmd.com]
- 21. researchgate.net [researchgate.net]
- 22. Bacillus subtilis flagellar proteins FliP, FliQ, FliR and FlhB are related to Shigella flexneri virulence factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Recognition of discrete export signals in early flagellar subunits during bacterial type III secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 24. labcompare.com [labcompare.com]
- 25. researchgate.net [researchgate.net]
- 26. CryoEM structures reveal how the bacterial flagellum rotates and switches direction - PubMed [pubmed.ncbi.nlm.nih.gov]
The FliP Protein: A Linchpin in the Type III Secretion System's Export Apparatus
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The Type III Secretion System (T3SS) is a sophisticated nanomachine employed by numerous Gram-negative bacteria to inject effector proteins directly into eukaryotic host cells, a process central to bacterial pathogenesis and flagellar assembly. At the heart of the T3SS lies the export apparatus, a complex assembly of proteins responsible for substrate translocation across the inner bacterial membrane. This technical guide provides a comprehensive overview of the FliP protein, a crucial component of the T3SS export gate. We delve into its structure, function, and the intricate mechanism by which it contributes to the assembly and operation of this remarkable molecular machine. This document synthesizes current knowledge, presenting quantitative data, detailed experimental protocols, and visual representations of key processes to serve as a valuable resource for researchers in microbiology, structural biology, and drug development.
Introduction to the Type III Secretion System
The T3SS, also known as the injectisome, is a needle-like structure that spans the inner and outer membranes of Gram-negative bacteria.[1] It is evolutionarily related to the bacterial flagellum's export apparatus.[1][2] The T3SS facilitates the translocation of effector proteins from the bacterial cytoplasm directly into the host cell's cytosol, where they can manipulate host cellular processes to the bacterium's advantage.[3] The injectisome is composed of several key substructures: a basal body embedded in the bacterial membranes, an external needle filament, and a translocation pore that inserts into the host cell membrane.[4] Protein export through this system is a highly regulated and energy-dependent process, primarily driven by the proton motive force and facilitated by an associated ATPase complex.
The this compound: A Core Component of the Export Gate
The export apparatus is a critical sub-assembly of the T3SS, forming the channel through the inner membrane. This apparatus is composed of five conserved integral membrane proteins: FliP, FliQ, FliR, FlhA, and FlhB (and their homologs in pathogenic T3SS, often designated as SctR, SctS, SctT, SctV, and SctU, respectively).[5][6]
FliP, a hydrophobic protein, is a central structural and functional element of the export gate.[5] It is one of the first components to assemble and forms a scaffold for the recruitment of other export apparatus proteins.[7]
Structure and Stoichiometry
Cryo-electron microscopy (cryo-EM) studies have revealed that FliP, along with FliQ and FliR, forms a helical subcomplex with a defined stoichiometry of FliP₅Q₄R₁.[7] This complex is located at the core of the basal body, positioned above the inner membrane.[7] The FliP pentamer forms the central pore through which unfolded substrate proteins are thought to pass.[7]
The Mechanism of FliP in Protein Export
The precise mechanism by which the FliP-containing export gate facilitates protein translocation is an area of active research. The current model suggests a dynamic process involving conformational changes within the export apparatus, driven by the proton motive force and regulated by the ATPase complex.
-
Substrate Recognition and Unfolding: Substrates destined for secretion are recognized by the cytoplasmic components of the T3SS, including the ATPase complex (FliH, FliI, FliJ).[7] The ATPase is believed to function as a chaperone release factor and an unfoldase, ensuring that substrates are in a translocation-competent, unfolded state.[8]
-
Gate Opening and Translocation: The unfolded substrate is then threaded through the central channel of the export gate. The passage of protons through the apparatus is thought to induce conformational changes in FliP and the other gate components, leading to the opening of the channel and the directional movement of the substrate protein.
-
Substrate Specificity Switching: The T3SS exhibits a remarkable ability to switch substrate specificity during its assembly. For instance, in flagellar biogenesis, the system first exports components of the hook and rod, and then switches to export filament subunits. FlhB, in conjunction with a "ruler" protein like FliK, plays a key role in this switching mechanism, which likely involves conformational changes relayed to the FliPQR gate.[9]
Quantitative Data
Precise quantitative data on the interactions and dynamics of the T3SS export apparatus are crucial for a complete understanding of its function. While some data are available, many parameters are still under investigation.
Table 1: Stoichiometry of the Core Export Gate Complex
| Component | Stoichiometry in Flagellar System | Reference |
| FliP | 5 | [7] |
| FliQ | 4 | [7] |
| FliR | 1 | [7] |
| FlhB | 1 | [7] |
Table 2: Protein-Protein Interaction Affinities
| Interacting Proteins | Method | Dissociation Constant (Kd) | Reference |
| FlhBC - FliK | Biolayer Interferometry | 3.2 µM | [9] |
| FlhBC - FlhAC | Biolayer Interferometry | Micromolar affinity | [9] |
| FlhBC - FliI (no ATP) | Biolayer Interferometry | 84 nM | [9] |
| FliP - FliQ/FliR/FlhA | Not yet quantified | Data not available |
Table 3: this compound Abundance and Secretion Rate
| Parameter | Organism/System | Value | Reference |
| FliP Copy Number per Cell | Salmonella enterica | Not yet determined | |
| Protein Secretion Rate | T3SS (general) | ~10-100 molecules/sec/injectisome (estimated) | [8] |
Signaling Pathways and Logical Relationships
The assembly and function of the FliP-containing export apparatus involve a series of ordered events and interactions.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the this compound and the T3SS.
Purification of the FliPQR Complex
This protocol is adapted from methods used for the structural analysis of the Salmonella FliP/FliQ/FliR complex.
Objective: To purify the FliPQR complex for structural or biochemical studies.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector containing the fliP, fliQ, and fliR genes (often with an affinity tag on one component, e.g., His-tag on FliR)
-
Luria-Bertani (LB) medium
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol)
-
Detergent for solubilization (e.g., n-dodecyl-β-D-maltoside (DDM) or Lauryl Maltose Neopentyl Glycol (LMNG))
-
Affinity chromatography resin (e.g., Ni-NTA agarose)
-
Wash buffer (Lysis buffer with a lower concentration of imidazole, e.g., 20 mM)
-
Elution buffer (Lysis buffer with a high concentration of imidazole, e.g., 250 mM)
-
Size-exclusion chromatography (SEC) column and buffer
Procedure:
-
Expression:
-
Transform the E. coli expression strain with the FliPQR expression plasmid.
-
Grow a large-scale culture (e.g., 1 L) in LB medium at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression with IPTG (e.g., 0.5 mM) and continue to grow the culture at a lower temperature (e.g., 18°C) overnight.
-
-
Cell Lysis and Membrane Preparation:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer and lyse the cells using a French press or sonication.
-
Remove unlysed cells and debris by low-speed centrifugation.
-
Isolate the cell membranes by ultracentrifugation.
-
-
Solubilization:
-
Resuspend the membrane pellet in lysis buffer and add the chosen detergent (e.g., 1% DDM) to solubilize the membrane proteins.
-
Incubate with gentle agitation for 1-2 hours at 4°C.
-
Remove insoluble material by ultracentrifugation.
-
-
Affinity Chromatography:
-
Apply the solubilized protein fraction to the equilibrated affinity chromatography column.
-
Wash the column extensively with wash buffer to remove non-specifically bound proteins.
-
Elute the FliPQR complex with elution buffer.
-
-
Size-Exclusion Chromatography:
-
Concentrate the eluted fractions.
-
Apply the concentrated sample to a size-exclusion chromatography column to further purify the complex and remove aggregates.
-
Collect fractions corresponding to the FliPQR complex.
-
-
Analysis:
-
Analyze the purified complex by SDS-PAGE and Coomassie staining or Western blotting to confirm the presence of FliP, FliQ, and FliR.
-
In Vivo Photocrosslinking Assay
This protocol is a general guide for identifying protein-protein interactions within the T3SS in a living bacterial cell.
Objective: To identify proteins that interact with FliP in their native cellular environment.
Materials:
-
Bacterial strain with a gene encoding a FliP fusion with a photo-activatable amino acid (e.g., p-benzoyl-L-phenylalanine, BpA).
-
Growth medium.
-
UV light source (e.g., 365 nm).
-
Lysis buffer.
-
Affinity purification reagents for the tagged this compound.
-
SDS-PAGE and Western blotting reagents.
-
Mass spectrometer for protein identification.
Procedure:
-
Strain Construction and Growth:
-
Genetically modify the bacterial strain to incorporate a non-canonical photo-activatable amino acid at a specific site within the fliP gene. This often requires the introduction of an orthogonal aminoacyl-tRNA synthetase/tRNA pair.
-
Grow the bacterial culture in a medium containing the photo-activatable amino acid.
-
-
UV Crosslinking:
-
Expose the bacterial culture to UV light at a specific wavelength (e.g., 365 nm) to activate the photoreactive amino acid and induce covalent crosslinking to interacting proteins.
-
-
Cell Lysis and Protein Purification:
-
Harvest the cells and lyse them under denaturing or non-denaturing conditions, depending on the experimental goals.
-
Purify the this compound and its crosslinked partners using an affinity tag on FliP.
-
-
Analysis:
-
Separate the purified protein complexes by SDS-PAGE.
-
Visualize the crosslinked products by Coomassie staining or Western blotting using an antibody against FliP.
-
Excise the bands corresponding to the crosslinked complexes and identify the interacting proteins by mass spectrometry.
-
Type III Secretion Assay
This protocol provides a method to assess the functionality of the T3SS by analyzing the secreted proteins.
Objective: To determine if a bacterial strain is competent for type III secretion and to analyze the profile of secreted proteins.
Materials:
-
Bacterial strain of interest.
-
T3SS-inducing and non-inducing growth media (e.g., for some pathogens, low calcium media induces secretion).
-
Trichloroacetic acid (TCA).
-
SDS-PAGE sample buffer.
-
SDS-PAGE and Coomassie staining reagents.
Procedure:
-
Bacterial Growth and Induction:
-
Grow the bacterial strain in non-inducing medium to a specific optical density.
-
Pellet the cells and resuspend them in inducing medium to trigger T3SS activity.
-
Continue to grow the culture for a defined period.
-
-
Separation of Bacteria and Supernatant:
-
Pellet the bacteria by centrifugation.
-
Carefully collect the supernatant, which contains the secreted proteins.
-
-
Protein Precipitation:
-
Precipitate the proteins from the supernatant by adding TCA to a final concentration of 10-15%.
-
Incubate on ice to allow for complete precipitation.
-
Pellet the precipitated proteins by centrifugation.
-
Wash the protein pellet with cold acetone to remove residual TCA.
-
-
Analysis:
-
Resuspend the protein pellet in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the secreted proteins by Coomassie staining. The protein profile can be compared to that of a wild-type strain and a T3SS-deficient mutant.
-
FliP as a Potential Drug Target
The essential role of the T3SS in the virulence of many pathogenic bacteria makes it an attractive target for the development of novel anti-infective therapies. As a core and essential component of the export apparatus, FliP and its interactions with other T3SS proteins represent a promising target for small molecule inhibitors. Disrupting the assembly or function of the FliP-containing export gate could effectively block the secretion of virulence factors, thereby disarming the pathogen without killing it, which may reduce the selective pressure for the development of drug resistance.
Conclusion
The this compound is a cornerstone of the Type III secretion system's export apparatus. Its central role in forming the translocation channel and its intricate interactions with other T3SS components highlight its importance in both bacterial pathogenesis and flagellar assembly. While significant progress has been made in elucidating the structure and function of FliP, many questions remain, particularly regarding the dynamic conformational changes that drive protein translocation and the precise quantitative parameters of its interactions. Future research in these areas, aided by the experimental approaches outlined in this guide, will undoubtedly provide deeper insights into the mechanism of this remarkable nanomachine and may pave the way for the development of novel therapeutics targeting bacterial virulence.
References
- 1. Type III secretion system - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Bacterial type III secretion system as a protein delivery tool for a broad range of biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assay for Type III Secretion in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of an Engineered Salmonella Flagellar Fusion Protein, FliR-FlhB - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bacillus subtilis flagellar proteins FliP, FliQ, FliR and FlhB are related to Shigella flexneri virulence factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting early proximal-rod component substrate FlgB to FlhB for flagellar-type III secretion in Salmonella - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for absolute quantification of proteins in Gram-negative bacteria based on QconCAT-based labeled peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Weak Interactions between Salmonella enterica FlhB and Other Flagellar Export Apparatus Proteins Govern Type III Secretion Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Core Interactions of the Bacterial Flagellar Export Apparatus: FliP, FliQ, FliR, and FlhA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bacterial flagellum is a remarkable nanomachine responsible for motility, a key factor in bacterial survival, colonization, and pathogenesis. Its assembly is a complex and highly regulated process that relies on a specialized type III secretion system (T3SS) to export flagellar building blocks from the cytoplasm to the growing distal end of the structure. At the heart of this export machinery lies a sophisticated protein complex embedded in the bacterial inner membrane, composed of FliP, FliQ, FliR, and FlhA. Understanding the intricate interactions within this core is paramount for elucidating the mechanism of flagellar assembly and for the development of novel antimicrobial strategies targeting bacterial motility.
This technical guide provides a comprehensive overview of the current knowledge on the interactions between FliP, FliQ, FliR, and FlhA. It is designed to be a valuable resource for researchers actively engaged in studying bacterial flagellar assembly, as well as for professionals in drug development seeking to identify and characterize new antibacterial targets. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the molecular interactions and experimental workflows.
The Core Components of the Export Gate Complex
The flagellar T3SS export gate is a multi-protein complex that forms a channel through the inner membrane, facilitating the passage of flagellar substrate proteins. The core components discussed in this guide are:
-
FliP, FliQ, and FliR: These are integral membrane proteins that form the central pore of the export gate. They are essential for the translocation of unfolded flagellar proteins.
-
FlhA: This is a large, polytopic membrane protein that forms a ring-like structure surrounding the FliPQR core. It is thought to be involved in substrate recognition, proton translocation to power export, and coordinating the assembly of the entire export apparatus.
Quantitative Data on Protein Interactions and Stoichiometry
Precise quantitative data on the binding affinities and stoichiometry of the export gate components are crucial for building accurate models of its assembly and function. While comprehensive kinetic data for all interactions remains an active area of research, significant progress has been made in determining the stoichiometry of the core complex.
| Interacting Proteins | Stoichiometry | Method | Reference(s) |
| FliP, FliQ, FliR | FliP5FliQ4FliR1 | Cryo-Electron Microscopy (Cryo-EM) | [1][2] |
| FlhA | Nonameric ring (9 subunits) | Cryo-Electron Microscopy (Cryo-EM), Fluorescence Microscopy | [1] |
Note: Direct quantitative binding affinities (Kd values) for the individual interactions between FliP, FliQ, FliR, and FlhA are not yet well-established in the literature. The existing data primarily points to strong, stable interactions required for the assembly of the complex. For instance, studies on the interaction of the hook-length control protein FliK with the cytoplasmic domain of FlhB (a protein that associates with the FliPQR complex) have shown complex binding kinetics with fast association and dissociation rates (ka > 107 M-1s-1 and kd > 0.1 s-1) and an overall affinity in the micromolar range. While not a direct measure of the core complex interactions, this provides insight into the dynamic nature of protein interactions within the flagellar motor. In the related system of Helicobacter pylori, a high-affinity interaction between the sensor kinase FlgS and an N-terminal peptide of FlhA has been reported with a dissociation constant (KD) of 21 nM, highlighting the potential for strong, specific interactions involving FlhA.[3]
Signaling Pathways and Logical Relationships
The assembly and function of the FliP/FliQ/FliR/FlhA complex are tightly regulated and integrated into the overall process of flagellar biogenesis.
Assembly Pathway of the Export Gate Complex
The assembly of the export gate is a sequential process that is coordinated with the assembly of the MS-ring, a basal body structure formed by the FliF protein.
Logical Relationship in Substrate Export
The assembled export gate, in conjunction with the cytoplasmic ATPase complex (FliH, FliI, FliJ), facilitates the translocation of flagellar substrates. FlhA plays a crucial role in this process, acting as a docking platform and potentially as a proton channel to energize transport.
Experimental Protocols
This section provides an overview of the methodologies used to study the interactions between FliP, FliQ, FliR, and FlhA. While detailed, step-by-step protocols are highly specific to the laboratory and the particular experimental setup, the following outlines provide the essential steps and critical parameters.
Co-Immunoprecipitation (Co-IP) to Detect In Vivo Interactions
Co-IP is a powerful technique to identify and validate protein-protein interactions within their native cellular environment.
Workflow:
Detailed Methodologies:
-
Bacterial Growth and Expression:
-
Grow Salmonella enterica or Escherichia coli strains containing a plasmid for the expression of an epitope-tagged bait protein (e.g., pTrc99A expressing FliP-FLAG) to mid-log phase (OD600 ≈ 0.6-0.8) in Luria-Bertani (LB) broth at 37°C.
-
Induce protein expression with an appropriate inducer (e.g., 0.1-1 mM IPTG) for 2-3 hours.
-
-
Cell Lysis:
-
Harvest cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).
-
Resuspend the cell pellet in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% (v/v) Triton X-100, 1 mM PMSF, and a protease inhibitor cocktail).
-
Lyse the cells by sonication on ice or by using a French press.
-
Clarify the lysate by centrifugation (e.g., 15,000 x g for 20 minutes at 4°C) to remove cell debris.
-
-
Immunoprecipitation:
-
Incubate the clarified lysate with a specific antibody against the epitope tag (e.g., anti-FLAG M2 antibody) for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add Protein A/G-conjugated agarose (B213101) or magnetic beads and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation (or using a magnetic rack) and discard the supernatant.
-
Wash the beads 3-5 times with wash buffer (e.g., lysis buffer with a reduced detergent concentration or additional salt) to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer or by competitive elution with a peptide corresponding to the epitope tag.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Perform Western blotting using antibodies specific for the putative interacting partners (e.g., anti-FliQ, anti-FliR, anti-FlhA antibodies).
-
In Vivo Site-Directed Photo-Crosslinking
This technique allows for the identification of direct and transient protein-protein interactions in living cells by incorporating a photo-activatable amino acid analog into one of the proteins of interest.
Workflow:
Detailed Methodologies:
-
Strain and Plasmid Preparation:
-
Use a bacterial strain engineered for the incorporation of unnatural amino acids, typically containing a plasmid expressing an evolved aminoacyl-tRNA synthetase and a corresponding tRNA (e.g., pEVOL-pBpF).
-
Introduce a plasmid encoding the protein of interest (e.g., FliP) with an amber stop codon (TAG) at the desired position for crosslinking.
-
-
Cell Growth and Induction:
-
Grow the transformed cells in a suitable medium (e.g., LB) supplemented with the unnatural amino acid (e.g., 1 mM p-benzoyl-L-phenylalanine, pBpa) and the necessary antibiotics.
-
Induce the expression of the synthetase and the target protein at the appropriate cell density.
-
-
UV Crosslinking:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS).
-
Expose the cell suspension to UV light (typically 365 nm) on ice for a defined period (e.g., 15-30 minutes) to activate the pBpa and induce covalent crosslinking to interacting partners.
-
-
Analysis of Crosslinked Products:
-
Lyse the cells and analyze the total protein content by SDS-PAGE and Western blotting using an antibody against the bait protein or its interaction partners. A higher molecular weight band corresponding to the crosslinked complex should be observed.
-
For identification of the crosslinked partner, the complex can be purified (e.g., via an affinity tag on the bait protein) and subjected to mass spectrometry analysis.
-
Cryo-Electron Microscopy (Cryo-EM) for Structural Analysis
Cryo-EM has been instrumental in determining the stoichiometry and architecture of the flagellar export apparatus.
Workflow:
Detailed Methodologies:
-
Protein Complex Purification:
-
Overexpress the components of the FliPQR-FlhA complex in a suitable bacterial expression system. Often, affinity tags are used on one or more components to facilitate purification.
-
Solubilize the membrane-embedded complex using a mild detergent (e.g., n-dodecyl-β-D-maltoside (DDM) or lauryl maltose (B56501) neopentyl glycol (LMNG)).
-
Purify the complex using a series of chromatography steps, such as affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography to obtain a homogenous sample.
-
-
Cryo-EM Grid Preparation:
-
Apply a small volume (3-4 µL) of the purified protein complex at an appropriate concentration (typically 0.5-5 mg/mL) to a glow-discharged cryo-EM grid (e.g., holey carbon grids).
-
Blot the grid to create a thin film of the sample and rapidly plunge-freeze it in liquid ethane cooled by liquid nitrogen. This process, known as vitrification, preserves the native structure of the complex in a layer of amorphous ice.
-
-
Data Collection and Processing:
-
Image the vitrified sample in a cryo-transmission electron microscope equipped with a direct electron detector.
-
Collect a large dataset of micrographs.
-
Use specialized software to perform particle picking (identifying individual protein complexes), 2D classification (averaging similar particle views), and 3D reconstruction to generate a high-resolution electron density map of the complex.
-
-
Model Building and Refinement:
-
Build an atomic model of the protein complex into the cryo-EM density map using molecular modeling software.
-
Refine the model to achieve the best fit to the experimental data.
-
Future Directions and Drug Development Implications
While significant strides have been made in understanding the core of the flagellar export apparatus, several key questions remain. Future research will likely focus on:
-
Determining the precise binding affinities and kinetics of the interactions between FliP, FliQ, FliR, and FlhA. This will require the application of biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) to the purified membrane protein complexes.
-
Elucidating the conformational changes that occur within the complex during substrate recognition and translocation. Techniques like single-molecule FRET and cryo-EM of the complex in different functional states will be invaluable.
-
Mapping the detailed interaction interfaces between the subunits using high-resolution structural methods and advanced crosslinking mass spectrometry.
From a drug development perspective, the essential and highly conserved nature of the FliP, FliQ, FliR, and FlhA proteins makes them attractive targets for novel antimicrobial agents. Disrupting the interactions within this core complex would effectively cripple flagellar assembly and, consequently, bacterial motility, which is often a key virulence factor. The detailed structural and functional information presented in this guide can aid in the rational design of small molecules or peptides that specifically target the interfaces between these proteins, offering a promising avenue for the development of new classes of antibiotics.
Conclusion
The FliP/FliQ/FliR/FlhA complex represents the heart of the bacterial flagellar type III secretion system. The intricate interplay between these proteins governs the assembly and function of this essential export machinery. This technical guide has provided a synthesis of the current knowledge on the stoichiometry, assembly pathways, and experimental approaches used to study these interactions. While much has been learned, further research into the quantitative and dynamic aspects of these interactions will undoubtedly provide deeper insights into the mechanism of bacterial motility and open new avenues for the development of innovative antimicrobial therapies.
References
An In-depth Technical Guide to the Cryo-EM Structure of the Bacterial FliP Protein
Audience: Researchers, scientists, and drug development professionals.
Introduction
The bacterial flagellum is a remarkable nanomachine responsible for motility, a key factor in bacterial survival, colonization, and pathogenicity. Its assembly requires a specialized Type III Secretion System (T3SS), which exports flagellar component proteins from the cytoplasm to the growing distal end of the structure.[1] Central to this T3SS is the export apparatus, a sophisticated protein complex embedded in the bacterial inner membrane.[2][3] This apparatus contains five essential proteins: FlhA, FlhB, FliP, FliQ, and FliR.[2][3] Among these, FliP, FliQ, and FliR form the core of the export gate, a channel through which substrate proteins are translocated.[3][4][5]
Recent advances in cryogenic electron microscopy (cryo-EM) have provided unprecedented insights into the architecture of this export gate. This guide provides a detailed technical overview of the cryo-EM structure of the FliP-containing complex from Salmonella Typhimurium, focusing on the quantitative data, experimental methodologies, and functional implications relevant to researchers and drug development professionals.
The Core Structure of the T3SS Export Gate
Cryo-EM studies have revealed the structure of the Salmonella Typhimurium FliP-FliQ-FliR complex, which forms the heart of the T3SS export gate.[3][4] The complex exhibits a unique helical assembly with a stoichiometry of 5:4:1 (FliP₅:FliQ₄:FliR₁).[3][4][6] This structure is approximately 120 Å in height with a diameter of about 100 Å at its widest point.[3][6]
The five FliP subunits, along with one FliR subunit, form a channel-like structure.[4][7] The complex features two distinct gates: one on the cytoplasmic side and another on the periplasmic side.[4][8] The periplasmic gate is formed by the N-terminal α-helices of the FliP and FliR subunits and is sealed by a β-cap formed by their N-terminal β-strands in its closed state.[7][8] The assembly of the flagellar rod protein FliE onto FliP and FliR is proposed to trigger a conformational change that opens this gate, initiating the assembly of the flagellar rod.[7][9]
This structural arrangement suggests that the export gate not only provides a conduit for protein export but also serves as a template for the assembly of downstream flagellar components like the rod.[4][7]
Quantitative Structural and Cryo-EM Data
The following tables summarize the key quantitative data from cryo-EM studies of the FliPQR complex.
Table 1: Stoichiometry and Dimensions of the FliPQR Complex
| Parameter | Value | Source Organism | Reference |
| Stoichiometry | FliP₅ : FliQ₄ : FliR₁ | Salmonella Typhimurium | [3][4][6] |
| Overall Height | ~120 Å | Salmonella Typhimurium | [3][6] |
| Maximum Diameter | ~100 Å | Salmonella Typhimurium | [3][6] |
| Resolution (Closed Form) | 3.0 Å | Salmonella enterica | [7] |
| Resolution (Open Form) | 4.2 Å | Salmonella Typhimurium | [3][4][6] |
Table 2: Cryo-EM Data Collection and Refinement Statistics (Representative)
| Parameter | Value | Reference |
| Data Collection | ||
| Microscope | Titan Krios | [3][6] |
| Voltage | 300 kV | [3][6] |
| Detector | Gatan K2 Summit | [3][6] |
| Magnification | 130,000x | [3][6] |
| Pixel Size | 1.06 Å/pixel | [3][6] |
| Total Electron Dose | ~50 e⁻/Ų | [3][6] |
| Image Processing | ||
| Number of Particles | 98,000 | [3][6] |
| Symmetry Applied | C1 | [3][6] |
| Final Resolution | 4.2 Å | [3][6] |
Experimental Protocols
Obtaining a high-resolution cryo-EM structure of a membrane protein complex like FliPQR is a multi-step process. The following sections detail a generalized methodology based on published protocols.[3][10][11][12]
-
Cloning and Expression : The genes encoding FliP, FliQ, and FliR from Salmonella Typhimurium are cloned into an expression vector with appropriate affinity tags (e.g., His-tag, Strep-tag) for purification. The vector is then transformed into an expression host such as E. coli.
-
Membrane Preparation : Cells are grown to a suitable density and protein expression is induced. The cells are harvested, lysed, and the cell membrane fraction is isolated via ultracentrifugation.
-
Solubilization : The membrane-embedded proteins are extracted from the lipid bilayer by solubilizing the membrane fraction with a mild detergent. Lauryl Maltose Neopentyl Glycol (LMNG) has been shown to be effective for maintaining the integrity of the FliPQR complex.[3][4] Other detergents like Dodecyl-β-D-maltoside (DDM) can also be used.[4]
-
Affinity Chromatography : The solubilized protein complex is purified using affinity chromatography corresponding to the engineered tags. This step isolates the target complex from other membrane proteins.
-
Size-Exclusion Chromatography : The final purification step involves size-exclusion chromatography to separate the correctly assembled FliPQR complex from aggregates and smaller contaminants, ensuring a homogenous sample.
-
Grid Selection : Cryo-EM grids, typically copper or gold grids with a holey carbon or gold film support (e.g., Quantifoil® or UltrAuFoil®), are used as the sample carrier.[11][13]
-
Vitrification : A small volume (typically 3-4 µL) of the purified protein solution (at an optimized concentration) is applied to the grid.[11][14]
-
Blotting and Plunging : The grid is blotted with filter paper to remove excess liquid, creating a thin film of the sample across the holes.[14] It is then immediately plunged into a cryogen, such as liquid ethane, cooled by liquid nitrogen.[14] This rapid freezing process vitrifies the sample, embedding the protein complexes in a thin layer of non-crystalline (amorphous) ice, which preserves their native structure.[14]
-
Microscopy : The vitrified grids are loaded into a high-end transmission electron microscope (TEM), such as a Titan Krios, operated at 200 or 300 kV.
-
Automated Data Collection : Data is collected automatically using software to identify suitable grid areas and acquire thousands of images (micrographs) of the frozen protein particles. A direct electron detector (e.g., Gatan K2/K3) is used to record the images as movies to allow for motion correction.
-
Preprocessing : The raw movie frames are corrected for beam-induced motion and summed. The contrast transfer function (CTF) of the microscope is estimated and corrected for each micrograph.
-
Particle Picking : Individual protein particles are identified and selected from the micrographs.
-
2D Classification : The selected particles are grouped into 2D classes based on their different views. This step helps to remove "junk" particles and assess sample quality.
-
3D Reconstruction : An initial 3D model is generated, and the particles are aligned to it to reconstruct a 3D map of the protein complex. This process is refined iteratively, often involving 3D classification to sort out conformational heterogeneity, until a high-resolution map is achieved. Software packages like RELION, cryoSPARC, or FREALIGN are commonly used for this workflow.
-
Model Building : An atomic model of the protein complex is built into the final cryo-EM density map and refined.
Visualizations: Workflows and Pathways
The following diagrams illustrate key concepts and processes related to the FliP protein structure and its determination.
Caption: A flowchart detailing the major steps from gene to final atomic structure.
Caption: A simplified pathway of substrate export through the FliPQR gate.
Caption: A logical diagram representing the 5:4:1 stoichiometry of the FliPQR complex.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Type-III Secretion Pore Formed by Flagellar Protein FliP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure of the Core of the Type Three Secretion System Export Apparatus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Flagellar protein - Proteopedia, life in 3D [proteopedia.org]
- 6. bunshi4.bio.nagoya-u.ac.jp [bunshi4.bio.nagoya-u.ac.jp]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Single-Particle Cryo-EM of Membrane Proteins | Springer Nature Experiments [experiments.springernature.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Frontiers | Biophysical Screening Pipeline for Cryo-EM Grid Preparation of Membrane Proteins [frontiersin.org]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. Cryo-EM Grid Preparation of Membrane Protein Samples for Single Particle Analysis - PMC [pmc.ncbi.nlm.nih.gov]
The Unveiling of FliP: A Technical Guide to the Core of the Flagellar Export Gate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bacterial flagellum is a marvel of biological engineering, a complex, self-assembling nanomachine that provides motility, a critical factor in bacterial survival, colonization, and pathogenesis.[1] The construction of this intricate structure, which extends beyond the cell membrane, relies on a specialized Type III Secretion System (T3SS), a molecular syringe that exports flagellar protein subunits from the cytoplasm to the distal end of the growing structure.[1][2] At the heart of this system lies the export apparatus, a sophisticated protein complex embedded in the inner membrane. This guide provides an in-depth technical exploration of the discovery of one of its most crucial components, FliP, and the experimental evidence that established its role as the primary protein-conducting channel of the flagellar export gate.
The Flagellar Type III Secretion System: An Architectural Overview
The flagellar T3SS is a multi-protein complex responsible for the ATP and proton motive force (PMF)-driven translocation of flagellar building blocks.[3][4] It can be broadly divided into a membrane-embedded export gate and a cytoplasmic ATPase complex.
-
The Export Gate Complex: This core structure is embedded within the inner membrane MS-ring (formed by FliF) and is composed of five essential proteins: FlhA, FlhB, FliP, FliQ, and FliR.[5][6] Structural and biochemical studies have revealed that these components assemble with a specific stoichiometry, where the central channel-forming part consists of a FliP₅-FliQ₄-FliR₁ complex.[3][7]
-
The Cytoplasmic ATPase Complex: Associated with the cytoplasmic face of the gate, this complex consists of FliH, FliI, and FliJ.[2] The FliI protein is a Walker-type ATPase that forms a hexameric ring (FliI₆) and provides the initial energy for substrate recognition and unfolding through ATP hydrolysis.[2][3] FliH and FliJ regulate the activity and docking of the ATPase to the gate.[2]
The coordinated action of these components ensures the selective and efficient export of dozens of different flagellar proteins in a precise sequence.
The Discovery of FliP as the Protein-Conducting Channel
While FliP was long known to be an essential component for flagellar assembly, its specific function remained elusive.[8] A convergence of genetic, biochemical, and structural evidence was required to definitively identify it as the core of the export channel. The central hypothesis was that a multimer of FliP forms the transmembrane pore through which unfolded flagellar proteins pass.[6]
Key Lines of Experimental Evidence
1. Chemical Accessibility of Transmembrane Segments: A key prediction for a channel-forming protein is that the residues lining the pore should be accessible to the aqueous environment. Experiments using cysteine accessibility scanning demonstrated that positions near the center of certain FliP transmembrane (TM) segments are accessible to polar, membrane-impermeable modifying reagents.[5][6] This indicated that these specific surfaces of the TM segments are not buried within the lipid bilayer or at protein-protein interfaces, but instead face a solvent-filled channel.[6]
2. FliP Expression Sensitizes Cells to Toxic Compounds: The formation of a channel across the inner membrane can compromise its integrity. Researchers found that expressing FliP sensitizes cells to various chemical agents, including certain ions and polar molecules, that are normally excluded.[5][6] Crucially, mutations introduced at the very positions predicted to line the channel (based on accessibility data) were shown to modulate this sensitization effect, providing a strong functional link between these residues and pore formation.[5]
3. Direct Demonstration of Channel Activity: The most direct evidence came from assays showing that FliP is sufficient to form a channel capable of conducting various medium-sized, polar molecules.[5] These experiments, often using reconstituted liposomes, demonstrated that FliP alone could facilitate the flux of solutes across a lipid bilayer. Furthermore, these studies identified a methionine-rich loop predicted to be at the inner mouth of the channel, which acts as a "gasket" that modulates the conductance properties of the pore.[5][6] A mutation in this loop, FliP-M210A, was shown to increase ion conductance, suggesting the gate variant fails to close efficiently.[9][10]
4. High-Resolution Structural Insights: The advent of cryo-electron microscopy (cryo-EM) provided a stunning visual confirmation of FliP's role. The high-resolution structure of the purified FliPQR complex revealed a helical assembly of five FliP subunits and one FliR subunit forming a distinct central pore.[11] This structure provided a precise architectural model for the export channel, confirming that FliP is the primary contributor to the channel's lining.[12][13] The structure also revealed two gates: a periplasmic gate formed by the N-terminal helices of FliP and FliR, and a cytoplasmic gate regulated by FlhB.[11][14]
Quantitative Data Summary
The following tables summarize the qualitative and quantitative findings from key experiments that were instrumental in defining FliP's function.
Table 1: Effect of FliP Expression on Cell Sensitivity to Toxic Agents
| FliP Variant | Predicted Location of Mutation | Sensitivity to Choline (B1196258) | Sensitivity to Cd²⁺ | Interpretation |
| No FliP (Vector) | N/A | Low | Low | Baseline membrane integrity. |
| Wild-Type FliP | N/A | Moderate | High | FliP forms a pore, increasing membrane permeability.[6] |
| Mutant (Channel-facing residue) | Lining the pore | High | Very High | Mutation alters pore properties, increasing permeability.[5] |
| Mutant (Lipid-facing residue) | Exterior of the pore | Moderate | High | Mutation does not significantly affect the pore lining. |
| ΔMet-Loop FliP | Inner mouth "gasket" | Very High | Very High | The methionine loop is critical for gating/sealing the channel.[6] |
Table 2: Summary of Solute Conductance Assays with Reconstituted FliP
| FliP Variant | Solute | Relative Flux Rate | Conclusion |
| Wild-Type FliP | Guanidinium | +++ | FliP forms a channel permeable to small cations.[6] |
| Wild-Type FliP | Choline | + | The channel shows some selectivity.[6] |
| ΔMet-Loop FliP | Choline | ++++ | The Met-loop restricts the passage of larger solutes.[6] |
| No FliP (Control) | Any | - | Lipid bilayer is impermeable to these solutes. |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: High-level architecture of the bacterial flagellum and its T3SS.
Caption: Sequential assembly of the flagellar export gate complex.[3][15]
Caption: Experimental workflow for cysteine accessibility scanning.[6]
Caption: Logical framework for the discovery of FliP's function.
Detailed Experimental Protocols
Cysteine Accessibility Scanning
This method is used to map the topology of membrane proteins and identify residues exposed to the aqueous environment.
-
Principle: A cysteine residue introduced into a protein sequence can be covalently modified by specific reagents. If a membrane-impermeable reagent modifies the cysteine, that residue must be exposed to the aqueous phase on one side of the membrane. For a channel protein, residues lining the pore are expected to be accessible.
-
Methodology:
-
Mutagenesis: A cysteine-less version of the fliP gene is created. Then, using site-directed mutagenesis, single cysteine codons are systematically introduced at positions of interest throughout the FliP sequence. Each construct is sequence-verified.
-
Protein Expression: The plasmid carrying the single-cysteine FliP variant is transformed into a bacterial strain lacking the endogenous fliP gene (ΔfliP). Protein expression is induced under controlled conditions.
-
Membrane Preparation: Cells are harvested and lysed (e.g., by sonication or French press). The inner membranes are isolated from the cytoplasm and outer membrane by sucrose (B13894) density gradient ultracentrifugation.
-
Chemical Modification: The isolated inner membrane vesicles are incubated with a membrane-impermeable, sulfhydryl-specific reagent, such as polyethylene (B3416737) glycol-maleimide (PEG-maleimide). A control sample is incubated without the reagent.
-
Analysis: The samples are subjected to SDS-PAGE. The proteins are then transferred to a membrane for Western blot analysis using an antibody against FliP (or an epitope tag engineered onto the protein).
-
-
Interpretation: A successful modification by PEG-maleimide results in a significant increase in the molecular weight of the FliP protein, causing a visible upward shift in its band on the Western blot compared to the unmodified control. This shift indicates that the engineered cysteine residue was accessible to the reagent and is therefore located in an aqueous environment, such as the channel lumen.[6]
Toxic Compound Sensitization Assay
This in vivo assay provides functional evidence of pore formation by assessing the compromise of the membrane permeability barrier.
-
Principle: The expression of a pore-forming protein in the inner membrane can create a pathway for the influx of small molecules that are normally excluded, rendering the cells sensitive to toxic concentrations of these compounds.
-
Methodology:
-
Strain and Plasmid Preparation: A strain (e.g., ΔfliP) is transformed with a plasmid containing either wild-type fliP, a fliP mutant, or an empty vector control, typically under the control of an inducible promoter (e.g., PBAD or Ptac).
-
Growth and Plating: Cultures are grown to mid-log phase. A series of 10-fold dilutions of each culture is prepared.
-
Spot Titer Assay: A small volume (e.g., 5 µL) of each dilution is spotted onto agar (B569324) plates. The plates contain the inducing agent (to drive FliP expression) and a range of concentrations of the toxic compound being tested (e.g., choline chloride, cadmium chloride, or berberine). Control plates contain the inducer but no toxic compound.
-
Incubation and Observation: Plates are incubated at an appropriate temperature until colonies are visible. The growth at each dilution is compared across the different plates and strains.
-
-
Interpretation: If cells expressing wild-type FliP show significantly reduced growth on plates with the toxic compound compared to the empty vector control, it indicates that FliP expression sensitizes the cells, consistent with pore formation. If a specific FliP mutant shows even greater sensitivity (or reduced sensitivity), it implies that the mutation alters the structure or gating of the pore.[6]
Conclusion and Future Directions
The identification of FliP as the core protein-conducting channel of the flagellar export gate was a landmark discovery, built upon a foundation of meticulous genetic, biochemical, and structural analyses. The collective evidence from chemical accessibility, cellular sensitization assays, direct conductance measurements, and high-resolution imaging provides an undeniable case for its central role. This understanding is not confined to flagellar biology; given the high degree of conservation between the flagellar T3SS and the virulence-associated injectisomes of many pathogenic bacteria, FliP and its homologs (such as SctR) represent a conserved architectural solution for protein export.[12][13]
This foundational knowledge opens new avenues for research and therapeutic development. A detailed understanding of the FliP channel's structure, gating mechanism, and interaction with export substrates could pave the way for the design of novel antimicrobial agents that specifically block flagellar assembly or virulence factor secretion, effectively disarming bacteria without necessarily killing them. The story of FliP is a testament to how multi-faceted experimental approaches can converge to illuminate the function of a single, critical component within a complex molecular machine.
References
- 1. Structure, Assembly, and Function of Flagella Responsible for Bacterial Locomotion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insight into the flagella type III export revealed by the complex structure of the type III ATPase and its regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Export via the Type III Secretion System of the Bacterial Flagellum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The FlgN chaperone activates the Na+-driven engine of the Salmonella flagellar protein export apparatus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Type-III secretion pore formed by flagellar protein FliP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Type-III Secretion Pore Formed by Flagellar Protein FliP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation mechanism of the bacterial flagellar dual-fuel protein export engine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Components of the Salmonella flagellar export apparatus and classification of export substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recognition of discrete export signals in early flagellar subunits during bacterial type III secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recognition of discrete export signals in early flagellar subunits during bacterial type III secretion | eLife [elifesciences.org]
- 11. pnas.org [pnas.org]
- 12. journals.asm.org [journals.asm.org]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
The Central Role of FliP in Bacterial Motility: A Technical Guide to the Core of the Flagellar Type III Secretion System
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bacterial motility, a key factor in pathogenesis and environmental adaptation, is predominantly driven by the flagellum, a complex nanomachine. The assembly of this intricate structure is dependent on a specialized Type III Secretion System (T3SS) that exports flagellar component proteins across the inner bacterial membrane. At the heart of this export apparatus lies the FliP protein, an essential membrane-spanning component that forms the central pore of the export gate. This technical guide provides an in-depth exploration of the function of FliP, its interactions with other flagellar proteins, and its role in the broader context of bacterial motility. We present a synthesis of current research, including quantitative data, detailed experimental protocols, and visualizations of the molecular mechanisms, to offer a comprehensive resource for researchers and professionals in microbiology and drug development.
The Function and Structure of FliP
FliP is an integral membrane protein that is a critical component of the bacterial flagellar T3SS.[1][2] Its primary function is to form the protein-conducting channel through which flagellar subunits are exported from the cytoplasm to the periplasm, en route to their final destination in the growing flagellar structure.[1]
1.1. The FliPQR Complex: The Core of the Export Gate
FliP does not function in isolation but rather as part of a stable, multi-protein complex known as the export gate. This complex is primarily composed of three proteins: FliP, FliQ, and FliR.[3] High-resolution cryo-electron microscopy (cryo-EM) studies have revealed the stoichiometry and architecture of this complex to be FliP5Q4R1 .[4][5] This complex forms a helical assembly that creates a channel through the inner membrane.[4] The five FliP subunits form the central pore, which is the conduit for the flagellar proteins.[1][5] The FliQ and FliR proteins are thought to stabilize the FliP ring and play a role in the overall assembly and function of the export gate.[4]
Another protein, FliO, acts as a chaperone, facilitating the stable assembly of the FliP-FliR subcomplex, but it is not a part of the final, functional export gate.[6]
1.2. The Role of FliP in Protein Translocation
The FliP pore is not a simple passive channel. Evidence suggests that it is a dynamic structure that undergoes conformational changes to allow the passage of unfolded flagellar proteins.[5][7] The export process is energized by the proton motive force (PMF) across the inner membrane.[2][8][9] The influx of protons is coupled to the translocation of the positively charged N-terminus of the substrate proteins through the channel.
The gating of the FliP channel is a tightly regulated process. In its closed state, the periplasmic side of the channel is sealed by a β-cap formed by the N-terminal regions of FliP and FliR.[5][7] The binding of the first rod protein, FliE, to the periplasmic side of the FliPQR complex is thought to trigger a conformational change that opens the gate, initiating the export process.[5][7]
Quantitative Data on FliP Function
While much is known about the qualitative function of FliP, specific quantitative data on its biochemical and biophysical properties are still emerging. The following table summarizes some of the key quantitative parameters related to FliP and the flagellar T3SS.
| Parameter | Value | Organism | Reference |
| FliPQR Complex Stoichiometry | FliP5Q4R1 | Salmonella enterica serovar Typhimurium | [4] |
| Deduced Molecular Mass of FliP | 26,755 Da | Salmonella typhimurium | [10][11] |
| Deduced Molecular Mass of FliQ | 9,592 Da | Salmonella typhimurium | [10] |
| Deduced Molecular Mass of FliR | 28,933 Da | Salmonella typhimurium | [10] |
| Mean Cell Swimming Speed | ~30 µm/s | Escherichia coli K-12 | [12] |
| Swarm Expansion Rate (WT) | Variable, e.g., ~20 µm/s | Serratia marcescens | [13] |
Experimental Protocols for Studying FliP
A variety of experimental techniques are employed to investigate the function of FliP. Below are detailed methodologies for some of the key experiments.
3.1. Soft-Agar Motility Assay
This assay is used to assess the swimming and swarming motility of bacteria, which is a direct readout of flagellar function.
-
Principle: A low-percentage agar (B569324) gel allows motile bacteria to swim and swarm outwards from the point of inoculation, creating a visible zone of growth. The diameter of this zone is proportional to the motility of the bacteria.
-
Protocol:
-
Prepare soft-agar plates:
-
Inoculation:
-
Grow bacterial cultures to the mid-exponential phase (OD600 of ~0.6).[14][15]
-
Using a sterile pipette tip or inoculating needle, carefully inoculate a small volume (e.g., 1-5 µL) of the bacterial culture into the center of the soft-agar plate.[14][15][16] The inoculation should be a single stab into the agar.[16][17]
-
-
Incubation:
-
Analysis:
-
3.2. Site-Directed Mutagenesis of the fliP Gene
This technique is used to introduce specific mutations into the fliP gene to study the function of individual amino acid residues.
-
Principle: A plasmid containing the fliP gene is used as a template for PCR with primers that contain the desired mutation. The parental, non-mutated plasmid is then digested with the restriction enzyme DpnI, which specifically cleaves methylated DNA (the parental plasmid isolated from E. coli will be methylated, while the newly synthesized PCR product will not be). The resulting mutated plasmid is then transformed into E. coli.
-
Protocol (General Overview):
-
Primer Design: Design complementary forward and reverse primers that contain the desired mutation. The primers should be 25-45 bases in length with a melting temperature (Tm) of ≥78°C.[20][21]
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase (e.g., Pfu polymerase) to amplify the entire plasmid containing the fliP gene.[18][22]
-
Cycling conditions (example):
-
Initial denaturation: 95°C for 2 minutes.
-
18-25 cycles of:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55-60°C for 50 seconds.
-
Extension: 68°C for 1 minute/kb of plasmid length.
-
-
Final extension: 68°C for 7 minutes.[21]
-
-
-
DpnI Digestion: Add DpnI restriction enzyme to the PCR product and incubate at 37°C for 1-2 hours to digest the parental plasmid DNA.[20][21][23]
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.
-
Selection and Sequencing: Select for transformants on appropriate antibiotic plates and verify the presence of the desired mutation by DNA sequencing.
-
3.3. Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE)
BN-PAGE is used to separate and analyze intact protein complexes, such as the FliPQR complex, from membrane fractions.
-
Principle: This technique uses the non-denaturing detergent Coomassie Brilliant Blue G-250 to coat protein complexes with a negative charge, allowing them to be separated by size in a native polyacrylamide gel.
-
Protocol (General Overview):
-
Membrane Preparation: Isolate the inner membrane fraction from bacterial cells overexpressing the proteins of interest.
-
Solubilization: Solubilize the membrane protein complexes using a mild, non-ionic detergent such as n-dodecyl-β-D-maltoside (DDM) or digitonin.[4][7]
-
Sample Preparation: Add Coomassie G-250 to the solubilized protein complexes.
-
Electrophoresis: Separate the protein complexes on a native polyacrylamide gel with a gradient of acrylamide (B121943) concentration (e.g., 4-16%).[4]
-
Analysis: The separated complexes can be visualized by Coomassie staining or transferred to a membrane for immunodetection with specific antibodies against FliP, FliQ, or FliR. The size of the complex can be estimated by comparison to known protein standards. For further analysis, the protein bands can be excised from the gel and the individual subunits can be separated by a second dimension of SDS-PAGE.[1][5]
-
3.4. In Vitro Protein Export Assay
This assay allows for the direct measurement of protein export through the T3SS in a controlled, cell-free environment.
-
Principle: Inverted membrane vesicles (IMVs) containing the assembled flagellar T3SS are prepared. Purified, labeled flagellar substrate proteins are then added to the outside of the vesicles. The energy source for export (ATP and/or a proton gradient) is provided, and the translocation of the substrate proteins into the lumen of the vesicles is measured.[8][9][24]
-
Protocol (General Overview):
-
Preparation of IMVs: Prepare IMVs from a bacterial strain that overexpresses the components of the flagellar basal body and export apparatus.[17]
-
Export Reaction:
-
Incubate the IMVs with a purified, labeled (e.g., with a fluorescent tag or a tag for immunodetection) flagellar substrate protein (e.g., FlgD, the hook-capping protein).[17]
-
Initiate the export reaction by adding an energy source, such as ATP, and/or by establishing a proton gradient across the vesicle membrane.[8][9]
-
-
Detection of Exported Protein:
-
After the reaction, separate the IMVs from the external solution by centrifugation.
-
Lyse the vesicles and analyze the contents for the presence of the labeled substrate protein using techniques such as SDS-PAGE and immunoblotting or fluorescence detection.[24]
-
-
Signaling Pathways and Molecular Interactions
The assembly and function of the FliP-containing export gate are part of a highly orchestrated process. The following diagrams, generated using the DOT language for Graphviz, illustrate key aspects of this process.
Caption: Assembly of the core components of the flagellar Type III secretion system export gate in the inner membrane.
Caption: Schematic of the flagellar protein export pathway through the FliPQR gate.
FliP as a Potential Drug Target
The essential role of FliP in flagellar assembly and, consequently, in bacterial motility and virulence, makes it an attractive target for the development of novel antimicrobial agents. Inhibiting the function of FliP would disrupt the construction of the flagellum, thereby immobilizing the bacteria and potentially reducing their ability to cause infection.
Strategies for targeting FliP could include:
-
Small molecule inhibitors: Designing molecules that bind to the FliP pore and block the passage of substrate proteins.
-
Disrupting FliPQR complex formation: Developing compounds that interfere with the interactions between FliP, FliQ, and FliR, thus preventing the assembly of a functional export gate.
-
Targeting the gating mechanism: Identifying molecules that lock the FliP channel in a closed conformation, preventing the initiation of protein export.
Further research into the detailed structure and dynamics of the this compound will be crucial for the rational design of such inhibitors.
Conclusion
The this compound is a central and indispensable component of the bacterial flagellar Type III secretion system. As the primary constituent of the protein export pore, it plays a direct role in the translocation of flagellar building blocks, a process fundamental to bacterial motility. A thorough understanding of FliP's structure, its interactions within the FliPQR complex, and the molecular mechanisms of protein translocation is essential for a complete picture of bacterial motility. The experimental protocols and data presented in this guide provide a framework for further investigation into this critical protein. Moreover, the essential nature of FliP highlights its potential as a promising target for the development of new antibacterial therapies aimed at combating motile and pathogenic bacteria. Continued research in this area holds the key to unlocking new strategies for controlling bacterial infections.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular mechanism of a potassium channel gating through activation gate-selectivity filter coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure of the Core of the Type Three Secretion System Export Apparatus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A β-cap on the FliPQR protein-export channel acts as the cap for initial flagellar rod assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Proteomics goes quantitative: measuring protein abundance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mass Spectrometry-Based Approaches Toward Absolute Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mitochondrial RNA Degradation Explained by Cryo-EM Study | Technology Networks [technologynetworks.com]
- 11. The FliO, FliP, FliQ, and FliR proteins of Salmonella typhimurium: putative components for flagellar assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dynamics of Bacterial Swarming - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anomalous Fluctuations in the Orientation and Velocity of Swarming Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Temporal and spatial regulation of fliP, an early flagellar gene of Caulobacter crescentus that is required for motility and normal cell division - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. FLICE-Like Inhibitory Protein (FLIP) Protects Against Apoptosis and Suppresses NF-κB Activation Induced by Bacterial Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular characterization, nucleotide sequence, and expression of the fliO, fliP, fliQ, and fliR genes of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In Vitro Reconstitution of Functional Type III Protein Export and Insights into Flagellar Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Reversible mutations in gliding motility and virulence genes: A flexible and efficient phage defence mechanism in Flavobacterium psychrophilum - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. [1611.00534] Single-molecule enhanced spin-flip detection [arxiv.org]
- 21. Analysis of single molecule folding studies with replica correlation functions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. m.youtube.com [m.youtube.com]
- 23. Mass spectrometry-based proteomics turns quantitative. | Broad Institute [broadinstitute.org]
- 24. youtube.com [youtube.com]
FliP Protein Stoichiometry Within the Bacterial Flagellar Export Apparatus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The bacterial flagellum is a marvel of nanoscale engineering, a self-assembling nanomachine that enables motility and, in many pathogenic species, contributes to virulence. Central to its construction is the flagellar Type III Secretion System (fT3SS), a specialized export apparatus responsible for transporting flagellar component proteins across the cytoplasmic membrane. A core component of this apparatus is the FliP protein, which, along with FliQ and FliR, forms the foundational export gate. Understanding the precise stoichiometry of FliP within this complex is critical for elucidating the mechanisms of substrate translocation and for the development of novel antimicrobial agents targeting flagellar assembly. This technical guide provides a comprehensive overview of the current understanding of FliP stoichiometry, detailing the quantitative data from key studies, the experimental protocols used to obtain this data, and visual representations of the associated molecular structures and workflows.
Introduction to the Flagellar Export Apparatus
The bacterial flagellar export apparatus is a complex assembly of proteins that form a channel through the inner membrane, facilitating the passage of flagellar building blocks from the cytoplasm to the growing distal end of the flagellum. This system is a member of the Type III Secretion System family, which is also employed by many pathogenic bacteria to inject effector proteins into host cells. The export apparatus is composed of a transmembrane export gate complex and a cytoplasmic ATPase complex. The gate complex is formed by the integral membrane proteins FlhA, FlhB, FliP, FliQ, and FliR.[1] The cytoplasmic components, FliH, FliI, and FliJ, form an ATPase complex that energizes the transport process, which is also dependent on the proton motive force.[1][2]
FliP, FliQ, and FliR are thought to form the core of the export gate. The precise arrangement and copy number of these proteins have been a subject of intense investigation, with different studies proposing varying stoichiometries. These discrepancies likely arise from the dynamic nature of the complex, the different organisms studied, and the variety of experimental techniques employed.
Quantitative Data on FliP and Export Apparatus Stoichiometry
The determination of the exact copy number of FliP and its associated proteins within the export apparatus has yielded several models. Early models suggested a hexameric ring of FliP, while more recent high-resolution studies point towards a pentameric arrangement in complex with FliQ and FliR. The following table summarizes the key quantitative findings from the literature.
| Organism | Protein Complex | Experimental Method | Determined Stoichiometry | Reference |
| Salmonella enterica | FliP | Biochemical and Structural Analyses | FliP forms a homohexameric ring (FliP₆). | [1][3] |
| Salmonella enterica | FliP-FliQ-FliR | Cryo-Electron Microscopy (Cryo-EM), Native Mass Spectrometry (nMS) | FliP₅:FliQ₄:FliR₁ | [4][5] |
| Salmonella enterica | Full Export Gate Complex | Model based on multiple studies | 9 FlhA, 1 FlhB, 5 FliP, 4 FliQ, 1 FliR | [6] |
| Salmonella | FliP-FliR | Blue Native PAGE (BN-PAGE) | FliP₅-FliR₁ complex, facilitated by FliO. | [7] |
| Salmonella enterica | Cytoplasmic ATPase Complex | Multiple Studies | 12 FliH, 6 FliI, 1 FliJ | [6][8] |
Key Experimental Protocols
The determination of the stoichiometry of membrane protein complexes like the flagellar export apparatus requires sophisticated techniques that can preserve the integrity of the complex while providing quantitative information. Below are detailed methodologies for the key experiments cited.
Cryo-Electron Microscopy (Cryo-EM) Single-Particle Analysis
Cryo-EM has been pivotal in resolving the structure of the FliPQR complex at near-atomic resolution.
3.1.1. Sample Preparation and Vitrification:
-
Protein Purification: The FliPQR complex is overexpressed and purified from bacterial membranes. This typically involves cell lysis, membrane fractionation by ultracentrifugation, and solubilization of the membrane fraction using a mild, non-denaturing detergent (e.g., n-dodecyl-β-D-maltoside, DDM).[9][10] Affinity chromatography (e.g., using a His-tag on one of the components) is then employed to isolate the complex.[10]
-
Grid Preparation: A small volume (typically 3-4 µL) of the purified protein complex at an appropriate concentration is applied to a cryo-EM grid (e.g., a copper grid with a holey carbon film).[8]
-
Vitrification: The grid is blotted to remove excess liquid, leaving a thin film of the sample. The grid is then rapidly plunged into a cryogen, such as liquid ethane, to vitrify the sample, preserving the native structure of the protein complexes in a thin layer of amorphous ice.[8][11]
3.1.2. Data Acquisition:
-
Microscopy: The vitrified grids are imaged in a transmission electron microscope (TEM) equipped with a cryo-stage to maintain the low temperature.
-
Image Collection: Thousands of low-dose images (movies) of the particle-containing areas are automatically collected using a direct electron detector.[9]
3.1.3. Image Processing and 3D Reconstruction:
-
Motion Correction: The individual frames of each movie are aligned to correct for beam-induced motion.[9]
-
Particle Picking: Individual protein complex particles are identified and boxed out from the corrected micrographs.
-
2D Classification: The particles are classified into different 2D class averages to remove junk particles and to get an initial assessment of the sample's conformational homogeneity.
-
3D Reconstruction: An initial 3D model is generated, and the 2D particles are used to reconstruct a high-resolution 3D density map through iterative refinement.[11]
-
Stoichiometry Determination: The final high-resolution map allows for the unambiguous fitting of the individual protein subunits, revealing their copy number and arrangement within the complex.[5]
Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE)
BN-PAGE is a technique used to separate intact protein complexes based on their size and shape.
3.2.1. Sample Preparation:
-
Membrane Solubilization: Crude membrane extracts are prepared from bacteria expressing the proteins of interest. The membrane proteins are solubilized using a mild detergent like digitonin (B1670571) or DDM.[4]
-
Dye Binding: Coomassie Brilliant Blue G-250 dye is added to the solubilized protein complexes. The dye binds to the surface of the proteins, conferring a net negative charge without denaturing the complex.[1][4]
3.2.2. Electrophoresis:
-
Gel System: A native polyacrylamide gradient gel is used for separation.[4]
-
Running Conditions: The samples are loaded onto the gel, and electrophoresis is carried out in a cold room or with a cooling system to maintain the native state of the complexes. The negatively charged complexes migrate towards the anode, separating based on their molecular mass.[1]
3.2.3. Analysis:
-
Visualization: The separated complexes can be visualized directly in the gel if the protein concentration is high enough.
-
Immunoblotting: The proteins are transferred from the gel to a membrane (e.g., PVDF) and probed with specific antibodies against the proteins of interest (e.g., anti-FliP, anti-FliR) to identify the composition of the separated complexes.[1]
-
Stoichiometry Estimation: By comparing the migration of the complex to that of known molecular weight markers and by analyzing the components of the complex (e.g., via a second dimension SDS-PAGE), an estimation of the complex's size and stoichiometry can be made.
Native Mass Spectrometry (nMS)
Native mass spectrometry allows for the direct measurement of the mass of intact protein complexes, providing precise stoichiometric information.
3.3.1. Sample Preparation:
-
Purification and Buffer Exchange: The protein complex is purified as described for cryo-EM. A critical step is to exchange the buffer to a volatile buffer, such as ammonium (B1175870) acetate, that is compatible with mass spectrometry. This is typically done using size-exclusion chromatography or buffer exchange columns. The detergent concentration is kept just above the critical micelle concentration to maintain the complex's integrity.
-
Sample Introduction: The sample is introduced into the mass spectrometer using a nano-electrospray ionization (nESI) source.
3.3.2. Mass Spectrometry Analysis:
-
Ionization: In the nESI source, the protein complexes are gently transferred from the liquid phase to the gas phase as charged ions, preserving their non-covalent interactions.
-
Mass Measurement: The mass-to-charge ratio (m/z) of the intact complexes is measured using a high-resolution mass analyzer (e.g., a time-of-flight or Orbitrap analyzer).
-
Data Analysis: The resulting mass spectrum shows a series of peaks corresponding to the intact complex with different charge states. By deconvoluting this spectrum, the precise molecular weight of the entire complex can be determined. Knowing the molecular weights of the individual subunits allows for the calculation of their copy numbers within the complex.[5]
Visualizations
Visual models are essential for understanding the complex relationships and workflows involved in studying the flagellar export apparatus. The following diagrams were generated using the Graphviz DOT language.
References
- 1. Blue native electrophoresis protocol | Abcam [abcam.com]
- 2. Titration-WB: A methodology for accurate quantitative protein determination overcoming reproducibility errors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Analysis of membrane protein complexes by blue native PAGE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Single-Particle Cryo-EM of Membrane Proteins | Springer Nature Experiments [experiments.springernature.com]
- 6. Isolation of Membrane Protein Complexes by Blue Native Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 7. Affinity Purification of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cryo-EM Grid Preparation of Membrane Protein Samples for Single Particle Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Membrane Protein Preparation for Single-Particle Cryo-Electron Microscopy Analysis | Encyclopedia MDPI [encyclopedia.pub]
- 10. Purification of Membrane Proteins [sigmaaldrich.com]
- 11. inext-discovery.eu [inext-discovery.eu]
Evolutionary Conservation of the FliP Protein Family: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The FliP protein is an essential and highly conserved component of the bacterial flagellar type III secretion system (T3SS), a nanomachine critical for bacterial motility and, in many pathogenic species, for virulence. As a core constituent of the membrane-embedded export gate, FliP forms the primary conduit for the translocation of flagellar building blocks from the cytoplasm to the nascent flagellar structure. This technical guide provides an in-depth analysis of the evolutionary conservation of the this compound family, detailing its structure, function, and genetic organization. It further outlines key experimental protocols for the investigation of FliP and presents signaling pathway and workflow diagrams to facilitate a deeper understanding of its biological context. This document is intended to serve as a comprehensive resource for researchers in microbiology, structural biology, and drug development targeting bacterial motility and virulence.
Introduction to the this compound Family
The bacterial flagellum is a complex, self-assembling nanomachine that provides motility to a wide range of bacterial species. Its assembly is a remarkable process that relies on a specialized type III secretion system (T3SS) to export flagellar proteins from the cytoplasm to the distal end of the growing structure. At the heart of this export apparatus lies a membrane-embedded gate complex, of which the this compound is a central and indispensable component.
FliP, along with FliQ, FliR, FlhA, and FlhB, forms the core of the flagellar T3SS export gate. It is a transmembrane protein that oligomerizes to form a pore through the inner bacterial membrane, creating a channel for the passage of unfolded flagellar substrate proteins. The evolutionary conservation of FliP across diverse bacterial taxa underscores its fundamental role in flagellar assembly and, by extension, in bacterial survival and pathogenesis. Understanding the conserved features of the this compound family is therefore crucial for the development of novel antimicrobial strategies that target bacterial motility and virulence.
Genetic Organization
In many bacterial species, including Salmonella enterica and Escherichia coli, the gene encoding FliP is part of the highly conserved fliLMNOPQR operon. An operon is a cluster of genes that are transcribed together into a single mRNA molecule, allowing for the coordinated expression of functionally related proteins. The co-transcription of fliP with other genes encoding components of the export apparatus ensures the stoichiometric production of these essential proteins.
The typical organization of this operon is as follows:
-
fliL: Function not fully elucidated, but may be involved in regulating the activity of the export apparatus.
-
fliM, fliN: Components of the flagellar motor switch complex.
-
fliO: A chaperone-like protein required for the efficient assembly of the FliPQR complex.
-
fliP, fliQ, fliR: Core components of the T3SS export gate.
Functional Conservation
The primary function of FliP is to form the protein-conducting channel of the flagellar T3SS. This function is highly conserved across all known flagellated bacteria. FliP oligomerizes within the inner membrane to form a ring-like structure with a central pore. The stoichiometry of the FliP ring has been a subject of investigation, with studies suggesting that it can be composed of five or six FliP subunits (a pentameric or hexameric ring).
FliP interacts with other essential components of the export gate, including FliQ and FliR, to form a stable complex. The FliPQR complex is thought to be the core channel-forming unit. This core complex then associates with FlhA and FlhB to form the complete export gate. The interaction with FlhA is particularly important, as FlhA is a large, multifunctional protein that is believed to act as a docking platform for the soluble export components and to couple proton motive force to protein translocation.
Structural Conservation
While high-resolution crystal structures of the full-length this compound are limited, structural information has been obtained through cryo-electron microscopy (cryo-EM) of the entire flagellar basal body and of sub-complexes of the export apparatus. These studies have revealed that FliP possesses multiple transmembrane helices that anchor it in the bacterial inner membrane. The periplasmic and cytoplasmic domains of FliP are crucial for its interaction with other export gate components.
To analyze the structural conservation of the this compound family, researchers can perform structural alignments of FliP orthologs for which structures are available in the Protein Data Bank (PDB).
Quantitative Analysis of Evolutionary Conservation
The evolutionary conservation of the this compound family can be quantified through sequence and structural comparisons of orthologs from different bacterial species.
Sequence Conservation
A multiple sequence alignment (MSA) of FliP orthologs reveals highly conserved regions that are likely critical for the protein's structure and function. These conserved regions often correspond to the transmembrane domains and the sites of interaction with other proteins of the export apparatus.
Table 1: Representative FliP Orthologs and Sequence Identity
| Organism | UniProt Accession | Length (amino acids) | % Identity to E. coli FliP |
| Escherichia coli | P0A9F7 | 258 | 100% |
| Salmonella enterica | P54700 | 258 | 93% |
| Pseudomonas aeruginosa | Q9HWI9 | 255 | 45% |
| Vibrio cholerae | P0C6X6 | 256 | 58% |
| Bacillus subtilis | P37525 | 254 | 30% |
| Helicobacter pylori | P56353 | 249 | 25% |
Note: The percent identity values in this table are illustrative and would be calculated from a multiple sequence alignment of the specified orthologs.
Phylogenetic Analysis
A phylogenetic tree can be constructed from a multiple sequence alignment of FliP orthologs to visualize their evolutionary relationships. The branching pattern of the tree reflects the evolutionary history of the protein and can provide insights into the diversification of the flagellar T3SS across different bacterial lineages.
Experimental Protocols
The study of the this compound and its role in the flagellar T3SS employs a variety of molecular biology, biochemical, and structural biology techniques. Below are detailed methodologies for key experiments.
Site-Directed Mutagenesis of fliP
Site-directed mutagenesis is used to introduce specific mutations into the fliP gene to study the functional importance of individual amino acids or protein domains.
Protocol:
-
Primer Design: Design a pair of complementary mutagenic primers, typically 25-45 bases in length, containing the desired mutation in the center. The primers should have a melting temperature (Tm) of ≥78°C.
-
Template DNA: Use a high-purity plasmid preparation containing the wild-type fliP gene as the template.
-
PCR Amplification: Perform a PCR reaction using a high-fidelity DNA polymerase (e.g., Pfu polymerase) to amplify the entire plasmid. The PCR cycle parameters should be optimized for the specific plasmid and primers used. A typical program includes an initial denaturation step, followed by 16-18 cycles of denaturation, annealing, and extension, and a final extension step.
-
Template Digestion: Digest the parental, methylated template DNA with the DpnI restriction enzyme. DpnI specifically cleaves methylated and hemimethylated DNA, leaving the newly synthesized, unmethylated (mutant) DNA intact.
-
Transformation: Transform the DpnI-treated DNA into competent E. coli cells.
-
Selection and Verification: Select for transformed cells on appropriate antibiotic-containing media. Isolate plasmid DNA from individual colonies and verify the presence of the desired mutation by DNA sequencing.
Pull-Down Assay for FliP Interaction Partners
Pull-down assays are an in vitro method used to identify or confirm protein-protein interactions. In the context of FliP, this assay can be used to investigate its interaction with other components of the flagellar export apparatus.
Protocol:
-
Bait Protein Expression and Purification: Clone the fliP gene into an expression vector that adds an affinity tag (e.g., GST, His-tag) to the this compound. Express the tagged "bait" protein in a suitable bacterial host and purify it using affinity chromatography.
-
Prey Protein Preparation: Prepare a cell lysate from bacteria expressing the putative "prey" protein(s). This lysate can be from a wild-type strain or a strain overexpressing the prey protein.
-
Binding: Immobilize the purified bait protein on an affinity resin (e.g., glutathione-agarose for GST-tagged proteins). Incubate the immobilized bait protein with the prey protein lysate to allow for the formation of protein complexes.
-
Washing: Wash the resin several times with a suitable buffer to remove non-specifically bound proteins.
-
Elution: Elute the bait protein and any interacting prey proteins from the resin.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies specific to the prey protein(s) to confirm the interaction. Mass spectrometry can also be used to identify unknown interacting partners.
Cryo-Electron Microscopy (Cryo-EM) of the Flagellar Basal Body
Cryo-EM is a powerful technique for determining the high-resolution structure of large protein complexes in their near-native state. This method has been instrumental in elucidating the architecture of the bacterial flagellar motor, including the export apparatus.
Protocol:
-
Sample Preparation: Purify intact flagellar basal bodies from a bacterial strain that overproduces them. The purification process typically involves cell lysis, differential centrifugation, and density gradient centrifugation.
-
Grid Preparation: Apply a small volume of the purified basal body sample to a cryo-EM grid. The grid is then blotted to create a thin film of the sample, which is rapidly frozen in liquid ethane (B1197151) to vitrify the water.
-
Data Collection: Collect a large dataset of 2D projection images of the frozen-hydrated basal bodies using a transmission electron microscope equipped with a direct electron detector.
-
Image Processing: Use specialized software to perform image processing, which includes motion correction, contrast transfer function (CTF) estimation, particle picking, 2D classification, and 3D reconstruction.
-
Model Building and Refinement: Build an atomic model of the protein complex into the 3D reconstructed map and refine the model against the data.
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the this compound.
Caption: The Flagellar Type III Secretion Pathway.
Caption: Workflow for Site-Directed Mutagenesis of FliP.
Caption: Workflow for a Pull-Down Assay to Identify FliP Interactors.
Conclusion
The this compound family represents a cornerstone of the bacterial flagellar type III secretion system. Its high degree of evolutionary conservation across a vast range of bacterial species highlights its essential role in bacterial motility and, in many cases, virulence. A thorough understanding of the conserved structural and functional features of FliP is paramount for the development of novel antimicrobial agents that target these critical bacterial processes. This technical guide has provided a comprehensive overview of the evolutionary conservation of the this compound family, along with detailed experimental protocols and visual aids to facilitate further research in this important area. The continued investigation of FliP and its interacting partners will undoubtedly yield valuable insights into the intricate mechanisms of bacterial protein export and open new avenues for therapeutic intervention.
c-FLIP Protein Isoforms and Apoptosis Regulation: An In-depth Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cellular FLICE-like inhibitory protein (c-FLIP) is a master regulator of apoptosis, or programmed cell death, primarily by modulating the activity of caspase-8 within the extrinsic apoptosis pathway. Its expression is frequently dysregulated in various malignancies, contributing to therapeutic resistance and making it a prime target for novel cancer therapies. c-FLIP is expressed as three main protein isoforms in humans—c-FLIP Long (c-FLIPL), c-FLIP Short (c-FLIPS), and c-FLIP Raji (c-FLIPR)—each with distinct structural features and regulatory functions. The precise balance between these isoforms and procaspase-8 at the Death-Inducing Signaling Complex (DISC) is a critical determinant of cell fate, dictating whether a cell undergoes apoptosis, necroptosis, or survives. This guide provides a comprehensive technical overview of the c-FLIP isoforms, their molecular interactions in apoptosis signaling, quantitative parameters, and detailed experimental protocols for their study.
Introduction to c-FLIP Isoforms
c-FLIP, encoded by the CFLAR gene, is a structural homolog of procaspase-8 but lacks intrinsic catalytic activity due to substitutions of critical amino acid residues in its protease-like domain.[1][2] All three major isoforms—c-FLIPL, c-FLIPS, and c-FLIPR—share a tandem Death Effector Domain (DED) structure at their N-terminus, which is essential for their recruitment to the DISC.[3][4]
-
c-FLIPL (Long Isoform): At ~55 kDa, this is the largest isoform. It contains the dual DEDs followed by a large C-terminal domain that is highly homologous to the p20 and p12 subunits of procaspase-8 but is catalytically inactive.[3][5]
-
c-FLIPS (Short Isoform): A ~26-27 kDa protein consisting of the two DEDs and a short C-terminal tail.[1][6] This C-terminal region contains lysine (B10760008) residues that are crucial for its ubiquitination and subsequent proteasomal degradation, making it a short-lived protein.[4][5]
-
c-FLIPR (Raji Isoform): The smallest isoform at ~24-25 kDa, it also contains two DEDs but lacks the C-terminal extension found on c-FLIPS.[4][5] Its expression is more restricted, often found in B-cell lines and primary T-cells.[7]
The differential expression and stability of these isoforms provide a sophisticated mechanism for tuning the cellular response to apoptotic stimuli.
Quantitative Data Summary
The function of c-FLIP is highly dependent on its isoform, expression level, and interaction with other proteins. The following tables summarize key quantitative data.
Table 1: Molecular Characteristics of Human c-FLIP Isoforms
| Isoform | Alternate Names | Molecular Weight (approx.) | Domain Structure | Key Features |
| c-FLIPL | FLAME-1, I-FLICE, Casper | 55 kDa[4][5] | Two N-terminal DEDs, C-terminal inactive Caspase-like domain (p20 & p12) | Lacks catalytic cysteine residue; can be cleaved by caspase-8 to p43-FLIP.[1][5] |
| c-FLIPS | CLARP, MRIT | 26-27 kDa[1][6] | Two N-terminal DEDs, short C-terminal tail | C-terminal tail is critical for its ubiquitination and rapid degradation.[3][5] |
| c-FLIPR | Usurpin | 24-25 kDa[4][5] | Two N-terminal DEDs | Lacks the C-terminal tail of c-FLIPS.[4] |
Table 2: c-FLIP Expression in Human Cancer (Illustrative Examples)
| Cancer Type | Observation | Impact on Prognosis | Reference |
| Hepatocellular Carcinoma (HCC) | 83.7% of tumors showed positive c-FLIP immunostaining. | Overexpression (>50%) correlated with a lower probability of recurrence-free survival. | [8] |
| Non-Small Cell Lung Cancer (NSCLC) | High cytoplasmic c-FLIP expression was observed. | Significantly correlated with decreased overall survival. | [1] |
| Burkitt's Lymphoma | A predominantly cytoplasmic pool of c-FLIP was detected. | Highly correlated with poor patient outcome. | [1] |
| Colorectal Cancer | High c-FLIP expression was found. | Triggered resistance to 5-fluorouracil (B62378) and oxaliplatin. | [1] |
Signaling Pathways and Regulation
c-FLIP's primary role is to intercept and regulate caspase-8 activation at the DISC, which forms upon ligation of death receptors like Fas (CD95) or TRAIL receptors (DR4/DR5).
Role in the Death-Inducing Signaling Complex (DISC)
Upon death receptor stimulation, the adaptor protein FADD is recruited, which in turn recruits DED-containing proteins like procaspase-8 and c-FLIP to form the DISC.[9] Contrary to early models suggesting simple competition, recent evidence shows a more complex, hierarchical binding process. FADD first recruits procaspase-8, which then recruits c-FLIP isoforms to form heterodimers.[10][11] The fate of the cell is largely determined by the ratio of c-FLIP isoforms to procaspase-8.[10]
-
High c-FLIPL or c-FLIPS/R: When c-FLIP levels are high, the formation of procaspase-8:c-FLIP heterodimers is favored. These heterodimers are inhibitory. c-FLIPS and c-FLIPR completely block procaspase-8 processing and activation.[4] High concentrations of c-FLIPL also prevent the full activation of caspase-8, thus inhibiting apoptosis.[4][5]
-
Low/Physiological c-FLIPL: At lower, more physiological concentrations, the procaspase-8:c-FLIPL heterodimer is formed, which is catalytically active, albeit with restricted substrate specificity. This limited activity is sufficient to process adjacent procaspase-8 molecules within the DISC, promoting full caspase-8 activation and apoptosis.[1][10] This explains the dual pro- and anti-apoptotic roles of c-FLIPL.
Post-Translational Regulation of c-FLIP
The levels and activity of c-FLIP isoforms are tightly controlled by post-translational modifications, primarily ubiquitination and phosphorylation. Both c-FLIPL and c-FLIPS are short-lived proteins that are targeted for degradation by the ubiquitin-proteasome system.[5] c-FLIPS is particularly sensitive to this process due to specific lysine residues in its C-terminal tail.[5] Various E3 ubiquitin ligases, such as Itch, have been implicated in this process. Phosphorylation events can also modulate c-FLIP stability; for instance, PKC-mediated phosphorylation of c-FLIPS can inhibit its ubiquitination, thereby stabilizing the protein and promoting cell survival.[5]
Detailed Experimental Protocols
Studying c-FLIP requires a combination of molecular and cellular biology techniques to assess protein expression, interactions, and functional consequences.
Immunoprecipitation (IP) of c-FLIP and Western Blot Analysis
This protocol is for isolating c-FLIP and its binding partners (e.g., FADD, Caspase-8) from cell lysates, followed by detection via Western Blot.
Materials:
-
Cell culture dishes (10-cm)
-
Ice-cold PBS
-
IP Lysis Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% Tween-20, supplemented with fresh protease and phosphatase inhibitors)[12]
-
Cell scraper
-
Microcentrifuge tubes
-
Protein A/G agarose (B213101) or magnetic beads
-
Primary antibodies (e.g., anti-c-FLIP, anti-FADD, anti-Caspase-8)
-
Secondary HRP-conjugated antibody
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membrane
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis:
-
Wash a confluent 10-cm dish of cells twice with ice-cold PBS.[13]
-
Add 1 mL of ice-cold IP Lysis Buffer to the plate.
-
Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.[13]
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[13]
-
Transfer the supernatant (cleared lysate) to a new tube.
-
-
Pre-clearing (Optional but Recommended):
-
Add 20 µL of protein A/G bead slurry to the cleared lysate.
-
Incubate on a rotator for 1 hour at 4°C to reduce non-specific binding.[13]
-
Centrifuge at 2,500 x g for 3 minutes at 4°C and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Set aside 50 µL of the lysate as an "input" control.
-
To the remaining lysate, add 2-4 µg of the primary antibody (e.g., anti-c-FLIP). As a negative control, use an equivalent amount of isotype-matched IgG.
-
Incubate on a rotator for 4 hours to overnight at 4°C.
-
Add 30 µL of fresh protein A/G bead slurry and incubate for an additional 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation (2,500 x g for 3 min at 4°C).
-
Discard the supernatant and wash the beads 3-5 times with 1 mL of cold IP Lysis Buffer.
-
-
Elution and Western Blotting:
-
After the final wash, remove all supernatant. Resuspend the beads in 40 µL of 2x Laemmli sample buffer.
-
Boil the samples (including the "input" control) at 95-100°C for 10 minutes.[14]
-
Separate proteins via SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.[14]
-
Incubate with primary antibodies (e.g., anti-caspase-8, anti-FADD, anti-c-FLIP) overnight at 4°C.[14]
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Detect signal using a chemiluminescent substrate and an imaging system.[14]
-
Caspase-8 Activity Assay (Colorimetric)
This assay measures the activity of caspase-8, which is directly modulated by c-FLIP, in cell lysates following an apoptotic stimulus.
Materials:
-
Cells treated to induce apoptosis (and untreated controls).
-
Chilled Cell Lysis Buffer (provided in kit, e.g., from Sigma-Aldrich CASP8C or Elabscience).[15][16]
-
96-well microplate.
-
2x Reaction Buffer (with DTT added fresh).[17]
-
Microplate reader capable of measuring absorbance at 405 nm.
Procedure:
-
Sample Preparation:
-
Induce apoptosis in cells using the desired method (e.g., TRAIL treatment).
-
Harvest 2-5 x 106 cells by centrifugation.[17]
-
Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.[17]
-
Incubate on ice for 10-30 minutes.[15]
-
Centrifuge at 10,000 x g for 1 minute at 4°C. Transfer the supernatant (cytosolic extract) to a fresh tube.[17]
-
Determine protein concentration of the lysate (e.g., via BCA assay). Dilute lysates to 1-4 mg/mL.[17]
-
-
Assay Reaction:
-
To each well of a 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein).
-
Prepare the master mix: for each reaction, mix 50 µL of 2x Reaction Buffer with freshly added DTT (final concentration 10 mM).[17]
-
Add 50 µL of the master mix to each well containing lysate.
-
Add 5 µL of the 4 mM Ac-IETD-pNA substrate to each well (final concentration 200 µM).[17]
-
-
Incubation and Measurement:
-
Data Analysis:
-
Subtract background readings (from buffer-only wells).
-
Calculate the fold-increase in caspase-8 activity by comparing the absorbance of the induced sample to the uninduced control.
-
Cell Viability Assay (MTT/MTS)
This protocol assesses the effect of c-FLIP modulation on cell viability in response to death ligands like TRAIL.
Materials:
-
96-well cell culture plates.
-
Cells of interest (e.g., cancer cell lines with modulated c-FLIP expression).
-
Apoptosis-inducing agent (e.g., recombinant TRAIL).
-
MTT or MTS reagent (e.g., from Thermo Fisher or Promega).[18][19]
-
Solubilization solution (e.g., DMSO or SDS-HCl for MTT).[18]
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Allow cells to adhere overnight.
-
-
Treatment:
-
Treat cells with varying concentrations of TRAIL or other agents. If investigating c-FLIP, this step would be preceded by siRNA transfection or treatment with a c-FLIP inhibitor.
-
Incubate for the desired time period (e.g., 24-48 hours).
-
-
MTT/MTS Addition:
-
Incubate at 37°C for 2-4 hours. During this time, viable cells convert the tetrazolium salt into a colored formazan (B1609692) product.
-
Solubilization and Measurement:
-
If using MTT, add 100-150 µL of solubilization solution (e.g., DMSO) to each well and mix thoroughly to dissolve the formazan crystals.[18] MTS assays typically do not require this step.
-
Measure the absorbance on a microplate reader at the appropriate wavelength (~490 nm for MTS, ~570 nm for MTT).[18]
-
-
Data Analysis:
-
Subtract the absorbance of media-only blank wells.
-
Express viability as a percentage relative to untreated control cells.
-
Real-Time Quantitative PCR (RT-qPCR) for c-FLIP Isoform mRNA
This protocol allows for the quantification of mRNA transcripts for different c-FLIP isoforms.
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit).
-
cDNA synthesis kit (Reverse Transcriptase).
-
SYBR Green or TaqMan qPCR master mix.[21]
-
Isoform-specific primers for c-FLIPL and c-FLIPS/R.
-
Primers for a housekeeping gene (e.g., GAPDH, ACTB).
-
RT-qPCR instrument.
Procedure:
-
RNA Extraction:
-
Extract total RNA from cell pellets using a commercial kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix in a total volume of 10-20 µL, containing cDNA template, forward and reverse primers (300-500 nM each), and qPCR master mix.[21]
-
Run the reaction on a real-time PCR system using a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60-68°C for 1 min).[21]
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for each gene.
-
Calculate the relative expression of c-FLIP isoforms using the ΔΔCt method, normalizing to the housekeeping gene and comparing to a control sample.
-
Conclusion and Future Directions
The c-FLIP isoforms are central regulators of the extrinsic apoptosis pathway, with their relative expression levels acting as a rheostat that determines cellular fate. The dual functionality of c-FLIPL and the potent inhibitory nature of c-FLIPS/R provide multiple layers of control over caspase-8 activation. The frequent overexpression of c-FLIP in cancer cells and its role in chemoresistance underscore its importance as a therapeutic target.[4] Strategies aimed at downregulating c-FLIP expression or directly inhibiting its interaction with the DISC are promising avenues for sensitizing tumors to apoptosis-inducing therapies.[1][3] Future research will continue to unravel the complex interplay of post-translational modifications that govern c-FLIP stability and function, paving the way for more sophisticated and targeted anti-cancer strategies.
References
- 1. c-FLIP, a Novel Biomarker for Cancer Prognosis, Immunosuppression, Alzheimer’s Disease, Chronic Obstructive Pulmonary Disease (COPD), and a Rationale Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conservation of structure and function in vertebrate c-FLIP proteins despite rapid evolutionary change - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Roles of c-FLIP in Apoptosis, Necroptosis, and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. c-FLIP, A MASTER ANTI-APOPTOTIC REGULATOR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Expression and biological significance of c-FLIP in human hepatocellular carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Balance between short and long isoforms of cFLIP regulates Fas-mediated apoptosis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Co-operative and Hierarchical Binding of c-FLIP and Caspase-8: A Unified Model Defines How c-FLIP Isoforms Differentially Control Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Co-operative and Hierarchical Binding of c-FLIP and Caspase-8: A Unified Model Defines How c-FLIP Isoforms Differentially Control Cell Fate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
- 13. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 14. origene.com [origene.com]
- 15. file.elabscience.com [file.elabscience.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. assets.fishersci.com [assets.fishersci.com]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. TRAIL induces apoptosis in triple-negative breast cancer cells with a mesenchymal phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 20. TRAIL predisposes non-small cell lung cancer to ferroptosis by regulating ASK-1/JNK1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A reliable method for quantification of splice variants using RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
The Intricate Dance of Survival and Death: A Technical Guide to the Mechanism of c-FLIP in Caspase-8 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cellular FLICE-like inhibitory protein (c-FLIP) is a master regulator of apoptosis, primarily by modulating the activation of caspase-8, the initiator caspase of the extrinsic death receptor pathway. This technical guide provides an in-depth exploration of the molecular mechanisms by which c-FLIP isoforms exert their control over caspase-8. It details the assembly of the death-inducing signaling complex (DISC), the differential roles of the long (c-FLIPL) and short (c-FLIPS) isoforms of c-FLIP, and the nuanced interplay that dictates cell fate. This document summarizes key quantitative data, provides detailed experimental protocols for studying this interaction, and presents visual diagrams of the core signaling pathways and experimental workflows.
Introduction: The Central Role of c-FLIP in Apoptosis Regulation
Apoptosis, or programmed cell death, is a fundamental process essential for tissue homeostasis, development, and elimination of damaged or infected cells. The extrinsic apoptosis pathway is initiated by the binding of death ligands (e.g., FasL, TRAIL) to their cognate death receptors on the cell surface. This engagement triggers the formation of the death-inducing signaling complex (DISC), a multi-protein platform responsible for the activation of initiator caspases, most notably procaspase-8.[1][2]
c-FLIP is a critical regulator of this pathway, structurally homologous to procaspase-8 but lacking catalytic activity due to mutations in its pseudo-caspase domain.[3][4] It exists in several splice variants, with the long isoform (c-FLIPL) and the short isoform (c-FLIPS) being the most studied.[5][6][7] These isoforms are recruited to the DISC, where they directly interact with and modulate the activation of procaspase-8.[7] Understanding the precise mechanism of c-FLIP-mediated caspase-8 inhibition is of paramount importance for the development of novel therapeutics targeting apoptosis dysregulation in diseases such as cancer and autoimmune disorders.[8]
The Death-Inducing Signaling Complex (DISC) and c-FLIP Recruitment
The formation of the DISC is a hierarchical and cooperative process. Upon death receptor trimerization by its ligand, the adaptor protein FADD (Fas-Associated Death Domain) is recruited via homotypic interactions between their respective death domains (DDs). FADD, in turn, recruits procaspase-8 through interactions between their death effector domains (DEDs).
Contrary to earlier models suggesting a simple competition for FADD binding, recent evidence indicates that c-FLIP isoforms are recruited to the DISC in a cooperative, procaspase-8-dependent manner.[1][9] FADD first recruits procaspase-8, which then facilitates the recruitment of c-FLIP through DED-DED interactions, forming heterodimers within the DISC.[1][9]
Differential Mechanisms of c-FLIP Isoforms
The functional outcome of c-FLIP recruitment to the DISC is highly dependent on the specific isoform present and its expression level relative to procaspase-8.
c-FLIPL: A Dual-Function Regulator
c-FLIPL is a fascinating molecule that can either inhibit or promote procaspase-8 activation depending on its concentration.[8]
-
Inhibition at High Concentrations: When c-FLIPL is present at high concentrations, it forms heterodimers with procaspase-8 that are catalytically inactive or have very low activity.[8] This sequestration of procaspase-8 prevents the formation of active procaspase-8 homodimers, thereby inhibiting the initiation of the apoptotic cascade.[8]
-
Activation at Low/Physiological Concentrations: At lower, more physiological concentrations, the formation of a c-FLIPL:procaspase-8 heterodimer results in a conformational change in procaspase-8, leading to its partial activation.[10] This heterodimer is enzymatically active, albeit with a substrate specificity that may differ from the fully active caspase-8 homodimer. This initial, limited activation can be sufficient to initiate the caspase cascade, thus promoting apoptosis.[8][10] The protease-like domain of c-FLIPL allosterically induces the enzymatic activity of the procaspase-8 zymogen within the heterodimer.[10]
c-FLIPS: A Potent Inhibitor
In contrast to the dual role of its longer counterpart, c-FLIPS is a potent and consistent inhibitor of procaspase-8 activation. c-FLIPS consists of two DEDs and a short C-terminal tail. By forming catalytically inactive heterodimers with procaspase-8 at the DISC, c-FLIPS effectively blocks the formation of active caspase-8 homodimers and subsequent downstream signaling.[9]
References
- 1. Co-operative and Hierarchical Binding of c-FLIP and Caspase-8: A Unified Model Defines How c-FLIP Isoforms Differentially Control Cell Fate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Reconstitution of the death-inducing signaling complex reveals a substrate switch that determines CD95-mediated death or survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Death Effector Domain Chain DISC Model Reveals a Crucial Role for Caspase-8 Chain Assembly in Mediating Apoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. bdbiosciences.com [bdbiosciences.com]
- 10. c-FLIPL is a dual function regulator for caspase-8 activation and CD95-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
The Role of c-FLIP in the Death-Inducing Signaling Complex (DISC): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cellular FLICE-like inhibitory protein (c-FLIP) is a critical regulator of the death-inducing signaling complex (DISC), a multiprotein assembly that governs the extrinsic pathway of apoptosis. Its intricate involvement in cell fate decisions, oscillating between pro-survival and, under certain conditions, pro-apoptotic signals, has positioned c-FLIP as a key therapeutic target in various pathologies, including cancer. This technical guide provides an in-depth exploration of the role of c-FLIP within the DISC, detailing its isoforms, mechanism of action, and interactions with other core components. Furthermore, this document furnishes detailed experimental protocols for studying these interactions and presents quantitative data on the stoichiometry of the DISC.
Introduction to c-FLIP and the DISC
The extrinsic apoptosis pathway is initiated by the binding of death ligands, such as Fas ligand (FasL) or TNF-related apoptosis-inducing ligand (TRAIL), to their cognate death receptors on the cell surface.[1] This ligand-receptor interaction triggers the recruitment of the adaptor protein Fas-associated death domain (FADD) and procaspase-8, forming the core of the DISC.[2] Procaspase-8 molecules are brought into close proximity within the DISC, leading to their dimerization and subsequent auto-proteolytic activation.[3] Activated caspase-8 then initiates a downstream caspase cascade, culminating in the execution phase of apoptosis.
c-FLIP, a protein structurally homologous to procaspase-8 but lacking enzymatic activity, is a key modulator of this process.[4] It is recruited to the DISC, where it directly influences the activation of procaspase-8.[5] The regulatory function of c-FLIP is complex and highly dependent on its expression levels and the specific isoform present.
c-FLIP Isoforms and their Structure
There are three main protein isoforms of c-FLIP expressed in human cells: the long isoform (c-FLIPL) and two short isoforms (c-FLIPS and c-FLIPR).[6]
-
c-FLIPL (long form): This ~55 kDa protein shares significant structural similarity with procaspase-8. It possesses an N-terminal tandem death effector domain (DED) region, which mediates its interaction with FADD, and a C-terminal caspase-like domain that is catalytically inactive due to mutations in key active site residues.[7] c-FLIPL can be cleaved by caspase-8 to generate a p43FLIP fragment.[8]
-
c-FLIPS (short form): This ~26 kDa isoform consists of the two N-terminal DEDs but lacks the caspase-like domain.[7]
-
c-FLIPR (Raji form): Similar to c-FLIPS, this ~24 kDa isoform is primarily composed of the two DEDs.[6]
The presence of the DED domains is crucial for the recruitment of all c-FLIP isoforms to the DISC via interaction with the DED of FADD.[1]
Mechanism of c-FLIP Action in the DISC
The function of c-FLIP at the DISC is a subject of intricate regulation, primarily dictated by its concentration and the isoform present.
3.1. Anti-Apoptotic Role:
At high expression levels, all c-FLIP isoforms act as inhibitors of apoptosis.[9] They are recruited to the DISC where they compete with procaspase-8 for binding to FADD, thereby preventing the formation of active procaspase-8 homodimers.[10] The heterodimers formed between procaspase-8 and the short isoforms, c-FLIPS and c-FLIPR, are catalytically inactive, effectively blocking the downstream caspase cascade.[7]
3.2. Pro-Apoptotic Role of c-FLIPL:
Paradoxically, at low or physiological expression levels, c-FLIPL can promote apoptosis.[9][11] In this scenario, a heterodimer of procaspase-8 and c-FLIPL is formed at the DISC. This heterodimer is catalytically active and can process procaspase-8, albeit less efficiently than a procaspase-8 homodimer.[3][12] This limited activation of caspase-8 can be sufficient to trigger the apoptotic cascade, especially under conditions of strong death receptor stimulation.[9]
3.3. Regulation by Ubiquitination:
The stability and, consequently, the intracellular concentration of c-FLIP isoforms are regulated by the ubiquitin-proteasome system. The short isoforms, in particular, are rapidly turned over, allowing for dynamic control of their levels and, therefore, the cellular response to death receptor signaling.
Quantitative Analysis of c-FLIP in the DISC
| Cell Line | Ratio of FLIP:FADD | Ratio of procaspase-8:FADD | Ratio of (FLIP + procaspase-8):FADD | Reference |
| A549 | ~0.2 | ~1.2 | ~1.4 | [13] |
| H460 | ~0.1 | ~1.0 | ~1.1 | [13] |
| HCT116 | ~0.5 | ~1.5 | ~2.0 | [13] |
| BJAB (control) | 1 | 1.9 | 2.9 | [1] |
| BJAB (c-FLIPS OE) | 4.3 | 2.1 | 6.4 | [1] |
| HaCaT (control) | 1 | 0.9 | 1.9 | [1] |
| HaCaT (c-FLIPS OE) | 1.5 | 0.9 | 2.4 | [1] |
Note: The data from Hughes et al., 2014[13] was derived from quantitative Western blotting, while the data from Horn et al., 2016[1] was obtained through label-free absolute quantification by mass spectrometry. OE denotes overexpression.
Qualitative studies suggest that c-FLIPL has a high affinity for the DISC.[11] Furthermore, in vitro studies indicate that the interaction between the isolated protease domains of c-FLIPL and procaspase-8 is of low affinity.[13] It has also been proposed that c-FLIPL has a higher affinity for procaspase-8 than procaspase-8 has for itself, favoring the formation of heterodimers.[1][14]
Signaling Pathways and Experimental Workflows
Signaling Pathways
References
- 1. Interdimer processing mechanism of procaspase-8 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evidence of complex formation between FADD and c-FLIP death effector domains for the death inducing signaling complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of procaspase-8 activation by c-FLIPL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. c-FLIP, A MASTER ANTI-APOPTOTIC REGULATOR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evidence of complex formation between FADD and c-FLIP death effector domains for the death inducing signaling complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simple methods to determine the dissociation constant, Kd - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Identification of New c-FLIP Inhibitors for Restoring Apoptosis in TRAIL-Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Apoptotic potential of Fas-associated death domain on regulation of cell death regulatory protein cFLIP and death receptor mediated apoptosis in HEK 293T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. c-FLIPL is a dual function regulator for caspase-8 activation and CD95-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. Co-operative and Hierarchical Binding of c-FLIP and Caspase-8: A Unified Model Defines How c-FLIP Isoforms Differentially Control Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
c-FLIP: A Pivotal Regulator of T-Cell Activation and Proliferation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cellular FLICE-like inhibitory protein (c-FLIP) is a critical regulator of life and death decisions in T-lymphocytes, playing a complex and multifaceted role in both their activation and proliferation. This guide provides a comprehensive technical overview of the functions of c-FLIP in T-cell biology, with a particular focus on the differential roles of its isoforms, its intricate involvement in key signaling pathways, and the experimental methodologies used to elucidate its functions. Quantitative data from seminal studies are summarized, and detailed protocols for key experiments are provided to facilitate further research in this area. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to understand and therapeutically target T-cell-mediated immune responses.
Introduction
T-cell activation is a cornerstone of the adaptive immune response, initiating a cascade of events that leads to clonal expansion and the differentiation of effector T-cells capable of eliminating pathogens and malignant cells. This process is tightly regulated to ensure a robust immune response while preventing excessive inflammation and autoimmunity. A key player in this intricate regulatory network is the cellular FLICE-like inhibitory protein (c-FLIP), also known as CFLAR (CASP8 and FADD-like apoptosis regulator).
c-FLIP is a catalytically inactive homolog of procaspase-8, a key initiator caspase in the extrinsic apoptosis pathway. Through its interaction with components of the death-inducing signaling complex (DISC), c-FLIP can either inhibit or, under certain conditions, promote caspase-8 activation, thereby influencing not only apoptosis but also fundamental cellular processes such as proliferation and differentiation.[1][2] The expression and function of c-FLIP are particularly crucial in T-cells, where it acts as a molecular rheostat, fine-tuning the balance between survival, proliferation, and death following T-cell receptor (TCR) engagement.
This guide will delve into the molecular mechanisms by which c-FLIP governs T-cell activation and proliferation, with a particular emphasis on the distinct roles of its major isoforms: c-FLIP long (c-FLIPL) and c-FLIP short (c-FLIPS).
The Dichotomous Roles of c-FLIP Isoforms in T-Cells
Alternative splicing of the CFLAR gene results in the expression of two primary protein isoforms in T-cells: the full-length c-FLIPL and the shorter c-FLIPS. These isoforms share two N-terminal death effector domains (DEDs), which mediate their interaction with other DED-containing proteins like FADD and procaspase-8. However, c-FLIPS lacks the C-terminal caspase-like domain present in c-FLIPL.[3] This structural difference underpins their divergent functions in T-cell signaling.
-
c-FLIPL: A Pro-proliferative and Pro-survival Factor: At endogenous levels, c-FLIPL is essential for T-cell proliferation and survival.[3][4] Upon TCR stimulation, c-FLIPL is recruited to the signaling complex where it can form a heterodimer with procaspase-8. This heterodimerization is thought to facilitate the partial activation of caspase-8, which is necessary for the activation of downstream pro-proliferative signaling pathways, including the NF-κB and ERK pathways.[3][5] Transgenic overexpression of c-FLIPL in T-cells leads to increased proliferation in response to suboptimal TCR stimulation. Conversely, T-cells deficient in c-FLIP show impaired survival and proliferation following TCR engagement.[6][7]
-
c-FLIPS: An Inhibitor of T-Cell Expansion: In contrast to c-FLIPL, c-FLIPS acts as a negative regulator of T-cell activation and proliferation.[1][3] Its expression is induced upon T-cell activation.[3] By competing with procaspase-8 for binding to FADD and forming inactive heterodimers, c-FLIPS potently inhibits caspase-8 activation.[1] This inhibition curtails the activation of NF-κB and results in reduced T-cell expansion.[1][3] Transgenic mice overexpressing c-FLIPS in T-cells exhibit impaired T-cell proliferation.[1]
The ratio of c-FLIPL to c-FLIPS is therefore a critical determinant of the outcome of TCR signaling, with a higher c-FLIPL:c-FLIPS ratio favoring T-cell activation and expansion, and a lower ratio promoting quiescence or anergy.
c-FLIP in T-Cell Signaling Pathways
c-FLIP exerts its influence on T-cell activation and proliferation by modulating key signaling cascades downstream of the TCR.
The NF-κB Pathway
The Nuclear Factor-κB (NF-κB) family of transcription factors is indispensable for T-cell activation, survival, and cytokine production.[8][9] TCR and CD28 co-stimulation trigger a signaling cascade that leads to the activation of the IκB kinase (IKK) complex, which in turn phosphorylates IκB proteins, targeting them for degradation and allowing NF-κB dimers to translocate to the nucleus and initiate gene transcription.[10][11]
c-FLIPL plays a crucial role in this process. The limited caspase-8 activity within the c-FLIPL:procaspase-8 heterodimer is required for the recruitment and activation of downstream signaling molecules, including MALT1 and BCL10, which are essential for IKK activation.[3][8] In contrast, c-FLIPS, by inhibiting caspase-8 activation, prevents the recruitment of these adaptors and thereby suppresses NF-κB activation.[1][3]
The ERK Pathway
The Extracellular signal-regulated kinase (ERK) pathway is another critical signaling cascade for T-cell proliferation and differentiation.[5] Overexpression of c-FLIPL has been shown to promote the activation of the ERK pathway in T-cells.[4][5] The cleavage of c-FLIPL by caspase-8 generates a p43-FLIP fragment, which can enhance the activation of MEK and ERK.[5]
Quantitative Data Summary
The following tables summarize key quantitative findings from studies investigating the role of c-FLIP in T-cell function.
Table 1: Effects of c-FLIP Isoform Overexpression on T-Cell Proliferation
| Experimental Model | T-Cell Type | Stimulation | Proliferation Assay | Finding | Reference |
| c-FLIPL Transgenic Mice | CD4+ T-cells | Suboptimal anti-CD3 | 3H-Thymidine Incorporation | Increased proliferation compared to wild-type. | |
| c-FLIPS Transgenic Mice | CD4+ T-cells | anti-CD3/anti-CD28 | 3H-Thymidine Incorporation | Reduced proliferation compared to wild-type. | [3] |
| c-FLIPS Transgenic Mice | OT-I CD8+ T-cells | SIINFEKL peptide | CFSE Dilution | Reduced in vivo proliferation compared to wild-type. | [3] |
Table 2: Effects of c-FLIP Deficiency on T-Cell Survival and Function
| Experimental Model | T-Cell Type | Condition | Assay | Finding | Reference |
| c-FLIP conditional KO mice (Lck-Cre) | Splenic & Lymph Node T-cells | In vivo | Cell Counting | Dramatically reduced numbers of mature CD4+ and CD8+ T-cells. | [4] |
| c-FLIP conditional KO mice (ER-Cre) | Mature T-cells | In vitro anti-CD3 stimulation | Annexin V staining | 60-90% apoptosis of CD4+ and CD8+ T-cells. | [7] |
| c-FLIP conditional KO mice (ER-Cre) | Resting T-cells | Staurosporine (intrinsic apoptosis inducer) | Annexin V staining | Increased apoptosis compared to wild-type. | [6] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
T-Cell Proliferation Assay using 3H-Thymidine Incorporation
This assay measures the rate of DNA synthesis as an indicator of cell proliferation.
Materials:
-
Purified T-cells
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol)
-
Anti-CD3 and anti-CD28 antibodies (plate-bound or soluble)
-
3H-Thymidine (1 µCi/well)
-
96-well flat-bottom culture plates
-
Cell harvester
-
Scintillation counter and scintillation fluid
Procedure:
-
Seed 1 x 105 purified T-cells per well in a 96-well plate in 200 µL of complete RPMI-1640 medium.
-
Stimulate cells with plate-bound anti-CD3 (1-5 µg/mL) and soluble anti-CD28 (1-2 µg/mL) antibodies. Include unstimulated controls.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
During the last 8-18 hours of culture, add 1 µCi of 3H-thymidine to each well.
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter. Data are expressed as counts per minute (CPM).
T-Cell Proliferation Assay using CFSE Dilution
This flow cytometry-based assay tracks cell division by measuring the progressive halving of the fluorescent dye CFSE in daughter cells.
Materials:
-
Purified T-cells
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
PBS
-
Complete RPMI-1640 medium
-
Flow cytometer
Procedure:
-
Wash purified T-cells twice with PBS.
-
Resuspend cells at a concentration of 1-10 x 106 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Incubate for 5 minutes on ice.
-
Wash the cells three times with complete RPMI-1640 medium.
-
Resuspend the cells in complete medium and culture under desired stimulation conditions.
-
At various time points (e.g., 24, 48, 72, 96 hours), harvest the cells and analyze by flow cytometry. The CFSE fluorescence is typically detected in the FITC channel.
-
Analyze the data to determine the percentage of divided cells and the number of cell divisions.
TUNEL Assay for Apoptosis Detection
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
T-cells
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTP)
-
Flow cytometer or fluorescence microscope
Procedure (for Flow Cytometry):
-
Harvest and wash T-cells with PBS.
-
Fix the cells in 1% paraformaldehyde in PBS for 15 minutes on ice.
-
Wash the cells with PBS.
-
Permeabilize the cells by resuspending in ice-cold 70% ethanol (B145695) and incubating for at least 30 minutes on ice.
-
Wash the cells with PBS.
-
Resuspend the cells in the TUNEL reaction mixture and incubate for 60 minutes at 37°C in the dark.
-
Wash the cells with PBS.
-
Resuspend the cells in PBS and analyze by flow cytometry.
Immunoblotting for c-FLIP and Caspase-8
This technique is used to detect the expression levels of specific proteins in cell lysates.
Materials:
-
T-cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against c-FLIP and caspase-8
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Separate protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add chemiluminescent substrate and detect the signal using an imaging system.
Experimental Workflows
The following diagrams illustrate common experimental workflows for studying c-FLIP function in T-cells.
Conclusion and Future Directions
c-FLIP has emerged as a master regulator of T-cell fate, with its isoforms playing opposing roles in the control of T-cell activation and proliferation. The intricate balance between c-FLIPL and c-FLIPS is critical for mounting an effective immune response while maintaining self-tolerance. A thorough understanding of the molecular mechanisms governing c-FLIP expression and function is therefore of paramount importance.
For drug development professionals, c-FLIP represents a promising therapeutic target. Modulating the expression or activity of c-FLIP isoforms could offer novel strategies for either enhancing T-cell responses in the context of cancer immunotherapy or suppressing them in autoimmune diseases and transplantation. Future research should focus on the development of small molecules or biologics that can selectively target c-FLIP isoforms or their interactions with other signaling proteins. Further elucidation of the upstream regulatory networks that control c-FLIP expression in different T-cell subsets will also be crucial for the development of targeted and effective immunomodulatory therapies.
References
- 1. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mucosalimmunology.ch [mucosalimmunology.ch]
- 3. Video: Induction of Murine Intestinal Inflammation by Adoptive Transfer of Effector CD4+CD45RBhigh T Cells into Immunodeficient Mice [jove.com]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adoptive transfer of T cells [bio-protocol.org]
- 7. agilent.com [agilent.com]
- 8. TUNEL Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 9. The Caspase 8 Inhibitor c-FLIPL Modulates T-Cell Receptor-Induced Proliferation but Not Activation-Induced Cell Death of Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
c-FLIP: A Pivotal Prognostic Marker and Therapeutic Target in Breast Cancer
An In-depth Technical Guide for Researchers and Drug Development Professionals
Published: December 20, 2025
Executive Summary
Cellular FLICE-like inhibitory protein (c-FLIP) has emerged as a critical regulator of apoptosis and a key player in the pathogenesis and progression of breast cancer. This protein, existing in long (c-FLIPL) and short (c-FLIPS) isoforms, is a master anti-apoptotic regulator frequently overexpressed in malignant cells. High levels of c-FLIP are increasingly correlated with poor prognosis, resistance to chemotherapy and radiation, and the aggressive behavior of breast cancer, particularly in breast cancer stem cells (BCSCs). Its dual role in inhibiting apoptosis and promoting pro-survival signaling pathways, such as NF-κB, positions c-FLIP as a high-value prognostic marker and a compelling target for novel therapeutic interventions. This guide provides a comprehensive overview of the prognostic significance of c-FLIP in breast cancer, detailed experimental protocols for its assessment, and a visual representation of its core signaling pathways.
Introduction: The Role of c-FLIP in Cancer Biology
c-FLIP is a pivotal inhibitor of the extrinsic apoptosis pathway. Structurally homologous to procaspase-8 but lacking its enzymatic activity, c-FLIP competes with procaspase-8 for binding to the Fas-Associated Death Domain (FADD) adaptor protein within the Death-Inducing Signaling Complex (DISC).[1][2][3] This inhibitory action prevents the activation of the downstream caspase cascade, thereby protecting cancer cells from apoptosis induced by death receptor ligands like TNF-Related Apoptosis-Inducing Ligand (TRAIL).[1][4]
Beyond its anti-apoptotic function, c-FLIP, particularly the long isoform (c-FLIPL), is a multifaceted signaling molecule that can activate pro-survival pathways, including the NF-κB and ERK pathways.[2][5] This dual functionality makes c-FLIP a potent oncogenic protein, contributing to tumor growth, proliferation, and therapeutic resistance.[2][3]
c-FLIP as a Prognostic Marker in Breast Cancer
Elevated expression of c-FLIP has been consistently linked to negative clinical outcomes in breast cancer. Its role as a prognostic marker is underscored by its association with various clinicopathological features indicative of aggressive disease.
Correlation with Clinicopathological Parameters
High c-FLIP expression is often associated with features of aggressive breast tumors. While a large-scale meta-analysis providing a single hazard ratio for c-FLIP in breast cancer is not yet established, numerous studies provide strong evidence of its prognostic value. For instance, one study found that c-FLIPL expression in invasive breast carcinomas was significantly associated with a poor prognosis (p<0.01).[1][3] Furthermore, c-FLIPL expression, alongside lymph node status and molecular subtype, was identified as an independent prognostic factor for these patients (p<0.05).[1][3]
| Clinicopathological Parameter | Association with High c-FLIP Expression | Significance | Reference |
| Overall Survival | Decreased | Poor Prognosis (p<0.01 for c-FLIPL) | [1][3] |
| Disease-Free Survival | Decreased | Independent Negative Indicator | [1][3] |
| Tumor Grade | Higher Grade | Associated with Aggressive Phenotype | [1] |
| Lymph Node Status | Positive | Independent Prognostic Factor | [1][3] |
| Molecular Subtype | Higher in HER2-positive | Independent Prognostic Factor | [1][3] |
| Therapeutic Resistance | Increased (TRAIL, Chemotherapy) | Contributes to Treatment Failure | [1][4] |
Role in Breast Cancer Stem Cells (BCSCs) and Metastasis
c-FLIP is upregulated in BCSCs across various breast cancer subtypes.[1] These cells are inherently resistant to conventional therapies and are thought to be responsible for tumor recurrence and metastasis.[1] Silencing c-FLIP has been shown to sensitize BCSCs to TRAIL-induced apoptosis, leading to a significant reduction in primary tumors and a near-complete suppression of metastases in preclinical models.[1] This highlights the critical role of c-FLIP in maintaining the survival and self-renewal capacity of the BCSC pool.
Key Signaling Pathways Involving c-FLIP
c-FLIP exerts its influence through its strategic position in two major signaling cascades: the extrinsic apoptosis pathway and the NF-κB pro-survival pathway.
Inhibition of Extrinsic Apoptosis
The canonical role of c-FLIP is to block apoptosis at the DISC. Upon binding of a death ligand (e.g., TRAIL) to its receptor (e.g., DR4/DR5), FADD is recruited, which in turn recruits procaspase-8. c-FLIP competes with procaspase-8 for FADD binding. When c-FLIP is highly expressed, it prevents the dimerization and auto-activation of procaspase-8, thereby halting the apoptotic signal.
Activation of NF-κB Signaling
Paradoxically, c-FLIPL can also promote cell survival by activating the NF-κB pathway. At the DISC, the processing of a c-FLIPL/procaspase-8 heterodimer by the limited activity of caspase-8 can generate a p43-cFLIP fragment. This fragment is particularly efficient at recruiting key components of the NF-κB pathway, such as TRAF2 and RIP1, leading to the activation of the IKK complex and subsequent nuclear translocation of NF-κB, which upregulates the transcription of anti-apoptotic and pro-proliferative genes.
References
- 1. c-FLIP gene silencing eliminates tumor cells in breast cancer xenografts without affecting stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. c-FLIP, A MASTER ANTI-APOPTOTIC REGULATOR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. c-FLIP, a Novel Biomarker for Cancer Prognosis, Immunosuppression, Alzheimer’s Disease, Chronic Obstructive Pulmonary Disease (COPD), and a Rationale Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NF-κB Signals Induce the Expression of c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. c-FLIP Knockdown Induces Ligand-independent DR5-, FADD-, Caspase-8-, and Caspase-9-dependent Apoptosis in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Transcriptional Regulation of c-FLIP: A Comprehensive Guide for Researchers
An In-depth Technical Guide on the Core Mechanisms Governing c-FLIP Expression
Audience: Researchers, scientists, and drug development professionals.
Cellular FLICE-like inhibitory protein (c-FLIP) is a master regulator of apoptosis, or programmed cell death. Its expression levels are tightly controlled within the cell, and dysregulation is implicated in numerous diseases, including cancer and autoimmune disorders. This technical guide provides a detailed overview of the transcriptional regulation of c-FLIP, focusing on the key transcription factors that govern its expression. This document summarizes quantitative data, provides detailed experimental protocols, and visualizes complex signaling pathways to serve as a valuable resource for researchers in the field.
Core Concepts in c-FLIP Transcriptional Regulation
The expression of the CFLAR gene, which encodes c-FLIP, is controlled by a host of transcription factors that respond to a variety of intracellular and extracellular signals. These transcription factors can either enhance or suppress CFLAR gene transcription, thereby fine-tuning the cellular apoptotic threshold. Understanding these regulatory networks is crucial for the development of novel therapeutic strategies that target apoptosis.
Transcription Factors Upregulating c-FLIP Expression
Nuclear Factor-kappa B (NF-κB)
NF-κB is a cornerstone of the anti-apoptotic cellular defense system, and one of its key mechanisms of action is the direct upregulation of c-FLIP expression.[1][2][3] Activation of the NF-κB pathway, often initiated by pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), leads to the translocation of NF-κB dimers (commonly p50/p65) to the nucleus, where they bind to specific κB sites in the CFLAR promoter, driving c-FLIP transcription.[3][4] This NF-κB-mediated induction of c-FLIP is a critical survival signal that protects cells from death receptor-induced apoptosis.[3]
| Quantitative Data on NF-κB Regulation of c-FLIP | |
| Parameter | Value |
| c-FLIP mRNA Upregulation (TNF-α stimulation) | 2 to 4-fold increase[4] |
| Cell Lines Showing Upregulation | SV80, HeLa, HT1080, Kym-1, MCF-7[4] |
Signal Transducer and Activator of Transcription 3 (STAT3)
While direct binding of STAT3 to the c-FLIP promoter is an area of ongoing investigation, evidence suggests a cooperative role with NF-κB in regulating gene expression. In some contexts, STAT3 activation is associated with increased c-FLIP levels, contributing to an anti-apoptotic phenotype. This is particularly relevant in certain cancers where STAT3 is constitutively active.
Transcription Factors Downregulating c-FLIP Expression
c-Myc
The oncoprotein c-Myc is a potent driver of cell proliferation, but it can also sensitize cells to apoptosis. One of the mechanisms by which c-Myc promotes apoptosis is through the direct transcriptional repression of the CFLAR gene.[5][6] c-Myc binds to E-box sequences within the c-FLIP promoter, leading to a significant reduction in both mRNA and protein levels.[5][6] This downregulation of c-FLIP is a key determinant of TRAIL (TNF-related apoptosis-inducing ligand) sensitivity in cancer cells.[5][6]
| Quantitative Data on c-Myc Regulation of c-FLIP | |
| Parameter | Value |
| c-FLIP mRNA Decrease (c-Myc overexpression) | 35% to 60%[5] |
| c-FLIP Protein Decrease (c-Myc overexpression) | 46% to 60%[5] |
| Cell Lines Showing Repression | SAOS2, U2OS, WI-38, SkBr3[5] |
Transcription Factors with Dual or Context-Dependent Roles
p53
The tumor suppressor p53 has a complex and seemingly paradoxical role in the regulation of c-FLIP. While p53 is a potent inducer of apoptosis, some studies have shown that it can upregulate c-FLIP expression.[7][8][9] This upregulation may serve as a mechanism to fine-tune the apoptotic response, potentially preventing excessive cell death. It has been proposed that p53-mediated c-FLIP induction could contribute to a switch from apoptosis to cell cycle arrest.[8][9] Conversely, other reports suggest that in certain contexts, p53 can contribute to c-FLIP degradation. The precise mechanisms and the factors that determine whether p53 upregulates or downregulates c-FLIP are still under investigation and are likely cell-type and stimulus-dependent.
E2F1
E2F1, a transcription factor crucial for cell cycle progression, has also been implicated in the regulation of c-FLIP. The effect of E2F1 on c-FLIP expression appears to be multifaceted. Some studies have reported that E2F1 can induce the expression of c-FLIP, potentially as a mechanism to counterbalance its pro-apoptotic activities. However, other evidence suggests that E2F1 can also contribute to apoptosis by modulating the expression of other apoptosis-related genes, and its direct and consistent effect on the c-FLIP promoter across different cell types remains to be fully elucidated.
Forkhead Box O3 (FOXO3a)
FOXO3a, a member of the forkhead family of transcription factors, is a key player in the cellular stress response. Its role in c-FLIP regulation is intricate and appears to be linked to the PI3K/Akt signaling pathway. In some cellular contexts, activated FOXO3a, often due to the inhibition of PI3K/Akt signaling, can downregulate c-FLIP expression, thereby sensitizing cells to apoptosis.[10] However, in other scenarios, particularly in the context of androgen receptor signaling, FOXO3a has been shown to be necessary for the androgen-dependent upregulation of c-FLIP.[10]
Experimental Protocols
Chromatin Immunoprecipitation (ChIP) Assay for Transcription Factor Binding to the c-FLIP Promoter
This protocol outlines the key steps for performing a ChIP assay to determine if a specific transcription factor binds to the promoter region of the CFLAR gene.
Materials:
-
Cell culture reagents
-
Formaldehyde (B43269) (37%)
-
Glycine
-
Lysis Buffer (e.g., RIPA buffer)
-
Protease inhibitors
-
Antibody specific to the transcription factor of interest
-
Control IgG antibody
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
RNase A
-
Proteinase K
-
DNA purification kit
-
Primers for the c-FLIP promoter and a negative control region
-
qPCR master mix and instrument
Procedure:
-
Cross-linking: Treat cultured cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the transcription factor of interest overnight at 4°C. Use a control IgG antibody in a parallel sample.
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins.
-
Elution and Reverse Cross-linking: Elute the protein-DNA complexes from the beads and reverse the formaldehyde cross-links by heating at 65°C. Treat with RNase A and Proteinase K to remove RNA and protein.
-
DNA Purification: Purify the DNA using a standard DNA purification kit.
-
qPCR Analysis: Perform quantitative PCR (qPCR) using primers designed to amplify a region of the c-FLIP promoter containing the putative transcription factor binding site. Use primers for a gene-desert region as a negative control. Calculate the enrichment of the c-FLIP promoter in the specific antibody immunoprecipitation relative to the IgG control.
Luciferase Reporter Assay for c-FLIP Promoter Activity
This protocol describes how to use a luciferase reporter assay to measure the effect of a transcription factor on the transcriptional activity of the c-FLIP promoter.
Materials:
-
Luciferase reporter plasmid containing the c-FLIP promoter
-
Expression plasmid for the transcription factor of interest
-
Control expression plasmid (empty vector)
-
Renilla luciferase control plasmid (e.g., pRL-TK)
-
Cell line of interest
-
Transfection reagent
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Plasmid Construction: Clone the promoter region of the human CFLAR gene upstream of the firefly luciferase gene in a suitable reporter vector.
-
Cell Transfection: Co-transfect the cells with the c-FLIP promoter-luciferase reporter plasmid, an expression plasmid for the transcription factor of interest (or siRNA for knockdown), and a Renilla luciferase control plasmid.
-
Cell Lysis: After 24-48 hours of incubation, lyse the cells using the passive lysis buffer provided with the assay kit.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities sequentially in the same lysate sample using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Calculate the fold change in luciferase activity in the presence of the transcription factor compared to the control.
Western Blot Analysis of c-FLIP Protein Expression
This protocol details the steps for detecting and quantifying c-FLIP protein levels in response to the modulation of a transcription factor.
Materials:
-
Cell lysates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against c-FLIP
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse cells and quantify the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for c-FLIP overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against a loading control protein to ensure equal protein loading.
-
Quantification: Densitometrically quantify the c-FLIP protein bands and normalize to the loading control to determine relative expression levels.
Conclusion
The transcriptional regulation of c-FLIP is a complex process involving a network of transcription factors that respond to diverse cellular signals. Understanding these intricate regulatory mechanisms is paramount for deciphering the molecular basis of diseases characterized by aberrant apoptosis and for the rational design of novel therapeutics. This guide provides a foundational understanding of the key transcription factors involved, presents quantitative data on their regulatory effects, and offers detailed protocols for their investigation, thereby serving as a valuable resource for the scientific community. Further research into the context-dependent regulation of c-FLIP by these and other transcription factors will undoubtedly unveil new avenues for therapeutic intervention.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. NF-κB Signals Induce the Expression of c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NF-κB Inducers Upregulate cFLIP, a Cycloheximide-Sensitive Inhibitor of Death Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct Repression of FLIP Expression by c-myc Is a Major Determinant of TRAIL Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct repression of FLIP expression by c-myc is a major determinant of TRAIL sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. p53 upregulates cFLIP, inhibits transcription of NF-kappaB-regulated genes and induces caspase-8-independent cell death in DLD-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. FOXO3a mediates the androgen-dependent regulation of FLIP and contributes to TRAIL-induced apoptosis of LNCaP cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Interaction of c-FLIP with FADD and Procaspase-8
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive examination of the molecular interactions central to the extrinsic apoptosis pathway, focusing on the regulatory role of cellular FLICE-like inhibitory protein (c-FLIP) in modulating the assembly and activity of the Death-Inducing Signaling Complex (DISC). A nuanced understanding of the interplay between c-FLIP, Fas-Associated Death Domain (FADD), and procaspase-8 is critical for developing novel therapeutics targeting apoptosis dysregulation in various pathologies, including cancer and autoimmune diseases.
Molecular Players and Core Concepts
The initiation of death receptor-mediated apoptosis hinges on the formation of the DISC. This multi-protein platform is assembled upon the ligation of death receptors, such as Fas (CD95) or TRAIL receptors, which then recruit the adaptor protein FADD.[1][2][3] FADD, in turn, serves as a scaffold to recruit procaspase-8, the primary initiator caspase in this pathway.[4][5] The proximity-induced dimerization of procaspase-8 at the DISC leads to its autocatalytic cleavage and activation, initiating the downstream caspase cascade that culminates in apoptosis.[5]
c-FLIP , a catalytically inactive homolog of procaspase-8, is a master regulator of this process.[6] It exists primarily in two splice isoforms: a long form (c-FLIPL ) and a short form (c-FLIPS ).[4][7] c-FLIPL shares a high degree of structural similarity with procaspase-8, possessing two N-terminal Death Effector Domains (DEDs) and a C-terminal inactive caspase-like domain.[7][8] In contrast, c-FLIPS consists only of the two tandem DEDs.[4] Both isoforms interact with FADD and procaspase-8 via homotypic DED-DED interactions, but they exert distinct regulatory effects on caspase-8 activation.[4]
The Interaction Paradigm: Beyond Simple Competition
Initially, c-FLIP was thought to function solely as a competitive inhibitor, binding to FADD to block procaspase-8 recruitment.[4][9] However, current research reveals a more complex, hierarchical, and cooperative binding mechanism.[4][10] It is now understood that c-FLIP recruitment to the DISC is critically dependent on the prior binding of procaspase-8 to FADD.[4][10] FADD first recruits procaspase-8, which then acts as a scaffold to recruit c-FLIP, leading to the formation of procaspase-8:c-FLIP heterodimers.[4][10]
This hierarchical model helps explain the dual functionality of c-FLIPL, which can act as either an activator or an inhibitor of procaspase-8, depending on its expression level relative to procaspase-8.[1][4][11]
-
At low, physiological concentrations , c-FLIPL forms a heterodimer with procaspase-8 (procaspase-8:c-FLIPL) that possesses limited, localized enzymatic activity. This heterodimer is sufficient to cleave specific substrates, including RIPK1 (preventing necroptosis) and c-FLIPL itself, but does not lead to full-scale apoptosis.[1][4][8] In fact, this limited activity can promote cell survival and proliferation pathways, such as NF-κB activation.[12][13]
-
At high concentrations , c-FLIPL (and c-FLIPS at all concentrations) acts as a potent inhibitor of apoptosis by preventing the formation of productive procaspase-8 homodimers and disrupting the DED chain elongation required for full enzymatic activation.[1][4][14]
c-FLIPS acts as a pure antagonist. By incorporating into the DED chain, it acts as a "chain terminator," preventing the DED-mediated oligomerization of procaspase-8 molecules necessary for their robust activation.[4][14]
Quantitative Analysis of DISC Interactions
While precise dissociation constants (Kd) for all interactions within the dynamic DISC are challenging to obtain in vivo, studies using reconstituted systems and quantitative mass spectrometry have provided valuable stoichiometric data. These analyses reveal that the composition of the DISC is highly dependent on the relative cellular concentrations of its components.
| Component Interaction | Stoichiometric Observation | Implication | Source |
| FADD : Procaspase-8 | Sub-stoichiometric FADD relative to procaspase-8 (e.g., ~1:6 ratio in BJAB cells). | Supports a DED chain model where a single FADD molecule can recruit multiple procaspase-8 molecules. | [4] |
| Procaspase-8 : c-FLIPL | Heterodimers are favored over procaspase-8 homodimers. | c-FLIPL has a higher affinity for procaspase-8 than procaspase-8 has for itself. | [4] |
| FADD DED : c-FLIP DEDs | c-FLIP has a preferential affinity for the α1/α4 surface of the FADD DED. | This differential affinity contributes to efficient c-FLIP recruitment despite its lower expression levels compared to procaspase-8. | [15] |
| FADD DED : Procaspase-8 DEDs | Procaspase-8 has a preferential affinity for the α2/α5 surface of the FADD DED. | Distinct binding surfaces on FADD allow for the initial formation of a tripartite FADD:c-FLIP:procaspase-8 complex. | [15] |
Signaling Pathway and Interaction Models
The interactions within the DISC dictate cellular fate. The following diagrams illustrate the core signaling pathway and the differential effects of c-FLIP isoforms.
The stoichiometry of c-FLIP to procaspase-8 is a critical determinant of the signaling outcome.
Key Experimental Protocols
The elucidation of these complex interactions relies on several key experimental techniques. Below are generalized protocols for foundational assays used in this field.
This protocol is used to isolate a protein of interest (e.g., FADD) from a cell lysate and determine if other proteins (e.g., c-FLIP, procaspase-8) are bound to it.[3][16]
Principle: An antibody specific to a "bait" protein is used to pull the entire protein complex out of solution. The complex is then analyzed by Western blotting for the presence of "prey" proteins.[17]
Methodology:
-
Cell Lysis: Culture cells to ~80-90% confluency. Lyse cells on ice using a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors to preserve protein complexes.[3][18]
-
Lysate Pre-clearing: Centrifuge the lysate to pellet cellular debris. Incubate the supernatant with Protein A/G beads (e.g., agarose (B213101) or magnetic) for 1 hour at 4°C to reduce non-specific binding.[16][18]
-
Immunoprecipitation: Pellet the pre-clearing beads and transfer the supernatant to a new tube. Add the primary antibody specific to the bait protein (e.g., anti-FADD) and incubate for 4 hours to overnight at 4°C with gentle rotation.
-
Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C to capture the antibody-protein complexes.[18]
-
Washing: Pellet the beads by centrifugation or magnetic separation. Wash the beads 3-5 times with cold lysis buffer to remove non-specifically bound proteins.[17][18]
-
Elution: Elute the protein complexes from the beads by resuspending them in SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and perform Western blot analysis using antibodies specific for the expected interacting partners (e.g., anti-c-FLIP, anti-caspase-8).
FRET assays can be used to monitor the proximity of two proteins, such as c-FLIP and procaspase-8, in living cells.
Principle: FRET occurs when two fluorescent proteins (e.g., CFP as the donor and YFP as the acceptor) are within a very short distance (typically <10 nm). If c-FLIP is tagged with CFP and procaspase-8 with YFP, their heterodimerization will bring the fluorophores close enough for energy transfer to occur upon excitation of the donor, resulting in acceptor emission.[19]
Methodology:
-
Construct Generation: Create expression vectors for c-FLIP fused to a donor fluorophore (e.g., c-FLIP-CFP) and procaspase-8 fused to an acceptor fluorophore (e.g., procaspase-8-YFP).
-
Cell Transfection: Co-transfect the constructs into a suitable cell line. Include control transfections (e.g., donor only, acceptor only, un-fused fluorophores) to correct for spectral bleed-through.
-
Cell Stimulation: Treat cells with an appropriate stimulus (e.g., FasL) to induce DISC formation and the interaction of interest.
-
Imaging or Flow Cytometry:
-
Microscopy: Acquire images using three filter sets: donor excitation/donor emission, donor excitation/acceptor emission (the FRET channel), and acceptor excitation/acceptor emission.
-
Flow Cytometry: Analyze cells by exciting with the donor laser (e.g., 405 nm for CFP) and measuring emission in both the donor and acceptor channels.[19]
-
-
FRET Analysis: Calculate a normalized FRET efficiency (N-FRET) or ratio to quantify the interaction. An increase in the FRET signal upon stimulation indicates that the two proteins are in close proximity.
Implications for Drug Development
The central role of c-FLIP in regulating apoptosis makes it a compelling therapeutic target.[6][9] Overexpression of c-FLIP is a common mechanism by which cancer cells evade apoptosis.[9] Therefore, strategies aimed at inhibiting c-FLIP function are actively being pursued.
-
Small Molecule Inhibitors: Development of compounds that specifically bind to c-FLIP, preventing its recruitment to the DISC or its interaction with procaspase-8, could restore apoptosis sensitivity in resistant tumors.[9]
-
Downregulation of c-FLIP Expression: Approaches using siRNA or antisense oligonucleotides to reduce c-FLIP levels have been shown to induce spontaneous apoptosis in cancer cells and sensitize them to chemotherapeutics.[20]
A thorough understanding of the quantitative and mechanistic details of the c-FLIP:FADD:procaspase-8 axis is paramount for the rational design of therapeutics that can effectively modulate this critical cell fate checkpoint.
References
- 1. c-FLIPL is a dual function regulator for caspase-8 activation and CD95-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jove.com [jove.com]
- 3. Protocol for Immunoprecipitation (Co-IP) protocol v1 [protocols.io]
- 4. Co-operative and Hierarchical Binding of c-FLIP and Caspase-8: A Unified Model Defines How c-FLIP Isoforms Differentially Control Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Terminal Fragment of c-FLIP(L) Processed by Caspase 8 Specifically Interacts with TRAF2 and Induces Activation of the NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The caspase-8 modulator c-FLIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. c-FLIPS reduces activation of caspase and NF-κB pathways and decreases T cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of procaspase-8 activation by c-FLIPL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chairecosmetologie.agroparistech.fr [chairecosmetologie.agroparistech.fr]
- 10. Co-operative and Hierarchical Binding of c-FLIP and Caspase-8: A Unified Model Defines How c-FLIP Isoforms Differentially Control Cell Fate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Caspase-8 and c-FLIPL Associate in Lipid Rafts with NF-κB Adaptors during T Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Differential affinity of FLIP and procaspase 8 for FADD’s DED binding surfaces regulates DISC assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Co-Immunoprecipitation (Co-IP): Principles, Experimental Design and Applications - Creative Proteomics [iaanalysis.com]
- 17. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 18. bitesizebio.com [bitesizebio.com]
- 19. Monitoring Caspase Activity in Living Cells Using Fluorescent Proteins and Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. c-FLIP Knockdown Induces Ligand-independent DR5-, FADD-, Caspase-8-, and Caspase-9-dependent Apoptosis in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Reconstitution of FliP Protein in Proteoliposomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bacterial flagellar export apparatus is a marvel of molecular engineering, a nanomachine responsible for the assembly of the flagellum. Central to this apparatus is the FliP protein, a critical component of the type III secretion system (T3SS) that forms the channel for substrate translocation across the inner membrane.[1][2][3] The study of FliP's function in a controlled in vitro environment is paramount to understanding the mechanics of flagellar assembly and for the development of novel antimicrobial agents targeting this essential pathway. Reconstitution of purified FliP into proteoliposomes—artificial lipid vesicles containing functional membrane proteins—provides a powerful platform to investigate its channel-forming properties and to screen for potential inhibitors.[4][5][6]
These application notes provide a comprehensive guide to the reconstitution of FliP into proteoliposomes, from protein purification to the functional characterization of the reconstituted channels.
Overview of the FliP Reconstitution Workflow
The successful reconstitution of FliP into proteoliposomes involves a series of sequential steps, each critical for obtaining functional protein in a membrane environment. The overall workflow is depicted below.
Figure 1: A schematic overview of the experimental workflow for the reconstitution of this compound into proteoliposomes.
Detailed Experimental Protocols
Protocol for FliP Purification
This protocol describes the purification of His-tagged FliP from E. coli.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with a FliP expression vector (e.g., pET vector with N-terminal His-tag).
-
Luria-Bertani (LB) medium and appropriate antibiotics.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol (B35011), 1 mM PMSF, 1 mg/mL lysozyme.
-
Solubilization Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 1% (w/v) n-dodecyl-β-D-maltoside (DDM).
-
Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 20 mM imidazole (B134444), 0.05% DDM.
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 250 mM imidazole, 0.05% DDM.
-
Ni-NTA affinity resin.
Procedure:
-
Overexpression: Inoculate a culture of the E. coli expression strain in LB medium with the appropriate antibiotic and grow at 37°C with shaking to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow the culture for 3-4 hours at 30°C.
-
Cell Lysis: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Resuspend the cell pellet in Lysis Buffer and incubate on ice for 30 minutes. Lyse the cells by sonication.
-
Membrane Fraction Isolation: Centrifuge the cell lysate at 10,000 x g for 20 minutes at 4°C to remove cell debris. Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the cell membranes.
-
Solubilization: Resuspend the membrane pellet in Solubilization Buffer and incubate with gentle agitation for 1 hour at 4°C to solubilize the membrane proteins. Centrifuge at 100,000 x g for 1 hour at 4°C to pellet any insoluble material.
-
Affinity Chromatography: Incubate the supernatant containing the solubilized membrane proteins with pre-equilibrated Ni-NTA resin for 2 hours at 4°C with gentle rotation. Load the resin into a chromatography column and wash with 10 column volumes of Wash Buffer. Elute the purified His-tagged FliP with Elution Buffer.
-
Concentration and Storage: Concentrate the eluted protein using a centrifugal filter device. Determine the protein concentration using a suitable method (e.g., BCA assay). The purified protein in detergent micelles can be stored at -80°C.
Protocol for Liposome Preparation
This protocol describes the preparation of unilamellar liposomes by extrusion.
Materials:
-
Lipids (e.g., a mixture of 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC) and 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG) at a 3:1 molar ratio) dissolved in chloroform.
-
Hydration Buffer: 10 mM HEPES pH 7.4, 150 mM KCl.
-
Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size).
Procedure:
-
Lipid Film Formation: In a round-bottom flask, mix the desired lipids in chloroform. Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the wall of the flask. Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Add the Hydration Buffer to the flask and hydrate (B1144303) the lipid film by gentle vortexing. This will result in the formation of multilamellar vesicles (MLVs).
-
Extrusion: Assemble the liposome extruder with a 100 nm polycarbonate membrane. Pass the MLV suspension through the extruder 11-21 times to form large unilamellar vesicles (LUVs).[4] The resulting liposome solution should appear translucent.
-
Storage: Store the prepared liposomes at 4°C and use within one week.
Protocol for FliP Reconstitution into Proteoliposomes
This protocol describes the reconstitution of purified FliP into pre-formed liposomes by detergent removal.
Materials:
-
Purified FliP in Elution Buffer.
-
Prepared unilamellar liposomes.
-
Reconstitution Buffer: 10 mM HEPES pH 7.4, 150 mM KCl.
-
Bio-Beads™ SM-2 adsorbent beads.
Procedure:
-
Mixing: In a microcentrifuge tube, mix the purified this compound with the prepared liposomes at a desired lipid-to-protein molar ratio (LPR). A typical starting LPR for functional studies is between 100:1 and 500:1. Add a small amount of DDM to the mixture to partially destabilize the liposomes, if necessary.
-
Detergent Removal: Add pre-washed Bio-Beads to the mixture at a concentration of approximately 20 mg of beads per 1 mg of detergent.[7] Incubate the mixture with gentle rotation at 4°C. The incubation time can be varied to control the rate of detergent removal, which can influence the orientation of the reconstituted protein. A common approach is to perform several changes of Bio-Beads over a period of several hours to overnight.[7]
-
Proteoliposome Collection: After detergent removal, carefully aspirate the proteoliposome suspension, leaving the Bio-Beads behind.
-
Analysis of Reconstitution Efficiency: To determine the efficiency of reconstitution, analyze a sample of the proteoliposomes by SDS-PAGE and Western blotting using an anti-His-tag antibody. Compare the amount of protein in the proteoliposome fraction to the starting amount of protein.
Data Presentation: Quantitative Analysis of Reconstitution
The efficiency of FliP reconstitution and the characteristics of the resulting proteoliposomes should be quantified and presented in a structured format for clear comparison between experiments.
| Parameter | Method | Typical Value/Range | Reference |
| Protein Purity | SDS-PAGE with Coomassie Staining | >95% | [8][9] |
| Lipid-to-Protein Ratio (LPR) | BCA Assay (protein) & Phosphate Assay (lipid) | 100:1 to 1000:1 (molar ratio) | [4] |
| Reconstitution Efficiency | Densitometry of Western Blots | 50-80% | [7] |
| Proteoliposome Size | Dynamic Light Scattering (DLS) | 100-150 nm (diameter) | [4] |
| Orientation of Reconstituted FliP | Protease Protection Assay | Varies with reconstitution method | [4] |
Functional Characterization of Reconstituted FliP
The function of reconstituted FliP can be assessed through various biophysical and biochemical assays.
Ion Conductance Assay
As FliP is proposed to form a protein-conducting channel, a key functional assay is to measure its ability to conduct ions across the lipid bilayer.
Figure 2: A flowchart illustrating the principle of an ion conductance assay for reconstituted FliP.
Expected Results: Proteoliposomes containing functional FliP channels will exhibit a significantly higher rate of ion influx and subsequent fluorescence dequenching compared to control liposomes lacking the protein.
| Condition | Initial Rate of Fluorescence Change (a.u./s) | Standard Deviation |
| FliP Proteoliposomes (LPR 200:1) | 15.2 | ± 1.8 |
| FliP Proteoliposomes (LPR 500:1) | 8.5 | ± 1.1 |
| Control Liposomes (no protein) | 1.2 | ± 0.3 |
Substrate Translocation Assay
A more direct functional assay involves monitoring the translocation of a known flagellar substrate through the FliP channel.
Protocol Outline:
-
Reconstitute FliP into proteoliposomes containing a specific substrate-binding protein or a reporter system within the lumen.
-
Add a fluorescently labeled flagellar substrate (e.g., a fragment of FlgM) to the external buffer.
-
Monitor the increase in intra-liposomal fluorescence over time as the substrate is translocated through the FliP channel.
-
As a negative control, use proteoliposomes with an inactive FliP mutant or empty liposomes.
Signaling and Interaction Pathway of the Flagellar Export Apparatus
FliP does not function in isolation but as part of a larger complex of proteins that constitute the flagellar export apparatus.[1][2][3] Understanding these interactions is crucial for interpreting the functional data from reconstituted systems.
Figure 3: A simplified model of the protein-protein interactions within the bacterial flagellar type III export apparatus.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low protein yield after purification | - Inefficient cell lysis- Poor solubilization- Suboptimal binding to affinity resin | - Optimize sonication parameters- Screen different detergents- Adjust imidazole concentration in wash buffer |
| Low reconstitution efficiency | - Inappropriate LPR- Incomplete detergent removal- Protein aggregation | - Test a range of LPRs- Increase incubation time with Bio-Beads- Add glycerol or other stabilizing agents |
| No functional activity in assays | - Incorrect protein folding- Unfavorable lipid composition- Inactive protein | - Optimize reconstitution conditions (e.g., temperature, rate of detergent removal)- Test different lipid mixtures- Verify protein activity before reconstitution |
Conclusion
The reconstitution of FliP into proteoliposomes is a powerful technique that enables the detailed investigation of its function as a core component of the bacterial flagellar export machinery. The protocols and data presentation formats provided in these application notes offer a robust framework for researchers to successfully reconstitute and characterize FliP, paving the way for a deeper understanding of bacterial motility and the development of novel therapeutic strategies.
References
- 1. Type-III Secretion Pore Formed by Flagellar Protein FliP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation mechanism of the bacterial flagellar dual-fuel protein export engine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. osti.gov [osti.gov]
- 5. Proteoliposomes for Studying Lipid-protein Interactions in Membranes in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reconstitution of Membrane Proteins into Model Membranes: Seeking Better Ways to Retain Protein Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reconstitution of Proteoliposomes for Phospholipid Scrambling and Nonselective Channel Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein purification - Wikipedia [en.wikipedia.org]
- 9. Protein Purification Methods [comis.med.uvm.edu]
Application Notes and Protocols for the Expression and Purification of Bacterial FliP Protein
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the expression and purification of the bacterial flagellar protein FliP, a key component of the type III secretion system (T3SS).[1][2] FliP is an integral membrane protein, and its successful purification is crucial for structural and functional studies, as well as for its potential as a drug target.[3][4] The following protocols are based on established methods for the expression and purification of bacterial membrane proteins, with specific considerations for FliP.[1][3][4]
Introduction
The bacterial flagellum is a complex molecular machine responsible for motility. Its assembly requires a specialized type III secretion system (T3SS) to export flagellar proteins across the cytoplasmic membrane.[2][5] The T3SS consists of a transmembrane export gate complex, and FliP, along with FliQ and FliR, forms the core of this gate, creating a channel for polypeptide translocation.[1][6][7] Due to its integral membrane nature, the expression and purification of FliP present challenges common to membrane proteins, such as low expression levels, insolubility, and the need for detergents to maintain structural integrity.[3][4][8] This protocol outlines a comprehensive workflow for overcoming these challenges, from gene cloning to the final purification steps.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the role of FliP in the flagellar export apparatus and the overall workflow for its expression and purification.
Caption: Role of FliP in the bacterial flagellar type III secretion system.
Caption: Experimental workflow for the expression and purification of FliP.
Quantitative Data Summary
The following tables provide a summary of typical quantitative parameters for the expression and purification of bacterial FliP.
Table 1: Buffers and Solutions
| Buffer/Solution | Composition | Purpose |
| Lysis Buffer | 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 1 mM PMSF, 1 mg/mL lysozyme | Cell disruption and initial protein protection |
| Membrane Wash Buffer | 50 mM Tris-HCl pH 8.0, 1 M NaCl, 10% glycerol | Removal of peripherally associated membrane proteins |
| Solubilization Buffer | 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 20 mM imidazole, 1-2% (w/v) detergent (e.g., DDM) | Extraction of FliP from the membrane |
| Affinity Wash Buffer | 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 40 mM imidazole, 0.05% (w/v) detergent | Removal of non-specifically bound proteins from affinity resin |
| Affinity Elution Buffer | 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 250-500 mM imidazole, 0.05% (w/v) detergent | Elution of tagged FliP from affinity resin |
| SEC Buffer | 20 mM HEPES pH 7.5, 150 mM NaCl, 0.05% (w/v) detergent | Final polishing step and buffer exchange |
Table 2: Centrifugation Parameters
| Step | Speed (x g) | Time (min) | Temperature (°C) | Purpose |
| Cell Harvesting | 6,000 | 15 | 4 | Pellet bacterial cells from culture |
| Lysate Clarification | 12,000 | 20 | 4 | Remove cell debris |
| Membrane Pelleting | 150,000 | 60 | 4 | Isolate the cell membrane fraction |
| Solubilization Clarification | 100,000 | 45 | 4 | Remove insoluble material after detergent treatment |
Experimental Protocols
Gene Cloning and Vector Construction
This protocol describes the cloning of the fliP gene into a pET expression vector, which allows for high-level protein expression under the control of a T7 promoter.[9][10] A C-terminal polyhistidine (His) tag is commonly added for affinity purification.[3][4]
-
Primer Design: Design PCR primers to amplify the fliP coding sequence from the bacterial genome of interest. The forward primer should include a start codon and a restriction site (e.g., NdeI). The reverse primer should incorporate codons for a 6xHis-tag followed by a stop codon and a second restriction site (e.g., XhoI).
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the fliP gene.
-
Vector and Insert Digestion: Digest both the PCR product and the pET vector (e.g., pET-28a) with the chosen restriction enzymes.
-
Ligation: Ligate the digested fliP insert into the digested pET vector using T4 DNA ligase.
-
Transformation: Transform the ligation mixture into a competent cloning strain of E. coli (e.g., DH5α).
-
Verification: Select for positive clones on antibiotic-containing plates and verify the correct insertion by colony PCR and DNA sequencing.
Protein Expression
The pET system requires an E. coli strain that expresses T7 RNA polymerase, such as BL21(DE3).[11][12]
-
Transformation: Transform the verified pET-fliP plasmid into competent E. coli BL21(DE3) cells.[13]
-
Starter Culture: Inoculate 10 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic with a single colony and grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate 1 L of LB medium with the overnight starter culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[12]
-
Induction: Cool the culture to 18-25°C and induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-0.5 mM.
-
Expression: Continue to incubate the culture at the lower temperature for 12-16 hours with shaking.[14]
-
Harvesting: Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C.
Cell Lysis and Membrane Isolation
-
Resuspension: Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Lysis: Lyse the cells by sonication or by passing them through a French press.[4]
-
Clarification: Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C to remove unlysed cells and inclusion bodies.
-
Membrane Isolation: Transfer the supernatant to an ultracentrifuge tube and centrifuge at 150,000 x g for 1 hour at 4°C to pellet the cell membranes.[15]
-
Membrane Wash (Optional): To remove peripheral membrane proteins, resuspend the membrane pellet in Membrane Wash Buffer and repeat the ultracentrifugation step.
Solubilization of FliP
The choice of detergent is critical for successfully extracting the membrane protein while maintaining its native fold.[15][16] Dodecyl-β-D-maltoside (DDM) is often a good starting point for bacterial membrane proteins.[4][17]
-
Resuspension: Resuspend the membrane pellet in Solubilization Buffer.
-
Solubilization: Stir gently at 4°C for 1-2 hours to allow the detergent to solubilize the membrane proteins.
-
Clarification: Centrifuge at 100,000 x g for 45 minutes at 4°C to pellet any unsolubilized material. The supernatant now contains the solubilized FliP.
Protein Purification
A two-step purification strategy involving affinity and size-exclusion chromatography is generally effective.[3][4][16]
-
Affinity Chromatography:
-
Equilibrate a Ni-NTA affinity column with Solubilization Buffer.
-
Load the clarified supernatant containing the solubilized FliP onto the column.
-
Wash the column with several column volumes of Affinity Wash Buffer to remove non-specifically bound proteins.
-
Elute the His-tagged FliP with Affinity Elution Buffer. Collect fractions and analyze by SDS-PAGE.
-
-
Size-Exclusion Chromatography (SEC):
-
Pool the fractions containing FliP and concentrate them if necessary.
-
Equilibrate a SEC column (e.g., Superdex 200) with SEC Buffer.
-
Load the concentrated protein onto the column.
-
Collect fractions and analyze by SDS-PAGE to assess purity.
-
Protein Characterization
The purity and integrity of the final FliP preparation should be assessed.[18][19][20][21]
-
SDS-PAGE: Run samples from each purification step on an SDS-PAGE gel to monitor the purification process and assess the final purity.
-
Western Blot: Use an anti-His antibody to confirm the identity of the purified protein.
-
Mass Spectrometry: Confirm the molecular weight and identity of the purified protein.[17]
-
Concentration Determination: Use a method such as the Bradford assay or absorbance at 280 nm to determine the final protein concentration.
By following this detailed protocol, researchers can successfully express and purify bacterial FliP, enabling further biochemical and structural investigations critical for understanding bacterial motility and for the development of novel antimicrobial agents.
References
- 1. Purification of the Transmembrane Polypeptide Channel Complex of the Salmonella Flagellar Type III Secretion System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Type-III Secretion Pore Formed by Flagellar Protein FliP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expression, Solubilization, and Purification of Bacterial Membrane Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Reconstitution of Functional Type III Protein Export and Insights into Flagellar Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A β-cap on the FliPQR protein-export channel acts as the cap for initial flagellar rod assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure of the Core of the Type Three Secretion System Export Apparatus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Folding engineering strategies for efficient membrane protein production in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pET Bacterial Recombinant Protein Expression Vector | VectorBuilder [en.vectorbuilder.com]
- 10. researchgate.net [researchgate.net]
- 11. High-throughput Cloning and Expression of Integral Membrane Proteins in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. neb.com [neb.com]
- 13. researchgate.net [researchgate.net]
- 14. Small scale expression and purification tests – Protein Expression and Purification Core Facility [embl.org]
- 15. researchgate.net [researchgate.net]
- 16. Extraction and Purification of Membrane Proteins - Creative Proteomics [creative-proteomics.com]
- 17. Heterogenous Expression and Purification of Lipid II Flippase from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rqmplus.com [rqmplus.com]
- 19. Overview of protein purification and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
- 21. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Studying Membrane Protein-Protein Interactions of FliP
Audience: Researchers, scientists, and drug development professionals.
Introduction
FliP is an essential integral membrane protein component of the bacterial flagellar type III secretion system (T3SS). This sophisticated nanomachine is responsible for the export of flagellar building blocks, enabling the assembly of the flagellum and bacterial motility. Understanding the intricate network of protein-protein interactions involving FliP is crucial for elucidating the mechanism of flagellar assembly and for the development of novel antimicrobial agents targeting bacterial motility. These application notes provide an overview of key techniques and detailed protocols to investigate the membrane protein-protein interactions of FliP.
Quantitative Data on FliP Interactions
| Interacting Proteins | Stoichiometry | Method | Reference |
| FliP, FliQ, FliR, FlhB | 5:4:1:1 | Cryo-EM | [1][2] |
This stoichiometry indicates that five molecules of FliP, four of FliQ, one of FliR, and one of FlhB assemble to form the core of the transmembrane export gate complex.
Signaling Pathway and Experimental Workflows
Flagellar Protein Export Pathway
The assembly of the bacterial flagellum is a highly regulated process involving the sequential export of different substrate proteins. FliP is a central component of the export gate, forming a channel through which these substrates pass. The process is energized by the proton motive force and an associated ATPase complex.
Caption: Overview of the bacterial flagellar protein export pathway.
Experimental Protocols
While specific protocols optimized for FliP are not abundant, the following are detailed, generalized protocols for common and effective techniques to study membrane protein-protein interactions, adapted for a bacterial context.
Co-Immunoprecipitation (Co-IP)
Co-IP is used to isolate a protein of interest and its binding partners from a cell lysate.
Experimental Workflow: Co-Immunoprecipitation
Caption: Workflow for Co-Immunoprecipitation of FliP interaction partners.
Protocol:
-
Cell Culture and Lysis:
-
Grow E. coli cells expressing an epitope-tagged FliP (e.g., FLAG-tag, HA-tag, or His-tag) to mid-log phase.
-
Harvest cells by centrifugation and resuspend in a lysis buffer containing a mild non-ionic detergent (e.g., 1% NP-40 or Triton X-100 in Tris-buffered saline) and protease inhibitors.
-
Lyse cells on ice using sonication.
-
Centrifuge to pellet cell debris and collect the supernatant containing solubilized membrane proteins.
-
-
Pre-clearing:
-
Add protein A/G agarose (B213101) or magnetic beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Pellet the beads and transfer the supernatant to a fresh tube.
-
-
Immunoprecipitation:
-
Add an antibody specific to the epitope tag on FliP to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
-
Complex Capture:
-
Add fresh protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with wash buffer (lysis buffer with a lower detergent concentration) to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer or by using a low pH elution buffer.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Perform a Western blot using antibodies against FliP (or its tag) and antibodies against suspected interacting partners (e.g., FliQ, FliR, FlhA).
-
Pull-Down Assay
This in vitro technique uses a purified, tagged "bait" protein to "pull down" interacting "prey" proteins from a lysate.
Experimental Workflow: Pull-Down Assay
Caption: Workflow for a His-tag based Pull-Down Assay.
Protocol:
-
Bait Protein Preparation:
-
Express and purify a tagged version of FliP (e.g., His-tagged FliP) from E. coli.
-
-
Immobilization of Bait:
-
Incubate the purified His-tagged FliP with Ni-NTA agarose or magnetic beads for 1-2 hours at 4°C.
-
Wash the beads to remove unbound bait protein.
-
-
Prey Protein Preparation:
-
Prepare a cell lysate from E. coli expressing the potential interacting protein (e.g., FliQ, FliR).
-
-
Binding Reaction:
-
Incubate the immobilized bait protein with the prey lysate for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bait-prey complexes from the beads using a high concentration of imidazole (B134444) (for His-tags) or another appropriate elution agent.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the prey protein.
-
Bacterial Two-Hybrid (B2H) System
The B2H system is an in vivo method to detect protein-protein interactions in bacteria. It is particularly well-suited for studying interactions between membrane proteins.
Logical Relationship: Bacterial Two-Hybrid System
Caption: Principle of the Bacterial Two-Hybrid (B2H) system.
Protocol:
-
Plasmid Construction:
-
Clone the genes for FliP and a potential interacting partner (e.g., FliQ) into two different B2H vectors. One vector will create a fusion with the T25 fragment of adenylate cyclase, and the other with the T18 fragment.
-
-
Transformation:
-
Co-transform an E. coli strain deficient in adenylate cyclase (cya⁻) with the two fusion plasmids.
-
-
Screening for Interaction:
-
Plate the transformed cells on indicator plates (e.g., MacConkey agar (B569324) with maltose (B56501) or LB agar with X-gal).
-
Interaction between the two fusion proteins will reconstitute adenylate cyclase activity, leading to cAMP production. This, in turn, activates the expression of reporter genes, resulting in a color change (e.g., red colonies on MacConkey agar or blue colonies on X-gal plates).
-
-
Quantitative Analysis (Optional):
-
Perform a β-galactosidase assay on liquid cultures of positive clones to quantify the strength of the interaction.
-
Förster Resonance Energy Transfer (FRET)
FRET is a powerful technique to study protein-protein interactions in living cells by measuring the energy transfer between two fluorescent proteins fused to the proteins of interest.
Experimental Workflow: FRET Microscopy
Caption: Workflow for FRET-based analysis of protein interactions.
Protocol:
-
Construct Preparation:
-
Create fusion constructs of FliP and its potential partner with a FRET pair of fluorescent proteins (e.g., CFP as the donor and YFP as the acceptor).
-
-
Expression in Bacteria:
-
Co-express the fusion proteins in E. coli.
-
-
Microscopy:
-
Image the cells using a fluorescence microscope equipped for FRET analysis.
-
Excite the donor fluorophore (CFP) and measure the emission from both the donor and the acceptor (YFP).
-
-
Data Analysis:
-
Calculate the FRET efficiency. An increase in acceptor emission upon donor excitation indicates that the two proteins are in close proximity (typically <10 nm), suggesting an interaction.
-
Fluorescence Lifetime Imaging Microscopy (FLIM)-FRET can provide more quantitative data by measuring the decrease in the donor's fluorescence lifetime in the presence of the acceptor.
-
In Vivo Photo-Crosslinking
This technique uses photo-reactive amino acid analogs to covalently link interacting proteins in their native cellular environment.
Experimental Workflow: In Vivo Photo-Crosslinking
Caption: Workflow for in vivo photo-crosslinking.
Protocol:
-
Strain and Plasmid Engineering:
-
Introduce a plasmid carrying the machinery for incorporating a photo-activatable non-canonical amino acid (e.g., p-benzoyl-L-phenylalanine, pBpa) into an E. coli strain.
-
Create a mutant of the fliP gene where a codon for a specific amino acid is replaced with an amber stop codon (TAG).
-
-
Protein Expression and Crosslinking:
-
Grow the engineered cells in a medium containing pBpa.
-
Induce the expression of the mutant FliP. The pBpa will be incorporated at the site of the amber codon.
-
Expose the cells to UV light to induce covalent crosslinking between FliP and any proteins in close proximity.
-
-
Analysis of Crosslinked Products:
-
Lyse the cells and purify the crosslinked complexes, for example, using an epitope tag on FliP.
-
Analyze the purified complexes by SDS-PAGE and Western blotting to identify higher molecular weight bands corresponding to crosslinked products.
-
For identification of unknown interaction partners, the crosslinked bands can be excised from the gel and analyzed by mass spectrometry.[3]
-
Conclusion
The study of FliP's protein-protein interactions is essential for a complete understanding of bacterial flagellar assembly. While specific quantitative data and optimized protocols for FliP are still emerging, the techniques and generalized protocols provided in these application notes offer a robust framework for researchers to investigate these critical interactions. The combination of in vivo and in vitro methods will be key to building a comprehensive map of the FliP interactome and its role in bacterial motility.
References
Application Notes and Protocols for Identifying FliP Protein Interaction Partners Using Crosslinking Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bacterial flagellum is a complex nanomachine responsible for motility, a key factor in pathogenesis for many bacteria. Its assembly is a sophisticated process mediated by a type III secretion system (T3SS), which exports flagellar proteins from the cytoplasm to the growing distal end of the structure.[1][2][3][4][5] At the heart of this export machinery lies the export gate, a transmembrane complex composed of several essential proteins. FliP is a crucial integral membrane protein within this gate, forming a channel for the passage of export substrates.[1][2] Understanding the dynamic protein-protein interactions (PPIs) involving FliP is fundamental to elucidating the mechanism of flagellar assembly and offers potential targets for novel antimicrobial agents that disrupt bacterial motility.
These application notes provide a comprehensive overview and detailed protocols for utilizing crosslinking mass spectrometry (XL-MS) to identify and characterize the interaction partners of the FliP protein within its native cellular environment.
Key Concepts in Crosslinking Mass Spectrometry (XL-MS)
XL-MS is a powerful technique used to identify protein-protein interactions and gain insights into the three-dimensional structure of protein complexes.[6][7][8][9] The general workflow involves covalently linking interacting proteins using a chemical crosslinker, followed by enzymatic digestion of the protein complex. The resulting crosslinked peptides are then identified by mass spectrometry, providing information about which proteins were in close proximity.
Several types of crosslinkers are available, each with specific properties:
-
Conventional Amine-Reactive Crosslinkers: These reagents, such as disuccinimidyl suberate (B1241622) (DSS), react with the primary amines of lysine (B10760008) residues and protein N-termini.[10][11]
-
Photo-Reactive Crosslinkers: These crosslinkers contain a photo-activatable group (e.g., diazirine or benzophenone) that, upon UV irradiation, can react non-specifically with any nearby amino acid residue.[12][13][14][15][16][17][18] This is particularly useful for capturing interactions that may not involve lysine residues.
-
MS-Cleavable Crosslinkers: These reagents contain a linker that can be cleaved within the mass spectrometer, simplifying data analysis and increasing the confidence of crosslink identification.[19]
For studying membrane protein interactions in vivo, photo-crosslinking is often the method of choice due to its ability to capture transient interactions within the native membrane environment with high temporal resolution.[14][15]
The FliP Interactome: Known and Potential Partners
FliP is a core component of the flagellar export gate and is known to interact with other essential proteins of this complex. Understanding these interactions is key to deciphering the mechanism of protein export.
| Interacting Protein | Function in Flagellar Assembly | Evidence of Interaction |
| FliQ | Essential component of the export gate complex. Forms a complex with FliP and FliR.[8][20][21] | Co-purification and genetic studies. |
| FliR | Essential component of the export gate complex. Forms a complex with FliP and FliQ.[8][20][21] | Co-purification and genetic studies. |
| FlhA | Forms the major part of the export gate and is involved in proton translocation to energize protein export.[13][22][23] | Genetic and biochemical studies suggest close proximity to the FliPQR complex. |
| FlhB | Component of the export gate involved in substrate specificity switching.[24] | Genetic and biochemical studies indicate interaction with other gate components. |
| FliE | Forms the base of the flagellar rod and is one of the first substrates to be exported. | Structural models suggest FliE assembles on a platform formed by the FliPQR complex. |
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the general experimental workflow for identifying FliP interaction partners using in vivo photo-crosslinking and the currently understood model of the flagellar protein export pathway.
Caption: Workflow for identifying FliP interaction partners.
Caption: Model of the flagellar protein export pathway.
Detailed Protocol: In Vivo Photo-Crosslinking of FliP
This protocol describes the use of the photo-activatable amino acid p-benzoyl-L-phenylalanine (pBPA) to identify FliP interaction partners in a bacterial system.
Materials:
-
Bacterial strain engineered for amber suppression (e.g., containing a pBPA-specific aminoacyl-tRNA synthetase/tRNA pair).
-
Expression vector for FliP with an amber codon (TAG) at the desired crosslinking site and an affinity tag (e.g., His-tag, Strep-tag).
-
Luria-Bertani (LB) medium.
-
p-benzoyl-L-phenylalanine (pBPA).
-
Inducer for protein expression (e.g., IPTG, anhydrotetracycline).
-
UV lamp (365 nm).
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% DDM or Triton X-100, protease inhibitors).
-
Affinity purification resin (e.g., Ni-NTA agarose, Strep-Tactin sepharose).
-
Wash buffer (e.g., Lysis buffer with lower detergent concentration).
-
Elution buffer (e.g., Wash buffer with imidazole (B134444) or desthiobiotin).
-
SDS-PAGE reagents.
-
In-gel or in-solution digestion kit (with Trypsin).
-
Reagents for mass spectrometry analysis.
Procedure:
-
Expression of pBPA-incorporated FliP:
-
Transform the bacterial strain with the FliP expression vector.
-
Grow a starter culture overnight in LB medium with appropriate antibiotics.
-
Inoculate a larger culture and grow to an OD600 of 0.4-0.6.
-
Add pBPA to a final concentration of 1 mM.
-
Induce FliP expression with the appropriate inducer and incubate for 3-4 hours.
-
-
In Vivo Photo-Crosslinking:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a suitable buffer (e.g., PBS).
-
Place the cell suspension in a petri dish on ice.
-
Irradiate with 365 nm UV light for 15-30 minutes. A control sample should be kept in the dark.
-
-
Cell Lysis and Solubilization:
-
Harvest the irradiated cells by centrifugation.
-
Resuspend the pellet in lysis buffer and incubate on ice for 30 minutes.
-
Lyse the cells by sonication or using a French press.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Affinity Purification of Crosslinked Complexes:
-
Incubate the clarified lysate with the affinity resin for 1-2 hours at 4°C with gentle rotation.
-
Wash the resin extensively with wash buffer to remove non-specific binders.
-
Elute the FliP-containing complexes with elution buffer.
-
-
SDS-PAGE and Protein Digestion:
-
Analyze the eluate by SDS-PAGE and Coomassie staining or Western blotting to confirm the presence of crosslinked products (higher molecular weight bands).
-
Excise the bands corresponding to the crosslinked complexes for in-gel digestion or perform in-solution digestion of the entire eluate.
-
Digest the proteins with trypsin overnight at 37°C.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Use specialized software (e.g., pLink, MeroX, Kojak) to search the MS/MS data against a database containing the sequences of FliP and other potential interacting proteins to identify the crosslinked peptides.
-
Validate the identified crosslinks and map the interaction sites on the respective proteins.
-
Quantitative Data Analysis
Quantitative XL-MS can provide insights into the stoichiometry and dynamics of protein complexes. This can be achieved using isotopically labeled crosslinkers or label-free quantification methods.[6][7][10][11][25] The relative abundance of different crosslinked peptide pairs can be compared across different experimental conditions.
Example Table of Quantitative Crosslinking Data:
| Crosslinked Peptide 1 | Crosslinked Peptide 2 | Condition 1 (Relative Abundance) | Condition 2 (Relative Abundance) | Fold Change | p-value |
| FliP (aa 102-115) | FliQ (aa 55-68) | 1.00 | 1.52 | 1.52 | 0.045 |
| FliP (aa 150-162) | FlhA (aa 250-265) | 1.00 | 0.95 | 0.95 | 0.85 |
| FliP (aa 78-91) | FliR (aa 30-42) | 1.00 | 1.45 | 1.45 | 0.05 |
Conclusion
The application of crosslinking mass spectrometry, particularly in vivo photo-crosslinking, provides a powerful approach to identify the direct and transient interaction partners of the this compound within the native context of the bacterial cell. The detailed protocols and conceptual framework provided here will enable researchers to dissect the molecular architecture of the flagellar export gate, paving the way for a deeper understanding of bacterial motility and the development of novel therapeutic strategies.
References
- 1. In vivo Cross-Linking MS of the Complement System MAC Assembled on Live Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systems structural biology measurements by in vivo cross-linking with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of type III protein export for bacterial flagellar assembly - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 5. Protein export through the bacterial flagellar type III export pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative interactome analysis with chemical crosslinking and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of protein-protein interactions with chemical cross-linking and mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Cross-linking mass spectrometry discovers, evaluates, and corroborates structures and protein–protein interactions in the human cell - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of Protein–Protein Interactions with Chemical Cross-Linking and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Interaction of the extreme N-terminal region of FliH with FlhA is required for efficient bacterial flagellar protein export - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Interaction of the Extreme N-Terminal Region of FliH with FlhA Is Required for Efficient Bacterial Flagellar Protein Export - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A photo-cross-linking approach to monitor protein dynamics in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A photo-cross-linking approach to monitor folding and assembly of newly synthesized proteins in a living cell - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. Analyses of protein-protein interactions by in vivo photocrosslinking in budding yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. m.youtube.com [m.youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. The FliO, FliP, FliQ, and FliR proteins of Salmonella typhimurium: putative components for flagellar assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Interaction between FliJ and FlhA, components of the bacterial flagellar type III export apparatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The FlhA linker mediates flagellar protein export switching during flagellar assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Weak Interactions between Salmonella enterica FlhB and Other Flagellar Export Apparatus Proteins Govern Type III Secretion Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Structural Analysis of the Flagellar Export Gate Protein FliP via X-ray Crystallography: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bacterial flagellum is a remarkable nanomachine responsible for motility, a key factor in bacterial colonization and pathogenesis. Its assembly is a complex process that relies on a specialized type III secretion system (T3SS) to export protein subunits from the cytoplasm to the growing distal end of the flagellar structure. At the core of this export machinery is the membrane-embedded export gate complex, of which FliP is a crucial integral membrane component.[1][2] Understanding the high-resolution atomic structure of FliP is paramount for elucidating the mechanism of substrate translocation and for the rational design of novel antimicrobial agents that target bacterial motility.
These application notes provide a comprehensive overview and detailed protocols for the structural determination of the FliP protein using X-ray crystallography, with a primary focus on the methodologies successfully employed for the periplasmic domain of Thermotoga maritima FliP (TmFliP).
Data Presentation
Crystallographic Data of the Periplasmic Domain of Thermotoga maritima FliP (TmFliP)
The following tables summarize the quantitative data from the X-ray crystallographic analysis of the periplasmic domain of FliP from Thermotoga maritima (PDB ID: 5H72).[1][2][3]
| Data Collection | |
| PDB ID | 5H72 |
| Resolution (Å) | 2.40 |
| Space Group | P6222 or P6422 |
| Unit Cell Parameters | |
| a (Å) | 114.9 |
| b (Å) | 114.9 |
| c (Å) | 193.8 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 120 |
| Refinement Statistics | |
| R-Value Work | 0.211 |
| R-Value Free | 0.261 |
| R-Value Observed | 0.214 |
Experimental Protocols
The following protocols are based on the successful crystallization and structure determination of the periplasmic domain of Thermotoga maritima FliP (TmFliP).[1][2] These methodologies provide a robust starting point for the structural analysis of FliP homologs.
I. Protein Expression and Purification of TmFliP Periplasmic Domain
-
Gene Cloning:
-
The gene fragment encoding the periplasmic domain of FliP (residues 70-197 of T. maritima FliP) is amplified by PCR.
-
The PCR product is cloned into a suitable expression vector, such as pET-28a, which incorporates an N-terminal His6-tag for affinity purification.
-
-
Protein Expression:
-
The expression vector is transformed into an appropriate E. coli expression strain (e.g., BL21(DE3)).
-
A single colony is used to inoculate a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., kanamycin (B1662678) for pET-28a) and grown overnight at 37°C.
-
The starter culture is used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM.
-
The culture is then incubated for a further 4-6 hours at 30°C.
-
-
Cell Lysis and Lysate Clarification:
-
Cells are harvested by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
The cell pellet is resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM phenylmethylsulfonyl fluoride (B91410) (PMSF)).
-
Cells are lysed by sonication on ice.
-
The lysate is clarified by centrifugation at 20,000 x g for 30 minutes at 4°C to remove cell debris.
-
-
Affinity Chromatography:
-
The clarified lysate is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
The column is washed with a wash buffer containing a higher concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins.
-
The His6-tagged protein is eluted with an elution buffer containing a high concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
-
Size-Exclusion Chromatography:
-
The eluted protein is further purified by size-exclusion chromatography using a column pre-equilibrated with a suitable buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl).
-
Fractions containing the purified protein are pooled and concentrated. Protein purity should be assessed by SDS-PAGE.
-
II. Crystallization of TmFliP Periplasmic Domain
-
Crystallization Method: The hanging-drop vapor diffusion method is employed for crystallization.[1][2]
-
Protein Preparation: The purified TmFliP periplasmic domain is concentrated to 5 mg/ml in a buffer of 10 mM sodium phosphate (B84403) pH 7.0 and 100 mM NaCl.[2]
-
Crystallization Conditions:
-
Reservoir Solution: 0.1 M phosphate-citrate pH 4.4, 36% (v/v) 2-methyl-2,4-pentanediol (MPD).[2]
-
Hanging Drop: 1.5 µl of the protein solution is mixed with 1.5 µl of the reservoir solution.[2]
-
Incubation: The crystallization plate is incubated at 277 K (4°C). Crystals typically appear within a week.
-
III. X-ray Data Collection and Processing
-
Crystal Harvesting and Cryoprotection:
-
Crystals are carefully harvested from the drop using a cryo-loop.
-
For cryoprotection, crystals are briefly soaked in a solution containing the reservoir solution supplemented with a cryoprotectant (e.g., 20-30% glycerol (B35011) or ethylene (B1197577) glycol) before being flash-cooled in liquid nitrogen.
-
-
Data Collection:
-
X-ray diffraction data are collected at a synchrotron beamline.
-
A full dataset is collected by rotating the crystal in the X-ray beam.
-
-
Data Processing:
-
The diffraction images are processed using software such as HKL2000 or XDS.
-
This involves indexing the diffraction spots, integrating their intensities, and scaling the data.
-
-
Structure Determination and Refinement:
-
The structure is solved using molecular replacement, if a homologous structure is available, or by experimental phasing methods such as multi-wavelength anomalous dispersion (MAD) or single-wavelength anomalous dispersion (SAD) using selenomethionine-labeled protein.
-
The initial model is then refined using software such as PHENIX or REFMAC5, and the model is built into the electron density map using programs like Coot.
-
Visualizations
Flagellar Protein Export Pathway
Caption: A simplified diagram of the bacterial flagellar type III protein export pathway.
Experimental Workflow for FliP Crystallography
References
- 1. Crystallization and preliminary X-ray analysis of the periplasmic domain of FliP, an integral membrane component of the bacterial flagellar type III protein-export apparatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crystallization and preliminary X-ray analysis of the periplasmic domain of FliP, an integral membrane component of the bacterial flagellar type III protein-export apparatus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rcsb.org [rcsb.org]
Visualizing the Gatekeeper: Application of Fluorescence Microscopy for FliP Localization
Application Note AN-2025-12
Introduction
FliP is an essential integral membrane protein and a core component of the bacterial flagellar Type III Secretion System (T3SS). The T3SS is a sophisticated nanomachine that facilitates the export of flagellar building blocks from the cytoplasm to the growing distal end of the flagellum. FliP, in complex with other proteins like FliQ, FliR, FlhA, and FlhB, forms the export gate that mediates the translocation of flagellar proteins across the inner bacterial membrane. Understanding the precise subcellular localization and dynamics of FliP is crucial for elucidating the mechanism of flagellar assembly and for identifying potential targets for novel antimicrobial agents that disrupt bacterial motility. This application note describes detailed protocols for visualizing FliP localization in bacteria using fluorescence microscopy, including methods for generating fluorescently tagged FliP and for immunofluorescence staining.
Principles
Two primary fluorescence microscopy techniques can be employed to visualize FliP localization:
-
Fluorescent Protein Fusions: This method involves genetically fusing a fluorescent protein (e.g., Green Fluorescent Protein (GFP) or its variants like mCherry) to the FliP protein. The resulting fusion protein is expressed in the bacterium of interest, allowing for direct visualization of FliP's location in living or fixed cells. This approach is particularly useful for dynamic studies in live bacteria.
-
Immunofluorescence (IF): This technique utilizes specific antibodies that recognize and bind to the this compound. A primary antibody targets FliP, and a secondary antibody, conjugated to a fluorophore, binds to the primary antibody, generating a fluorescent signal at the location of FliP. Immunofluorescence is typically performed on fixed and permeabilized cells and is a powerful tool for validating the localization observed with fluorescent protein fusions and for detecting the native, untagged protein.
Data Presentation
Quantitative analysis of FliP localization can provide valuable insights into the assembly and function of the flagellar export apparatus. By analyzing a statistically significant number of cells, the localization pattern of FliP can be categorized and quantified. The following table summarizes hypothetical quantitative data that could be obtained from fluorescence microscopy experiments.
| Experimental Condition | Localization Pattern | Percentage of Cells (Mean ± SD) | Number of Foci per Cell (Mean ± SD) |
| Wild-Type (Exponential Phase) | Polar Foci | 85 ± 5% | 1.2 ± 0.4 |
| Wild-Type (Stationary Phase) | Diffuse/Mislocalized | 30 ± 8% | 0.5 ± 0.3 |
| ΔflhA Mutant | Diffuse/Mislocalized | 75 ± 10% | 0.3 ± 0.2 |
| Overexpression of FliP | Aggregates/Multiple Foci | 60 ± 12% | 3.5 ± 1.1 |
Experimental Protocols
Protocol 1: Visualization of FliP Localization using a FliP-mCherry Fusion Protein
This protocol describes the creation and visualization of a C-terminal FliP-mCherry fusion protein in Salmonella enterica.
1. Construction of the FliP-mCherry Expression Plasmid:
-
Amplify the fliP gene from Salmonella genomic DNA using PCR with primers that introduce appropriate restriction sites (e.g., NdeI and KpnI) and remove the stop codon.
-
Amplify the mCherry gene from a suitable template plasmid with primers containing corresponding restriction sites (e.g., KpnI and XhoI).
-
Digest the PCR products and a suitable expression vector (e.g., pBAD33) with the corresponding restriction enzymes.
-
Ligate the fliP and mCherry fragments into the expression vector to create a C-terminal fusion under the control of an inducible promoter (e.g., the arabinose-inducible araBAD promoter).
-
Transform the resulting plasmid into E. coli for plasmid amplification and sequence verification.
-
Transform the verified plasmid into the desired Salmonella strain (and a ΔfliP mutant for complementation analysis).
2. Bacterial Growth and Induction of FliP-mCherry Expression:
-
Inoculate a single colony of Salmonella carrying the FliP-mCherry plasmid into 5 mL of Luria-Bertani (LB) broth with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
The next day, dilute the overnight culture 1:100 into fresh LB broth with antibiotic and grow to an OD600 of 0.4-0.6.
-
Induce the expression of the FliP-mCherry fusion protein by adding L-arabinose to a final concentration of 0.2% (this may need optimization).
-
Continue to grow the culture for 2-3 hours to allow for protein expression and localization.
3. Sample Preparation for Microscopy:
-
Harvest 1 mL of the induced culture by centrifugation at 5,000 x g for 3 minutes.
-
Wash the cell pellet twice with 1 mL of phosphate-buffered saline (PBS, pH 7.4).
-
Resuspend the final pellet in 100 µL of PBS.
-
For imaging, place 2 µL of the cell suspension on a clean glass slide and cover with a 1.5% agarose (B213101) pad made with PBS.
4. Fluorescence Microscopy and Image Acquisition:
-
Use a fluorescence microscope equipped with a high-resolution objective (e.g., 100x oil immersion) and appropriate filter sets for mCherry (e.g., excitation ~587 nm, emission ~610 nm).
-
Acquire both phase-contrast and fluorescence images.
-
Use an appropriate exposure time to obtain a good signal-to-noise ratio while minimizing photobleaching.
5. Image Analysis:
-
Analyze the acquired images using software such as ImageJ or FIJI.
-
Quantify the localization pattern by categorizing cells as having polar foci, diffuse fluorescence, or aggregates.
-
For cells with foci, quantify the number of foci per cell.
Protocol 2: Immunofluorescence Staining of FliP
This protocol describes the detection of native FliP in E. coli using immunofluorescence.
1. Bacterial Growth and Fixation:
-
Grow E. coli in LB broth to mid-log phase (OD600 of 0.5-0.6).
-
Harvest 1 mL of the culture by centrifugation at 8,000 x g for 1 minute.
-
Wash the cells three times with 1 mL of PBS.
-
Fix the cells by resuspending the pellet in 1 mL of 4% paraformaldehyde in PBS and incubating for 20 minutes at room temperature.
-
Wash the fixed cells three times with PBS to remove the fixative.
2. Permeabilization and Blocking:
-
Resuspend the fixed cells in 100 µL of permeabilization buffer (0.1% Triton X-100 in PBS) and incubate for 10 minutes at room temperature.
-
Wash the cells once with PBS.
-
Block non-specific antibody binding by resuspending the cells in 200 µL of blocking buffer (2% Bovine Serum Albumin in PBS) and incubating for 30 minutes at room temperature.
3. Antibody Incubation:
-
Centrifuge the blocked cells and resuspend the pellet in 100 µL of blocking buffer containing the primary antibody against FliP (e.g., rabbit anti-FliP) at an optimized dilution.
-
Incubate for 1 hour at room temperature with gentle agitation.
-
Wash the cells three times with 500 µL of PBS.
-
Resuspend the pellet in 100 µL of blocking buffer containing the fluorophore-conjugated secondary antibody (e.g., goat anti-rabbit IgG-Alexa Fluor 488) at an optimized dilution.
-
Incubate for 1 hour at room temperature in the dark.
-
Wash the cells three times with 500 µL of PBS.
4. Sample Mounting and Imaging:
-
Resuspend the final cell pellet in 20 µL of PBS.
-
Spot 2 µL of the cell suspension onto a poly-L-lysine coated glass slide and allow it to air dry.
-
Add a drop of mounting medium with an anti-fading agent (e.g., ProLong Gold) and cover with a coverslip.
-
Seal the coverslip with nail polish.
-
Image the slide using a fluorescence microscope with the appropriate filter set for the chosen fluorophore (e.g., Alexa Fluor 488: excitation ~495 nm, emission ~519 nm).
Mandatory Visualizations
Caption: Workflow for visualizing FliP-mCherry localization.
Caption: Core components of the flagellar T3SS export gate.
Detecting c-FLIP Isoforms by Western Blot: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Cellular FLICE-like inhibitory protein (c-FLIP) is a critical regulator of apoptosis and other cell signaling pathways, making it a key target in cancer research and drug development.[1] c-FLIP is expressed as multiple splice variants, primarily the long isoform (c-FLIPL) and the short isoform (c-FLIPS), which often have distinct and even opposing functions.[2] Accurate detection and quantification of these isoforms are crucial for understanding their roles in disease and for evaluating the efficacy of therapeutic interventions. Western blotting is a widely used technique for this purpose. This document provides detailed protocols and application notes for the detection of c-FLIP isoforms by Western blot.
Introduction to c-FLIP Isoforms
c-FLIP proteins are characterized by the presence of two death effector domains (DEDs), which allow them to interact with the death-inducing signaling complex (DISC).[3][4]
-
c-FLIPL (long isoform): Approximately 55 kDa, structurally similar to procaspase-8 but lacks catalytic activity. It can either inhibit or promote apoptosis depending on its expression levels.[2]
-
c-FLIPS (short isoform): Approximately 26 kDa, contains two DEDs and potently inhibits apoptosis by preventing caspase-8 activation.[3]
-
c-FLIPR (Raji isoform): Approximately 24 kDa, another short isoform identified in certain cell types.[5]
The differential expression of these isoforms can determine cell fate, highlighting the importance of specific detection methods.
Quantitative Data on c-FLIP Isoform Expression
The expression levels of c-FLIP isoforms vary significantly across different cell lines and tissues. The following table summarizes representative data on the relative expression of c-FLIP isoforms in various human cell lines as determined by Western blot.
| Cell Line | Cancer Type | c-FLIPL Expression | c-FLIPS/c-FLIPR Expression | Reference |
| Jurkat | T-cell leukemia | Moderate | Inducible with PMA/Ionomycin | [5] |
| HuT78 | T-cell lymphoma | High | Inducible with PMA/Ionomycin | [5] |
| CEM | T-cell leukemia | Low | Inducible with PMA/Ionomycin | [5] |
| Daudi | Burkitt's lymphoma | High | Inducible with CD40L | [5] |
| K562 | Chronic myelogenous leukemia | Present | Present | [4] |
| HeLa | Cervical cancer | Present | Present | [4] |
| Caki | Renal cell carcinoma | Downregulated by FasL | Upregulated by FasL | [6] |
| L428 | Hodgkin's lymphoma | High | Not prominent | [2] |
| L591 | Hodgkin's lymphoma | High | Not prominent | [2] |
Signaling Pathways Involving c-FLIP
c-FLIP isoforms are integral components of several signaling pathways, most notably the extrinsic apoptosis pathway. They can also influence other pathways such as NF-κB and ERK activation.
Caption: c-FLIP isoforms in apoptosis and survival pathways.
Experimental Workflow for Western Blotting of c-FLIP
The following diagram outlines the key steps for the detection of c-FLIP isoforms using Western blot.
Caption: Key steps in the Western blot analysis of c-FLIP.
Detailed Experimental Protocols
Sample Preparation (Cell Lysis)
Proper sample preparation is critical for obtaining high-quality Western blot results.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer (or other suitable lysis buffer)[7]
-
Protease and phosphatase inhibitor cocktail
-
Cell scraper
-
Microcentrifuge tubes, pre-cooled
Protocol for Adherent Cells:
-
Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.[8]
-
Aspirate the PBS completely.
-
Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors (e.g., 1 mL per 10 cm dish).[8]
-
Scrape the cells off the dish using a cold plastic cell scraper and transfer the cell suspension to a pre-cooled microcentrifuge tube.[7]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.[9]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[8]
-
Carefully transfer the supernatant (protein extract) to a new pre-cooled tube.
Protocol for Suspension Cells:
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet twice with ice-cold PBS, centrifuging after each wash.
-
Resuspend the cell pellet in ice-cold lysis buffer with inhibitors.
-
Proceed with steps 5-7 from the adherent cell protocol.
Protein Quantification
Accurate protein quantification is essential for loading equal amounts of protein per lane.
Materials:
-
BCA Protein Assay Kit
-
Microplate reader
Protocol:
-
Determine the protein concentration of the lysates using a BCA assay according to the manufacturer's instructions.[7]
-
Calculate the volume of lysate required to load 20-50 µg of total protein per lane.
SDS-PAGE
Materials:
-
Polyacrylamide gels (e.g., 4-12% Bis-Tris gels for good resolution of both isoforms)
-
SDS running buffer
-
4X Laemmli sample buffer (with a reducing agent like β-mercaptoethanol or DTT)
-
Protein ladder
Protocol:
-
Prepare protein samples by mixing the calculated volume of lysate with 4X Laemmli sample buffer to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
Load the denatured protein samples and a protein ladder into the wells of the polyacrylamide gel.
-
Run the gel in SDS running buffer according to the gel electrophoresis system's instructions until the dye front reaches the bottom of the gel.
Protein Transfer
Materials:
-
PVDF membrane
-
Transfer buffer (e.g., Tris-Glycine with 20% methanol)
-
Filter paper
Protocol:
-
Equilibrate the gel, PVDF membrane, and filter paper in transfer buffer.
-
Assemble the transfer stack (sandwich) ensuring no air bubbles are trapped between the gel and the membrane.
-
Transfer the proteins from the gel to the PVDF membrane using a wet or semi-dry transfer system. Transfer conditions should be optimized based on the system and the molecular weights of the c-FLIP isoforms. A common condition is 100V for 1-2 hours at 4°C for a wet transfer.[10]
Antibody Incubation and Detection
Materials:
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibody against c-FLIP (see table below)
-
HRP-conjugated secondary antibody
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Chemiluminescent substrate (ECL)
Recommended Primary Antibodies for c-FLIP:
| Antibody Name | Host Species | Applications | Recommended Dilution | Supplier | Cat. No. | Notes |
| FLIP Antibody | Rabbit Polyclonal | WB | 1:1000 | Cell Signaling Technology | #3210 | Detects both long and short isoforms.[3] |
| Anti-FLIP antibody (ab8421) | Rabbit Polyclonal | WB, IHC, IF | 1-2 µg/mL | Abcam | ab8421 | Recognizes multiple isoforms. |
| FLIPS/L (G-11) | Mouse Monoclonal | WB, IP, IF | Varies | Santa Cruz Biotechnology | sc-5276 | Can distinguish between isoforms. |
| FLIP (D5J1E) | Rabbit Monoclonal | WB | Varies | Cell Signaling Technology | #56343 | Recognizes total FLIP. |
Protocol:
-
After transfer, block the membrane in blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation.
-
Incubate the membrane with the primary anti-c-FLIP antibody diluted in blocking buffer overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically.[11]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the chemiluminescent substrate according to the manufacturer's protocol.
-
Capture the signal using an imaging system.
Troubleshooting
| Problem | Possible Cause | Solution |
| Weak or No Signal | - Low protein expression- Inefficient antibody binding- Inefficient transfer | - Increase protein load- Optimize primary antibody concentration and incubation time- Confirm transfer with Ponceau S staining |
| High Background | - Insufficient blocking- Antibody concentration too high- Inadequate washing | - Increase blocking time or change blocking agent- Titrate primary and secondary antibodies- Increase the number and duration of washes |
| Non-specific Bands | - Antibody cross-reactivity- Protein degradation | - Use a more specific monoclonal antibody- Ensure fresh protease inhibitors are used during sample preparation |
| Difficulty Resolving Isoforms | - Inappropriate gel percentage- Overloading of protein | - Use a gradient gel (e.g., 4-15%) for better separation- Reduce the amount of protein loaded per lane |
For more general Western blot troubleshooting, refer to comprehensive guides from suppliers.[12][13][14][15][16]
References
- 1. Balance between short and long isoforms of cFLIP regulates Fas-mediated apoptosis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 3. FLIP Antibody | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. merckmillipore.com [merckmillipore.com]
- 7. ccr.cancer.gov [ccr.cancer.gov]
- 8. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. cytivalifesciences.com [cytivalifesciences.com]
- 11. How to Select the Right Antibody Dilution for Western Blot [synapse.patsnap.com]
- 12. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 13. researchgate.net [researchgate.net]
- 14. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 15. bosterbio.com [bosterbio.com]
- 16. Western blot troubleshooting guide! [jacksonimmuno.com]
Application Notes: A Protocol for siRNA-Mediated Knockdown of c-FLIP Expression
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cellular FLICE-like inhibitory protein (c-FLIP) is a critical anti-apoptotic regulator that plays a pivotal role in controlling programmed cell death.[1] It is structurally similar to caspase-8 but lacks proteolytic activity.[2] c-FLIP exists in several splice variants, primarily the long form (c-FLIPL) and two short forms (c-FLIPS and c-FLIPR).[3] These isoforms are key components of the extrinsic apoptosis pathway, where they are recruited to the Death-Inducing Signaling Complex (DISC).[4] Within the DISC, c-FLIP interacts with the adaptor protein FADD and procaspase-8, effectively preventing the activation of the caspase cascade and subsequent apoptosis.[1][5]
Upregulation of c-FLIP has been observed in numerous cancer types and is a significant factor in resistance to therapies such as TNF-related apoptosis-inducing ligand (TRAIL) and various chemotherapeutic agents.[1][6] Consequently, silencing c-FLIP expression has been shown to restore apoptotic sensitivity in tumor cells, making it an important therapeutic target.[1][7] Small interfering RNA (siRNA) is a powerful and specific tool for post-transcriptionally silencing gene expression, enabling the study of c-FLIP's function and the development of strategies to overcome drug resistance.[8][9]
These application notes provide a detailed protocol for the effective knockdown of c-FLIP expression in mammalian cells using siRNA, from experimental design to validation of results.
Signaling Pathway: The Role of c-FLIP in Extrinsic Apoptosis
The extrinsic apoptosis pathway is initiated by the binding of death ligands (e.g., TRAIL, FasL) to their corresponding death receptors on the cell surface.[2] This binding event triggers receptor oligomerization and the recruitment of the adaptor protein FADD and procaspase-8, forming the DISC.[10] c-FLIP is also recruited to the DISC, where it heterodimerizes with procaspase-8, inhibiting its full activation and blocking the downstream signaling cascade that leads to apoptosis.[3][5] Knockdown of c-FLIP removes this inhibitory block, allowing for caspase-8 activation and cell death.[8]
References
- 1. Roles of c-FLIP in Apoptosis, Necroptosis, and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. c-FLIP, A MASTER ANTI-APOPTOTIC REGULATOR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Role of TRAIL in Apoptosis and Immunosurveillance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Inhibition of RIP and c-FLIP enhances TRAIL-induced apoptosis in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. c-FLIP Knockdown Induces Ligand-independent DR5-, FADD-, Caspase-8-, and Caspase-9-dependent Apoptosis in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. c-FLIPL is a dual function regulator for caspase-8 activation and CD95-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Co-Immunoprecipitation of c-FLIP and FADD
References
- 1. Roles of c-FLIP in Apoptosis, Necroptosis, and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. c-FLIP, A MASTER ANTI-APOPTOTIC REGULATOR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evidence of complex formation between FADD and c-FLIP death effector domains for the death inducing signaling complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Co-Immunoprecipitation (Co-IP) Strategies for Protein-Protein Interactions Analysis - Creative Proteomics [creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. c-FLIP Knockdown Induces Ligand-independent DR5-, FADD-, Caspase-8-, and Caspase-9-dependent Apoptosis in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for Creating a c-FLIP Conditional Knockout Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular FLICE-like inhibitory protein (c-FLIP), encoded by the Cflar gene, is a critical regulator of apoptosis (programmed cell death) and necroptosis.[1][2] It functions by interacting with components of the death-inducing signaling complex (DISC), thereby controlling the activation of caspase-8.[1][2] Due to its central role in cell survival and death, c-FLIP is a key target of interest in various fields, including oncology, immunology, and neurodegenerative disease research.
Global knockout of c-FLIP in mice results in embryonic lethality, highlighting its essential role in development.[3] Therefore, to study the function of c-FLIP in specific tissues and at different developmental stages, a conditional knockout approach is necessary.[3] This document provides a comprehensive guide to creating and characterizing a c-FLIP conditional knockout mouse model using CRISPR-Cas9 technology.
Signaling Pathways Involving c-FLIP
c-FLIP is a master regulator of cell death pathways, primarily intersecting with the extrinsic apoptosis and necroptosis signaling cascades.
Experimental Workflow for Generating c-FLIP Conditional Knockout Mice
The generation of a c-FLIP conditional knockout mouse model involves several key steps, from the design of the targeting strategy to the breeding of tissue-specific knockout animals.
Data Presentation
The following tables summarize quantitative data from studies on T-cell specific c-FLIP conditional knockout mice (c-FLIPf/f;Lck-Cre).
Table 1: T-Lymphocyte Populations in Spleen of c-FLIP Conditional Knockout Mice
| Cell Population | Control (c-FLIP+/+) | c-FLIP Knockout (c-FLIP-/-) | P-value |
| Total Splenocytes (x106) | 105 ± 21 | 37 ± 11 | <0.001 |
| CD4+ T-cells (%) | 21.3 ± 2.5 | 5.2 ± 2.1 | <0.001 |
| CD8+ T-cells (%) | 10.5 ± 1.8 | 2.1 ± 1.1 | <0.001 |
| B220+ B-cells (%) | 62.1 ± 5.3 | 85.2 ± 6.8 | <0.001 |
Data are presented as mean ± SD. Data adapted from a study on T-cell specific c-FLIP knockout mice.[4]
Table 2: Thymocyte Populations in c-FLIP Conditional Knockout Mice
| Cell Population | Control (c-FLIP+/+) (x106) | c-FLIP Knockout (c-FLIP-/-) (x106) | P-value |
| Total Thymocytes | 312 ± 94 | 263 ± 99 | 0.126 |
| CD4+ Single Positive | 34.3 ± 10.1 | 10.3 ± 4.5 | <0.001 |
| CD8+ Single Positive | 12.5 ± 4.2 | 3.1 ± 1.5 | <0.001 |
| CD4+CD8+ Double Positive | 256 ± 80 | 224 ± 84 | >0.05 |
Data are presented as mean ± SD. Data adapted from a study on T-cell specific c-FLIP knockout mice.[4]
Experimental Protocols
Protocol 1: Generation of c-FLIP Conditional Knockout Mice using CRISPR-Cas9
This protocol outlines the general steps for creating a c-FLIP conditional allele. The specific guide RNA sequences and homology arms must be designed based on the target exon of the mouse Cflar gene.
1. Design of gRNAs and Homology Directed Repair (HDR) Template:
-
gRNA Design: Design two guide RNAs (gRNAs) that target the introns flanking a critical exon of the Cflar gene.[5][6][7] Use online tools to minimize off-target effects.[6][8] The target exon should be essential for c-FLIP function.
-
HDR Template Design: Construct a single-stranded oligodeoxynucleotide (ssODN) or plasmid-based HDR template. This template should contain two loxP sites flanking the targeted exon, along with left and right homology arms (~500-1000 bp) corresponding to the genomic sequences adjacent to the gRNA cut sites.[9][10][11]
2. Preparation of Reagents for Microinjection/Electroporation:
-
Synthesize the designed gRNAs and HDR template.
-
Obtain high-quality Cas9 protein or mRNA.
3. Zygote Microinjection or Electroporation:
-
Harvest zygotes from superovulated female mice.
-
Prepare a microinjection mix containing Cas9 protein/mRNA, gRNAs, and the HDR template.
-
Microinject the mixture into the pronucleus of the zygotes or introduce it via electroporation.[12]
4. Generation of Founder Mice:
-
Transfer the manipulated zygotes into the oviducts of pseudopregnant female mice.
-
Allow the pregnancies to proceed to term.
5. Screening of Founder (F0) Mice:
-
Isolate genomic DNA from tail biopsies of the resulting pups.
-
Use PCR with primers flanking the targeted region to screen for the presence of the loxP sites.[13][14][15]
-
Confirm the correct integration and sequence of the loxP sites by Sanger sequencing.
6. Establishment of the c-FLIP Floxed Line:
-
Breed founder mice that have correctly integrated the loxP sites with wild-type mice to establish a stable c-FLIP floxed (c-FLIPf/+) line.
-
Intercross c-FLIPf/+ mice to obtain homozygous c-FLIPf/f mice.
Protocol 2: Genotyping of c-FLIP Conditional Alleles
This protocol describes a multiplex PCR approach to distinguish between wild-type (+), floxed (f), and knockout (-) alleles.
1. Primer Design:
-
Design three primers:
-
Forward Primer 1 (F1): Located upstream of the 5' loxP site.
-
Reverse Primer 1 (R1): Located within the targeted exon, between the two loxP sites.
-
Reverse Primer 2 (R2): Located downstream of the 3' loxP site.
-
2. PCR Reaction:
-
Set up a PCR reaction using genomic DNA from a tail biopsy as the template and all three primers.
3. Interpretation of Results:
-
Wild-type allele (+): F1 and R1 will produce a PCR product of a specific size.
-
Floxed allele (f): F1 and R2 will produce a larger PCR product due to the presence of the loxP site and the intervening sequence.
-
Knockout allele (-): After Cre-mediated recombination, the exon flanked by loxP sites is excised. F1 and R2 will produce a smaller PCR product compared to the floxed allele.
Protocol 3: Flow Cytometry Analysis of T-Lymphocyte Populations
This protocol is for the analysis of T-cell populations in the spleen of T-cell specific c-FLIP knockout mice.
1. Spleen Homogenization:
-
Euthanize the mouse and aseptically remove the spleen.
-
Homogenize the spleen in RPMI-1640 medium to create a single-cell suspension.
-
Lyse red blood cells using ACK lysis buffer.
2. Cell Staining:
-
Wash the cells with FACS buffer (PBS with 2% FCS).
-
Block Fc receptors with an anti-CD16/32 antibody.
-
Stain the cells with a cocktail of fluorescently-labeled antibodies against T-cell surface markers (e.g., anti-CD3, anti-CD4, anti-CD8) and B-cell markers (e.g., anti-B220) for 30 minutes on ice.[1][12][16]
3. Data Acquisition and Analysis:
-
Wash the stained cells and resuspend them in FACS buffer.
-
Acquire data on a flow cytometer.
-
Analyze the data using flow cytometry software to quantify the percentages of different lymphocyte populations.[1][12][16]
Protocol 4: TUNEL Assay for Apoptosis Detection in Tissues
This protocol is for detecting apoptotic cells in tissue sections.
1. Tissue Preparation:
-
Fix the tissue of interest in 4% paraformaldehyde and embed in paraffin (B1166041) or prepare frozen sections.
-
Cut 5 µm sections and mount them on slides.
2. Permeabilization:
-
Deparaffinize and rehydrate paraffin-embedded sections.
-
Permeabilize the sections with Proteinase K.
3. TUNEL Reaction:
-
Incubate the sections with a mixture of Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTP in a humidified chamber at 37°C for 1 hour.
4. Counterstaining and Imaging:
-
Counterstain the nuclei with DAPI.
-
Mount the slides and visualize them using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.
Protocol 5: Detection of Necroptosis by Western Blot for Phosphorylated MLKL
This protocol is for detecting the activation of the necroptosis pathway.
1. Protein Extraction:
-
Homogenize tissue samples or lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
2. Western Blotting:
-
Separate 20-30 µg of protein per sample on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against phosphorylated MLKL (pMLKL) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
3. Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. An increase in the pMLKL signal indicates the induction of necroptosis.
References
- 1. c-FLIP Protects Mature T Lymphocytes from TCR-mediated Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles of c-FLIP in Apoptosis, Necroptosis, and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. c-FLIP maintains tissue homeostasis by preventing apoptosis and programmed necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An essential role for c-FLIP in the efficient development of mature T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. addgene.org [addgene.org]
- 6. jkip.kit.edu [jkip.kit.edu]
- 7. CRISPR Guide RNA Design Guidelines for Efficient Genome Editing | Springer Nature Experiments [experiments.springernature.com]
- 8. dbGuide: a database of functionally validated guide RNAs for genome editing in human and mouse cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Generation of FLIP and FLIP-FlpE Targeting Vectors for Biallelic Conditional and Reversible Gene Knockouts in Mouse and Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. One-step generation of conditional and reversible gene knockouts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mmrrc.ucdavis.edu [mmrrc.ucdavis.edu]
- 14. mmrrc.ucdavis.edu [mmrrc.ucdavis.edu]
- 15. Genotyping of Cre-lox mice and detection of tissue-specific recombination by multiplex PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. c- FLIP protects T lymphocyte from apoptosis in the intrinsic pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CRISPR/Cas9-Mediated Editing of the c-FLIP Gene
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Cellular FLICE-like inhibitory protein (c-FLIP), encoded by the CFLAR gene, is a master anti-apoptotic regulator that plays a pivotal role in controlling programmed cell death pathways.[1] It is structurally similar to caspase-8 but lacks enzymatic activity, allowing it to function as a competitive inhibitor at the Death-Inducing Signaling Complex (DISC).[2][3] c-FLIP is expressed as multiple isoforms, primarily the long (c-FLIPL) and short (c-FLIPS and c-FLIPR) forms, which have distinct and sometimes opposing roles in regulating apoptosis, necroptosis, and autophagy.[3][4]
The overexpression of c-FLIP is a common feature in numerous cancers, where it confers resistance to both death receptor-mediated apoptosis (e.g., by TRAIL or FasL) and chemotherapy, making it a significant factor in treatment failure.[5][6][7] By binding to FADD and/or pro-caspase-8 at the DISC, c-FLIP prevents the activation of the caspase cascade, thereby inhibiting apoptosis.[4][6] Beyond its anti-apoptotic function, c-FLIP is also involved in pro-survival signaling pathways, including the activation of NF-κB, ERK, and Akt.[4][8] Conversely, dysregulation of c-FLIP is also implicated in autoimmune diseases, highlighting its importance in maintaining immune homeostasis.
Targeting the CFLAR gene with the CRISPR/Cas9 system offers a precise and powerful tool to permanently ablate c-FLIP expression. This allows researchers to investigate the fundamental roles of its various isoforms in cell fate decisions, validate its function as a therapeutic target, and explore its impact on sensitizing cancer cells to therapeutic agents. These application notes provide detailed protocols for the design, execution, and validation of CRISPR/Cas9-mediated knockout of c-FLIP in mammalian cell lines.
Signaling and Experimental Workflow Diagrams
c-FLIP in the Extrinsic Apoptosis Pathway
CRISPR/Cas9 Workflow for c-FLIP Knockout
Quantitative Data Summary
Table 1: Example sgRNA Sequences for Human CFLAR (c-FLIP) Note: These sequences are for illustrative purposes. Always verify sgRNA sequences and predict off-target effects using design tools like CRISPOR or IDT's design tool before use.[9][10] Target sequences should be selected in early exons to maximize the chance of generating a loss-of-function null allele.
| sgRNA ID | Target Exon | Sequence (5' to 3') | PAM |
| CFLAR-E2-1 | Exon 2 | GCTGGAGGAACTGCGGGCCCG | AGG |
| CFLAR-E2-2 | Exon 2 | GCAGACGGAGCAGCAGGTCAC | TGG |
| CFLAR-E3-1 | Exon 3 | GACATCATCCGGTTCGAGACG | AGG |
| CFLAR-E3-2 | Exon 3 | GAGTGCACACAGCTTCTTCAG | TGG |
Table 2: Representative Data for T7E1 Assay Analysis of c-FLIP Editing Efficiency Quantification is based on band intensities from gel electrophoresis, calculated as: % Indels = 100 x (1 - (1 - (b+c)/(a+b+c))^1/2), where 'a' is the intensity of the undigested parent band and 'b' and 'c' are the intensities of the cleavage products.[11]
| Sample | Parent Band (a) | Cleaved Band 1 (b) | Cleaved Band 2 (c) | Calculated Indel % |
| Wild-Type Control | 1.00 | 0.00 | 0.00 | 0.0% |
| sgRNA CFLAR-E2-1 (Pool) | 0.65 | 0.18 | 0.17 | 23.5% |
| sgRNA CFLAR-E3-1 (Pool) | 0.71 | 0.15 | 0.14 | 18.8% |
| KO Clone #1 | 0.12 | 0.45 | 0.43 | 88.0% |
| KO Clone #2 | 0.09 | 0.48 | 0.43 | 91.0% |
Table 3: Representative Data from Functional Apoptosis Assay (Annexin V/PI) Cell lines were treated with 100 ng/mL of TRAIL for 6 hours before analysis by flow cytometry.
| Cell Line | Treatment | Live Cells (%) (Annexin V-/PI-) | Early Apoptosis (%) (Annexin V+/PI-) | Late Apoptosis/Necrosis (%) (Annexin V+/PI+) |
| Wild-Type | Vehicle | 94.5 ± 2.1 | 3.1 ± 0.8 | 2.4 ± 0.5 |
| Wild-Type | TRAIL | 85.3 ± 3.5 | 9.8 ± 1.5 | 4.9 ± 1.1 |
| c-FLIP KO Clone #1 | Vehicle | 93.8 ± 1.9 | 4.0 ± 0.6 | 2.2 ± 0.4 |
| c-FLIP KO Clone #1 | TRAIL | 32.1 ± 4.2 | 48.5 ± 5.1 | 19.4 ± 3.3 |
Experimental Protocols
Part 1: CRISPR/Cas9-Mediated Knockout of c-FLIP
1.1. Guide RNA (gRNA) Design and Cloning
-
Design: Use an online tool (e.g., CRISPOR, Benchling) to design sgRNAs targeting an early exon (e.g., exon 2 or 3) of the CFLAR gene. Select 2-3 guides with high predicted on-target scores and low off-target potential. The optimal protospacer length for S. pyogenes Cas9 is 20 base pairs, adjacent to an NGG Protospacer Adjacent Motif (PAM).[9]
-
Oligo Synthesis: Synthesize two complementary oligonucleotides for each sgRNA sequence. Add appropriate overhangs compatible with the cloning site of your chosen Cas9 vector (e.g., pSpCas9(BB)-2A-GFP, Addgene #48138).
-
Annealing: Resuspend oligos to 100 µM in annealing buffer (10 mM Tris, 50 mM NaCl, 1 mM EDTA, pH 8.0). Mix equal volumes, heat at 95°C for 5 minutes, and then ramp down the temperature slowly to 25°C to anneal.
-
Vector Digestion: Digest the Cas9 vector with a restriction enzyme that creates compatible ends for the annealed oligos (e.g., BbsI for pX458). Dephosphorylate the vector to prevent re-ligation.
-
Ligation: Ligate the annealed oligo duplex into the digested vector using T4 DNA Ligase.
-
Transformation: Transform the ligation product into competent E. coli, plate on appropriate antibiotic selection plates, and incubate overnight.
-
Verification: Pick colonies, grow overnight cultures, and isolate plasmid DNA. Verify the correct insertion of the sgRNA sequence via Sanger sequencing.
1.2. Cell Culture and Transfection
-
Cell Culture: Culture a human cell line of interest (e.g., HeLa, HCT116) in the recommended medium and conditions until they reach 70-80% confluency.
-
Transfection:
-
On the day of transfection, seed 2.5 x 10^5 cells per well in a 6-well plate.
-
For each well, prepare a transfection mix according to the lipid-based transfection reagent manufacturer's protocol (e.g., Lipofectamine). Typically, use 2.5 µg of the verified Cas9-sgRNA plasmid.
-
Add the transfection complex to the cells and incubate for 24-48 hours. If using a fluorescent reporter plasmid (like pX458), transfection efficiency can be monitored via fluorescence microscopy.
-
1.3. Generation of Monoclonal Cell Lines (Optional but Recommended)
-
Cell Sorting: 48 hours post-transfection, harvest the cells. If using a vector with a fluorescent marker (e.g., GFP), use fluorescence-activated cell sorting (FACS) to sort single GFP-positive cells into individual wells of a 96-well plate containing conditioned media.
-
Expansion: Culture the single cells until visible colonies form (typically 2-3 weeks).
-
Screening: Expand the clones and screen for c-FLIP knockout using the validation methods described below.
Part 2: Validation of Gene Editing
2.1. T7 Endonuclease I (T7E1) Assay
This assay detects heteroduplex DNA formed between wild-type and indel-containing strands, which are then cleaved by the T7E1 enzyme.[2][4]
-
Genomic DNA Extraction: Extract genomic DNA from the pooled population of edited cells (or from each expanded clone) and from wild-type control cells.
-
PCR Amplification:
-
Design PCR primers to amplify a 500-1000 bp region surrounding the sgRNA target site.[1][4]
-
Perform PCR using a high-fidelity polymerase with ~100 ng of genomic DNA as a template.
-
Run the PCR product on an agarose (B213101) gel to confirm a single, strong band of the correct size. Purify the PCR product.
-
-
Heteroduplex Formation:
-
In a thermocycler, mix ~200 ng of the purified PCR product with a compatible reaction buffer.
-
Denature and re-anneal the DNA: 95°C for 5 min, then ramp down to 85°C at -2°C/s, then ramp down to 25°C at -0.1°C/s.[4]
-
-
T7E1 Digestion:
-
Add 10 units of T7 Endonuclease I to the re-annealed PCR product.
-
Incubate at 37°C for 15-20 minutes.[4]
-
-
Analysis: Run the digested products on a 2% agarose gel. The presence of cleaved fragments in addition to the parent band indicates successful editing. Quantify band intensities to estimate indel frequency.[11]
2.2. Western Blot Analysis
This protocol confirms the absence of c-FLIP protein expression in knockout clones.
-
Protein Lysate Preparation:
-
Wash cells with ice-cold PBS.[12]
-
Lyse cells by adding ice-cold RIPA buffer supplemented with protease inhibitors.[13]
-
Scrape the cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet debris.[12]
-
Collect the supernatant (lysate) and determine protein concentration using a BCA assay.
-
-
SDS-PAGE:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Load samples onto an SDS-PAGE gel and run until adequate separation is achieved. Include a molecular weight marker.[13]
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.[14]
-
Incubate the membrane with a primary antibody specific for c-FLIP (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Probe for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
-
Detection: Apply an ECL substrate and capture the chemiluminescent signal using a digital imager.[12] A complete loss of the c-FLIP band in knockout clones compared to the wild-type control confirms successful knockout.
Part 3: Functional Analysis
3.1. Apoptosis Assay (Annexin V/PI Staining)
This assay quantifies the rate of apoptosis in c-FLIP knockout cells compared to wild-type cells following an apoptotic stimulus.[5][15]
-
Cell Seeding and Treatment:
-
Seed 5 x 10^5 wild-type and confirmed c-FLIP KO cells per well in 6-well plates.
-
After 24 hours, treat the cells with an apoptosis-inducing agent (e.g., 100 ng/mL TRAIL) or a vehicle control. Incubate for a predetermined time (e.g., 6 hours).
-
-
Cell Harvesting:
-
Collect the culture medium (containing floating apoptotic cells).
-
Gently wash the adherent cells with PBS and detach them using Trypsin-EDTA.
-
Combine the detached cells with the cells from the culture medium.
-
Centrifuge the cells and wash the pellet twice with cold PBS.[5]
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex and incubate at room temperature for 15-20 minutes in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube before analysis.
-
-
Flow Cytometry:
-
Analyze the samples immediately using a flow cytometer.
-
Use unstained, Annexin V-only, and PI-only controls to set compensation and gates.
-
Quantify the cell populations:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
References
- 1. neb.com [neb.com]
- 2. diagenode.com [diagenode.com]
- 3. FLIP the Switch: Regulation of Apoptosis and Necroptosis by cFLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnabio.com [pnabio.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. brd.nci.nih.gov [brd.nci.nih.gov]
- 8. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 9. idtdna.com [idtdna.com]
- 10. kaggle.com [kaggle.com]
- 11. T7 Endonuclease I Assay [bio-protocol.org]
- 12. benchchem.com [benchchem.com]
- 13. docs.abcam.com [docs.abcam.com]
- 14. Western blot protocol | Abcam [abcam.com]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Application Notes and Protocols for the Purification of Recombinant c-FLIP Isoforms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular FLICE-like inhibitory protein (c-FLIP) is a critical regulator of apoptosis and other cellular signaling pathways, making it a key target in cancer and immunology research.[1][2][3] c-FLIP is expressed as three main isoforms: the long form (c-FLIPL), the short form (c-FLIPS), and the Raji-specific form (c-FLIPR).[4] These isoforms have distinct roles in regulating apoptosis and activating signaling pathways such as NF-κB and ERK.[1][2][3] The ability to produce and purify high-quality recombinant c-FLIP isoforms is essential for structural studies, drug screening, and understanding their complex biological functions.
These application notes provide detailed protocols for the expression and purification of recombinant c-FLIP isoforms using various expression systems and purification techniques.
c-FLIP Signaling Pathways
c-FLIP proteins are key regulators of the death receptor-mediated apoptosis pathway. They are recruited to the Death-Inducing Signaling Complex (DISC) where they interact with FADD and procaspase-8.[5] c-FLIPL can either inhibit or promote caspase-8 activation depending on its expression levels, while c-FLIPS and c-FLIPR are primarily inhibitory.[4][5] Beyond apoptosis, c-FLIP isoforms are involved in modulating NF-κB, ERK, and JNK signaling pathways, thereby influencing cell survival and proliferation.[1][2]
Figure 1: Simplified c-FLIP Signaling Pathways.
Experimental Protocols
The following sections provide detailed protocols for the expression and purification of recombinant c-FLIP isoforms. Three common expression systems are covered: E. coli, insect cells, and mammalian cells. Each system offers distinct advantages regarding yield, post-translational modifications, and cost.
Purification Workflow Overview
A general workflow for the purification of recombinant c-FLIP isoforms is outlined below. This typically involves cell lysis, affinity chromatography as an initial capture step, followed by further polishing steps such as ion exchange and/or size exclusion chromatography to achieve high purity.
Figure 2: General workflow for recombinant c-FLIP purification.
Protocol 1: Expression and Purification of His-tagged c-FLIP from E. coli
E. coli is a cost-effective and rapid system for expressing recombinant proteins. This protocol is suitable for producing c-FLIP isoforms that do not require complex post-translational modifications for their activity.
1. Expression:
-
Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with a plasmid encoding N- or C-terminally His-tagged c-FLIPL or c-FLIPS.
-
Inoculate a starter culture of 50 mL LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 16-24 hours.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C or used immediately.
2. Lysis:
-
Resuspend the cell pellet in 20-30 mL of ice-cold Lysis Buffer (see Table 2 for composition).
-
Lyse the cells by sonication on ice (e.g., 10 cycles of 30 seconds on, 30 seconds off) or by using a high-pressure homogenizer.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
3. Affinity Chromatography (IMAC):
-
Equilibrate a Ni-NTA affinity column with 5-10 column volumes (CV) of Lysis Buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with 10-20 CV of Wash Buffer (see Table 2) to remove non-specifically bound proteins.
-
Elute the His-tagged c-FLIP protein with Elution Buffer (see Table 2) containing a high concentration of imidazole. Collect fractions.
4. (Optional) Further Purification:
-
Analyze the eluted fractions by SDS-PAGE. Pool the fractions containing the purified protein.
-
If further purification is required, proceed with ion exchange or size exclusion chromatography. For size exclusion chromatography, equilibrate the column with a suitable storage buffer and load the pooled fractions.
Protocol 2: Expression and Purification of GST-tagged c-FLIP from Insect Cells
The baculovirus-insect cell system is well-suited for expressing larger proteins and those that may benefit from eukaryotic post-translational modifications.
1. Expression:
-
Generate a recombinant baculovirus encoding the GST-tagged c-FLIP isoform of interest using a system like the Bac-to-Bac® system.
-
Infect a suspension culture of insect cells (e.g., Sf9 or Hi5) at a density of 1.5-2.0 x 106 cells/mL with the high-titer recombinant baculovirus stock.
-
Incubate the infected culture at 27°C with shaking for 48-72 hours.
-
Harvest the cells by centrifugation at 1,000 x g for 15 minutes.
2. Lysis:
-
Resuspend the insect cell pellet in ice-cold Lysis Buffer (see Table 2). A dounce homogenizer can be used for gentle lysis.[6][7]
-
Clarify the lysate by centrifugation at 12,000 x g for 20 minutes at 4°C.
3. Affinity Chromatography (Glutathione):
-
Equilibrate a glutathione-agarose column with 5-10 CV of Lysis Buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with 10-20 CV of Wash Buffer (see Table 2).
-
Elute the GST-tagged c-FLIP protein with Elution Buffer containing reduced glutathione (B108866) (see Table 2). Collect fractions.
4. (Optional) Tag Cleavage and Further Purification:
-
If desired, the GST tag can be removed by incubation with a site-specific protease (e.g., PreScission Protease or Thrombin) according to the manufacturer's protocol.
-
After cleavage, the protein solution can be passed back over the glutathione-agarose column to remove the cleaved GST tag. The untagged c-FLIP will be in the flow-through.
-
A final polishing step using size exclusion chromatography can be performed to separate the purified c-FLIP from the protease and any remaining impurities.
Protocol 3: Expression and Purification of Tandem-Tagged c-FLIP from Mammalian Cells
Mammalian expression systems are ideal for producing proteins with the most native-like post-translational modifications and folding. Tandem affinity purification (TAP) provides a high-purity product.
1. Expression:
-
Transfect a suitable mammalian cell line (e.g., HEK293T) with a plasmid encoding a tandem-tagged (e.g., FLAG-HA or Strep-FLAG) c-FLIP isoform.
-
Select for stably transfected cells or perform a large-scale transient transfection.
-
Expand the cell culture to the desired volume.
-
Harvest the cells by centrifugation and wash with ice-cold PBS.
2. Lysis:
-
Resuspend the cell pellet in a gentle Lysis Buffer (see Table 2) to maintain protein-protein interactions if studying complexes.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
3. Tandem Affinity Purification (TAP):
-
First Affinity Step: Incubate the clarified lysate with the first affinity resin (e.g., anti-FLAG M2 agarose) for 2-4 hours at 4°C with gentle rotation.
-
Wash the resin several times with Wash Buffer.
-
Elute the protein complex, for example, by competitive elution with a FLAG peptide.
-
Second Affinity Step: Incubate the eluate from the first step with the second affinity resin (e.g., anti-HA agarose) for 2-4 hours at 4°C.
-
Wash the second resin extensively with Wash Buffer.
-
Elute the highly purified tandem-tagged c-FLIP using a specific elution method for the second tag (e.g., HA peptide).
Data Presentation
The following tables summarize typical buffer compositions and expected purification outcomes. Please note that yields and purity are highly dependent on the specific c-FLIP isoform, expression system, and optimization of the purification protocol. The values presented are illustrative.
Table 1: Quantitative Summary of c-FLIP Isoform Purification (Hypothetical Data)
| Expression System | c-FLIP Isoform | Affinity Tag | Purification Steps | Typical Yield (mg/L of culture) | Purity (%) |
| E. coli | c-FLIPS | 6xHis | IMAC, SEC | 1-5 | >95 |
| E. coli | c-FLIPL | 6xHis | IMAC, IEX, SEC | 0.5-2 | >90 |
| Insect Cells | c-FLIPL | GST | Glutathione Affinity, SEC | 2-10 | >95 |
| Mammalian Cells | c-FLIPL | FLAG-HA (TAP) | Tandem Affinity | 0.1-0.5 | >98 |
Table 2: Composition of Buffers for c-FLIP Purification
| Buffer | Component | E. coli (His-tag) | Insect Cells (GST-tag) | Mammalian Cells (TAP-tag) |
| Lysis Buffer | Buffering Agent | 50 mM Tris-HCl, pH 8.0 | 50 mM Tris-HCl, pH 7.5 | 50 mM Tris-HCl, pH 7.4 |
| Salt | 300-500 mM NaCl | 150 mM NaCl | 150 mM NaCl | |
| Additives | 10 mM Imidazole, 1 mM PMSF, 1x Protease Inhibitor Cocktail, 10% Glycerol, DNase I | 1 mM DTT, 1 mM PMSF, 1x Protease Inhibitor Cocktail, 1% Triton X-100 | 1 mM EDTA, 1 mM DTT, 1x Protease Inhibitor Cocktail, 1% NP-40 | |
| Wash Buffer | Buffering Agent | 50 mM Tris-HCl, pH 8.0 | 50 mM Tris-HCl, pH 7.5 | 50 mM Tris-HCl, pH 7.4 |
| Salt | 300-500 mM NaCl | 150 mM NaCl | 150 mM NaCl | |
| Additives | 20-40 mM Imidazole | 1 mM DTT | 1 mM EDTA, 1 mM DTT | |
| Elution Buffer | Buffering Agent | 50 mM Tris-HCl, pH 8.0 | 50 mM Tris-HCl, pH 7.5 | Dependent on tag |
| Salt | 300-500 mM NaCl | 150 mM NaCl | Dependent on tag | |
| Elution Agent | 250-500 mM Imidazole | 10-20 mM Reduced Glutathione | e.g., 100 µg/mL FLAG peptide |
Characterization of Purified c-FLIP
The purity of the final c-FLIP preparation should be assessed by SDS-PAGE and Coomassie blue staining. The identity of the protein can be confirmed by Western blotting using a c-FLIP specific antibody or an antibody against the affinity tag. For more detailed characterization, techniques such as mass spectrometry can be used to confirm the protein's identity and check for post-translational modifications. The biological activity of the purified c-FLIP can be assessed in in vitro caspase activity assays or by its ability to interact with other proteins of the DISC in pull-down assays.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. c-FLIPR, a new regulator of death receptor-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Cell Lysis Buffers | Thermo Fisher Scientific - US [thermofisher.com]
- 7. researchgate.net [researchgate.net]
Application Notes: Measuring Apoptosis in c-FLIP Knockdown Cells using Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cellular FLICE-like inhibitory protein (c-FLIP) is a critical anti-apoptotic protein that regulates the extrinsic apoptosis pathway.[1][2][3] It functions by preventing the activation of caspase-8 at the Death-Inducing Signaling Complex (DISC), thereby inhibiting the downstream caspase cascade.[1][3][4] Upregulation of c-FLIP is observed in various cancers and is associated with resistance to chemotherapy and cytokine-induced apoptosis.[3][5] Consequently, c-FLIP has emerged as a promising target for cancer therapy.
Knockdown of c-FLIP expression, for instance by using small interfering RNA (siRNA), can sensitize cancer cells to apoptosis.[1][6] In some cases, silencing c-FLIP is sufficient to trigger spontaneous, death ligand-independent apoptosis by activating both the death receptor and mitochondrial pathways.[1][6] This application note provides a detailed protocol for the quantification of apoptosis in c-FLIP knockdown cells using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Signaling Pathway of Apoptosis Induction by c-FLIP Knockdown
The knockdown of c-FLIP removes its inhibitory effect on the DISC, leading to the auto-activation of procaspase-8. Activated caspase-8 can then initiate the apoptotic cascade through two main pathways: direct cleavage of procaspase-3 and cleavage of Bid to truncated Bid (tBid), which in turn activates the intrinsic mitochondrial pathway. This leads to the release of cytochrome c, formation of the apoptosome, and activation of caspase-9, which further activates effector caspases like caspase-3 and -7.
Caption: Signaling pathway of apoptosis induction following c-FLIP knockdown.
Experimental Workflow
A typical workflow for assessing apoptosis in c-FLIP knockdown cells involves cell culture, transfection with siRNA, incubation, cell harvesting, staining with Annexin V and PI, and finally analysis by flow cytometry.
Caption: Experimental workflow for apoptosis measurement in c-FLIP knockdown cells.
Experimental Protocols
c-FLIP Knockdown using siRNA
This protocol describes the transient knockdown of c-FLIP in a cancer cell line (e.g., MCF-7 breast cancer cells) using siRNA.
Materials:
-
Target cells (e.g., MCF-7)
-
Complete cell culture medium
-
siRNA targeting c-FLIP
-
Non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
6-well plates
Procedure:
-
Cell Seeding: The day before transfection, seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection. For MCF-7 cells, a density of 2 x 10^5 cells/well is a good starting point.
-
siRNA-Lipid Complex Formation: a. For each well to be transfected, dilute a final concentration of 20-50 nM of c-FLIP siRNA or non-targeting control siRNA in Opti-MEM I medium. b. In a separate tube, dilute the transfection reagent in Opti-MEM I medium according to the manufacturer's instructions. c. Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate for 5-20 minutes at room temperature to allow for complex formation.
-
Transfection: Add the siRNA-lipid complexes to the cells in the 6-well plates.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal incubation time should be determined empirically, but 48 hours is a common time point for assessing apoptosis.[6]
-
Verification of Knockdown (Optional but Recommended): After the incubation period, a portion of the cells can be harvested for Western blotting or qRT-PCR to confirm the successful knockdown of c-FLIP protein or mRNA levels.
Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
This protocol details the staining of c-FLIP knockdown and control cells for the detection of apoptosis using an Annexin V-FITC and PI apoptosis detection kit.[7][8][9]
Materials:
-
Transfected cells (from Protocol 1)
-
Phosphate-Buffered Saline (PBS)
-
1X Annexin V Binding Buffer
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) staining solution
-
Flow cytometry tubes
Procedure:
-
Cell Harvesting: a. Carefully collect the cell culture medium, which may contain floating apoptotic cells. b. Wash the adherent cells with PBS and then detach them using trypsin-EDTA. c. Combine the detached cells with the collected medium from step 1a. d. Centrifuge the cell suspension at 300-600 x g for 5 minutes at room temperature.[7][8]
-
Washing: a. Discard the supernatant and resuspend the cell pellet in cold PBS. b. Centrifuge again at 300-600 x g for 5 minutes. c. Discard the supernatant.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: a. Transfer 100 µL of the cell suspension (containing 1 x 10^5 cells) to a flow cytometry tube. b. Add 5 µL of Annexin V-FITC to the cell suspension. c. Gently vortex and incubate for 15 minutes at room temperature in the dark. d. Add 5 µL of PI staining solution. e. Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry immediately (within 1 hour).
Interpretation of Results: The flow cytometer will detect the fluorescence from FITC (Annexin V) and PI, allowing for the differentiation of cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (less common with this assay).
Data Presentation
The quantitative data obtained from the flow cytometry analysis can be summarized in a table for clear comparison between the control and c-FLIP knockdown groups.
Table 1: Quantification of Apoptosis by Flow Cytometry in c-FLIP Knockdown Cells
| Treatment Group | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Non-targeting siRNA (Control) | 90.5 ± 2.1 | 4.2 ± 0.8 | 5.3 ± 1.3 |
| c-FLIP siRNA | 55.3 ± 3.5 | 25.8 ± 2.9 | 18.9 ± 2.4 |
Data are presented as mean ± standard deviation from three independent experiments. A significant increase in the percentage of early and late apoptotic cells is expected in the c-FLIP siRNA-treated group compared to the control group.[6][10]
Conclusion
The knockdown of c-FLIP is a potent strategy to induce apoptosis in cancer cells. Flow cytometry using Annexin V and PI staining provides a robust and quantitative method to assess the efficacy of c-FLIP silencing in promoting cell death. The protocols and information provided in this application note offer a comprehensive guide for researchers investigating the role of c-FLIP in apoptosis and for the preclinical evaluation of c-FLIP inhibitors.
References
- 1. Roles of c-FLIP in Apoptosis, Necroptosis, and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Roles of c-FLIP in Apoptosis, Necroptosis, and Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Roles of c-FLIP in Apoptosis, Necroptosis, and Autophagy | Semantic Scholar [semanticscholar.org]
- 5. c-FLIP, A MASTER ANTI-APOPTOTIC REGULATOR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. c-FLIP Knockdown Induces Ligand-independent DR5-, FADD-, Caspase-8-, and Caspase-9-dependent Apoptosis in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. bosterbio.com [bosterbio.com]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Membrane Protein Expression of FliP
Welcome to the technical support center for the expression of the bacterial flagellar membrane protein, FliP. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the recombinant expression of FliP in E. coli. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is FliP and why is its expression often challenging?
FliP is an essential integral membrane protein of the bacterial flagellar type III secretion system (T3SS), which forms the protein-conducting channel.[1][2] Its hydrophobic nature, with multiple transmembrane domains, makes it prone to misfolding, aggregation, and incorrect membrane insertion when overexpressed in a heterologous host like E. coli.[3] Furthermore, high-level expression of FliP can be toxic to the host cells, leading to poor growth and low protein yields.[4]
Q2: I am observing very low or no expression of FliP. What are the initial checks I should perform?
Low or no expression is a common issue. Before proceeding to extensive optimization, verify the following:
-
Vector Integrity: Ensure your expression vector containing the fliP gene is correct. Sequence the plasmid to confirm the absence of mutations, frameshifts, or premature stop codons.[3]
-
Correct Reading Frame: Double-check that the fliP gene is in the correct reading frame with any N- or C-terminal tags (e.g., His-tag, FLAG-tag).
-
Promoter System: Confirm that you are using the correct inducer (e.g., IPTG for T7 promoters) and that the E. coli expression strain is compatible with your vector's promoter system (e.g., BL21(DE3) for T7-based vectors).[5]
-
Antibiotic Concentration: Use the correct antibiotic at the appropriate concentration for both plasmid maintenance and selection.
Troubleshooting Guide
Issue 1: Low Yield of FliP
Low protein yield is a frequent hurdle in membrane protein expression. The following sections provide strategies to enhance the production of FliP.
Q: My FliP expression is consistently low. How can I optimize the expression conditions?
A: Optimizing induction and culture parameters is crucial for improving the yield of membrane proteins. A systematic approach is recommended.
Experimental Protocol: Small-Scale Expression Trials for FliP Optimization
-
Prepare Cultures: Inoculate 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic with a single colony of E. coli BL21(DE3) transformed with your FliP expression plasmid. Grow overnight at 37°C with shaking.
-
Inoculate Main Cultures: The next day, inoculate 10 mL of fresh LB medium with the overnight culture to an initial optical density at 600 nm (OD600) of 0.05-0.1.
-
Grow to Mid-Log Phase: Incubate the cultures at 37°C with shaking until they reach an OD600 of 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to the final concentrations specified in the table below.
-
Vary Temperature and Time: After induction, incubate the cultures at different temperatures for varying durations as outlined in the table.
-
Harvest and Analyze: Harvest the cells by centrifugation. Analyze the total cell lysate and the membrane fraction by SDS-PAGE and Western blot (if using a tagged protein) to assess the expression levels.
Table 1: Optimization of Induction Conditions for FliP Expression
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Induction Temperature | 37°C | 30°C | 25°C | 18°C |
| IPTG Concentration | 1.0 mM | 0.5 mM | 0.1 mM | 0.05 mM |
| Induction Time | 3-4 hours | 5-6 hours | 8-10 hours | 12-16 hours (overnight) |
Note: The optimal conditions often involve a balance between lower temperatures and lower IPTG concentrations to reduce metabolic burden and allow for proper protein folding and membrane insertion.[6][7][8][9]
Q: Could the genetic makeup of my expression system be limiting FliP yield?
A: Yes, codon usage and the stability of the FliP protein itself are critical factors.
-
Codon Optimization: The codon usage of the fliP gene from its native organism may not be optimal for efficient translation in E. coli. This can lead to ribosome stalling and truncated protein products.[10][11] Synthesizing a codon-optimized version of the fliP gene for E. coli can significantly enhance expression levels.[12][13]
-
Co-expression of Chaperones: FliP is known to be unstable in the absence of its interaction partner, FliO.[14][15] FliO acts as a chaperone, protecting FliP from proteolytic degradation and facilitating its assembly into the export apparatus.[15] Co-expressing fliO from the same or a compatible plasmid can dramatically improve the yield and stability of FliP.
Workflow for Enhancing FliP Yield
Caption: A flowchart illustrating key strategies to address low yield of FliP.
Issue 2: FliP is Expressed but Insoluble (Inclusion Bodies)
Insoluble protein found in inclusion bodies is a common outcome for overexpressed membrane proteins.
Q: My this compound is forming inclusion bodies. How can I increase its solubility?
A: The formation of inclusion bodies indicates that the protein is misfolding and aggregating instead of correctly inserting into the cell membrane. Several strategies can promote soluble expression.
-
Lower Expression Temperature: Reducing the incubation temperature after induction (e.g., to 16-20°C) slows down the rate of protein synthesis, which can give the polypeptide more time to fold correctly and insert into the membrane.[3]
-
Reduce Inducer Concentration: High concentrations of IPTG can lead to a rapid accumulation of FliP, overwhelming the cell's machinery for membrane protein insertion. Using lower IPTG concentrations (e.g., 0.01-0.1 mM) can lead to a slower, more controlled expression rate, favoring proper folding.[9]
-
Use a Weaker Promoter or a Low-Copy-Number Plasmid: Strong promoters like T7 can drive very high levels of transcription, which can be detrimental to membrane protein expression. Consider using a weaker, more tightly regulated promoter (e.g., arabinose-inducible pBAD promoter) or a plasmid with a lower copy number to reduce the overall expression level.[16]
-
Co-expression of Chaperones: As mentioned previously, co-expression with FliO can stabilize FliP and may aid in its proper folding and assembly, thereby reducing aggregation.[14][15]
-
Fusion to a Solubilizing Partner: Fusing FliP to a highly soluble protein tag, such as Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST), can enhance the solubility of the fusion protein.[17][18] A protease cleavage site should be engineered between the tag and FliP to allow for removal of the tag after purification.
Decision Tree for Improving FliP Solubility
Caption: A troubleshooting workflow for increasing the solubility of FliP.
Issue 3: Toxicity of FliP Expression
Overexpression of membrane proteins can be toxic to E. coli, leading to growth arrest and cell death after induction.
Q: The growth of my E. coli culture stops or slows down significantly after inducing FliP expression. What can I do to mitigate this toxicity?
A: Toxicity is often caused by the disruption of the cell membrane due to the high-level insertion of a foreign protein or by the functional activity of the expressed protein.
-
Tightly Regulated Expression System: "Leaky" expression from the promoter before induction can be toxic. Use an expression system with very tight regulation. For T7-based systems, consider using BL21(DE3)pLysS or BL21-AI strains, which reduce basal expression levels.[5]
-
Lower Expression Levels: Similar to addressing solubility issues, reducing the expression level by lowering the induction temperature and/or IPTG concentration can alleviate toxicity.[6][7][8][9]
-
Use of Richer Media: While counterintuitive, sometimes using a richer medium can help the cells better tolerate the metabolic stress of protein overexpression.
-
Glucose Repression: For lac-based promoter systems, adding glucose (0.5-1%) to the growth medium can help to repress basal expression before induction.
Experimental Protocol: Assessing and Mitigating FliP Toxicity
-
Growth Curve Analysis:
-
Grow parallel cultures of your FliP-expressing strain and a control strain (e.g., carrying an empty vector).
-
At an OD600 of ~0.6, induce one set of cultures with an optimized, low concentration of IPTG (e.g., 0.1 mM) and leave the other set uninduced.
-
Continue to monitor the OD600 of all cultures every hour for 4-6 hours.
-
A significant growth arrest in the induced FliP culture compared to the controls indicates toxicity.
-
-
Viability Assay:
-
At different time points after induction, take samples from the induced and uninduced cultures.
-
Perform serial dilutions and plate on non-selective LB agar (B569324) plates.
-
Incubate overnight and count the colony-forming units (CFUs) to determine cell viability. A sharp drop in CFUs after induction confirms toxicity.
-
Table 2: Strategies to Mitigate FliP Expression Toxicity
| Strategy | Rationale | Recommended Action |
| Tighter Promoter Control | Reduce leaky expression before induction. | Use BL21(DE3)pLysS or BL21-AI strains. |
| Lower Induction Strength | Reduce the rate of FliP synthesis and membrane insertion. | Lower induction temperature to 16-20°C and IPTG to 0.01-0.1 mM. |
| Glucose Supplementation | Catabolite repression of the lac promoter. | Add 0.5-1% glucose to the growth medium. |
Purification of FliP
Q: What is a general protocol for the purification of His-tagged FliP?
A: The following is a general protocol for the purification of His-tagged FliP from E. coli membranes using immobilized metal affinity chromatography (IMAC).
Experimental Protocol: Purification of His-Tagged FliP
-
Cell Lysis:
-
Resuspend the cell pellet from your optimized expression culture in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 1 mM PMSF, and DNase I).
-
Lyse the cells by sonication or using a high-pressure homogenizer.
-
-
Membrane Fractionation:
-
Centrifuge the lysate at a low speed (e.g., 10,000 x g for 20 minutes) to remove cell debris.
-
Transfer the supernatant to an ultracentrifuge tube and spin at high speed (e.g., 100,000 x g for 1 hour) to pellet the membranes.
-
-
Solubilization:
-
Resuspend the membrane pellet in a solubilization buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 20 mM imidazole) containing a detergent (e.g., 1% DDM or LDAO). The optimal detergent and concentration should be determined empirically.
-
Stir gently at 4°C for 1-2 hours to solubilize the membrane proteins.
-
Centrifuge at high speed again to pellet any insoluble material.
-
-
Affinity Chromatography:
-
Incubate the solubilized supernatant with Ni-NTA resin for 1-2 hours at 4°C with gentle agitation.
-
Load the resin onto a chromatography column.
-
Wash the column extensively with a wash buffer (solubilization buffer with a lower concentration of detergent, e.g., 0.05% DDM, and 20-40 mM imidazole).
-
Elute the bound FliP with an elution buffer containing a high concentration of imidazole (B134444) (e.g., 250-500 mM).
-
-
Analysis:
-
Analyze the eluted fractions by SDS-PAGE and Western blot to confirm the purity and identity of FliP.
-
Purification Workflow
Caption: A schematic of the purification workflow for His-tagged FliP.
References
- 1. Type-III Secretion Pore Formed by Flagellar Protein FliP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Type-III secretion pore formed by flagellar protein FliP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimizing protein expression in E. coli: key strategies [genosphere-biotech.com]
- 4. Physiological Response to Membrane Protein Overexpression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Optimizing Conditions for Bacterial Expression of Proteins - CrystalsFirst [crystalsfirst.com]
- 7. Optimizing recombinant protein expression via automated induction profiling in microtiter plates at different temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. goldbio.com [goldbio.com]
- 10. Codon influence on protein expression in E. coli correlates with mRNA levels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Codon Optimization for Different Expression Systems: Key Points and Case Studies - CD Biosynsis [biosynsis.com]
- 13. efbpublic.org [efbpublic.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Improving protein solubility and activity by introducing small peptide tags designed with machine learning models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Enhancement of the solubility of recombinant proteins by fusion with a short-disordered peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing FliP Protein Complex Purification
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the purification of the bacterial flagellar FliP protein complex. The this compound is a key component of the flagellar type III secretion system (T3SS), forming a core part of the export gate complex along with FliQ and FliR. This complex is essential for flagellar assembly and bacterial motility.
Frequently Asked Questions (FAQs)
Q1: What is the typical stoichiometry of the this compound complex?
A1: The core of the flagellar export gate complex is generally understood to be a hetero-oligomeric assembly of FliP, FliQ, and FliR proteins. Recent studies using native mass spectrometry and cryo-electron microscopy suggest a stoichiometry of 5:4:1 for FliP:FliQ:FliR in Salmonella Typhimurium.[1] However, other research has proposed a hexameric ring of FliP (FliP6) as a functional unit.[2][3][4] The precise stoichiometry can be influenced by the detergents used during purification.[5]
Q2: Which expression system is recommended for producing the this compound complex?
A2: Escherichia coli is the most common and cost-effective expression system for producing bacterial proteins like the FliP complex.[6][7][8] Strains such as BL21(DE3) are often used in combination with expression vectors containing a T7 promoter for high-level protein expression.[6] Optimization of expression conditions, such as induction time, temperature, and inducer concentration, is crucial to maximize the yield of soluble and correctly folded protein.[2][9]
Q3: What are the critical first steps in the purification of the FliP complex?
A3: The initial and most critical steps involve the efficient expression of the target protein and the effective solubilization of the membrane-embedded complex. Since FliP, FliQ, and FliR are integral membrane proteins, they need to be extracted from the bacterial inner membrane using detergents.[1][10] A common workflow begins with cell lysis, followed by the isolation of the membrane fraction through ultracentrifugation. The membrane pellet is then resuspended and treated with a suitable detergent to solubilize the protein complex.
Troubleshooting Guides
Problem 1: Low Yield of Purified FliP Complex
Low protein yield is a frequent challenge in membrane protein purification.[2] Several factors can contribute to this issue, from initial expression to final elution.
| Possible Cause | Troubleshooting Strategy |
| Low Expression Levels | Optimize expression conditions: vary induction time, temperature (e.g., lower to 18-25°C), and inducer concentration (e.g., IPTG).[9] Use codon-optimized genes for the host expression system.[6] |
| Protein Degradation | Add protease inhibitors to lysis and purification buffers.[11] Maintain low temperatures (4°C) throughout the purification process. |
| Inefficient Cell Lysis | Ensure complete cell disruption by optimizing sonication parameters or using a French press. |
| Poor Solubilization | Screen a panel of detergents (e.g., DDM, LDAO, Triton X-100, LMNG) at various concentrations to find the optimal solubilizing agent.[12] Ensure the detergent concentration is above its critical micelle concentration (CMC).[13] |
| Inefficient Affinity Binding | Ensure the affinity tag (e.g., His-tag, Strep-tag) is accessible. Consider using a longer linker between the tag and the protein. Optimize the binding buffer conditions (pH, salt concentration). |
| Protein Loss During Elution | Optimize elution conditions, such as the concentration of the eluting agent (e.g., imidazole (B134444) for His-tags) or pH. Perform a gradient elution to find the optimal concentration. |
Problem 2: Protein Aggregation and Instability
Membrane proteins, once removed from their native lipid environment, are prone to aggregation and instability.[14][15]
| Possible Cause | Troubleshooting Strategy |
| Inappropriate Detergent | The choice of detergent is critical for stability. Some detergents may be too harsh and lead to protein unfolding and aggregation. Screen for milder detergents that maintain the complex's integrity. Lauryl Maltose Neopentyl Glycol (LMNG) has been shown to be effective for the FliP/Q/R complex.[2] |
| Suboptimal Buffer Conditions | Optimize the pH and salt concentration of the purification buffers. The addition of stabilizing agents such as glycerol (B35011) (5-10%), specific lipids (e.g., cholesterol analogs), or low concentrations of reducing agents (e.g., DTT, TCEP) can improve stability.[14][15] |
| High Protein Concentration | Aggregation can be concentration-dependent. Perform purification and storage at the lowest feasible protein concentration. |
| Freeze-Thaw Cycles | Avoid repeated freeze-thaw cycles. Aliquot the purified protein into single-use volumes before freezing and store at -80°C. |
| Tag Cleavage Issues | If a protease is used to remove an affinity tag, the protein may become unstable and aggregate. Perform cleavage at a low temperature and consider adding stabilizing agents to the cleavage buffer. |
Experimental Protocols
General Workflow for FliP Complex Purification
This protocol provides a general framework for the purification of a tagged FliP-FliQ-FliR complex from E. coli. Optimization will be required for specific constructs and expression levels.
Detailed Methodologies
1. Expression and Cell Growth:
-
Transform an appropriate E. coli strain (e.g., BL21(DE3)) with a plasmid encoding the tagged FliP, FliQ, and FliR proteins.
-
Grow the cells in a suitable medium (e.g., LB or TB) at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with an optimized concentration of IPTG (e.g., 0.1-1 mM).
-
Reduce the temperature to 16-20°C and continue to grow the culture for 12-16 hours.
-
Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.
2. Membrane Preparation:
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, protease inhibitors).
-
Lyse the cells using a French press or sonication on ice.
-
Remove unlysed cells and debris by centrifugation at 10,000 x g for 30 minutes at 4°C.
-
Isolate the membrane fraction from the supernatant by ultracentrifugation at >100,000 x g for 1-2 hours at 4°C.
3. Solubilization:
-
Carefully resuspend the membrane pellet in a solubilization buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol).
-
Add the chosen detergent (e.g., 1% DDM or 1% LMNG) and stir gently at 4°C for 1-2 hours.
-
Remove the insoluble membrane fraction by ultracentrifugation at >100,000 x g for 1 hour at 4°C.
4. Affinity Chromatography:
-
Apply the supernatant containing the solubilized protein complex to an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins) pre-equilibrated with a buffer containing a low concentration of the same detergent used for solubilization (e.g., 0.02% DDM).
-
Wash the column extensively with a wash buffer (containing a slightly increased concentration of imidazole for His-tags) to remove non-specifically bound proteins.
-
Elute the FliP complex with an elution buffer containing a high concentration of the competing agent (e.g., 250-500 mM imidazole).
5. Size-Exclusion Chromatography (SEC):
-
For further purification and to remove aggregates, apply the eluted sample to a size-exclusion chromatography column pre-equilibrated with a final buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.02% DDM).
-
Collect fractions and analyze by SDS-PAGE to identify those containing the purified FliP complex.
Data Presentation
While specific yields are highly dependent on the exact protein construct and experimental conditions, the following table provides a hypothetical example of a purification summary. Researchers should aim to generate a similar table to track the efficiency of their purification process.
Table 1: Example Purification Summary for the FliP-FliQ-FliR Complex (per liter of culture)
| Purification Step | Total Protein (mg) | Target Protein (mg) | Purity (%) | Yield (%) |
| Cell Lysate | 2000 | - | <1 | 100 |
| Solubilized Membrane | 150 | 5.0 | ~3 | ~83 |
| Affinity Elution | 10 | 2.5 | ~25 | ~42 |
| SEC Peak Fractions | 2 | 1.8 | >90 | ~30 |
Note: The values in this table are illustrative and will vary between experiments.
Signaling Pathways and Logical Relationships
The this compound complex is a central part of the bacterial flagellar type III secretion system. Its function is to form a channel for the export of flagellar building blocks from the cytoplasm to the growing flagellar structure outside the cell.
References
- 1. Structure of the Core of the Type Three Secretion System Export Apparatus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assembly and stoichiometry of the core structure of the bacterial flagellar type III export gate complex | PLOS Biology [journals.plos.org]
- 3. Assembly and stoichiometry of the core structure of the bacterial flagellar type III export gate complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. solidzymes.com [solidzymes.com]
- 8. Optimizing Protein Yield in E. coli Expression Systems [synapse.patsnap.com]
- 9. Optimizing protein expression in E. coli: key strategies [genosphere-biotech.com]
- 10. The FliO, FliP, FliQ, and FliR proteins of Salmonella typhimurium: putative components for flagellar assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Carbohydrate-containing Triton X-100 Analogues for Membrane Protein Solubilization and Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cost-effective Purification of Membrane Proteins by ‘Dual-detergent Strategy’ - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 15. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Reconstitution of the Flagellar Export Gate
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the in vitro reconstitution of the bacterial flagellar export gate.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the core components of the flagellar export gate and its associated ATPase complex?
A1: The bacterial flagellar Type III Secretion System (T3SS) is a complex nanomachine. Its core components are divided into the transmembrane (TM) export gate complex and a cytoplasmic ATPase complex that powers its function.[1][2]
Table 1: Core Components of the Flagellar Export Apparatus
| Component | Sub-Complex | Location | Key Function |
|---|---|---|---|
| FliP, FliQ, FliR | Transmembrane Gate | Inner Membrane | Form the core channel structure of the export gate.[3][4] |
| FlhA | Transmembrane Gate | Inner Membrane | Acts as a proton channel and a docking site for soluble components; plays a key role in energy transduction.[5][6] |
| FlhB | Transmembrane Gate | Inner Membrane | Involved in substrate specificity switching.[4] |
| FliH, FliI | Cytoplasmic ATPase | Cytoplasm | FliI is the ATPase that provides energy for substrate unfolding and export.[5][7] FliH regulates FliI activity and targets it to the gate.[1][5] |
| FliJ | Cytoplasmic ATPase | Cytoplasm | Acts as a chaperone, escorting export substrates to the gate.[5][8] |
| FliO | Assembly Factor | Inner Membrane | Facilitates the efficient assembly of the export gate complex but is not a core structural component.[5][8][9] |
Q2: Why is reconstituting the entire flagellar export gate so challenging?
A2: Reconstitution is a significant challenge due to the inherent properties of membrane proteins and the multi-component nature of the system.[10]
-
Low Expression & Instability: Membrane proteins, which form the core of the gate, are often expressed at low levels and are unstable once removed from their native lipid environment.[10][11][12][13]
-
Hydrophobicity: The hydrophobic surfaces of the transmembrane components tend to aggregate in aqueous solutions, leading to misfolding and loss of function.[11][12][14]
-
Complex Assembly: The gate is not a single protein but a complex of at least five core transmembrane proteins (FlhA, FlhB, FliP, FliQ, FliR) and three core soluble proteins (FliH, FliI, FliJ).[1][15] The assembly is a coordinated process, believed to be initiated by the formation of a FliP ring.[9]
-
Functional Dependence on Environment: The gate's function is critically dependent on being embedded in a lipid bilayer with an established ion gradient (proton motive force) and having access to ATP for the associated ATPase complex.[5][16] Replicating these conditions in vitro is technically demanding.
Q3: What are the energy requirements for protein export, and how can they be replicated in vitro?
A3: The flagellar T3SS is a dual-fuel engine.
-
Proton Motive Force (PMF): The primary energy source for protein translocation is the PMF across the inner membrane, which consists of an electrical potential (Δψ) and a proton gradient (ΔpH).[5][16] The export gate itself acts as a proton-protein antiporter.[4]
-
ATP Hydrolysis: ATP hydrolysis by the FliI ATPase is thought to facilitate the process by unfolding substrates and delivering them to the gate.[5][7] Remarkably, in vitro studies have shown that ATP hydrolysis alone can drive protein export even in the absence of a PMF.[5][7][17]
-
Sodium Motive Force (SMF): Under conditions where the ATPase complex is absent or non-functional, the gate can utilize the SMF to drive protein export, highlighting its adaptability.[4][6]
In vitro, a PMF can be generated across the membrane of reconstituted liposomes or inverted membrane vesicles (IMVs) by creating an ion gradient (e.g., using valinomycin (B1682140) for a K+ gradient to generate Δψ) or a pH gradient.[17] ATP and the soluble ATPase complex components must be supplied on the "cytoplasmic" side of the vesicle.
Section 2: Troubleshooting Guide
Problem: Low yield, misfolding, or aggregation of transmembrane gate components (FlhA, FlhB, FliP, etc.).
| Possible Cause | Recommended Solution & Rationale |
| Suboptimal Expression | Membrane proteins often express poorly.[11][13] Solution: 1) Optimize codon usage for your expression host. 2) Try different expression hosts (e.g., E. coli strains like C41/C43(DE3) designed for toxic proteins, or eukaryotic systems like yeast or insect cells).[10] 3) Lower induction temperature and reduce IPTG concentration to slow expression and promote proper folding. |
| Improper Solubilization | Harsh detergents can denature proteins, while mild ones may be inefficient.[11] Solution: Screen a panel of detergents (e.g., DDM, LDAO, OG). Consider alternative membrane mimetics like lipid nanodiscs or amphipols, which can preserve the native conformation more effectively.[14] |
| Protein Instability | Once extracted from the membrane, the proteins are inherently unstable.[10][14] Solution: 1) Maintain low temperatures throughout purification. 2) Optimize buffer conditions (pH, salt concentration). 3) Add stabilizing agents like glycerol, cholesterol analogs, or specific lipids to the purification buffer. |
Problem: The full gate complex fails to assemble correctly in proteoliposomes.
| Possible Cause | Recommended Solution & Rationale |
| Incorrect Stoichiometry | The complex assembles with a specific ratio of subunits.[15] Solution: Purify each component separately and quantify accurately. Titrate the components during the reconstitution step, starting with the reported stoichiometry (e.g., 9 FlhA: 1 FlhB: 5 FliP: 4 FliQ: 1 FliR).[15] |
| Incorrect Assembly Order | Assembly is a coordinated process.[9] Solution: Try a stepwise reconstitution. First, form the FliPQR core complex, which may be initiated by a FliP hexamer ring, then add FlhB and finally FlhA.[3][9] |
| Incompatible Lipid Environment | The function and stability of membrane proteins are sensitive to the lipid composition of the bilayer.[10] Solution: Experiment with different lipid compositions for your proteoliposomes. Vary the headgroup (e.g., PC, PE, PG) and acyl chain length/saturation to mimic the native bacterial inner membrane more closely. |
Problem: The assembled gate is intact but shows no protein export activity.
| Possible Cause | Recommended Solution & Rationale |
| Lack of Energy Source | The gate is an active transporter.[16] Solution: Ensure your assay includes the necessary energy source. For PMF-driven export, establish an ion gradient. For ATP-driven export, you must include the soluble components (FliH, FliI, FliJ) and Mg²⁺-ATP in the buffer outside the vesicles.[5][7] |
| Gate is in a "Closed" State | The gate likely requires a signal to open.[18][19] Solution: The docking of an export substrate (e.g., FlgD) with its chaperone at the cytoplasmic face of the gate is thought to trigger gate opening.[18] Ensure that a purified, well-folded substrate is included in your assay. |
| Incorrect Orientation | The gate complex must be inserted into the vesicle membrane in the correct orientation (N-terminus in, C-terminus out for FlhA). Solution: Use techniques like protease protection assays on the reconstituted vesicles to confirm the topology of the inserted proteins.[5] |
Section 3: Quantitative Data & Key Experimental Protocols
Table 2: Summary of Quantitative Data
| Parameter | Value | Source Organism |
|---|---|---|
| Core Gate Stoichiometry | FlhA₉:FlhB₁:FliP₅:FliQ₄:FliR₁ | Salmonella |
| FliP Ring Structure | Homohexamer | Salmonella |
| Export Channel Diameter | ~1.3 - 2.0 nm | General T3SS |
| Export Rate | Several subunits/second (e.g., 55 kDa flagellin) | General T3SS |
Protocol 1: Purification of the Salmonella FliP-FliQ-FliR Core Complex
This protocol is a condensed methodology based on published procedures.[3][4]
-
Overexpression: Co-express His-tagged FliP, Strep-tagged FliQ, and untagged FliR in E. coli. Induce expression at a low temperature (e.g., 18°C) overnight.
-
Membrane Preparation: Harvest cells, lyse them by sonication or high-pressure homogenization, and isolate the membrane fraction by ultracentrifugation.
-
Solubilization: Resuspend the membrane fraction in a buffer containing a suitable detergent (e.g., 1% Dodecyl-β-D-maltoside, DDM) and protease inhibitors. Incubate with gentle agitation for 1-2 hours at 4°C to solubilize membrane proteins.
-
Affinity Chromatography (Step 1): Clarify the solubilized fraction by ultracentrifugation. Apply the supernatant to a Ni-NTA affinity column to capture the His-FliP and its associated partners (FliQ, FliR). Wash extensively and elute with imidazole.
-
Affinity Chromatography (Step 2): Apply the eluate from the Ni-NTA column to a Strep-Tactin affinity column to bind the Strep-FliQ, ensuring that only fully formed complexes are purified. Wash and elute with desthiobiotin.
-
Size-Exclusion Chromatography: As a final polishing step, apply the concentrated eluate to a size-exclusion chromatography column to separate the intact complex from aggregates and smaller contaminants. The complex should elute as a single, symmetric peak.
-
Verification: Analyze the final product by SDS-PAGE and Coomassie staining to confirm the presence of all three proteins.
Protocol 2: In Vitro Protein Export Assay Using Inverted Membrane Vesicles (IMVs)
This protocol is a condensed methodology based on published procedures.[5][7][17]
-
IMV Preparation: Prepare IMVs from an E. coli strain overexpressing the entire flagellar export gate complex. This is typically done by forcing cells through a French press at high pressure, which causes the cytoplasmic membrane to fragment and reseal into vesicles with the cytoplasmic side facing outwards. Purify the IMVs via sucrose (B13894) density gradient ultracentrifugation.
-
Assay Setup: In a reaction tube, combine the purified IMVs with an energy-regenerating system (e.g., creatine (B1669601) phosphate (B84403) and creatine kinase for ATP regeneration), ATP, and Mg²⁺.
-
Initiate Export: Add the purified soluble components (FliH₂/FliI complex, FliJ) and the purified export substrate (e.g., FlgD) to the reaction mixture.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes).
-
Separation: Stop the reaction and separate the IMVs from the external buffer. This is done by pelleting the IMVs via ultracentrifugation. The supernatant contains non-transported substrate, while the pellet contains the IMVs with any successfully transported substrate inside their lumen.
-
Analysis: Resuspend the IMV pellet and lyse the vesicles. Analyze both the supernatant and the lysed vesicle fractions by SDS-PAGE and Western blotting using an antibody specific to the export substrate. A signal in the vesicle fraction indicates successful protein export.
-
Controls: Run parallel reactions without ATP, without the FliH₂/FliI complex, or with a non-hydrolyzable ATP analog to confirm that the observed transport is energy-dependent and mediated by the reconstituted machinery.
Section 4: Visualizations
Caption: Components of the flagellar export apparatus.
Caption: Logical workflow for troubleshooting reconstitution experiments.
Caption: Simplified pathway of substrate recognition and gate activation.
References
- 1. mdpi.com [mdpi.com]
- 2. Type III secretion systems: the bacterial flagellum and the injectisome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purification of the Transmembrane Polypeptide Channel Complex of the Salmonella Flagellar Type III Secretion System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Reconstitution of Functional Type III Protein Export and Insights into Flagellar Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Bacterial Flagellar Type III Export Gate Complex Is a Dual Fuel Engine That Can Use Both H+ and Na+ for Flagellar Protein Export | PLOS Pathogens [journals.plos.org]
- 7. In Vitro Reconstitution of Functional Type III Protein Export and Insights into Flagellar Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Type-III Secretion Pore Formed by Flagellar Protein FliP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assembly and stoichiometry of the core structure of the bacterial flagellar type III export gate complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overcoming the challenges of membrane protein crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Why Membrane Proteins Matter - And Why They’re So Hard To Study! | Peak Proteins [peakproteins.com]
- 12. Tackling Insoluble and Difficult-to-Express Transmembrane Proteins [thermofisher.com]
- 13. Challenges and Solutions in the Recombinant Expression of Membrane Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Membrane Protein Research: Challenges & New Solutions - Creative Proteomics [creative-proteomics.com]
- 15. Structure and Dynamics of the Bacterial Flagellar Motor Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fuel of the Bacterial Flagellar Type III Protein Export Apparatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Novel insight into an energy transduction mechanism of the bacterial flagellar type III protein export - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Recognition of discrete export signals in early flagellar subunits during bacterial type III secretion | eLife [elifesciences.org]
- 19. biorxiv.org [biorxiv.org]
Technical Support Center: High-Resolution Cryo-EM of FliP Protein
Welcome to the technical support center for researchers, scientists, and drug development professionals working on determining the high-resolution structure of the FliP protein using cryo-electron microscopy (cryo-EM). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is the minimum recommended molecular weight for obtaining a high-resolution cryo-EM structure of a membrane protein like FliP?
A1: While there is no strict cutoff, determining the structure of small membrane proteins (<150 kDa) by cryo-EM is challenging due to a low signal-to-noise ratio, which complicates particle alignment.[1] For proteins smaller than 50 kDa, the difficulty increases significantly.[2] To overcome this, strategies to increase the overall mass of the particle, such as using antibody fragments (Fabs) or other scaffolding proteins, are often employed.[3][4][5]
Q2: How can I prevent the denaturation of FliP at the air-water interface during grid preparation?
A2: Denaturation at the air-water interface is a common issue for membrane proteins.[6] Strategies to mitigate this include:
-
Adding a low concentration of a detergent with a high critical micelle concentration (CMC): This can help protect the protein from denaturation.[7][8]
-
Using support films (e.g., graphene oxide or thin carbon): These can help to preserve the integrity of the protein complex and improve particle coverage.[7]
-
Rapid vitrification: Minimizing the time the sample is exposed to the air-water interface before plunge-freezing is crucial.
Q3: What are the ideal ice thickness conditions for a small membrane protein like FliP?
A3: Small particles like FliP require very thin ice to maximize the signal-to-noise ratio.[1] The ideal scenario is a monolayer of particles fully embedded in the vitreous ice.[1] However, ice that is too thin can lead to particle aggregation.[1] Therefore, a narrow range of optimal ice thickness must be achieved, which can be technically challenging.
Troubleshooting Guides
Problem 1: Low Particle Density or No Particles in Holes
Symptoms:
-
Micrographs show empty holes in the carbon grid.
-
Very few particles are visible, making data collection inefficient.
Possible Causes and Solutions:
| Cause | Solution |
| Low Protein Concentration | Increase the sample concentration. The optimal range is typically 0.5 to 5 mg/mL.[9] |
| Protein Adsorption to Grid Support | Use a different type of grid (e.g., gold grids) which can have different surface properties. Glow-discharge the grids immediately before use to make the surface more hydrophilic. |
| Incorrect Blotting Parameters | Optimize blotting time and force. Over-blotting can remove the sample from the holes. |
| Protein Aggregation | Centrifuge the sample immediately before applying it to the grid to remove aggregates.[10] |
Problem 2: Preferential Orientation of FliP Particles
Symptoms:
-
2D class averages show a limited number of views of the protein.
-
3D reconstruction results in an anisotropic map with poor resolution in certain directions.
Possible Causes and Solutions:
| Cause | Solution |
| Interaction with Air-Water Interface | Add a small amount of a mild detergent (e.g., a high CMC detergent) to disrupt interactions at the interface.[7][8] |
| Hydrophobic/Hydrophilic Interactions with Grid Support | Try different grid materials (e.g., gold vs. carbon) or support films (e.g., graphene oxide). |
| Inherent Properties of the Protein | Consider adding a binding partner, such as a Fab fragment, to introduce new surfaces and break the preferred orientation.[3][4] |
Problem 3: Poor Resolution in the Final 3D Reconstruction (< 4 Å)
Symptoms:
-
The final 3D map has poorly defined secondary structures and side-chain densities are not visible.
-
Fourier Shell Correlation (FSC) curve indicates a low overall resolution.
Possible Causes and Solutions:
| Cause | Solution |
| Low Signal-to-Noise Ratio (SNR) | Increase the total electron dose, but be mindful of radiation damage. Use a Volta phase plate to enhance contrast for small particles.[11] |
| Particle Alignment Errors | Use a larger particle (e.g., FliP bound to a Fab) to provide more features for accurate alignment.[1][4] Perform local refinement on specific domains if there is flexibility.[5] |
| Sample Heterogeneity (Conformational or Compositional) | Improve protein purification with an additional chromatography step (e.g., size exclusion chromatography).[9] Use advanced 3D classification algorithms in your data processing software to separate different conformational states. |
| Beam-Induced Motion | Use movie-mode data collection and apply beam-induced motion correction during data processing.[11] |
Experimental Protocols
Protocol 1: Cryo-EM Grid Preparation for FliP
This protocol outlines a general procedure for preparing cryo-EM grids for a small membrane protein like FliP.
Materials:
-
Purified this compound (0.5 - 5 mg/mL) in a suitable buffer (e.g., low salt buffer with a minimal amount of detergent).
-
Cryo-EM grids (e.g., Quantifoil R1.2/1.3).
-
Glow-discharge system.
-
Vitrification device (e.g., Vitrobot).
-
Liquid ethane (B1197151) and liquid nitrogen.
Procedure:
-
Glow Discharge Grids: Glow discharge the cryo-EM grids for 30-60 seconds to render the surface hydrophilic.
-
Prepare Vitrification Device: Set the environmental chamber of the vitrification device to a desired temperature (e.g., 4°C) and 100% humidity.
-
Apply Sample: Apply 3 µL of the this compound sample to the shiny side of the glow-discharged grid.
-
Blotting: Blot the grid for a specified time (e.g., 2-4 seconds) with a set blot force to create a thin film of the sample. This step requires optimization.
-
Plunge-Freezing: Rapidly plunge the grid into liquid ethane cooled by liquid nitrogen to vitrify the sample.[9][10]
-
Storage: Transfer the grid to a grid box stored in liquid nitrogen for subsequent screening.
Protocol 2: Screening and Data Collection
Procedure:
-
Grid Screening: Load the vitrified grids into a screening electron microscope (e.g., a 200 keV microscope) to assess ice thickness, particle distribution, and the absence of aggregation or contamination.[12]
-
Data Collection Setup: Transfer promising grids to a high-end electron microscope (e.g., a 300 keV Titan Krios) equipped with a direct electron detector.
-
Automated Data Acquisition: Use automated data collection software to acquire a large dataset of movie micrographs. Key parameters to set include:
-
Electron dose: Typically 40-60 e⁻/Ų.
-
Defocus range: -1.0 to -2.5 µm.
-
Movie frames: 40-60 frames per movie.
-
Visualizations
Caption: Overview of the cryo-EM workflow for this compound structure determination.
Caption: A decision tree for troubleshooting common issues in cryo-EM data processing.
References
- 1. Cryo-electron microscopy analysis of small membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A 3.8 Å Resolution Cryo-EM Structure of a Small Protein Bound to a Modular Imaging Scaffold | bioRxiv [biorxiv.org]
- 3. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 4. Cryo-electron microscopy analysis of small membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cryo-EM grid optimization for membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cryo-EM Services for Drug Discovery & Structural Biology | Shuimu Bio [shuimubio.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. Achieving better than 3 Å resolution by single particle cryo-EM at 200 keV - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Protein Instability
Disclaimer: The following guide addresses common challenges and troubleshooting strategies related to the instability of purified proteins. Initial searches for a protein specifically named "FliP" did not yield conclusive results. Therefore, this guide provides general principles and protocols applicable to a wide range of proteins, with examples drawn from related proteins such as c-FLIP (cellular FLICE-like inhibitory protein) and bacterial flagellin (B1172586) (FliC) where relevant. If you are working with a different "FliP" protein, these general strategies should still serve as a valuable starting point for optimizing your purification protocol.
Frequently Asked Questions (FAQs)
Q1: My purified protein precipitates out of solution. What could be the cause and how can I fix it?
A1: Protein precipitation is a common sign of instability and can be caused by several factors, including incorrect buffer conditions, high protein concentration, or inherent properties of the protein itself.
Troubleshooting Steps:
-
Optimize Buffer Conditions:
-
pH: Ensure the buffer pH is at least one unit away from the protein's isoelectric point (pI) to maintain surface charge and prevent aggregation.
-
Ionic Strength: Adjust the salt concentration (e.g., 150-500 mM NaCl) to shield surface charges and prevent non-specific interactions.
-
-
Add Stabilizing Agents: Include additives in your purification and storage buffers.[1] See Table 1 for common additives.
-
Reduce Protein Concentration: Highly concentrated proteins are more prone to aggregation.[1] Determine the optimal concentration range for your protein.
-
Low-Temperature Expression: Lowering the expression temperature (e.g., 15-25°C) can improve the solubility of recombinantly expressed proteins.[2]
Q2: I am observing significant degradation of my protein during purification. How can I prevent this?
A2: Protein degradation is often caused by endogenous proteases released during cell lysis.
Troubleshooting Steps:
-
Add Protease Inhibitors: Immediately add a protease inhibitor cocktail to your lysis buffer.[3] Common cocktails target a broad range of proteases.
-
Work Quickly and at Low Temperatures: Perform all purification steps at 4°C to minimize protease activity.[4]
-
Optimize Lysis Conditions: Use milder lysis methods (e.g., enzymatic lysis or detergents instead of harsh sonication) to reduce the release of proteases from cellular compartments.
Q3: My purified protein is inactive. What are the possible reasons and solutions?
A3: Loss of activity can be due to misfolding, denaturation, or the absence of necessary cofactors.
Troubleshooting Steps:
-
Gentle Purification: Avoid harsh chemicals or extreme pH conditions that can denature the protein.
-
Include Cofactors: If your protein requires metal ions or other cofactors for its activity, ensure they are present in the buffers throughout the purification and storage process.
-
Refolding: If the protein is purified under denaturing conditions (e.g., from inclusion bodies), a carefully optimized refolding protocol is necessary.[5] This often involves gradual removal of the denaturant.
-
Add Stabilizing Additives: Glycerol, sucrose, or other osmolytes can help stabilize the native conformation of the protein.[1]
Troubleshooting Guides
Guide 1: Optimizing Protein Expression to Enhance Stability
Low expression yields or the formation of inclusion bodies can be the first indication of protein instability.
| Problem | Possible Cause | Suggested Solution |
| Low or no protein expression | Rare codons in the gene sequence. | Use a host strain that supplies rare tRNAs (e.g., Rosetta™ E. coli) or synthesize a codon-optimized gene.[2] |
| Toxicity of the expressed protein to the host cells. | Use a tightly regulated promoter (e.g., pBAD) and a lower concentration of the inducer.[2][6] | |
| Incorrect vector or host strain. | Try different expression vectors or host strains. Some strains are better suited for expressing specific types of proteins.[6] | |
| Protein is found in inclusion bodies | High expression rate prevents proper folding. | Lower the induction temperature (15-25°C) and use a lower concentration of the inducer to slow down protein expression.[2] |
| The protein requires chaperones for proper folding. | Co-express molecular chaperones to assist in the folding process.[2] | |
| Disulfide bonds are not forming correctly (for proteins expressed in E. coli). | Use an expression strain that facilitates disulfide bond formation in the cytoplasm (e.g., SHuffle®). |
Guide 2: Stabilizing Additives for Purification Buffers
The composition of your buffers is critical for maintaining protein stability.
Table 1: Common Buffer Additives to Enhance Protein Stability [1]
| Additive | Typical Concentration | Purpose |
| Glycerol | 5-50% (v/v) | Increases solvent viscosity, stabilizes protein structure. |
| Sugars (Sucrose, Trehalose) | 0.25-1 M | Excluded from the protein surface, promoting a more compact, stable state. |
| Salts (e.g., NaCl, KCl) | 150-500 mM | Shields surface charges, prevents non-specific aggregation. |
| Reducing Agents (DTT, TCEP) | 1-5 mM | Prevents oxidation of cysteine residues and formation of incorrect disulfide bonds. |
| Non-ionic Detergents (e.g., Triton X-100, Tween-20) | 0.01-0.1% (v/v) | Prevents aggregation of hydrophobic proteins. |
| Amino Acids (e.g., Arginine, Glycine) | 50-500 mM | Suppresses aggregation. |
| Chelating Agents (EDTA) | 1-5 mM | Inhibits metalloproteases by chelating metal ions. |
Experimental Protocols
Protocol 1: General Protein Purification from E. coli
This protocol provides a general workflow for purifying a tagged protein expressed in E. coli.
-
Cell Lysis:
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1x protease inhibitor cocktail).
-
Lyse the cells by sonication on ice or by using a French press.
-
Clarify the lysate by centrifugation at >15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
-
Affinity Chromatography:
-
Equilibrate an affinity column (e.g., Ni-NTA for His-tagged proteins) with lysis buffer.
-
Load the clarified lysate onto the column at a slow flow rate.
-
Wash the column with wash buffer (lysis buffer with a slightly higher concentration of imidazole, e.g., 20-40 mM) to remove non-specifically bound proteins.
-
Elute the target protein with elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250-500 mM).
-
-
Size Exclusion Chromatography (Optional Polishing Step):
-
Concentrate the eluted protein using a centrifugal filter unit.
-
Equilibrate a size exclusion chromatography column with the final storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol).
-
Load the concentrated protein onto the column and collect the fractions corresponding to the monomeric peak of your protein.
-
-
Analysis and Storage:
-
Analyze the purity of the final protein sample by SDS-PAGE.
-
Determine the protein concentration using a spectrophotometer or a protein assay (e.g., Bradford).
-
Flash-freeze aliquots in liquid nitrogen and store at -80°C.
-
Visualizations
Caption: A general experimental workflow for recombinant protein expression and purification.
Caption: A logical diagram for troubleshooting common protein instability issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 3. Protocol - Protein expression and purification [depts.washington.edu]
- 4. Factors Affecting Protein Stability In Vitro [opsdiagnostics.com]
- 5. When your his-tagged constructs don’t bind—troubleshooting your protein purification woes [takarabio.com]
- 6. goldbio.com [goldbio.com]
Technical Support Center: Optimizing Buffer Conditions for c-FLIP Functional Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the cellular FLICE-like inhibitory protein (c-FLIP). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize buffer conditions for c-FLIP functional assays, ensuring reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the key functional assays for studying c-FLIP?
A1: The primary functional assays for c-FLIP focus on its role in regulating apoptosis and other signaling pathways. The two most common assays are:
-
Co-immunoprecipitation (Co-IP): This assay is used to study the interaction of c-FLIP with other proteins, particularly components of the Death-Inducing Signaling Complex (DISC), such as FADD and procaspase-8.[1][2][3]
-
Caspase Activity Assays: These assays measure the enzymatic activity of caspases, particularly caspase-8, to determine how c-FLIP isoforms (c-FLIPL and c-FLIPS) modulate its activation.[4][5][6][7][8]
Q2: Why is buffer composition so critical for c-FLIP functional assays?
A2: Buffer composition is crucial for several reasons:
-
Maintaining Protein Stability: The buffer's pH, ionic strength, and other components directly impact the structural integrity and stability of c-FLIP and its interacting partners.[9][10][11]
-
Preserving Protein-Protein Interactions: For Co-IP assays, the buffer must be gentle enough to maintain the delicate interactions between c-FLIP and its binding partners within the DISC.[12][13][14]
-
Ensuring Optimal Enzyme Activity: In caspase activity assays, the buffer conditions must be optimal for the enzymatic function of caspase-8.[4][6][7]
Q3: What is the dual role of c-FLIPL in caspase-8 activation?
A3: c-FLIPL exhibits a concentration-dependent dual function. At low physiological concentrations, it can form a heterodimer with procaspase-8, leading to a conformational change that promotes procaspase-8 activation and apoptosis.[2][5][15][16][17][18] Conversely, at high concentrations, c-FLIPL competes with procaspase-8 for binding to FADD, thereby inhibiting caspase-8 activation and apoptosis.[5][15] This makes it essential to control the expression levels of c-FLIPL in your experimental system.
Troubleshooting Guides
Co-Immunoprecipitation (Co-IP) for c-FLIP Interactions
Issue: Low or no co-immunoprecipitation of interacting partners with c-FLIP.
| Possible Cause | Troubleshooting Suggestion |
| Lysis buffer is too harsh and disrupts protein-protein interactions. | Use a milder lysis buffer with non-ionic detergents (e.g., 0.1-0.5% NP-40 or Triton X-100) instead of ionic detergents (like SDS).[13][19] Start with a lower detergent concentration and empirically determine the optimal concentration. |
| Wash buffer is too stringent, stripping away interacting proteins. | Decrease the salt concentration in the wash buffer (start with 150 mM NaCl and adjust).[12] Reduce the number of washes or shorten the duration of each wash.[12][14] |
| Protein complex is unstable. | Perform all steps at 4°C to minimize protein degradation and complex dissociation.[13] Consider using a cross-linking agent (e.g., formaldehyde) to stabilize the interactions before lysis, but be aware that this can create artifacts.[20] |
| Antibody is blocking the interaction site. | Use an antibody that recognizes an epitope on c-FLIP that is not involved in the protein-protein interaction you are studying.[21] |
Issue: High background with non-specific protein binding.
| Possible Cause | Troubleshooting Suggestion |
| Insufficient washing. | Increase the number of wash steps (e.g., from 3 to 5).[12] Increase the volume of wash buffer.[12] |
| Wash buffer is not stringent enough. | Gradually increase the salt concentration (e.g., up to 500 mM NaCl) or detergent concentration (e.g., up to 1% NP-40) in the wash buffer.[12][22] |
| Non-specific binding to beads. | Pre-clear the cell lysate by incubating it with beads alone before adding the specific antibody.[23] Block the beads with a blocking agent like bovine serum albumin (BSA) before adding the lysate.[13][21] |
Caspase-8 Activity Assays in the Presence of c-FLIP
Issue: High background signal in the caspase activity assay.
| Possible Cause | Troubleshooting Suggestion |
| Non-specific protease activity in the cell lysate. | Ensure your lysis buffer contains a cocktail of protease inhibitors (excluding caspase inhibitors). |
| Contaminated reagents. | Use fresh, high-quality reagents and sterile techniques. |
| Autofluorescence of compounds (if screening for inhibitors). | Run a control with the compound alone to measure its intrinsic fluorescence. |
Issue: Low signal or no detectable caspase-8 activity.
| Possible Cause | Troubleshooting Suggestion |
| Suboptimal buffer conditions for caspase-8 activity. | Ensure the assay buffer has the correct pH (typically around 7.4-7.5) and contains a reducing agent like DTT (typically 5-10 mM).[4][6][7] |
| Inactive caspase-8. | Use a positive control with recombinant active caspase-8 to verify that the assay components are working. |
| Low protein concentration in the lysate. | Quantify the protein concentration of your cell lysates and ensure you are loading a sufficient amount (e.g., 20-50 µg per well). |
| Incorrect wavelength settings on the plate reader. | Double-check the excitation and emission wavelengths for the specific fluorometric or colorimetric substrate used. For pNA, absorbance is measured at 405 nm.[7][8] |
Experimental Protocols
Detailed Protocol for c-FLIP Co-Immunoprecipitation
This protocol is a general guideline and may require optimization for your specific cell type and antibody.
1. Cell Lysis a. Prepare ice-cold Lysis Buffer. A common starting point is:
- 50 mM Tris-HCl, pH 7.4
- 150 mM NaCl
- 1 mM EDTA
- 1% Triton X-100 or 0.5% NP-40
- Protease and phosphatase inhibitor cocktails (added fresh) b. Wash cells with ice-cold PBS and lyse in Lysis Buffer on ice for 30 minutes with occasional vortexing. c. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. d. Transfer the supernatant (lysate) to a new pre-chilled tube.
2. Immunoprecipitation a. Pre-clear the lysate by adding protein A/G beads and incubating for 1 hour at 4°C on a rotator. b. Centrifuge to pellet the beads and transfer the supernatant to a new tube. c. Add the primary antibody against c-FLIP and incubate for 2-4 hours or overnight at 4°C on a rotator. d. Add fresh protein A/G beads and incubate for another 1-2 hours at 4°C.
3. Washing a. Pellet the beads by centrifugation at a low speed (e.g., 1,000 x g) for 1 minute at 4°C. b. Discard the supernatant and wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer (Lysis Buffer with a potentially adjusted salt or detergent concentration).
4. Elution a. After the final wash, remove all supernatant. b. Elute the protein complexes by adding 2X Laemmli sample buffer and boiling for 5-10 minutes. c. Pellet the beads and collect the supernatant for analysis by SDS-PAGE and Western blotting.
Detailed Protocol for Caspase-8 Activity Assay
This protocol is for a fluorometric assay using a synthetic substrate.
1. Lysate Preparation a. Prepare ice-cold Caspase Assay Lysis Buffer:
- 50 mM HEPES, pH 7.4
- 100 mM NaCl
- 0.1% CHAPS
- 1 mM EDTA
- 10% Glycerol
- 10 mM DTT (added fresh) b. Lyse cells in this buffer on ice for 20 minutes. c. Centrifuge and collect the supernatant.
2. Assay Reaction a. Prepare the 2X Reaction Buffer:
- 100 mM HEPES, pH 7.5
- 200 mM NaCl
- 0.2% CHAPS
- 2 mM EDTA
- 20% Glycerol
- 20 mM DTT (added fresh) b. In a 96-well plate, add 50 µL of cell lysate per well. c. Add 50 µL of 2X Reaction Buffer to each well. d. Add 5 µL of caspase-8 substrate (e.g., Ac-IETD-AFC, final concentration 50 µM). e. Incubate the plate at 37°C for 1-2 hours, protected from light.
3. Data Acquisition a. Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC).[4]
Visualizations
Caption: c-FLIP's role in the Death Receptor signaling pathway.
Caption: A simplified workflow for c-FLIP Co-Immunoprecipitation.
References
- 1. Survival function of the FADD-CASPASE-8-cFLIPL complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Co-operative and Hierarchical Binding of c-FLIP and Caspase-8: A Unified Model Defines How c-FLIP Isoforms Differentially Control Cell Fate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential affinity of FLIP and procaspase 8 for FADD’s DED binding surfaces regulates DISC assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. c-FLIPL is a dual function regulator for caspase-8 activation and CD95-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. abbkine.com [abbkine.com]
- 9. On the pH-optimum of activity and stability of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of pH on proteins: Predictions for ensemble and single molecule pulling experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ptglab.com [ptglab.com]
- 13. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 14. 5 tricks for a successful immunoprecipitation [labclinics.com]
- 15. researchgate.net [researchgate.net]
- 16. Activation of caspases-8 and -10 by FLIPL - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dissecting DISC regulation via pharmacological targeting of caspase-8/c-FLIPL heterodimer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Targeting caspase-8/c-FLIPL heterodimer in complex II promotes DL-mediated cell death [frontiersin.org]
- 19. troubleshooting of Co-IP [assay-protocol.com]
- 20. researchgate.net [researchgate.net]
- 21. Co-immunoprecipitation (Co-IP) Troubleshooting | Antibodies.com [antibodies.com]
- 22. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 23. bitesizebio.com [bitesizebio.com]
strategies for increasing the yield of recombinant FliP protein
Welcome to the technical support center for the production of recombinant FliP (FLICE-like inhibitory protein). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and quality of recombinant FliP protein.
Troubleshooting Guides
This section addresses specific issues that may arise during the expression and purification of recombinant this compound.
Question: I am observing very low or no expression of my recombinant this compound. What are the possible causes and solutions?
Answer:
Low or undetectable expression of recombinant FliP is a common issue, often related to the inherent characteristics of the protein and the expression system used. Human c-FLIP has three main isoforms: c-FLIPL (long, ~55 kDa), c-FLIPS (short, ~26 kDa), and c-FLIPR (~24 kDa).[1][2][3] The long isoform, c-FLIPL, is notoriously difficult to express due to its instability and tendency to precipitate.[4]
Possible Causes and Recommended Solutions:
| Possible Cause | Recommended Solution |
| Codon Bias: The codon usage of the human CFLAR gene may not be optimal for expression in bacterial hosts like E. coli.[5][6] | Synthesize a codon-optimized version of the FliP gene for the chosen expression host. This can significantly improve translational efficiency.[7] |
| Protein Toxicity: Overexpression of FliP, an apoptosis regulator, might be toxic to the host cells, leading to poor growth and low yield.[8] | Use a tightly regulated promoter system (e.g., pBAD) to control expression. You can also try using a lower inducer concentration and a shorter induction time.[8][9] |
| mRNA Instability: The mRNA transcript of FliP might be unstable in the host organism. | Check for and remove any potential destabilizing sequences in the 5' or 3' untranslated regions of your construct. |
| Plasmid Integrity: The expression vector may have mutations or be unstable. | Sequence your plasmid construct to verify the integrity of the FliP gene and regulatory elements. Use freshly transformed cells for expression studies.[8] |
| Inefficient Translation Initiation: The ribosome binding site (RBS) may not be optimal for the FliP transcript. | Ensure your expression vector has a strong RBS. You can also experiment with different N-terminal fusion tags which can sometimes enhance translation initiation. |
Question: My this compound is expressed, but it is insoluble and forms inclusion bodies. How can I increase the yield of soluble protein?
Answer:
Insolubility is a significant challenge, particularly when expressing eukaryotic proteins in E. coli. The formation of inclusion bodies, which are dense aggregates of misfolded protein, is a common outcome.[10][11] The inherent instability of FliP proteins can contribute to their misfolding and aggregation.[1]
Strategies to Enhance FliP Solubility:
| Strategy | Detailed Approach |
| Lower Expression Temperature: | Reduce the induction temperature to 16-25°C and express the protein overnight.[8][12] Lower temperatures slow down protein synthesis, which can promote proper folding.[13] |
| Optimize Inducer Concentration: | Use a lower concentration of the inducer (e.g., IPTG for lac-based promoters) to reduce the rate of protein expression.[8][14] |
| Choice of Expression Strain: | Utilize E. coli strains engineered to enhance the solubility of difficult-to-express proteins. Strains like Rosetta™, which supply tRNAs for rare codons, or SHuffle®, which promotes disulfide bond formation in the cytoplasm, can be beneficial.[15] |
| Solubility-Enhancing Fusion Tags: | Fuse a highly soluble protein tag, such as Maltose Binding Protein (MBP) or Glutathione-S-Transferase (GST), to the N-terminus of FliP.[12][16] These tags can act as chaperones, assisting in the folding of the target protein. |
| Co-expression of Chaperones: | Co-express molecular chaperones (e.g., DnaK/J/GrpE) that can assist in the proper folding of FliP and prevent aggregation.[17] |
| Refolding from Inclusion Bodies: | If the above strategies do not yield sufficient soluble protein, you can purify the inclusion bodies and then attempt to refold the protein in vitro using a denaturant (e.g., urea (B33335) or guanidinium (B1211019) hydrochloride) followed by gradual removal of the denaturant.[18] |
Question: I am able to purify my this compound, but the final yield is very low due to degradation. How can I minimize this?
Answer:
FliP proteins are known to be intrinsically unstable and are regulated by post-translational modifications such as ubiquitination, which targets them for degradation by the proteasome.[1][2][19][20] This inherent instability can lead to significant losses during purification.
Tips to Prevent FliP Degradation:
| Preventative Measure | Implementation |
| Use Protease Inhibitors: | Add a broad-spectrum protease inhibitor cocktail to your lysis buffer and all subsequent purification buffers. |
| Maintain Low Temperatures: | Perform all purification steps at 4°C to minimize the activity of co-purifying proteases. |
| Work Quickly: | Minimize the time the protein spends in the cell lysate and during each purification step. |
| Optimize Buffer Conditions: | The pH and ionic strength of your buffers can impact protein stability. It may be beneficial to perform a buffer screen to identify conditions that maximize the stability of your FliP construct.[9] |
| Consider a Different Host: | If degradation in a bacterial host is severe, consider switching to a eukaryotic expression system like yeast or insect cells, which may have different protease profiles. |
Frequently Asked Questions (FAQs)
Q1: Which FliP isoform is best to start with for recombinant expression?
Given that the long isoform, c-FLIPL, has been reported to be unstable and prone to precipitation when expressed recombinantly, it is advisable to begin with one of the shorter isoforms, such as c-FLIPS.[4]
Q2: What is a suitable expression vector and host strain for recombinant FliP?
A common choice for expressing human proteins in E. coli is a pET vector with a T7 promoter, which allows for high-level expression. For the host, a strain like BL21(DE3) is a good starting point.[15] To address potential codon bias, a strain like Rosetta(DE3), which contains a plasmid with tRNAs for rare codons, is recommended.[15]
Q3: Should I use a fusion tag for my this compound?
Yes, using a fusion tag is highly recommended. An N-terminal His-tag (6xHis) can facilitate purification via immobilized metal affinity chromatography (IMAC). For improving solubility, larger tags like MBP or GST are good options.[12][16] It is also advisable to include a protease cleavage site (e.g., for TEV or PreScission protease) between the tag and the this compound to allow for tag removal after purification.
Q4: What are the key considerations for the purification of recombinant FliP?
Due to the potential for insolubility, you should be prepared to perform purification under both native and denaturing conditions. If the protein is soluble, standard affinity and size-exclusion chromatography can be used. If it forms inclusion bodies, purification will need to be performed in the presence of denaturants like urea, followed by a refolding step.[18][21]
Quantitative Data Summary
The following table presents hypothetical, yet realistic, data on the impact of different expression strategies on the yield of soluble recombinant c-FLIPS protein.
| Expression Strategy | Yield of Soluble c-FLIPS (mg/L of culture) | Purity (%) |
| Standard pET vector, BL21(DE3) host, 37°C induction | 0.5 | >90 |
| Codon-optimized gene , pET vector, BL21(DE3) host, 37°C induction | 2.0 | >90 |
| Codon-optimized gene, pET vector, Rosetta(DE3) host , 37°C induction | 3.5 | >90 |
| Codon-optimized gene, pET vector, Rosetta(DE3) host, 18°C induction | 8.0 | >95 |
| MBP-fusion , codon-optimized gene, pET vector, Rosetta(DE3) host, 18°C induction | 15.0 | >95 |
Experimental Protocols
Protocol 1: Expression of His-tagged c-FLIPS in E. coli
-
Transformation: Transform a codon-optimized human c-FLIPS gene in a pET vector (e.g., pET-28a) into E. coli Rosetta(DE3) cells. Plate on LB agar (B569324) with appropriate antibiotics and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotics. Grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate 1 L of LB medium with the overnight starter culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Cool the culture to 18°C. Induce protein expression by adding IPTG to a final concentration of 0.1 mM.
-
Expression: Continue to incubate the culture at 18°C for 16-20 hours with vigorous shaking.
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C or used immediately for purification.
Protocol 2: Purification of Soluble His-tagged c-FLIPS
-
Cell Lysis: Resuspend the cell pellet in ice-cold lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitor cocktail). Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris and insoluble protein.
-
Affinity Chromatography: Apply the clarified supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Washing: Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged c-FLIPS protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Buffer Exchange: If necessary, exchange the eluted protein into a suitable storage buffer (e.g., PBS with 10% glycerol) using dialysis or a desalting column.
-
Analysis: Analyze the purified protein by SDS-PAGE and determine the concentration using a Bradford or BCA assay.
Visualizations
Caption: Workflow for recombinant c-FLIPS protein expression and purification.
Caption: Troubleshooting decision tree for low recombinant this compound yield.
References
- 1. FLIP the Switch: Regulation of Apoptosis and Necroptosis by cFLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles of c-FLIP in Apoptosis, Necroptosis, and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chairecosmetologie.agroparistech.fr [chairecosmetologie.agroparistech.fr]
- 5. Codon Optimization is Required to Express Fluorogenic Reporter Proteins in Lactococcus lactis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Codon-optimized fluorescent proteins designed for expression in low-GC gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Codon optimization of bacterial luciferase (lux) for expression in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 11. Overcoming Solubility Challenges in Recombinant Protein Expression [proteos.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. What Are the Top E. coli Strains for High-Yield Protein Expression? [synapse.patsnap.com]
- 16. Increasing Protein Yields: Solubility Tagging – LenioBio [leniobio.com]
- 17. Improvement of solubility and yield of recombinant protein expression in E. coli using a two-step system - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protein purification – Protein Expression and Purification Core Facility [embl.org]
- 19. Novel Phosphorylation and Ubiquitination Sites Regulate Reactive Oxygen Species-dependent Degradation of Anti-apoptotic c-FLIP Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 20. CHOP down-regulates cFLIP(L) expression by promoting ubiquitin/proteasome-mediated cFLIP(L) degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. raybiotech.com [raybiotech.com]
troubleshooting low efficiency of FliP protein reconstitution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low efficiency during the reconstitution of the FliP (c-FLIP) protein. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section provides a question-and-answer format to address specific issues that may arise during the expression, purification, and reconstitution of FliP protein.
Protein Expression and Purification
Question: I am observing very low or no expression of this compound in E. coli. What could be the problem?
Answer: Low expression of FliP can be attributed to several factors. Ensure your expression vector and E. coli strain are appropriate. For instance, using a host strain like BL21(DE3) is common for T7 promoter-based expression. Codon usage can also be a factor; consider using a strain that supplies rare tRNAs if your FliP construct contains codons that are infrequent in E. coli. Additionally, high basal expression of a toxic protein can inhibit cell growth, leading to poor yields.
Troubleshooting Steps:
-
Optimize Induction Conditions: Experiment with a range of IPTG concentrations (e.g., 0.1 mM to 1 mM) and induction times/temperatures. Lowering the temperature to 16-25°C and inducing for a longer period (16 hours to overnight) can sometimes improve the yield of properly folded protein.
-
Vector and Host Strain Compatibility: Confirm that your FliP gene is correctly cloned in-frame within the expression vector. Sequence verification is highly recommended. Ensure you are using a suitable E. coli expression strain.
-
Media and Growth Conditions: Try richer media formulations to support robust cell growth. Ensure adequate aeration during incubation.
Question: My this compound is expressed at high levels, but it is insoluble and forms inclusion bodies. How can I improve its solubility?
Answer: Inclusion bodies are a common issue when overexpressing proteins in bacterial systems. This is often due to the high rate of protein synthesis, which overwhelms the cellular folding machinery.
Troubleshooting Steps:
-
Modify Expression Conditions: Reduce the induction temperature (e.g., 18-25°C) and/or lower the IPTG concentration to slow down the rate of protein expression, allowing more time for proper folding.
-
Co-expression with Chaperones: Co-expressing molecular chaperones can assist in the proper folding of your target protein.
-
Solubilization and Refolding: If inclusion bodies persist, they can be isolated, solubilized using strong denaturants (e.g., 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride), and then refolded into a native conformation. This often requires extensive optimization of the refolding buffer conditions.
Protein Reconstitution
Question: The reconstitution efficiency of my purified this compound into liposomes is low. What factors should I consider?
Answer: Low reconstitution efficiency can stem from several issues, including improper lipid composition, suboptimal detergent-to-lipid ratios, and inefficient detergent removal. The stability of the purified this compound is also a critical factor.
Troubleshooting Steps:
-
Optimize Lipid Composition: The lipid environment is crucial for the stability and function of the reconstituted protein. While a simple lipid composition can be a good starting point, consider including anionic lipids like phosphatidylglycerol (PG) or cardiolipin, which have been shown to promote efficient functional reconstitution of some membrane proteins.[1][2]
-
Detergent-to-Lipid Ratio: Empirically determine the optimal detergent concentration for your specific protein and lipid mixture. The goal is to saturate the liposomes with detergent without completely solubilizing them.[3]
-
Detergent Removal Method: The method of detergent removal significantly impacts reconstitution. Common methods include dialysis, size-exclusion chromatography, and the use of hydrophobic beads (e.g., Bio-Beads).[4][5] The choice of method depends on the specific detergent used.
-
Protein Stability: Ensure that the purified this compound is stable and not aggregated before initiating reconstitution. FliP is known to be an intrinsically unstable protein prone to denaturation and aggregation.[6]
Question: My reconstituted this compound appears to be inactive. How can I troubleshoot this?
Answer: Loss of activity can occur if the protein is denatured during purification or reconstitution, or if the lipid environment of the proteoliposomes does not support its native conformation and function.
Troubleshooting Steps:
-
Assess Protein Integrity: Before and after reconstitution, analyze the protein by SDS-PAGE to check for degradation.
-
Functional Assay Optimization: Ensure your activity assay is sensitive and appropriate for reconstituted FliP. An in vitro assay could involve measuring the ability of reconstituted FliP to modulate the activity of procaspase-8.[7][8]
-
Lipid Environment: The lipid composition can influence the activity of the reconstituted protein. Experiment with different lipid mixtures to find one that best mimics the native environment and supports FliP's function.[1]
Frequently Asked Questions (FAQs)
Q1: What are the different isoforms of FliP, and which one should I use? A1: The c-FLIP protein is expressed as three major isoforms in humans: c-FLIP Long (cFLIPL), c-FLIP Short (cFLIPS), and c-FLIP Raji (cFLIPR).[6][9] cFLIPL is a 55 kDa protein with two N-terminal death effector domains (DEDs) and a C-terminal caspase-like domain that lacks proteolytic activity.[9] cFLIPS and cFLIPR are shorter, containing only the two DEDs.[9] The choice of isoform depends on your research question, as they have different regulatory roles in apoptosis and other signaling pathways.[10]
Q2: What is the function of FliP in the cell? A2: FliP is a critical regulator of the extrinsic apoptosis pathway.[11] It is recruited to the Death-Inducing Signaling Complex (DISC) where it interacts with FADD and procaspase-8.[7] Depending on its concentration and isoform, FliP can either inhibit or, in some contexts, promote the activation of procaspase-8.[8][12]
Q3: How is the stability of this compound regulated in vivo? A3: The stability of c-FLIP isoforms is tightly regulated, primarily through the ubiquitin-proteasome system.[5][13] Both cFLIPL and cFLIPS are short-lived proteins that are targeted for degradation.[13] Various post-translational modifications, such as phosphorylation and ubiquitination, play a role in controlling c-FLIP protein levels.[5]
Q4: What type of activity assay can be used for reconstituted FliP? A4: A functional assay for reconstituted FliP would typically measure its ability to modulate the activity of its binding partner, procaspase-8. This can be done by co-reconstituting both proteins into liposomes or by adding soluble procaspase-8 to the FliP-containing proteoliposomes. Caspase-8 activity can then be measured using a fluorogenic substrate like IETD-AFC.[8][12] A FRET-based assay could also be developed to monitor the interaction between FliP and procaspase-8.[14]
Quantitative Data Summary
The following tables summarize key quantitative parameters that should be optimized during this compound reconstitution. These are general guidelines and will require empirical determination for your specific experimental setup.
Table 1: Protein Expression and Purification Parameters
| Parameter | Recommended Range/Value | Notes |
| Expression Host | E. coli BL21(DE3) or similar | Suitable for T7 promoter-driven expression. |
| Induction Temperature | 16 - 25 °C | Lower temperatures can improve solubility. |
| IPTG Concentration | 0.1 - 1.0 mM | Optimize to balance expression level and solubility. |
| Induction Time | 4 hours to overnight | Longer times at lower temperatures can be beneficial. |
| Lysis Buffer | Tris/HEPES buffer with salt, protease inhibitors | Buffer composition should stabilize the protein. |
| Purification Method | Affinity Chromatography (e.g., His-tag) | Ensure compatibility with downstream applications. |
Table 2: Protein Reconstitution Parameters
| Parameter | Recommended Range/Value | Notes |
| Lipid Composition | e.g., POPE:POPG (3:1 w/w) or with anionic lipids | The presence of anionic lipids can enhance reconstitution efficiency.[1][2] |
| Protein-to-Lipid Ratio | 1:100 to 1:1000 (w/w) | A lower ratio is often used for single-channel/molecule analysis.[15] |
| Detergent | e.g., n-Octyl-β-D-glucopyranoside (OG), C12E8 | Choice depends on protein stability and removal method. |
| Protein-to-Detergent Ratio | 1:3 to 1:10 (w/w) | Needs to be optimized for each protein.[15] |
| Detergent Removal | Bio-Beads, Dialysis, Size-Exclusion Chromatography | Method depends on the detergent's properties (e.g., CMC).[4][5] |
Experimental Protocols
Protocol 1: Expression and Purification of His-tagged FliP from E. coli
This is a general protocol that should be optimized for your specific FliP construct and expression system.
-
Transformation: Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with the plasmid encoding His-tagged FliP. Plate on selective media and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 10 mL of LB media with the appropriate antibiotic and grow for 4-6 hours at 37°C with shaking.
-
Large-Scale Culture: Inoculate a larger volume of media with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.5-0.6.
-
Induction: Cool the culture to the desired induction temperature (e.g., 20°C) and add IPTG to the optimized final concentration (e.g., 0.5 mM). Induce for the optimized time (e.g., 16 hours).
-
Cell Harvest: Harvest the cells by centrifugation (e.g., 7,000 x g for 5 minutes at 4°C).
-
Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5, with protease inhibitors). Lyse the cells by sonication or using a homogenizer.
-
Clarification: Centrifuge the lysate at high speed (e.g., 15,000 x g for 30 minutes at 4°C) to pellet insoluble debris.
-
Affinity Purification: Apply the clarified lysate to a Ni-NTA affinity column. Wash the column extensively with a wash buffer containing a low concentration of imidazole.
-
Elution: Elute the His-tagged this compound with an elution buffer containing a higher concentration of imidazole.
-
Buffer Exchange: If necessary, exchange the buffer of the purified protein to a storage buffer suitable for reconstitution using dialysis or a desalting column.
Protocol 2: Reconstitution of FliP into Proteoliposomes via Detergent Removal
This protocol is a general guideline for reconstitution using detergent removal by Bio-Beads.
-
Liposome Preparation:
-
Prepare a lipid mixture of choice (e.g., POPE:POPG 3:1 w/w) in a glass vial.
-
Dry the lipids to a thin film under a stream of nitrogen gas, followed by vacuum for at least 2 hours to remove residual solvent.[3]
-
Rehydrate the lipid film with the desired buffer (e.g., 10 mM HEPES, 150 mM KCl, pH 7.4) to a final lipid concentration of 10-20 mg/mL, forming multilamellar vesicles (MLVs).[15]
-
To form unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to multiple passes through a polycarbonate filter with a specific pore size (e.g., 100 nm) using a mini-extruder.[15]
-
-
Reconstitution Mixture:
-
In a microcentrifuge tube, mix the purified this compound (in a detergent-containing buffer) with the prepared LUVs at the desired protein-to-lipid ratio.
-
Add additional detergent if necessary to reach the optimal detergent-to-lipid ratio for destabilizing the vesicles.
-
Incubate the mixture for 30 minutes at room temperature with gentle mixing.[15]
-
-
Detergent Removal:
-
Add pre-washed Bio-Beads SM-2 to the mixture at a wet bead-to-detergent ratio of approximately 20:1 (w/w).[15]
-
Incubate with gentle rotation at 4°C for several hours to overnight. The incubation time should be optimized.
-
-
Proteoliposome Recovery:
-
Carefully remove the proteoliposome suspension from the Bio-Beads.
-
The proteoliposomes can be collected by ultracentrifugation and resuspended in the desired buffer for downstream applications.
-
Visualizations
References
- 1. Lipid Composition Affects the Efficiency in the Functional Reconstitution of the Cytochrome c Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intervertebral Disc-on-a-Chip as Advanced In Vitro Model for Mechanobiology Research and Drug Testing: A Review and Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Reconstitution of Detergent-Solubilized Membrane Proteins into Proteoliposomes and Nanodiscs for Functional and Structural Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Expression, purification, and characterization of c-FLIP tandem death effector domains from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. c-FLIPL is a dual function regulator for caspase-8 activation and CD95-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reconstitution of ATP-dependent lipid transporters: gaining insight into molecular characteristics, regulation, and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. c-FLIP, A MASTER ANTI-APOPTOTIC REGULATOR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Detergent Optimized Membrane Protein Reconstitution in Liposomes for Solid State NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FLIPL induces caspase-8 activity in the absence of interdomain caspase-8 cleavage and alters substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. Confirmation by FRET in individual living cells of the absence of significant amyloid β-mediated caspase 8 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Targeting c-FLIP in Cancer Therapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on targeting the cellular FLICE-like inhibitory protein (c-FLIP) for cancer therapy.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in therapeutically targeting c-FLIP in cancer?
Targeting c-FLIP presents several significant challenges:
-
Presence of Multiple Isoforms: c-FLIP is expressed as three main splice variants in humans: c-FLIP long (c-FLIPL), c-FLIP short (c-FLIPS), and c-FLIP Raji (c-FLIPR).[1] These isoforms can have different, and sometimes opposing, roles in regulating apoptosis and other signaling pathways.[1][2] This complexity makes it difficult to design inhibitors that target all anti-apoptotic forms without affecting potentially pro-apoptotic functions.
-
Dual Function of c-FLIPL: The long isoform, c-FLIPL, has a dual role. At high expression levels, it inhibits caspase-8 activation and apoptosis. However, at low physiological levels, the heterodimer of c-FLIPL and procaspase-8 is catalytically active and can promote cell survival by activating NF-κB, or in some contexts, even promote apoptosis.[1] This concentration-dependent function complicates therapeutic strategies.
-
Structural Homology with Caspase-8: c-FLIP is a structural homolog of caspase-8, but it lacks enzymatic activity.[1] This similarity makes the development of small molecule inhibitors that specifically target c-FLIP without affecting caspase-8 a significant challenge.[1]
-
Complex Regulatory Mechanisms: The expression of c-FLIP is tightly regulated at both the transcriptional and post-translational levels by various signaling pathways, including PI3K/Akt and NF-κB.[1] This complex regulation can lead to compensatory mechanisms that counteract the effects of c-FLIP inhibition.
-
Drug Resistance: Overexpression of c-FLIP is a known mechanism of resistance to various chemotherapeutic agents and death receptor ligands like TRAIL.[3][4]
Q2: What are the different isoforms of c-FLIP and what are their functions?
There are three primary protein isoforms of c-FLIP in humans, all of which can interfere with the formation of the death-inducing signaling complex (DISC):[1]
-
c-FLIPL (long isoform, ~55 kDa): This isoform is structurally similar to procaspase-8, containing two N-terminal death effector domains (DEDs) and a C-terminal caspase-like domain that lacks catalytic activity.[1] It can inhibit apoptosis by preventing procaspase-8 recruitment and activation at the DISC.[1] However, it can also form a heterodimer with procaspase-8, leading to limited caspase-8 processing and activation of pro-survival signaling pathways like NF-κB.[1]
-
c-FLIPS (short isoform, ~26 kDa): This isoform consists of two DEDs and a short C-terminal tail. It is a potent inhibitor of apoptosis by blocking procaspase-8 binding to the adaptor protein FADD.[1]
-
c-FLIPR (Raji isoform, ~24 kDa): Similar to c-FLIPS, this isoform also contains two DEDs and is a strong inhibitor of apoptosis.[1]
Q3: Why is it difficult to develop specific small molecule inhibitors against c-FLIP?
The primary difficulty lies in the high structural similarity between the DEDs of c-FLIP and procaspase-8.[1] Since both proteins are recruited to the DISC via these domains, a small molecule designed to block the DED-mediated interaction of c-FLIP could also inhibit the necessary recruitment of procaspase-8, thereby inadvertently suppressing apoptosis.[1] However, recent in silico screening efforts have identified compounds that show selectivity for c-FLIP over caspase-8, offering a potential avenue for the development of more specific inhibitors.[5][6]
Troubleshooting Guides
Problem 1: My c-FLIP inhibitor does not induce apoptosis in my cancer cell line.
| Possible Cause | Suggested Solution |
| High expression of a specific c-FLIP isoform. | Characterize the expression levels of c-FLIPL and c-FLIPS/R in your cell line using Western blotting with isoform-specific antibodies. The relative abundance of each isoform can influence the cellular response. |
| Activation of compensatory pro-survival pathways. | Investigate the activation status of pathways like NF-κB and Akt/mTOR upon treatment with your c-FLIP inhibitor. You may need to use a combination therapy approach, co-administering inhibitors of these survival pathways. |
| Insufficient inhibitor concentration or potency. | Perform a dose-response experiment to determine the optimal concentration of your inhibitor. If the inhibitor has low potency, consider synthesizing or obtaining more potent analogs. |
| Cell line-specific resistance mechanisms. | Some cancer cells have multiple layers of apoptosis resistance. Consider combining your c-FLIP inhibitor with other pro-apoptotic agents, such as TRAIL or conventional chemotherapy, to overcome this resistance.[4] |
| Off-target effects of the inhibitor. | If your inhibitor is not highly specific, it might be engaging other targets that counteract its pro-apoptotic effect. Validate the specificity of your inhibitor using techniques like pull-down assays with recombinant proteins. |
Problem 2: I am having difficulty distinguishing between c-FLIP isoforms on a Western blot.
| Possible Cause | Suggested Solution |
| Poor antibody specificity. | Use well-validated, isoform-specific monoclonal antibodies. Check the manufacturer's datasheet for validation data, including knockdown or knockout cell lysates. |
| Suboptimal gel electrophoresis conditions. | For better separation of c-FLIPS (~26 kDa) and c-FLIPR (~24 kDa), use a higher percentage polyacrylamide gel (e.g., 12-15%) or a gradient gel. Ensure the gel runs long enough to achieve good resolution in the lower molecular weight range. |
| Protein degradation. | Prepare cell lysates in the presence of a comprehensive protease inhibitor cocktail to prevent degradation of c-FLIP isoforms. |
| Low expression of one or more isoforms. | You may need to load a higher amount of total protein on your gel. Alternatively, consider immunoprecipitating c-FLIP from a larger amount of lysate before performing the Western blot. |
Problem 3: My siRNA-mediated knockdown of c-FLIP is inefficient or shows high toxicity.
| Possible Cause | Suggested Solution |
| Suboptimal siRNA sequence. | Test multiple siRNA sequences targeting different regions of the c-FLIP mRNA. Use a pool of siRNAs initially, and then deconvolute to identify the most effective individual siRNA. |
| Inefficient transfection. | Optimize the transfection protocol for your specific cell line. This includes optimizing the siRNA concentration, the amount of transfection reagent, cell density at the time of transfection, and the duration of transfection.[7] |
| High cell toxicity. | Reduce the concentration of the siRNA and/or the transfection reagent. Ensure that the cells are healthy and not at too high a passage number. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to assess toxicity. |
| Transient knockdown effect. | The effect of siRNA is transient. Perform a time-course experiment to determine the optimal time point for your downstream assays after transfection, typically between 24 and 72 hours.[8] |
| Off-target effects. | Use a non-targeting siRNA control to assess for off-target effects.[7] If significant off-target effects are suspected, consider using a different siRNA sequence or a different knockdown approach (e.g., shRNA). |
Data Presentation
Table 1: Expression of c-FLIP in Various Human Cancers and Correlation with Prognosis.
| Cancer Type | c-FLIP Expression Level | Correlation with Clinical Outcome | Reference(s) |
| Colorectal Cancer | Elevated | Poor prognosis | [1][3] |
| Bladder Urothelial Cancer | Elevated | Poor clinical outcome | [1] |
| Cervical Cancer | Elevated | Independent negative indicator for disease-free survival | [3] |
| Breast Cancer | Elevated in invasive carcinomas | Poor prognosis | [3] |
| Hepatocellular Carcinoma | Frequently expressed (83.72% of cases) | Overexpression associated with shorter recurrence-free survival | [9] |
| Gastric Cancer | Increased compared to normal mucosa | Associated with histologic differentiation | [10] |
| Glioblastoma | Significantly higher in cancer stem cells | - | [3] |
Table 2: Examples of Agents Targeting c-FLIP Expression or Function.
| Agent/Strategy | Mechanism of Action | Effect on Cancer Cells | Reference(s) |
| siRNA/shRNA | Specific knockdown of c-FLIP mRNA | Sensitizes cells to TRAIL and chemotherapy-induced apoptosis | [1] |
| Small Molecule Inhibitors (e.g., from NCI database) | Bind to c-FLIP and prevent its recruitment to the DISC | Restore TRAIL-mediated apoptosis in resistant cells | [5][6] |
| Chemotherapeutic Agents (e.g., 5-FU, Oxaliplatin) | Can downregulate c-FLIP expression in sensitive cells | Induction of apoptosis | [11] |
| ML327 | Reverses EMT and downregulates c-FLIPS mRNA | Sensitizes carcinoma cells to TRAIL-induced apoptosis | [12] |
Experimental Protocols
Protocol 1: Western Blot for Detection of c-FLIP Isoforms
This protocol provides a general guideline for the detection of c-FLIPL and c-FLIPS/R by Western blot.
1. Sample Preparation (Cell Lysates): a. Place the cell culture dish on ice and wash the cells with ice-cold PBS. b. Aspirate the PBS and add ice-cold RIPA lysis buffer supplemented with a protease inhibitor cocktail. c. Scrape the cells and transfer the cell suspension to a pre-cooled microcentrifuge tube. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant (protein lysate) to a fresh tube and determine the protein concentration using a BCA or Bradford assay.
2. SDS-PAGE and Electrotransfer: a. Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer for 5-10 minutes. b. Load the samples onto a 12% SDS-polyacrylamide gel. Include a pre-stained protein ladder. c. Run the gel at 100-120 V until the dye front reaches the bottom. d. Transfer the separated proteins to a PVDF or nitrocellulose membrane at 100 V for 1-2 hours or using a semi-dry transfer system.
3. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with a primary antibody specific for c-FLIP (use a validated antibody that recognizes the desired isoforms) overnight at 4°C with gentle agitation. c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again three times with TBST. f. Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize with an appropriate imaging system.
Protocol 2: Immunoprecipitation of the Death-Inducing Signaling Complex (DISC)
This protocol is for the immunoprecipitation of the DISC to analyze the recruitment of c-FLIP.
1. Cell Stimulation and Lysis: a. Seed cells (e.g., 2 x 107) and grow to 80-90% confluency. b. Stimulate the cells with a death ligand (e.g., FasL or TRAIL) for the desired time (e.g., 15-30 minutes). c. Wash the cells with ice-cold PBS and lyse them in DISC immunoprecipitation buffer (containing a mild detergent like NP-40 and protease/phosphatase inhibitors).
2. Immunoprecipitation: a. Pre-clear the cell lysate by incubating with protein A/G-agarose beads for 1 hour at 4°C. b. Centrifuge to pellet the beads and transfer the supernatant to a new tube. c. Add an antibody against a component of the DISC (e.g., anti-Fas, anti-TRAIL receptor, or anti-FADD) to the pre-cleared lysate. d. Incubate overnight at 4°C with gentle rotation. e. Add fresh protein A/G-agarose beads and incubate for another 2-4 hours at 4°C.
3. Washing and Elution: a. Pellet the beads by centrifugation and wash them 3-5 times with the immunoprecipitation buffer. b. Elute the protein complexes from the beads by boiling in Laemmli sample buffer for 5-10 minutes.
4. Western Blot Analysis: a. Analyze the eluted proteins by Western blotting as described in Protocol 1, using antibodies against c-FLIP, caspase-8, and FADD to check for their presence in the DISC.
Protocol 3: siRNA-Mediated Knockdown of c-FLIP
This protocol provides a general framework for transiently knocking down c-FLIP expression.
1. Cell Seeding: a. One day before transfection, seed the cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.
2. Transfection: a. In separate tubes, dilute the c-FLIP-targeting siRNA (or a non-targeting control siRNA) and a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium (e.g., Opti-MEM). b. Combine the diluted siRNA and transfection reagent and incubate at room temperature for 15-20 minutes to allow the formation of siRNA-lipid complexes. c. Add the complexes drop-wise to the cells.
3. Incubation and Analysis: a. Incubate the cells for 24-72 hours. The optimal time will depend on the cell line and the stability of the c-FLIP protein. b. After incubation, harvest the cells and analyze the knockdown efficiency at the mRNA level (by qRT-PCR) and protein level (by Western blot, as described in Protocol 1). c. Perform your downstream functional assays (e.g., apoptosis assay) at the time of maximal knockdown.
Visualizations
Caption: The extrinsic apoptosis pathway and the inhibitory role of c-FLIP.
Caption: A typical experimental workflow for c-FLIP knockdown using siRNA.
References
- 1. c-FLIP, A MASTER ANTI-APOPTOTIC REGULATOR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. primescholars.com [primescholars.com]
- 3. c-FLIP, a Novel Biomarker for Cancer Prognosis, Immunosuppression, Alzheimer’s Disease, Chronic Obstructive Pulmonary Disease (COPD), and a Rationale Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Identification of New c-FLIP Inhibitors for Restoring Apoptosis in TRAIL-Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Identification of New c-FLIP Inhibitors for Restoring Apoptosis in TRAIL-Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RNAi Four-Step Workflow | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. Expression and biological significance of c-FLIP in human hepatocellular carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Expression of c-FLIP in Gastric Cancer and its Relation to Tumor Cell Proliferation and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cFLIP critically modulates apoptotic resistance in epithelial-to-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting c-FLIP Overexpression
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for managing toxicity associated with the overexpression of cellular FLICE-like inhibitory protein (c-FLIP) in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is c-FLIP and why is its expression level critical?
Cellular FLICE-like inhibitory protein (c-FLIP) is a master regulator of apoptosis, primarily known for its role in inhibiting cell death initiated through death receptors like Fas and TRAIL-R1/R2.[1][2] It functions by competing with procaspase-8 for binding to the adaptor protein FADD within the Death-Inducing Signaling Complex (DISC).[1] The expression level of c-FLIP is critical because it can have dual, concentration-dependent effects on cell fate. While high levels of c-FLIP are strongly anti-apoptotic, some studies suggest that low physiological levels of the long isoform (c-FLIPL) can actually promote procaspase-8 activation.[3] Therefore, unintended high levels of expression can lead to profound resistance to apoptosis, while dysregulation can sometimes unexpectedly promote cell death, complicating experimental outcomes.
Q2: What are the different isoforms of c-FLIP and do they have different functions?
There are three main splice variants of c-FLIP in human cells: the long isoform (c-FLIPL), the short isoform (c-FLIPS), and the Raji-specific isoform (c-FLIPR).[1]
-
c-FLIPL : At 55 kDa, it is structurally similar to procaspase-8 but lacks enzymatic activity. Its function is complex; at high concentrations, it is a potent inhibitor of apoptosis.[3] At low concentrations, it can form a heterodimer with procaspase-8, leading to its activation and, paradoxically, a pro-apoptotic signal.[4]
-
c-FLIPS and c-FLIPR : These shorter 26 kDa isoforms act as direct inhibitors of apoptosis by binding to the DISC and preventing procaspase-8 activation.[3]
Overexpressing the wrong isoform or achieving an unintended expression level can lead to contradictory or toxic effects.
Q3: Why is c-FLIP overexpression toxic to some cell lines?
While typically known as an anti-apoptotic protein, forced high-level overexpression of c-FLIP can be toxic for several reasons:
-
Disruption of Cellular Homeostasis: Extremely high, non-physiological levels of any protein can strain cellular machinery, leading to stress responses, protein aggregation, or ER stress.
-
Off-Target Effects: Supraphysiological concentrations might lead to non-specific interactions with other signaling pathways, disrupting normal cellular functions.
-
Pro-Apoptotic Activity of c-FLIPL: Overexpression of c-FLIPL can, under certain cellular contexts, enhance procaspase-8 processing and promote apoptosis, particularly if endogenous levels of other DISC components are favorable for this interaction.[4]
-
Spontaneous Apoptosis upon Dysregulation: In some cancer cell lines, a balanced level of c-FLIP is crucial for survival by inhibiting spontaneous, ligand-independent death receptor signaling.[5] Overexpression might disrupt this balance, leading to cell death.
Troubleshooting Guide
Problem 1: Massive Cell Death After Transfection/Transduction
Possible Cause 1: Leaky Expression from Inducible Vector Many "inducible" systems, such as the Tet-On/Off system, can have low-level basal expression even without the inducer (e.g., Doxycycline). For a potent signaling molecule like c-FLIP, this leaky expression can be sufficient to cause toxicity.
-
Solution:
-
Confirm Leaky Expression: Perform a time-course Western blot on uninduced cells to detect low levels of c-FLIP expression.
-
Use a Tighter System: Switch to a vector system known for extremely low basal expression. Modern Tet-On 3G systems are generally tighter than older versions.
-
Optimize Inducer Concentration: Titrate the inducer (e.g., Doxycycline) to find the minimum concentration required for the desired expression level without causing toxicity in control cells. High concentrations of Doxycycline (e.g., >1-2 µg/mL) can be toxic to some cell lines.[6][7]
-
Possible Cause 2: High Initial Expression Post-Transfection Transient transfections can lead to extremely high, uncontrolled expression in a subset of cells, causing acute toxicity before a stable, moderate-expressing population can be selected.
-
Solution:
-
Reduce Plasmid Amount: Titrate the amount of plasmid DNA used for transfection to lower the initial expression burst.
-
Use a Weaker Promoter: If using a constitutive promoter, switch from a strong promoter (e.g., CMV) to a weaker one (e.g., PGK or EF1α) to achieve more moderate expression levels.
-
Focus on Stable Integration: Prioritize the selection of stable clones, which tend to have lower and more uniform expression compared to the heterogeneous population in transient transfection.
-
Problem 2: Selected Clones Lose Expression Over Time
Possible Cause: Negative Selection Pressure If even moderate c-FLIP expression imparts a slight growth disadvantage, cells that spontaneously downregulate or silence the transgene will outcompete the expressing cells over successive passages.
-
Solution:
-
Maintain Selection Pressure: Always culture stable cell lines in the presence of the appropriate selection antibiotic (e.g., Puromycin, G418).
-
Perform Clonal Selection: After initial selection, perform single-cell cloning to isolate and expand a homogenous population with stable expression.
-
Regularly Verify Expression: Periodically check c-FLIP expression levels via Western blot or qPCR to ensure the population has not been overtaken by non-expressing cells.
-
Cryopreserve Early: Freeze down early-passage, validated clones to avoid issues arising from long-term culture.
-
Problem 3: Inconsistent or Unexpected Experimental Results (e.g., Increased Apoptosis)
Possible Cause 1: Incorrect c-FLIP Isoform You may be overexpressing c-FLIPL when your goal was general apoptosis inhibition, which is more reliably achieved with c-FLIPS. The dual pro- and anti-apoptotic nature of c-FLIPL can cause variable outcomes.
-
Solution:
-
Verify Your Construct: Sequence your plasmid to confirm you have the correct c-FLIP isoform.
-
Test Different Isoforms: If feasible, generate cell lines expressing c-FLIPL and c-FLIPS separately to determine which is best suited for your experimental goals.
-
Possible Cause 2: Expression Level is Critical The ratio of c-FLIP to procaspase-8 at the DISC determines the outcome. Your overexpression level may be in the "pro-apoptotic" range for c-FLIPL.
-
Solution:
-
Generate Multiple Clones: Select and screen several stable clones with a range of expression levels (low, medium, high).
-
Use an Inducible System: An inducible system is the best tool here. Perform a dose-response experiment with the inducer and correlate the c-FLIP expression level (by Western blot) with the phenotypic outcome (e.g., apoptosis rate).
-
Data Presentation: Impact of c-FLIP Levels on Cell Viability
Direct quantitative data on the toxicity of overexpressing c-FLIP is limited, as it often promotes survival. However, data from experiments where c-FLIP is knocked down provides a clear quantitative measure of its importance for cell viability and resistance to apoptosis. This demonstrates the critical dose-dependent nature of c-FLIP.
Table 1: Effect of c-FLIP siRNA Knockdown on Cancer Cell Viability and TRAIL-Induced Apoptosis Data compiled and adapted from multiple sources to illustrate expected outcomes.
| Cell Line | Treatment | Target Isoform(s) | Result | % Apoptosis / Viability Loss | Reference |
| H1703 (NSCLC) | TRAIL (100 ng/ml) | - | Low Apoptosis | ~5% | [8] |
| H1703 (c-FLIPL OE) | TRAIL (100 ng/ml) | - | Apoptosis Inhibited | ~2% | [8] |
| H1703 (c-FLIPL OE) | TRAIL + c-FLIP Inhibitor | c-FLIPL | Apoptosis Rescued | ≥30% | [8] |
| Panc-1 (Pancreatic) | LBH589 + TRAIL | c-FLIPL (OE Rescue) | Apoptosis Inhibited | ~25% | [9] |
| Panc-1 (Control) | LBH589 + TRAIL | Endogenous c-FLIP | High Apoptosis | ~79% | [9] |
| HCT116 (Colorectal) | c-FLIP siRNA | c-FLIPL & c-FLIPS | Spontaneous Apoptosis | Significant Viability Loss | [5] |
| Breast Cancer Cells | c-FLIP siRNA + TRAIL | c-FLIPL & c-FLIPS | Sensitization to Apoptosis | 80% reduction in tumors | [2] |
Key Experimental Protocols
Protocol 1: Inducible Expression Using a Tet-On System
This protocol outlines the establishment of a stable cell line for doxycycline-inducible expression of c-FLIP.
-
Vector Preparation:
-
Clone your c-FLIP isoform of interest into a Tet-On inducible expression vector (e.g., pTetOne). This vector should contain both the reverse tetracycline-controlled transactivator (rtTA) and the TRE promoter upstream of your gene.
-
Co-transfect this plasmid with a linear selection marker (e.g., for Puromycin or Hygromycin resistance).
-
-
Transfection and Selection:
-
Transfect your target cell line according to the manufacturer's protocol for your chosen transfection reagent.
-
48 hours post-transfection, begin selection by adding the appropriate antibiotic (e.g., Puromycin at 1-10 µg/mL, concentration must be determined by a kill curve for your specific cell line).
-
Replace the medium with fresh selection medium every 3-4 days until discrete, resistant colonies form.
-
-
Clonal Isolation and Expansion:
-
Isolate 10-20 well-separated colonies using cloning cylinders or by gentle scraping.
-
Expand each clone in individual wells.
-
-
Screening for Inducibility and Toxicity:
-
Plate cells from each expanded clone.
-
Create a dose-response curve by treating cells with varying concentrations of Doxycycline (e.g., 0, 10, 50, 100, 500, 1000 ng/mL).
-
After 24-48 hours, assess for toxicity using a viability assay (see Protocol 2) and for c-FLIP expression using Western blot (see Protocol 3).
-
Select the clone with the lowest basal expression (in 0 ng/mL Dox) and the most robust, dose-dependent induction without significant toxicity at the desired expression level.
-
Protocol 2: Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which correlates with the number of viable cells.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Expose cells to the experimental conditions (e.g., different concentrations of Doxycycline to induce c-FLIP expression). Include untreated and vehicle-treated controls.
-
MTT Addition: After the treatment period (e.g., 24, 48, or 72 hours), add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Add 100 µL of MTT solvent (e.g., DMSO or a solution of 40% DMF, 2% acetic acid, and 16% SDS) to each well.[10] Mix thoroughly on an orbital shaker for 15 minutes to dissolve the crystals.
-
Measurement: Read the absorbance at 570-590 nm using a microplate reader.[5] A reference wavelength of >650 nm can be used to subtract background.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells after subtracting the background absorbance.
Protocol 3: Apoptosis Detection (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Preparation: After experimental treatment, harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4).[11] The cell concentration should be approximately 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of fluorescently-conjugated Annexin V (e.g., FITC or PE) and 5 µL of Propidium Iodide (PI) solution (50 µg/mL).[11]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[1][11]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 4: Western Blot for c-FLIP and Caspase-8
This protocol allows for the detection and quantification of protein expression levels.
-
Protein Extraction: Lyse cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto a polyacrylamide gel (e.g., 12% for c-FLIP and Caspase-8) and run electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or 3% BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for c-FLIP (recognizing both long and short isoforms) and Caspase-8 overnight at 4°C. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film. The appearance of cleaved Caspase-8 fragments (p43/p41 and p18) is an indicator of apoptosis induction.[4]
Visualizations
Signaling Pathways and Workflows
Caption: c-FLIP's role in regulating Death Receptor-mediated apoptosis.
Caption: Troubleshooting workflow for high initial cell toxicity.
Caption: Logical relationship between c-FLIP expression level and cell fate.
References
- 1. c-FLIP, A MASTER ANTI-APOPTOTIC REGULATOR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. c-FLIP, a Novel Biomarker for Cancer Prognosis, Immunosuppression, Alzheimer’s Disease, Chronic Obstructive Pulmonary Disease (COPD), and a Rationale Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles of c-FLIP in Apoptosis, Necroptosis, and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective knockdown of the long variant of cellular FLICE inhibitory protein augments death receptor-mediated caspase-8 activation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. c-FLIP: a key regulator of colorectal cancer cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. c-FLIP Degradation Mediates Sensitization of Pancreatic Cancer Cells to TRAIL-Induced Apoptosis by the Histone Deacetylase Inhibitor LBH589 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Targeting the Anti-Apoptotic Protein c-FLIP for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Antibody Specificity for c-FLIP Isoforms
Welcome to the technical support center dedicated to enhancing the specificity of antibodies for cellular FLICE-like inhibitory protein (c-FLIP) isoforms. This resource is designed for researchers, scientists, and drug development professionals to address the common challenges encountered when working with c-FLIP antibodies. Due to the high sequence homology between c-FLIP's main isoforms, c-FLIP Long (c-FLIPL) and c-FLIP Short (c-FLIPS), and with caspase-8, achieving isoform-specific detection can be challenging, leading to potential misinterpretation of experimental results.[1] This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help you validate your antibodies and obtain reliable, specific results.
Troubleshooting Guides
This section provides solutions to common problems encountered during Western Blotting and Immunoprecipitation of c-FLIP isoforms.
Western Blotting (WB) Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Multiple bands or non-specific bands observed | 1. Antibody cross-reactivity: The antibody may be recognizing other proteins with similar epitopes, including caspase-8 or other c-FLIP isoforms. 2. Protein degradation: c-FLIPS has a shorter half-life than c-FLIPL and can be prone to degradation. 3. Post-translational modifications: Phosphorylation or ubiquitination can alter the apparent molecular weight of c-FLIP isoforms. | 1. Perform a peptide competition assay: Pre-incubate the antibody with the immunizing peptide to block specific binding. The disappearance of a band indicates specificity. 2. Use knockout (KO) or knockdown (KD) validated antibodies: Test the antibody on lysates from cells where the specific c-FLIP isoform has been knocked out or down to confirm specificity. 3. Optimize blocking conditions: Use 5% non-fat dry milk or BSA in TBST or PBST. Extend blocking time to 1-2 hours at room temperature or overnight at 4°C. 4. Use fresh lysates and protease/phosphatase inhibitors: Prepare fresh samples and always include a cocktail of inhibitors to prevent degradation and dephosphorylation. |
| Difficulty in distinguishing between c-FLIPL and c-FLIPS | 1. Similar molecular weights: The molecular weights of c-FLIPL (~55 kDa) and c-FLIPS (~26 kDa) can sometimes be difficult to resolve on a standard SDS-PAGE gel. 2. Antibody recognizes both isoforms: Many commercially available c-FLIP antibodies are designed to detect both isoforms. | 1. Use a gradient gel: A 4-12% or 4-20% gradient gel can provide better resolution of proteins with different molecular weights. 2. Run isoform-specific controls: Use lysates from cells overexpressing either c-FLIPL or c-FLIPS as positive controls to identify the correct band for each isoform. 3. Consult the antibody datasheet: Verify if the antibody is intended to be isoform-specific or to detect both. |
| Weak or no signal | 1. Low protein expression: The target c-FLIP isoform may be expressed at low levels in your cell or tissue type. 2. Poor antibody affinity: The antibody may have a low binding affinity for the target protein. 3. Inefficient transfer: The protein may not have transferred efficiently from the gel to the membrane. | 1. Increase protein load: Load a higher concentration of your protein lysate (e.g., 30-50 µg). 2. Enrich for the target protein: Consider performing an immunoprecipitation first to enrich for the c-FLIP isoform before running the Western blot. 3. Optimize antibody concentration and incubation time: Titrate the primary antibody concentration and try incubating overnight at 4°C. 4. Check transfer efficiency: Stain the membrane with Ponceau S after transfer to visualize total protein and ensure efficient transfer. |
Immunoprecipitation (IP) Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of immunoprecipitated protein | 1. Antibody not suitable for IP: Not all antibodies that work in Western blotting are effective for immunoprecipitation. 2. Low antigen abundance: The target c-FLIP isoform may be present at low concentrations in the lysate. 3. Inefficient antibody-bead binding: The antibody may not be binding effectively to the Protein A/G beads. 4. Rapid protein turnover: c-FLIPS is particularly susceptible to proteasomal degradation. | 1. Use an IP-validated antibody: Check the antibody datasheet to ensure it has been validated for immunoprecipitation. 2. Increase the amount of starting material: Use a larger quantity of cell lysate. 3. Optimize antibody and bead concentrations: Titrate the amount of antibody and beads used. 4. Pre-clear the lysate: Incubate the lysate with beads alone before adding the primary antibody to reduce non-specific binding. 5. Use a proteasome inhibitor: Include a proteasome inhibitor (e.g., MG132) in the lysis buffer to prevent the degradation of c-FLIPS. |
| High background or non-specific binding | 1. Non-specific binding of proteins to beads or antibody: Other proteins in the lysate may be binding non-specifically to the beads or the immunoglobulin. 2. Insufficient washing: Inadequate washing steps can leave behind non-specifically bound proteins. 3. Antibody concentration is too high: Using an excessive amount of antibody can increase non-specific interactions. | 1. Pre-clear the lysate: This is a crucial step to remove proteins that non-specifically bind to the beads. 2. Increase the number and stringency of washes: Increase the number of wash steps and/or the salt and detergent concentration in the wash buffer. 3. Titrate the antibody concentration: Determine the optimal antibody concentration that effectively pulls down the target protein with minimal background. 4. Use an isotype control antibody: Perform a parallel IP with an isotype control antibody of the same host species and class to identify non-specific binding to the immunoglobulin. |
| Co-elution of antibody heavy and light chains | 1. Elution buffer denatures the antibody: Standard denaturing elution buffers will release the antibody heavy (~50 kDa) and light (~25 kDa) chains, which can obscure the detection of c-FLIPL and c-FLIPS. | 1. Use a light chain-specific secondary antibody: For Western blot detection, use a secondary antibody that only recognizes the native (non-reduced) primary antibody. 2. Crosslink the antibody to the beads: Covalently crosslinking the antibody to the beads before incubation with the lysate will prevent its elution with the target protein. 3. Use a gentle elution buffer: Employ a non-denaturing elution buffer (e.g., low pH glycine (B1666218) buffer) and neutralize the eluate immediately. |
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to get a specific antibody for c-FLIP isoforms?
A1: The primary challenge lies in the high degree of sequence similarity between the two main splice variants, c-FLIPL and c-FLIPS. Both isoforms share the same N-terminal region containing the death effector domains (DEDs). Furthermore, c-FLIP shares structural homology with the initiator caspase, caspase-8, which can lead to cross-reactivity with antibodies that are not rigorously validated.[1]
Q2: How can I be sure my antibody is specific to the c-FLIP isoform I am studying?
A2: The gold standard for antibody validation is to use multiple methods. We strongly recommend performing a peptide competition assay where the antibody is pre-incubated with the peptide used for immunization. A significant reduction or elimination of the signal in your application (e.g., a band on a Western blot) confirms specificity. Additionally, using knockout (KO) or siRNA-mediated knockdown (KD) cell lines that lack the specific c-FLIP isoform is a definitive way to demonstrate antibody specificity. If the antibody signal disappears in the KO/KD cells compared to the wild-type control, it is specific for the target isoform.
Q3: My anti-c-FLIP antibody detects two bands on a Western blot. How do I know which is c-FLIPL and which is c-FLIPS?
A3: c-FLIPL has a predicted molecular weight of approximately 55 kDa, while c-FLIPS is around 26 kDa. To definitively identify each band, you should include positive controls. These can be lysates from cells engineered to overexpress either c-FLIPL or c-FLIPS individually. Running these alongside your experimental samples will allow for precise identification of each isoform.
Q4: I am having trouble detecting c-FLIPS in my samples, even though I expect it to be there. What could be the reason?
A4: c-FLIPS is known to be a highly unstable protein with a much shorter half-life than c-FLIPL due to its susceptibility to ubiquitination and proteasomal degradation. To improve detection, it is crucial to work quickly, keep samples on ice, and use fresh lysates supplemented with a proteasome inhibitor, such as MG132.
Q5: Can I use the same antibody for both Western Blotting and Immunoprecipitation?
A5: Not necessarily. An antibody that performs well in Western blotting, where the protein is denatured, may not recognize the native conformation of the protein required for successful immunoprecipitation. Always check the antibody's datasheet for validation in the specific application you intend to use it for. If the datasheet does not specify, you will need to validate it for your application empirically.
Experimental Protocols
Peptide Competition Assay Protocol for Western Blotting
This protocol is a method to confirm the specificity of a primary antibody to its target protein.
Materials:
-
Primary antibody against c-FLIP
-
Immunizing peptide for the c-FLIP antibody
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Two identical samples for Western blotting (e.g., two lanes of the same cell lysate)
Procedure:
-
Prepare Antibody Solutions:
-
Control Antibody: Dilute the primary antibody to its optimal working concentration in blocking buffer.
-
Blocked Antibody: In a separate tube, first mix the primary antibody with a 5-10 fold molar excess of the immunizing peptide. Incubate this mixture at room temperature for 30-60 minutes, or overnight at 4°C with gentle agitation. Then, dilute this mixture to the same final volume and antibody concentration as the control antibody using blocking buffer.
-
-
Run Western Blot:
-
Prepare two identical lanes on an SDS-PAGE gel with your cell lysate and transfer the proteins to a membrane.
-
After transfer, block the membrane as per your standard protocol.
-
Cut the membrane to separate the two identical lanes.
-
-
Antibody Incubation:
-
Incubate one lane with the Control Antibody solution.
-
Incubate the other lane with the Blocked Antibody solution.
-
Incubate for the recommended time (e.g., 1-2 hours at room temperature or overnight at 4°C).
-
-
Washing and Detection:
-
Wash both membrane strips extensively with wash buffer (e.g., TBST).
-
Incubate both strips with the appropriate secondary antibody.
-
Wash again and proceed with your detection reagent.
-
-
Analysis:
-
Compare the signal between the two lanes. The band corresponding to the specific target protein should be present in the lane incubated with the control antibody but absent or significantly reduced in the lane incubated with the blocked antibody. Any bands that remain in the blocked lane are likely due to non-specific binding.
-
Knockout (KO) Validation Protocol for Antibody Specificity
This protocol uses a KO cell line to verify that an antibody is specific to the target protein.
Materials:
-
Wild-type (WT) cell line
-
Knockout (KO) cell line for the specific c-FLIP isoform
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibody against the c-FLIP isoform
-
Secondary antibody and detection reagents
Procedure:
-
Cell Lysis:
-
Culture both WT and KO cells under the same conditions.
-
Lyse an equal number of cells from both cell lines using the same lysis buffer.
-
Determine the protein concentration of both lysates.
-
-
Western Blotting:
-
Load equal amounts of protein from the WT and KO cell lysates into adjacent lanes on an SDS-PAGE gel.
-
Include a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Transfer the proteins to a membrane and block as usual.
-
-
Antibody Incubation and Detection:
-
Incubate the membrane with the primary antibody against the c-FLIP isoform.
-
After washing, incubate with the appropriate secondary antibody.
-
Proceed with detection.
-
-
Analysis:
-
A specific antibody should show a distinct band at the expected molecular weight in the WT lane.
-
This band should be completely absent in the KO lane.
-
The loading control should show a band of similar intensity in both lanes. The presence of a band in the KO lane at the target's molecular weight indicates that the antibody is not specific.
-
Visualizing Key Processes and Pathways
To further aid in understanding the complexities of c-FLIP signaling and antibody validation, the following diagrams have been generated.
Caption: c-FLIP Signaling Pathway in Apoptosis.
Caption: Workflow for Validating c-FLIP Antibody Specificity.
Caption: Logical Flow for Troubleshooting Western Blot Results.
References
Technical Support Center: c-FLIP siRNA Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing siRNA to study cellular FLICE-like inhibitory protein (c-FLIP). Our goal is to help you overcome common challenges, particularly the off-target effects of c-FLIP siRNA, to ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is c-FLIP and why is it a target of interest?
Cellular FLICE-like inhibitory protein (c-FLIP) is a critical regulator of apoptosis (programmed cell death), necroptosis, and autophagy.[1][2] It functions by binding to components of the death-inducing signaling complex (DISC), thereby preventing the activation of caspases that execute apoptosis.[1][3] c-FLIP is overexpressed in many cancers, making it a significant target for therapeutic intervention.[1][3] Silencing c-FLIP with siRNA can restore the apoptotic potential of cancer cells, sensitizing them to chemotherapy and other treatments.[3]
Q2: What are off-target effects in the context of c-FLIP siRNA experiments?
Off-target effects occur when the siRNA designed to silence c-FLIP also unintentionally silences other, unrelated genes.[4][5] This is often due to partial sequence complementarity between the siRNA and other messenger RNAs (mRNAs).[5][6] These unintended effects can lead to misinterpretation of experimental results, attributing a phenotype to c-FLIP knockdown when it is, in fact, caused by the silencing of an off-target gene.[5]
Q3: How can I minimize the off-target effects of my c-FLIP siRNA?
Several strategies can be employed to reduce off-target effects:
-
Use the lowest effective siRNA concentration: Titrating your siRNA to the lowest concentration that still achieves significant c-FLIP knockdown can dramatically reduce off-target effects.[7][8]
-
Pool multiple siRNAs: Using a pool of two to four different siRNAs targeting different regions of the c-FLIP mRNA reduces the concentration of any single siRNA, thereby minimizing its individual off-target signature.[6][9]
-
Employ chemically modified siRNAs: Modifications, such as 2'-O-methylation, can reduce miRNA-like off-target effects without compromising on-target silencing.[4][6][9]
-
Utilize advanced siRNA design algorithms: These tools can help select siRNA sequences with minimal predicted off-target binding to other genes in the transcriptome.[6]
Q4: What are the essential controls for a c-FLIP siRNA experiment?
To ensure the validity of your results, the following controls are crucial:
-
Negative Control (Non-targeting siRNA): An siRNA with a scrambled sequence that does not target any known gene in the organism being studied. This helps to distinguish sequence-specific silencing from non-specific effects of the transfection process.[10][11][12]
-
Positive Control: An siRNA known to effectively knock down a well-characterized housekeeping gene. This confirms that the transfection and silencing machinery in your cells are working correctly.[10][12]
-
Untransfected Control: Cells that have not been exposed to any siRNA or transfection reagent. This provides a baseline for normal c-FLIP expression and cell health.[10]
-
Mock-transfected Control: Cells treated with the transfection reagent alone (without siRNA). This control helps to assess any effects of the transfection reagent itself on the cells.[11]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low c-FLIP knockdown efficiency | 1. Suboptimal siRNA concentration. 2. Inefficient transfection. 3. Poor cell health. 4. Incorrect siRNA sequence. | 1. Perform a dose-response experiment to determine the optimal siRNA concentration (typically 5-100 nM).[7][11] 2. Optimize transfection parameters (cell density, reagent-to-siRNA ratio, incubation time). Use a positive control siRNA to verify transfection efficiency.[10] 3. Ensure cells are healthy and in the exponential growth phase at the time of transfection. Avoid using cells that are over-confluent.[2] 4. Verify the siRNA sequence against the target c-FLIP mRNA sequence. Test multiple siRNA sequences targeting different regions of the gene. |
| High cell toxicity or death after transfection | 1. High concentration of siRNA or transfection reagent. 2. Contamination of reagents. 3. Sensitive cell line. | 1. Reduce the concentration of both the siRNA and the transfection reagent. 2. Use fresh, sterile, and RNase-free reagents and solutions.[1] 3. Test different transfection reagents that are known to have lower toxicity profiles. |
| Inconsistent results between experiments | 1. Variation in cell density at transfection. 2. Inconsistent reagent preparation. 3. Fluctuation in incubation times. | 1. Maintain a consistent cell density for all transfections.[1] 2. Prepare fresh dilutions of siRNA and transfection reagents for each experiment. 3. Adhere strictly to the optimized incubation times for complex formation and transfection. |
| Observed phenotype does not correlate with c-FLIP knockdown | 1. Significant off-target effects. 2. The observed phenotype is independent of c-FLIP. | 1. Validate your findings using a second, non-overlapping siRNA targeting a different region of the c-FLIP mRNA. Perform rescue experiments by re-introducing a c-FLIP expression vector that is resistant to your siRNA. 2. Use multiple negative control siRNAs to assess the baseline for non-specific effects. Analyze the expression of known off-target genes predicted by bioinformatics tools. |
Quantitative Comparison of Off-Target Reduction Strategies
The following table summarizes the effectiveness of different strategies in reducing siRNA off-target effects, based on microarray and gene expression analyses.
| Strategy | Reduction in Off-Target Effects | Key Findings | Reference |
| Low siRNA Concentration (1 nM vs. 25 nM) | Significant reduction in the number of off-target transcripts. | At 1 nM, the number of off-target genes silenced more than the target gene was reduced to zero for a potent siRNA. | [7] |
| Pooling of siRNAs | Substantial reduction in off-target gene expression changes. | Diced siRNA pools showed minimal off-target effects compared to individual synthetic siRNAs. | [13] |
| Chemical Modification (e.g., 2'-O-methyl) | Decreased miRNA-like off-target effects. | Modifications in the seed region of the siRNA guide strand reduce binding to unintended mRNAs. | [4][6] |
Detailed Experimental Protocols
Protocol 1: siRNA Transfection using Lipofection
This protocol provides a general guideline for transfecting adherent cells with c-FLIP siRNA using a lipid-based transfection reagent. Optimization for specific cell lines and reagents is recommended.
Materials:
-
c-FLIP siRNA and control siRNAs (lyophilized powder)
-
Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Reduced-serum medium (e.g., Opti-MEM™)
-
Complete cell culture medium
-
Sterile, RNase-free microcentrifuge tubes and pipette tips
-
Cell culture plates (e.g., 24-well or 6-well)
Procedure:
-
Cell Seeding: The day before transfection, seed cells in complete growth medium without antibiotics so that they reach 30-50% confluency at the time of transfection.[1]
-
siRNA Preparation:
-
Briefly centrifuge the lyophilized siRNA tube to collect the powder at the bottom.
-
Resuspend the siRNA in RNase-free water to a stock concentration of 20 µM.
-
For a single well of a 24-well plate, dilute the siRNA stock in reduced-serum medium to the final desired concentration (e.g., 10-50 nM).
-
-
Transfection Reagent Preparation:
-
In a separate tube, dilute the transfection reagent in reduced-serum medium according to the manufacturer's instructions.
-
-
Complex Formation:
-
Combine the diluted siRNA and the diluted transfection reagent.
-
Mix gently by pipetting and incubate at room temperature for 10-20 minutes to allow the formation of siRNA-lipid complexes.[9]
-
-
Transfection:
-
Add the siRNA-lipid complexes dropwise to the cells in each well.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation:
-
Incubate the cells at 37°C in a CO₂ incubator for 24-72 hours.
-
-
Analysis:
-
After incubation, harvest the cells to analyze c-FLIP knockdown at the mRNA (qRT-PCR) or protein (Western Blot) level.
-
Protocol 2: Validation of c-FLIP Knockdown by Quantitative Real-Time PCR (qRT-PCR)
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers for c-FLIP and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
Harvest cells 24-48 hours post-transfection.
-
Extract total RNA using a commercial RNA extraction kit, following the manufacturer's protocol.
-
-
Reverse Transcription:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
-
qPCR Reaction Setup:
-
Prepare the qPCR reaction mix containing cDNA, primers for c-FLIP or the housekeeping gene, and qPCR master mix.
-
Run the reactions in a qPCR instrument.
-
-
Data Analysis:
Protocol 3: Validation of c-FLIP Knockdown by Western Blot
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against c-FLIP and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis:
-
Harvest cells 48-72 hours post-transfection.
-
Lyse the cells in lysis buffer on ice.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against c-FLIP overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize the c-FLIP signal to the loading control to determine the extent of protein knockdown.
-
Visualizations
Caption: c-FLIP inhibits apoptosis by preventing Caspase-8 activation at the DISC.
References
- 1. genscript.com [genscript.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. yeasenbio.com [yeasenbio.com]
- 4. Frontiers | siRNA Specificity: RNAi Mechanisms and Strategies to Reduce Off-Target Effects [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
- 7. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 8. neb.com [neb.com]
- 9. siRNA Knockdown: Implementing Negative Controls in Antibody QC | Labcompare.com [labcompare.com]
- 10. How siRNA Knockdown Antibody Validation Works | Lab Manager [labmanager.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Minimizing off-target effects by using diced siRNAs for RNA interference - PMC [pmc.ncbi.nlm.nih.gov]
- 13. siRNA-induced Gene Silencing | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PMC [pmc.ncbi.nlm.nih.gov]
c-FLIP Co-Immunoprecipitation: Technical Support Center
This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized protocols for the co-immunoprecipitation (co-IP) of cellular FLICE-like inhibitory protein (c-FLIP).
Frequently Asked Questions (FAQs)
Q1: What is the role of c-FLIP and why is co-immunoprecipitation a key technique for its study?
Cellular FLICE-like inhibitory protein (c-FLIP) is a master anti-apoptotic regulator that plays a critical role in controlling cell death pathways.[1][2] It is a key component of the Death-Inducing Signaling Complex (DISC), where it interacts with other proteins to regulate the activation of caspases, the primary executioners of apoptosis.[1][3][4] Co-immunoprecipitation is essential for studying c-FLIP as it allows researchers to isolate c-FLIP from cell lysates along with its native, intact binding partners.[5][6] This technique is powerful for identifying and confirming protein-protein interactions, which is fundamental to understanding how c-FLIP's function is regulated and how it modulates signaling pathways.[3][7]
Q2: What are the primary interaction partners of c-FLIP that can be identified via co-IP?
The most well-documented interaction partners for c-FLIP are core components of the DISC. These include:
-
FADD (Fas-Associated Death Domain): An adaptor protein that recruits c-FLIP and pro-caspase-8 to the activated death receptor.[3][8][9]
-
Caspase-8 and Caspase-10: Initiator caspases that are recruited to the DISC. c-FLIP isoforms regulate their activation.[1][3][4] The interaction between c-FLIP and caspase-8 can prevent the activation of the apoptotic cascade.[3][8]
-
Death Receptors (e.g., DR5): c-FLIP can bind to TRAIL receptor 5 (DR5) as part of the DISC.[1][3]
Q3: How should I select an antibody for c-FLIP immunoprecipitation?
Choosing a high-quality antibody is critical for a successful co-IP experiment.[10] Key considerations include:
-
Validation for IP: The antibody must be specifically validated for immunoprecipitation applications by the manufacturer or in literature.[11][12][13] Not all antibodies that work for Western Blotting (WB) will be effective in IP.
-
Epitope Recognition: The antibody's epitope should be accessible when c-FLIP is in its native conformation and part of a protein complex.
-
Specificity: The antibody should demonstrate high specificity for c-FLIP with minimal off-target binding. Monoclonal antibodies are often preferred for their high specificity.[12]
-
Isoform Recognition: c-FLIP has multiple splice variants, most notably the long form (c-FLIPL) and the short form (c-FLIPS).[1][12][14] Ensure the selected antibody recognizes the isoform(s) relevant to your research.
Q4: What are the essential controls for a c-FLIP co-IP experiment?
Proper controls are necessary to ensure that the observed interactions are specific.[10][15]
-
Isotype Control: An antibody of the same isotype (e.g., Rabbit IgG) and concentration as the primary antibody, but which does not target any cellular protein. This control helps identify non-specific binding of proteins to the antibody itself.
-
Beads-Only Control: Protein A/G beads incubated with the cell lysate without any primary antibody. This identifies proteins that bind non-specifically to the beads.
-
Input Control: A small fraction (typically 1-5%) of the cell lysate that has not undergone the IP process. This sample is run alongside the eluted IP samples on a Western Blot to verify that the target protein and its potential partners are expressed in the lysate.
-
Negative Control Cell Line: If possible, use a cell line known to not express the bait or prey protein to confirm antibody specificity.
Optimized c-FLIP Co-Immunoprecipitation Protocol
This protocol is designed to preserve the weak or transient interactions often associated with signaling complexes. All steps should be performed at 4°C or on ice to minimize protein degradation and complex dissociation.[16]
Key Reagents and Buffers
It is crucial to use a non-denaturing lysis buffer to maintain protein-protein interactions.[16][17] Harsh detergents found in buffers like RIPA can disrupt these complexes.[16][18]
| Buffer / Reagent | Composition | Notes |
| Non-Denaturing Lysis Buffer | 20 mM Tris-HCl (pH 8.0), 137 mM NaCl, 1% NP-40, 2 mM EDTA | Store at 4°C. Add protease and phosphatase inhibitor cocktails immediately before use.[17] |
| Wash Buffer | 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.1% NP-40 | A lower detergent concentration helps reduce non-specific binding while preserving interactions. Salt concentration can be optimized (150-500 mM) to increase stringency. |
| Elution Buffer | 2x Laemmli Sample Buffer | This is a denaturing elution suitable for subsequent analysis by SDS-PAGE and Western Blotting.[19] |
| Antibody Dilutions | 1-5 µg of IP-validated c-FLIP antibody per 500-1000 µg of total protein lysate. | This should be optimized for each specific antibody and cell type.[10][18] |
| Bead Volume | 20-30 µL of Protein A/G bead slurry per IP reaction. | The choice between Protein A and Protein G depends on the isotype and species of the primary antibody.[19] |
Step-by-Step Methodology
Part 1: Cell Lysate Preparation
-
Culture and harvest approximately 1-5 x 107 cells.
-
Wash the cell pellet once with 10 mL of ice-cold PBS. Centrifuge at 500 x g for 3 minutes.
-
Add 1 mL of ice-cold Non-Denaturing Lysis Buffer (with freshly added inhibitors) to the cell pellet.
-
Incubate on a rotator for 30 minutes at 4°C to lyse the cells.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled microcentrifuge tube.
-
Determine the protein concentration using a standard assay (e.g., BCA).
Part 2: Pre-Clearing the Lysate (Optional but Recommended)
-
Normalize the protein concentration for all samples with lysis buffer. Use 500-1000 µg of total protein per IP reaction.
-
Add 20 µL of a 50% Protein A/G bead slurry to the lysate.
-
Incubate on a rotator for 1 hour at 4°C to capture proteins that bind non-specifically to the beads.
-
Centrifuge at 2,500 x g for 3 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube. This is the pre-cleared lysate.
Part 3: Immunoprecipitation
-
Add 1-5 µg of the IP-validated c-FLIP antibody to the pre-cleared lysate. For the isotype control, add an equivalent amount of control IgG.
-
Incubate on a rotator overnight at 4°C to allow antibody-antigen complexes to form.
-
Add 30 µL of a 50% Protein A/G bead slurry to each reaction.
-
Incubate on a rotator for 2-4 hours at 4°C to capture the immune complexes.
Part 4: Washing and Elution
-
Pellet the beads by centrifuging at 1,000 x g for 1 minute at 4°C. Discard the supernatant.
-
Add 1 mL of ice-cold Wash Buffer. Invert the tube several times to wash the beads.
-
Repeat the wash step 3-5 times to remove non-specifically bound proteins.
-
After the final wash, carefully remove all supernatant.
-
Add 40 µL of 2x Laemmli Sample Buffer directly to the beads.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
Centrifuge at 10,000 x g for 1 minute and transfer the supernatant, which contains the eluted proteins, to a new tube for Western Blot analysis.
Visualized Workflows and Pathways
Caption: A flowchart of the major steps in a c-FLIP co-IP experiment.
Caption: c-FLIP inhibits apoptosis by blocking pro-caspase-8 activation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Weak Signal of Bait Protein (c-FLIP) | 1. Inefficient Lysis: c-FLIP was not efficiently extracted from cells.[15][20]2. Poor Antibody Performance: The antibody is not suitable for IP or has lost activity.[21]3. Low c-FLIP Expression: The cell line has low endogenous levels of c-FLIP.4. Protein Degradation: c-FLIP was degraded during sample preparation.[20][21] | 1. Optimize the lysis buffer; try different non-ionic detergents or use sonication to aid extraction.[5][21]2. Use a new, IP-validated antibody. Test multiple antibodies if possible. Confirm the antibody works in Western Blot first.3. Increase the amount of starting material (total protein lysate).[21] If possible, use a cell line known to overexpress c-FLIP as a positive control.4. Ensure fresh protease/phosphatase inhibitors are added to the lysis buffer and keep samples on ice at all times.[16][21] |
| Bait (c-FLIP) Pulled Down, but No Prey (e.g., FADD, Caspase-8) | 1. Interaction Disrupted: The lysis or wash buffer conditions are too harsh and disrupted the protein-protein interaction.[15][16]2. Transient Interaction: The interaction is weak or transient and was lost during the IP procedure.[20][22]3. Low Prey Abundance: The interacting protein is expressed at very low levels.4. Antibody Epitope Blockage: The c-FLIP antibody binding site sterically hinders the interaction with the prey protein.[21][22] | 1. Use a milder wash buffer (e.g., lower salt or detergent concentration). Reduce the number of washes.[23]2. Perform all steps at 4°C. Consider in-vivo cross-linking (e.g., with formaldehyde (B43269) or DSP) before lysis to stabilize the complex, but note this may require optimization.[20]3. Increase the amount of starting lysate. Perform a "reverse" co-IP, targeting the prey protein instead of the bait.[22]4. Try a different c-FLIP antibody that binds to a different epitope (e.g., N-terminus vs. C-terminus). |
| High Background / Non-Specific Bands | 1. Insufficient Washing: Non-specific proteins were not adequately washed away from the beads.[21]2. Antibody Concentration Too High: Excess antibody can bind non-specifically to the beads or other proteins.[21]3. Non-Specific Binding to Beads: Proteins are binding directly to the Protein A/G bead matrix.[21][23] | 1. Increase the number of washes (from 3 to 5). Increase the stringency of the wash buffer by moderately increasing the salt (e.g., to 250-500 mM NaCl) or detergent concentration.[23]2. Perform an antibody titration experiment to find the lowest effective concentration for IP.[21]3. Ensure the pre-clearing step is included. Block beads with 1-5% BSA before adding the antibody.[16][21] |
| Antibody Heavy/Light Chains Obscure Protein of Interest | 1. Co-elution of Antibody: The heavy (~50 kDa) and light (~25 kDa) chains of the IP antibody are eluted with the sample and detected by the secondary antibody in the Western Blot.2. Protein Size: The protein of interest has a molecular weight similar to the heavy or light chain. | 1. Use an IP/WB antibody kit with light-chain specific secondary antibodies. 2. Covalently cross-link the antibody to the beads before incubation with the lysate. This prevents the antibody from being eluted with the sample.[23]3. Use a primary antibody raised in a different species for IP than for WB, if possible. |
References
- 1. c-FLIP, A MASTER ANTI-APOPTOTIC REGULATOR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. c-FLIP, a Novel Biomarker for Cancer Prognosis, Immunosuppression, Alzheimer’s Disease, Chronic Obstructive Pulmonary Disease (COPD), and a Rationale Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles of c-FLIP in Apoptosis, Necroptosis, and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. assaygenie.com [assaygenie.com]
- 7. FLIP the Switch: Regulation of Apoptosis and Necroptosis by cFLIP [mdpi.com]
- 8. Co-operative and Hierarchical Binding of c-FLIP and Caspase-8: A Unified Model Defines How c-FLIP Isoforms Differentially Control Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 11. biocompare.com [biocompare.com]
- 12. FLIP (D5J1E) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 13. Anti-FLIP Antibodies | Invitrogen [thermofisher.com]
- 14. FLIP Antibody | Cell Signaling Technology [cellsignal.com]
- 15. Co-immunoprecipitation troubleshooting, tips and tricks | Proteintech Group [ptglab.com]
- 16. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 17. docs.abcam.com [docs.abcam.com]
- 18. usbio.net [usbio.net]
- 19. bio-rad.com [bio-rad.com]
- 20. sinobiological.com [sinobiological.com]
- 21. kmdbioscience.com [kmdbioscience.com]
- 22. Co-immunoprecipitation (Co-IP) Troubleshooting | Antibodies.com [antibodies.com]
- 23. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
troubleshooting difficulties in generating stable c-FLIP knockout cell lines
This technical support center provides troubleshooting guidance for researchers encountering difficulties in generating stable c-FLIP (cellular FLICE-like inhibitory protein) knockout cell lines. Given the critical role of c-FLIP as a master anti-apoptotic regulator, its deletion presents unique challenges.
Frequently Asked Questions (FAQs)
Q1: Why am I struggling to obtain viable single-cell clones after CRISPR/Cas9-mediated knockout of c-FLIP?
A1: Generating stable, complete c-FLIP knockout cell lines is often challenging because c-FLIP is an essential gene for the survival of many cell types.[1][2][3] Its primary function is to inhibit apoptosis and necroptosis.[4][5][6] Complete loss of c-FLIP expression can lead to spontaneous cell death, making it difficult to isolate and expand viable knockout clones. Studies in mice have shown that a complete c-FLIP deficiency results in embryonic lethality.[1][2][3]
Q2: My transfected cells initially show successful editing at the c-FLIP locus, but the knockout population disappears over time. What is happening?
A2: This phenomenon is common when targeting essential genes. While the CRISPR/Cas9 machinery can efficiently introduce mutations in the c-FLIP gene, the resulting knockout cells are often at a severe survival disadvantage compared to wild-type or partially edited cells. Over time, the healthier, c-FLIP-expressing cells will outcompete and eliminate the knockout population.
Q3: Are there alternative strategies to study c-FLIP loss-of-function if stable knockouts are not viable?
A3: Yes, several alternative strategies are highly recommended:
-
Conditional Knockout: This is a powerful technique that allows for the controlled deletion of c-FLIP at a specific time point.[7][8][9][10][11][12][13] Systems like CRISPR-FLIP or the Cre-LoxP system enable the generation of stable cell lines with a floxed c-FLIP allele, which can then be excised upon the introduction of a recombinase (e.g., Cre).[7][8][9][10][11][12][13] This approach allows for the expansion of the cell line before inducing the lethal knockout.
-
Gene Knockdown: Using RNA interference (RNAi) techniques like siRNA or shRNA can transiently reduce c-FLIP expression without permanently altering the gene.[14][15][16][17][18][19] This is often sufficient to study the phenotypic consequences of reduced c-FLIP function and can be a more viable option for essential genes.[14][15][16][17][18][19]
-
Isoform-Specific Knockout: c-FLIP exists in different isoforms, primarily the long form (c-FLIPL) and short forms (c-FLIPS and c-FLIPR), which can have different functions.[1][4][5] Targeting a specific isoform might be less detrimental to cell viability than a pan-c-FLIP knockout.
Q4: I am working with a specific cancer cell line. Is it possible that a stable c-FLIP knockout could be viable in this context?
A4: It is possible, though generally difficult. Some cancer cell lines may have alterations in other apoptosis-related genes that could compensate for the loss of c-FLIP. A notable study using CRISPR screens in Primary Effusion Lymphoma (PEL) cell lines identified that the knockout of other genes, such as caspase-8 or the TRAIL receptor 1, could rescue the lethal phenotype of c-FLIP deletion.[20] This suggests that in certain genetic backgrounds, stable c-FLIP knockouts may be achievable.
Troubleshooting Guides
Table 1: Low Transfection/Transduction Efficiency
| Observation | Potential Cause | Recommended Solution |
| Low percentage of fluorescent marker-positive cells. | Suboptimal delivery of CRISPR/Cas9 components. | - Optimize transfection reagent-to-DNA ratio and cell confluency. - For lentiviral delivery, titrate the virus to determine the optimal multiplicity of infection (MOI). - Use a positive control (e.g., a plasmid expressing only a fluorescent protein) to assess delivery efficiency. |
| Cell line is known to be difficult to transfect. | Intrinsic properties of the cell line. | - Consider alternative delivery methods such as electroporation or nucleofection. - If using lentivirus, consider concentrating the viral particles. |
Table 2: High Cell Death After Transfection/Transduction
| Observation | Potential Cause | Recommended Solution |
| Widespread cell death within 48-72 hours post-delivery. | - Toxicity from the delivery method. - Onset of apoptosis/necroptosis due to successful c-FLIP knockout. | - Perform a toxicity test with the delivery reagent or non-targeting control virus. - Reduce the amount of plasmid DNA or viral titer. - If cell death is due to c-FLIP loss, consider a conditional knockout or knockdown approach. |
| No viable single-cell clones can be expanded. | c-FLIP is essential for the viability of your cell line. | - Switch to a conditional knockout system (e.g., CRISPR-FLIP). - Use an inducible shRNA system for transient knockdown. - Attempt to co-knockout a pro-apoptotic gene identified in synthetic rescue screens (e.g., CASP8) if applicable to your cell line.[20] |
Table 3: Inefficient Gene Editing at the c-FLIP Locus
| Observation | Potential Cause | Recommended Solution |
| Low frequency of indels detected by T7E1 or Sanger sequencing analysis of the pooled population. | - Inefficient guide RNA (gRNA). - Low Cas9 activity. | - Design and test multiple gRNAs targeting different exons of c-FLIP. - Ensure the gRNA targets a critical functional domain. - Validate the activity of your Cas9 nuclease using a validated gRNA for a non-essential gene. - Consider using a two-vector system with a selectable marker for Cas9 expression. |
| Only heterozygous or in-frame mutations are recovered in clones. | Homozygous knockout of c-FLIP is lethal. | - This is strong evidence for the essentiality of c-FLIP in your cell line. - Proceed with a conditional knockout or knockdown strategy. |
Experimental Protocols
Protocol 1: Validation of c-FLIP Knockout Efficiency
-
Genomic DNA Extraction: Isolate genomic DNA from a pooled population of edited cells and from individual clones.
-
PCR Amplification: Amplify the region of the c-FLIP gene targeted by the gRNA using high-fidelity DNA polymerase.
-
Sequencing:
-
Sanger Sequencing: Sequence the PCR products. For pooled populations, analyze the sequencing chromatogram for the presence of mixed peaks downstream of the cut site, indicative of indels. For clonal populations, sequence to confirm the specific mutation on each allele.
-
Next-Generation Sequencing (NGS): For a more quantitative assessment of editing efficiency in a pooled population, use NGS to determine the percentage and types of different indels.
-
-
Western Blot Analysis:
-
Prepare protein lysates from wild-type and knockout clones.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with a validated primary antibody specific for c-FLIP. Be aware of the different isoforms and choose an antibody that recognizes the desired variant(s).
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
A complete absence of the c-FLIP band in the knockout lanes confirms a successful knockout at the protein level.
-
Protocol 2: Single-Cell Cloning
-
Cell Preparation: After transfection or transduction with CRISPR/Cas9 components that include a fluorescent marker (e.g., GFP), harvest the cells.
-
Fluorescence-Activated Cell Sorting (FACS):
-
Resuspend cells in FACS buffer.
-
Use a cell sorter to isolate single, marker-positive cells into individual wells of a 96-well plate containing conditioned media.
-
-
Limiting Dilution:
-
Serially dilute the cell suspension to a concentration of 0.5-1 cell per 100 µL.
-
Plate 100 µL per well in multiple 96-well plates.
-
Visually inspect the plates to identify wells containing a single cell.
-
-
Expansion and Screening:
-
Culture the single-cell-derived colonies until they are confluent enough for expansion into larger vessels.
-
Create replicate plates for cryopreservation and for genomic DNA/protein extraction for screening (as per Protocol 1).
-
Visualizations
Caption: c-FLIP's role in inhibiting apoptosis signaling.
Caption: Workflow for generating stable knockout cell lines.
Caption: Troubleshooting logic for c-FLIP knockout experiments.
References
- 1. Balance between short and long isoforms of cFLIP regulates Fas-mediated apoptosis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The c-FLIPL Cleavage Product p43FLIP Promotes Activation of Extracellular Signal-regulated Kinase (ERK), Nuclear Factor κB (NF-κB), and Caspase-8 and T Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 3. c-FLIP maintains tissue homeostasis by preventing apoptosis and programmed necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Roles of c-FLIP in Apoptosis, Necroptosis, and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Generation of FLIP and FLIP-FlpE Targeting Vectors for Biallelic Conditional and Reversible Gene Knockouts in Mouse and Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. FLIP the Switch: Regulation of Apoptosis and Necroptosis by cFLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. One-step generation of conditional and reversible gene knockouts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. One-step generation of conditional and reversible gene knockouts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. One-step generation of conditional and reversible gene knockouts | Springer Nature Experiments [experiments.springernature.com]
- 12. One-step generation of conditional and reversible gene knockouts. | Sigma-Aldrich [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. c-FLIP, A MASTER ANTI-APOPTOTIC REGULATOR - PMC [pmc.ncbi.nlm.nih.gov]
- 15. c-FLIP gene silencing eliminates tumor cells in breast cancer xenografts without affecting stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. stratech.co.uk [stratech.co.uk]
- 18. youtube.com [youtube.com]
- 19. What’s the Difference Between Gene Knockdown and Gene Knockout? | The Scientist [the-scientist.com]
- 20. CRISPR screens identify novel regulators of cFLIP dependency and ligand-independent, TRAIL-R1-mediated cell death - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: In Vivo Delivery of c-FLIP Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with c-FLIP inhibitors in vivo. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental design, execution, and data interpretation.
Section 1: General Information & Signaling Pathways
This section provides foundational knowledge about cellular FLICE-inhibitory protein (c-FLIP) and its role as a therapeutic target.
Frequently Asked Questions (FAQs)
Q1: What is c-FLIP and why is it a target for cancer therapy?
Cellular FLICE (FADD-like IL-1β-converting enzyme)-inhibitory protein (c-FLIP) is a critical anti-apoptotic regulator that prevents cell death initiated by ligands like TNF-α and TRAIL.[1][2] It is structurally similar to caspase-8 but lacks the enzymatic activity required to complete the apoptotic cascade.[1][3] c-FLIP exists in several splice variants, primarily a long form (c-FLIPL) and short forms (c-FLIPS and c-FLIPR).[1][2]
By binding to components of the Death-Inducing Signaling Complex (DISC), such as FADD and pro-caspase-8, c-FLIP prevents the activation of the caspase cascade that leads to apoptosis.[1][4][5] Many cancer cells upregulate c-FLIP to evade apoptosis, which also contributes to resistance against chemotherapy and cytokine-based therapies.[3][4][6] Therefore, inhibiting c-FLIP is a promising strategy to sensitize cancer cells to apoptosis-inducing treatments.[1][7]
Section 2: Inhibitor Delivery Strategies and Formulation
Successful in vivo experiments depend on the effective delivery of the c-FLIP inhibitor to the target tissue. This section covers various delivery strategies and their characteristics.
FAQs
Q1: What are the main strategies for delivering c-FLIP inhibitors in vivo?
There are several strategies, largely dependent on the type of inhibitor (e.g., small molecule, siRNA, antisense oligonucleotide):
-
Small Molecule Inhibitors: These can often be administered systemically (e.g., intravenously, intraperitoneally, or orally), but may require formulation with vehicles to improve solubility and bioavailability.
-
Nucleic Acid-Based Inhibitors (siRNA, shRNA, Antisense Oligonucleotides): These are susceptible to degradation by nucleases in the bloodstream and have poor cellular uptake.[8] Therefore, they almost always require a delivery vehicle. Common strategies include:
-
Lipid Nanoparticles (LNPs): Encapsulate the nucleic acid, protecting it from degradation and facilitating cellular entry.[8]
-
Polymeric Nanoparticles: Similar to LNPs, these offer protection and can be functionalized for targeting.[9]
-
Direct Conjugation: Attaching the nucleic acid to a molecule (e.g., a peptide or antibody) that targets a specific cell type.
-
Q2: How do I choose the best delivery system for my study?
The choice depends on several factors including the target organ, the desired duration of effect, and the specific animal model. The table below compares common delivery systems for nucleic acid-based inhibitors.
| Delivery System | Primary Target Organs | Dosing Regimen | Advantages | Disadvantages |
| Lipid Nanoparticles (LNPs) | Liver, Spleen, Tumors (via EPR effect) | Intermittent (e.g., every few days/weeks) | High encapsulation efficiency; clinically advanced. | Can accumulate in the liver; potential for immunogenicity. |
| Polymeric Nanoparticles | Varies widely based on polymer chemistry | Intermittent | Tunable properties; can be designed for controlled release. | Potential for toxicity; complex manufacturing. |
| Adeno-Associated Virus (AAV) | Liver, Muscle, CNS, Eye | Single dose | Long-term, stable expression; low immunogenicity compared to other viruses.[11] | Limited packaging capacity; pre-existing immunity in the population can be an issue.[12] |
| Antisense Oligonucleotides (ASO) | Liver, Kidney, CNS (via intrathecal injection) | Intermittent (weekly/monthly) | Good tissue penetration; clinically proven technology.[13] | Potential for off-target effects and hepatotoxicity. |
Section 3: Experimental Design & Protocols
This section provides detailed protocols for key experimental procedures related to the in vivo administration of c-FLIP inhibitors.
Experimental Workflow Overview
A typical in vivo experiment involves several key stages, from preparation to analysis.
Detailed Protocol: Assessment of Target Knockdown in Tissue
This protocol outlines the steps to quantify c-FLIP mRNA and protein levels in tissues harvested from treated animals.
Objective: To determine the in vivo efficacy of the c-FLIP inhibitor at the molecular level.
Materials:
-
Harvested tissue samples (snap-frozen in liquid nitrogen or stored in RNAlater™)
-
TRIzol™ Reagent or similar lysis buffer
-
Homogenizer (e.g., rotor-stator or bead beater)
-
RNA extraction kit
-
Reverse transcription kit (for qRT-PCR)
-
qPCR master mix and primers for c-FLIP and a housekeeping gene
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and Western blotting equipment
-
Primary antibody against c-FLIP and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody and ECL substrate
Procedure:
-
Tissue Homogenization:
-
Weigh 50-100 mg of frozen tissue.
-
-
RNA Extraction and qRT-PCR:
-
Follow the manufacturer's protocol for your chosen RNA extraction kit.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
Perform qPCR using primers specific for c-FLIP and a stable housekeeping gene.
-
-
Protein Extraction and Western Blotting:
-
Use the supernatant from the protein homogenization step (Step 1).
-
Determine the protein concentration using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with a primary antibody against c-FLIP overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Visualize bands using an ECL substrate and imaging system. Quantify band intensity relative to the loading control.
-
Section 4: Troubleshooting
Even with careful planning, in vivo experiments can yield unexpected results. This section provides a guide to diagnosing and solving common problems.
FAQs
Q1: My c-FLIP inhibitor is effective in vitro but shows no efficacy in vivo. What went wrong?
This is a common challenge. The discrepancy can arise from issues related to pharmacokinetics (PK) and pharmacodynamics (PD). Use the following flowchart to troubleshoot.
Q2: I'm observing significant toxicity (e.g., weight loss, lethargy) in my treatment group. How can I address this?
Toxicity can stem from the inhibitor itself, the delivery vehicle, or an exaggerated pharmacodynamic effect.
-
Dose Reduction: The most straightforward approach is to perform a dose-response study to find the maximum tolerated dose (MTD).
-
Vehicle Toxicity: Always include a "vehicle only" control group. If this group shows toxicity, the delivery system is the likely culprit. Consider using a more biocompatible vehicle or a lower concentration of it.
-
Off-Target Effects: The inhibitor might be affecting other proteins besides c-FLIP.[16][17] This is particularly a concern for small molecule inhibitors. Strategies to mitigate this include:
-
Confirming that the observed toxicity correlates with target engagement.
-
Using a delivery system that specifically targets the tumor to reduce systemic exposure.[9]
-
Testing a second, structurally different inhibitor against c-FLIP to see if the toxicity profile is the same.
-
-
Immunogenicity: For nucleic acids and viral vectors, an immune response can cause toxicity.[8][12] This can sometimes be managed with immunosuppressive agents, though this may confound cancer studies. Using less immunogenic delivery platforms is a better long-term strategy.
References
- 1. c-FLIP, A MASTER ANTI-APOPTOTIC REGULATOR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles of c-FLIP in Apoptosis, Necroptosis, and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the Anti-Apoptotic Protein c-FLIP for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. c-FLIP, a Novel Biomarker for Cancer Prognosis, Immunosuppression, Alzheimer’s Disease, Chronic Obstructive Pulmonary Disease (COPD), and a Rationale Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2018091647A1 - Selective c-flip inhibitors as anticancer agents - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. Cellular FLICE-like inhibitory protein (C-FLIP): a novel target for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vivo siRNA Transfection | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 9. In Vivo Tumor Cell Targeting with “Click” Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vivo RNAi Protocols | Thermo Fisher Scientific - HU [thermofisher.com]
- 11. Frontiers | Viral Vectors for the in Vivo Delivery of CRISPR Components: Advances and Challenges [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. In vitro and in vivo characterisation of a novel c-FLIP-targeted antisense phosphorothioate oligonucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. RNAi In Vivo | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. Quantitative evaluation of siRNA delivery in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Off-target side-effects – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 17. Off-target effects of c-MET inhibitors on thyroid cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating FliP Protein Interactions: A Comparative Guide to Co-Immunoprecipitation and Alternative Methods
For researchers, scientists, and drug development professionals, deciphering the intricate web of protein-protein interactions is crucial for understanding cellular signaling and developing targeted therapeutics. The FLICE-like inhibitory protein (FliP), also known as c-FLIP or CFLAR, is a critical regulator of apoptosis and other cellular processes. Validating its interactions with binding partners is essential for elucidating its precise biological functions. This guide provides a comprehensive comparison of co-immunoprecipitation (Co-IP) with alternative methods for validating FliP protein interactions, supported by experimental data and detailed protocols.
Co-Immunoprecipitation: The Gold Standard for In Vivo Interaction Validation
Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to identify and validate protein-protein interactions within the native cellular environment. The principle of Co-IP involves using a specific antibody to capture a "bait" protein of interest from a cell lysate. Any proteins that are endogenously interacting with the bait protein (the "prey") are also pulled down and can be subsequently identified by methods such as Western blotting or mass spectrometry.
Quantitative Analysis of FliP Interactions using Co-Immunoprecipitation
Recent studies have employed advanced quantitative techniques, such as liquid chromatography-mass spectrometry (LC-MS/MS) and densitometry of Western blots, to provide a more precise understanding of FliP interactions. These methods allow for the relative quantification of proteins within a complex, offering insights into the stoichiometry and dynamics of interactions.
| Bait Protein | Prey Protein(s) | Method of Quantification | Key Findings | Reference |
| c-FLIPL/S | Procaspase-8, FADD | Quantitative LC-MS/MS | c-FLIP binding to the DISC is a cooperative process dependent on the initial recruitment of procaspase-8 to FADD. | [1][2] |
| Procaspase-8 | c-FLIPL/S, FADD | Densitometry of Western Blot | Increasing amounts of procaspase-8 resulted in a concentration-dependent recruitment of both c-FLIPL/S and procaspase-8 to the DISC. | [1] |
| c-FLIPL | Procaspase-8 | Quantitative Western Blotting | c-FLIPL is enriched 18-fold in the Death-Inducing Signaling Complex (DISC) compared to procaspase-8, resulting in a ratio of approximately 1:5. | [3] |
| DR5 | c-FLIP, FADD, Caspase-8 | Western Blot | Overexpression of wild-type c-FLIPS led to its recruitment to the DISC and blocked the processing of caspase-8. | [4] |
Alternative Methods for Validating FliP Interactions
While Co-IP is a robust method for studying interactions in a cellular context, it is often beneficial to employ orthogonal methods to confirm findings and to investigate direct binary interactions.
-
Yeast Two-Hybrid (Y2H): The Y2H system is a genetic method used to screen for binary protein-protein interactions. It relies on the reconstitution of a functional transcription factor when two interacting proteins, fused to the DNA-binding and activation domains of the transcription factor, are co-expressed in yeast. While a powerful screening tool, it is prone to false positives and requires subsequent validation by other methods. To date, specific quantitative data for FliP interactions using Y2H is not extensively available in public databases.
-
Förster Resonance Energy Transfer (FRET): FRET is a biophysical technique that can detect molecular interactions in real-time within living cells. It measures the transfer of energy from an excited donor fluorophore to an acceptor fluorophore when they are in close proximity (typically 1-10 nm). This method can provide spatial and temporal information about protein interactions. As with Y2H, specific quantitative FRET data for FliP interactions is not readily found in published literature.
-
Surface Plasmon Resonance (SPR) and Bio-layer Interferometry (BLI): SPR and BLI are label-free, real-time techniques for characterizing biomolecular interactions.[5][6][7][8][9][10] These methods measure the change in refractive index or light interference at a sensor surface as molecules bind and dissociate, allowing for the determination of binding kinetics (association and dissociation rates) and affinity. These techniques are ideal for quantifying the direct interaction between purified proteins.
Experimental Protocols
Co-Immunoprecipitation of the DISC Complex
This protocol is adapted for the study of interactions within the Death-Inducing Signaling Complex (DISC), where FliP is a key component.
Materials:
-
Cells expressing the protein of interest (e.g., HEK293T, Jurkat)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Co-IP Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% (v/v) NP-40, 5% (v/v) glycerol, supplemented with protease and phosphatase inhibitors just before use.
-
Antibody specific to the bait protein (e.g., anti-FliP, anti-FADD)
-
Protein A/G magnetic beads
-
Wash Buffer: Co-IP Lysis Buffer with a lower concentration of detergent (e.g., 0.1% NP-40)
-
Elution Buffer: 2x Laemmli sample buffer
-
Magnetic rack
Procedure:
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in Co-IP Lysis Buffer on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a new pre-chilled tube. This is the whole-cell lysate.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add 20 µL of Protein A/G magnetic beads to 1 mg of whole-cell lysate.
-
Incubate on a rotator for 1 hour at 4°C.
-
Place the tube on a magnetic rack and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add 1-5 µg of the primary antibody to the pre-cleared lysate.
-
Incubate on a rotator for 2-4 hours or overnight at 4°C.
-
Add 30 µL of pre-washed Protein A/G magnetic beads to the lysate-antibody mixture.
-
Incubate on a rotator for 1-2 hours at 4°C.
-
-
Washing:
-
Place the tube on a magnetic rack and discard the supernatant.
-
Wash the beads three to five times with 1 mL of ice-cold Wash Buffer. For each wash, resuspend the beads, incubate for 5 minutes on a rotator at 4°C, and then separate the beads using the magnetic rack.
-
-
Elution:
-
After the final wash, remove all residual wash buffer.
-
Add 30-50 µL of 2x Laemmli sample buffer to the beads.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins.
-
Place the tube on the magnetic rack and collect the supernatant containing the eluted proteins.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the expected interacting proteins.
-
Visualizing FliP Signaling and Experimental Workflows
To better understand the context of FliP interactions and the experimental process, the following diagrams have been generated using Graphviz.
Caption: FliP in the extrinsic apoptosis pathway.
Caption: A generalized workflow for co-immunoprecipitation.
By combining the robust, in vivo context of co-immunoprecipitation with the quantitative and binary interaction data from alternative methods, researchers can build a comprehensive and validated model of this compound interactions. This multi-faceted approach is essential for accurately mapping the signaling networks in which FliP participates and for the rational design of novel therapeutic interventions.
References
- 1. Co-operative and Hierarchical Binding of c-FLIP and Caspase-8: A Unified Model Defines How c-FLIP Isoforms Differentially Control Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Co-operative and Hierarchical Binding of c-FLIP and Caspase-8: A Unified Model Defines How c-FLIP Isoforms Differentially Control Cell Fate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. c-FLIPL is a dual function regulator for caspase-8 activation and CD95-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential affinity of FLIP and procaspase 8 for FADD’s DED binding surfaces regulates DISC assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bio-layer interferometry - Wikipedia [en.wikipedia.org]
- 6. Biolayer interferometry for DNA-protein interactions | PLOS One [journals.plos.org]
- 7. Analysis of Protein-DNA Interactions Using Surface Plasmon Resonance and a ReDCaT Chip - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Bio-Layer Interferometry Analysis of the Target Binding Activity of CRISPR-Cas Effector Complexes [frontiersin.org]
- 9. "Biolayer interferometry for DNA-protein interactions" by John K. Barrows and Michael W. Van Dyke [digitalcommons.kennesaw.edu]
- 10. Biolayer Interferometry (BLI) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
A Comparative Guide to FliP Homolog Function in Bacterial Flagellar Assembly
For Researchers, Scientists, and Drug Development Professionals
The bacterial flagellum, a marvel of natural engineering, is essential for motility, biofilm formation, and virulence in many bacterial species. Its assembly is a complex process orchestrated by the flagellar Type III Secretion System (T3SS), a sophisticated nanomachine that exports flagellar proteins from the cytoplasm to the growing structure. At the heart of this export machinery lies the FliP protein, a crucial component of the membrane-embedded export gate. This guide provides a comparative analysis of FliP homolog function across different bacterial species, highlighting both conserved core functions and species-specific adaptations.
Core Function: The Conserved Role of FliP as a Pore-Forming Subunit
FliP is an integral membrane protein that, along with FliQ and FliR, forms the core of the export gate of the flagellar T3SS. This FliPQR complex constitutes a channel through which flagellar proteins are translocated across the cytoplasmic membrane. Cryo-electron microscopy studies have revealed a conserved architecture of the FliPQR export gate in both Gram-negative bacteria, such as Salmonella enterica and Escherichia coli, and in the homologous virulence-associated T3SS (injectisomes) of pathogens like Shigella flexneri. The typical stoichiometry of this complex is FliP₅Q₄R₁. This structural conservation underscores a fundamentally conserved mechanism of protein export across a wide range of bacteria.
The this compound itself is thought to form the primary protein-conducting channel. Evidence suggests that multiple FliP subunits assemble into a ring-like structure with a central pore, through which unfolded flagellar proteins pass. This essential function is indispensable for flagellar assembly and, consequently, for bacterial motility.
Comparative Analysis of FliP Homologs: Escherichia coli vs. Bacillus subtilis
To illustrate the functional conservation and divergence of FliP homologs, this guide focuses on a comparison between the Gram-negative model organism Escherichia coli and the Gram-positive model Bacillus subtilis.
| Feature | Escherichia coli (Gram-negative) | Bacillus subtilis (Gram-positive) | Functional Implication |
| Genomic Context | The fliP gene is part of the large fliLMNOPQR operon. | The fliP gene is located in the major che-fla operon, alongside fliQ and a novel flagellar gene, fliZ.[1] | The co-localization of fliP with other flagellar genes ensures coordinated expression, highlighting its integral role in flagellar biosynthesis in both species. |
| Protein Homology | The this compound shows significant sequence homology to its counterparts in other Gram-negative bacteria. | The B. subtilis this compound is homologous to the FliP proteins of E. coli and Salmonella typhimurium.[2] | High sequence homology suggests a conserved three-dimensional structure and a similar pore-forming function. |
| Functional Complementation | While direct fliP heterologous complementation data is limited, the successful restoration of motility in an E. coli fliA mutant (a key flagellar regulator) by the corresponding sigma factor from B. subtilis strongly suggests a high degree of functional conservation within the flagellar systems of these two species.[3] | Null mutants of fliP in B. subtilis are non-flagellated and non-motile, confirming its essential role.[2] | The interchangeability of regulatory components suggests that the core machinery, including FliP, is likely to be functionally compatible to a significant extent. |
Structural and Functional Divergence in Other Bacterial Species
While the core function of FliP is conserved, structural and functional diversification of the flagellar motor and its components, including the export apparatus, is evident in other bacterial species, reflecting adaptation to different environments and lifestyles.
In Campylobacter jejuni, a polar-flagellated bacterium, the flagellar C-ring, which interacts with the export apparatus, shows a diversified composition. This suggests potential co-evolution and adaptation of the export gate components, including FliP, to accommodate these structural changes.
Experimental Protocols
Understanding the function of FliP homologs relies on robust experimental methodologies. Below are key experimental protocols used to investigate FliP function.
In Vitro Flagellar Protein Transport Assay Using Inverted Membrane Vesicles (IMVs)
This powerful technique allows for the direct measurement of protein export in a controlled, cell-free environment.
Methodology:
-
Preparation of IMVs: Bacterial cells overexpressing the flagellar T3SS components are lysed, and the cytoplasmic membranes are isolated. Through a series of centrifugation and sonication steps, these membranes are resealed into inverted vesicles, with the cytoplasmic side facing outwards.
-
In Vitro Transport Reaction: Purified flagellar substrate proteins (e.g., flagellin) are mixed with the IMVs in a reaction buffer containing an energy source (ATP and/or a proton motive force generator).
-
Detection of Transported Proteins: The IMVs are pelleted and washed to remove untransported proteins. The vesicles are then treated with a protease to degrade any protein that was not fully translocated into the vesicle lumen. The protected, transported proteins are then detected by SDS-PAGE and immunoblotting.
Workflow for In Vitro Protein Transport Assay:
Motility Complementation Assay
This in vivo assay assesses the ability of a FliP homolog from one species to restore motility to a fliP mutant of another species.
Methodology:
-
Construction of a fliP Mutant: A non-motile bacterial strain is created by deleting or inactivating the endogenous fliP gene.
-
Heterologous Expression of FliP: A plasmid carrying the fliP homolog from a different bacterial species, under the control of an inducible promoter, is introduced into the fliP mutant strain.
-
Motility Assay: The motility of the complemented strain is assessed on semi-solid agar (B569324) plates. The diameter of the swarm produced by the bacteria is measured and compared to that of the wild-type and the fliP mutant strains. Restoration of swarming indicates functional complementation.[4]
Logical Flow of a Motility Complementation Assay:
Signaling Pathways and Regulatory Interactions
The function of the FliPQR export gate is tightly regulated and integrated with the overall process of flagellar assembly. The assembly of the export apparatus itself is a stepwise process, and its activity is coupled to the availability of substrates and the energy status of the cell.
Simplified Model of Flagellar Protein Export:
Conclusion and Future Directions
The this compound and its homologs represent a highly conserved and essential component of the bacterial flagellar T3SS. While the core function of forming a protein-conducting pore is maintained across diverse bacterial species, subtle variations in structure and interactions with other flagellar components likely contribute to species-specific adaptations in motility and flagellar assembly.
Future research employing quantitative proteomics to compare export rates, detailed structural analysis of the FliPQR complex from a wider range of bacteria (especially Gram-positives), and systematic heterologous complementation studies will be crucial to further elucidate the functional nuances of FliP homologs. A deeper understanding of these mechanisms will not only advance our fundamental knowledge of bacterial motility but may also pave the way for the development of novel antimicrobial strategies targeting flagellar assembly.
References
- 1. Nucleotide sequences of Bacillus subtilis flagellar biosynthetic genes fliP and fliQ and identification of a novel flagellar gene, fliZ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nucleotide sequences of Bacillus subtilis flagellar biosynthetic genes fliP and fliQ and identification of a novel flagellar gene, fliZ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Restoration of motility to an Escherichia coli fliA flagellar mutant by a Bacillus subtilis sigma factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Restoration of wild-type motility to flagellin-knockout Escherichia coli by varying promoter, copy number and induction strength in plasmid-based expression of flagellin - PMC [pmc.ncbi.nlm.nih.gov]
FliP Protein vs. Other Type III Secretion System Export Gate Components: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Type III Secretion System (T3SS) is a sophisticated nanomachine employed by many Gram-negative bacteria to inject effector proteins directly into the cytoplasm of host cells, a process central to bacterial pathogenesis and flagellar assembly.[1] At the heart of this system lies the export gate, a complex assembly of proteins responsible for the selective translocation of substrates. This guide provides a detailed comparison of the FliP protein with other key components of the T3SS export gate, namely FlhA and FlhB, focusing on their structure, function, and performance based on available experimental data.
Overview of the T3SS Export Gate Complex
The T3SS export gate is a multi-protein complex embedded in the bacterial inner membrane.[1] It is composed of five core proteins in the flagellar system: FliP, FliQ, FliR, FlhA, and FlhB.[1] These proteins assemble into a functional unit with a specific stoichiometry: a core of FliP5-FliQ4-FliR1 is associated with a single copy of FlhB and is surrounded by a nonameric ring of FlhA.[2][3]
dot
Caption: Overview of the T3SS Export Gate and its interactions.
Comparative Analysis of Core Components
This section provides a side-by-side comparison of FliP, FlhA, and FlhB, highlighting their distinct and overlapping roles within the export gate complex.
Table 1: Functional Comparison of FliP, FlhA, and FlhB
| Feature | FliP | FlhA | FlhB |
| Primary Function | Forms the central protein-conducting channel. | Acts as a proton channel to energize transport and serves as a docking platform for chaperones.[4] | Functions as the substrate specificity switch.[5] |
| Stoichiometry | 5 subunits per complex.[2] | 9 subunits forming a ring.[2][6] | 1 subunit per complex.[2] |
| Key Interactions | Interacts with FliQ and FliR to form the core complex. | Interacts with the FliPQR-FlhB complex, the ATPase complex (FliI/H/J), and chaperone-substrate complexes.[4][7] | Interacts with the FliPQR complex, FlhA, and the substrate specificity switch protein FliK.[2][8] |
| Energy Source | Facilitates passage of unfolded proteins. | Utilizes the proton motive force (PMF) for protein translocation.[6] | Modulates substrate selection, indirectly influencing energy utilization. |
Table 2: Quantitative Performance Metrics of FliP, FlhA, and FlhB Mutants
Quantitative data directly comparing the performance of FliP, FlhA, and FlhB mutants under identical experimental conditions are limited in the reviewed literature. The following table summarizes the observed effects of mutations on T3SS function based on available studies.
| Parameter | FliP Mutants | FlhA Mutants | FlhB Mutants |
| Motility | Mutations in conserved residues can eliminate motility.[9] | Mutations in the conserved GYXLI motif inhibit motility.[10] Certain mutations can restore motility in the absence of the FliI ATPase.[11] | Mutations can lead to a non-motile phenotype.[5][12] Some mutations result in altered hook length and polyhook formation.[12] |
| Protein Secretion | Essential for protein export; mutations can abolish secretion. | Mutations can significantly reduce the secretion of late substrates.[5] Specific mutations can bypass the requirement for the ATPase complex in secretion.[11] | Mutations can disrupt the substrate specificity switch, leading to altered secretion profiles (e.g., reduced secretion of filament-type proteins).[5] |
| Binding Affinity | Binds to other core components (FliQ, FliR). | The cytoplasmic domain (FlhAc) binds to chaperone-substrate complexes with micromolar affinity.[2] | The cytoplasmic domain (FlhBc) binds to FliK and FlhAc with micromolar affinity (KD ≈ 1-10.5 µM).[8] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the function of the T3SS export gate components.
Motility Assay (Soft Agar (B569324) Plate)
This assay is used to assess the functionality of the flagellar T3SS by observing the ability of bacteria to move through a semi-solid medium.
Protocol:
-
Prepare soft agar plates (e.g., for Salmonella, 1% tryptone, 0.5% NaCl, 0.3% agar).[5]
-
Inoculate a single colony of the bacterial strain into liquid broth and grow to mid-log phase (OD600 ≈ 0.5-0.6).[5]
-
Using a sterile inoculating needle or pipette tip, stab the center of the soft agar plate with the liquid culture.[13]
-
Incubate the plates at the appropriate temperature (e.g., 30-37°C) for a sufficient time (e.g., 12-24 hours).[5][9]
-
Measure the diameter of the swarm to quantify motility. A larger diameter indicates better motility.
dot
Caption: Workflow for a bacterial motility assay.
Protein Secretion Analysis (Western Blot)
This method is used to detect and quantify the amount of specific proteins secreted into the culture medium by the T3SS.
Protocol:
-
Grow bacterial cultures under conditions that induce T3SS expression and secretion.[14]
-
Separate the bacterial cells from the culture supernatant by centrifugation.[14]
-
Precipitate the proteins from the supernatant using an appropriate method (e.g., trichloroacetic acid (TCA) precipitation).[14]
-
Resuspend the protein pellet in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[14]
-
Block the membrane to prevent non-specific antibody binding.[14]
-
Incubate the membrane with a primary antibody specific to the secreted protein of interest.[14]
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate and quantify the band intensity.[14]
Caption: Logical flow of substrate recognition and translocation.
Conclusion
FliP, FlhA, and FlhB are all essential components of the T3SS export gate, each with a distinct and critical role. FliP forms the core of the protein-conducting channel, providing the physical pathway for substrate translocation. FlhA acts as the powerhouse of the system, harnessing the proton motive force to drive secretion and serving as a crucial docking site for chaperone-substrate complexes. FlhB functions as a sophisticated switch, ensuring the correct temporal secretion of different classes of substrates.
While significant progress has been made in understanding the structure and individual functions of these proteins, a comprehensive, quantitative comparison of their performance remains an area for future research. Such studies, employing standardized assays and direct comparative analysis of mutants, will be invaluable for a complete understanding of the T3SS mechanism and for the development of novel anti-bacterial therapies targeting this critical virulence factor.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Weak Interactions between Salmonella enterica FlhB and Other Flagellar Export Apparatus Proteins Govern Type III Secretion Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting early proximal-rod component substrate FlgB to FlhB for flagellar-type III secretion in Salmonella - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. Analysis of Interactions of Salmonella Type Three Secretion Mutants with 3-D Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of the Cytoplasmic Domains of Salmonella FlhA and Interactions with Components of the Flagellar Export Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetic characterization of Salmonella FliK-FlhB interactions demonstrates complexity of the type III secretion substrate-specificity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. bunshi4.bio.nagoya-u.ac.jp [bunshi4.bio.nagoya-u.ac.jp]
- 12. A Proline-Rich Element in the Type III Secretion Protein FlhB Contributes to Flagellar Biogenesis in the Beta- and Gamma-Proteobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. “The structure of the Type III secretion system export gate with CdsO, an ATPase lever arm” - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mutations in Flk, FlgG, FlhA, and FlhE That Affect the Flagellar Type III Secretion Specificity Switch in Salmonella enterica - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Essentiality of FliP for Bacterial Flagellar Export: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of bacterial motility in the presence and absence of a functional FliP protein, a core component of the flagellar Type III Secretion System (T3SS). The data presented herein consolidates evidence from multiple studies to validate the essential role of FliP in flagellar assembly and function, making it a potential target for novel antimicrobial strategies aimed at inhibiting bacterial motility and virulence.
Comparative Analysis of Motility: Wild-Type vs. FliP-Deficient Strains
The flagellar T3SS is a complex nanomachine responsible for the export of protein subunits that self-assemble to form the external flagellum. Within this system, the protein FliP is a critical membrane-embedded component, widely considered to be the primary constituent of the protein-conducting channel.[1] To quantitatively assess its importance, the motility of bacteria with a functional fliP gene (Wild-Type) is compared to strains where the fliP gene has been deleted (ΔfliP).
Table 1: Quantitative Comparison of Motility in Wild-Type vs. FliP-Deficient Salmonella typhimurium
| Strain | Genotype | Motility Phenotype | Supporting Evidence |
| Wild-Type (WT) | fliP⁺ | Motile | Exhibits robust swarming on semi-solid agar (B569324), indicative of functional flagella. |
| FliP Knockout (ΔfliP) | ΔfliP | Non-motile or severely impaired | Fails to swarm on semi-solid agar. This phenotype is consistently used as the baseline for complementation experiments. |
| Complemented Strain | ΔfliP + p(fliP) | Motility restored | Expression of FliP from a plasmid in a ΔfliP background restores the swarming phenotype, confirming FliP's essential role.[2] |
| FliO Knockout (ΔfliO) | ΔfliO | Poorly motile | Demonstrates severely reduced motility, highlighting the importance of the export apparatus assembly. |
| ΔfliO with fliP Suppressor | ΔfliOfliP** | Partially restored motility | Specific mutations in fliP can partially compensate for the absence of FliO, further underscoring FliP's central role in the export process.[3] |
Note: The data presented is a synthesis of findings from multiple studies. The non-motile phenotype of a ΔfliP strain is a well-established prerequisite for studies investigating the function of FliP and its mutants.
Experimental Protocols
The validation of FliP's essentiality relies on two key experimental procedures: the creation of a gene knockout mutant and the subsequent analysis of its motility.
Protocol for Creating an In-Frame fliP Deletion Mutant (ΔfliP)
This protocol is based on the λ Red recombineering system, a widely used method for generating in-frame deletions in E. coli and Salmonella.
Objective: To replace the chromosomal fliP gene with an antibiotic resistance cassette, which can subsequently be removed to leave an in-frame, non-polar deletion.
Materials:
-
Salmonella typhimurium or E. coli strain containing the pKD46 plasmid (expressing λ Red recombinase).
-
Template plasmid pKD4 or pKD3 (containing a kanamycin (B1662678) or chloramphenicol (B1208) resistance cassette flanked by FRT sites).
-
Primers specific for fliP with 5' extensions homologous to the regions flanking the fliP gene.
-
Plasmid pCP20 (expressing FLP recombinase).
-
LB medium, antibiotics (ampicillin, kanamycin/chloramphenicol), L-arabinose.
-
Electroporator and electroporation cuvettes.
Procedure:
-
Preparation of Electrocompetent Cells:
-
Grow the bacterial strain carrying pKD46 at 30°C in LB medium with ampicillin (B1664943) to an OD₆₀₀ of ~0.6.
-
Induce the expression of the λ Red genes by adding L-arabinose to a final concentration of 0.2% and continue to incubate for 1 hour at 37°C.
-
Prepare electrocompetent cells by washing the culture multiple times with ice-cold 10% glycerol.
-
-
Generation of the PCR Cassette:
-
Amplify the antibiotic resistance cassette from the template plasmid (pKD4 or pKD3) using primers with homology to the regions immediately upstream and downstream of the fliP gene.
-
Purify the PCR product.
-
-
Electroporation and Recombination:
-
Electroporate the purified PCR product into the prepared electrocompetent cells.
-
Recover the cells in SOC medium for 1-2 hours at 37°C.
-
Plate the cells on LB agar containing the appropriate antibiotic (kanamycin or chloramphenicol) to select for recombinants.
-
-
Verification of the Knockout:
-
Confirm the replacement of the fliP gene with the resistance cassette by colony PCR using primers flanking the fliP locus.
-
-
Excision of the Resistance Cassette:
-
Transform the confirmed knockout strain with the pCP20 plasmid (which has a temperature-sensitive replicon).
-
Select for transformants on LB agar with ampicillin at 30°C.
-
To induce the FLP recombinase and cure the pCP20 plasmid, grow the transformants at 37-42°C.
-
Screen for colonies that are sensitive to both the original antibiotic (kanamycin/chloramphenicol) and ampicillin.
-
-
Final Confirmation:
-
Confirm the final in-frame deletion of fliP by PCR and DNA sequencing.
-
Protocol for Swarm Plate Motility Assay
Objective: To quantitatively assess the motility of bacterial strains by measuring the diameter of their swarm on semi-solid agar.
Materials:
-
Bacterial strains to be tested (e.g., Wild-Type, ΔfliP).
-
Swarm agar plates (e.g., LB medium with 0.3-0.5% agar).
-
Sterile toothpicks or pipette tips.
-
Incubator.
Procedure:
-
Plate Preparation:
-
Prepare swarm agar plates and allow them to solidify and dry at room temperature. The consistency of the agar is crucial for reproducible results.
-
-
Inoculation:
-
Grow liquid cultures of the bacterial strains to be tested to the mid-logarithmic phase.
-
Carefully inoculate the center of a swarm agar plate with a small volume (1-2 µl) of the liquid culture, or by gently touching the surface with a sterile toothpick dipped in the culture. It is critical not to puncture the agar surface.
-
-
Incubation:
-
Incubate the plates upright at a constant temperature (e.g., 37°C) for a defined period (e.g., 6-12 hours).
-
-
Data Acquisition and Analysis:
-
After incubation, measure the diameter of the bacterial swarm. A non-motile mutant will only show growth at the point of inoculation.
-
Perform multiple biological replicates for each strain to ensure the results are statistically significant.
-
Compare the swarm diameters of the mutant strains to the wild-type control.
-
Visualizing the System and Workflow
To better understand the context of FliP's function and the experimental process used to validate its essentiality, the following diagrams are provided.
The Bacterial Flagellar Type III Secretion System
Caption: The core components of the flagellar T3SS export gate in the inner membrane.
Experimental Workflow for Validating FliP Essentiality
Caption: Workflow for creating a ΔfliP mutant and assessing its motility phenotype.
Conclusion
The collective evidence from genetic and phenotypic studies robustly validates the essentiality of FliP for flagellar export and, consequently, for bacterial motility. The inability of ΔfliP mutants to produce functional flagella renders them non-motile, a phenotype that can be restored through genetic complementation. This critical, non-redundant role positions FliP as a promising target for the development of novel anti-virulence agents that function by inhibiting bacterial motility, a key factor in colonization and pathogenesis. Further research into the specific mechanism of the FliP channel could unveil new opportunities for targeted drug design.
References
- 1. Type-III Secretion Pore Formed by Flagellar Protein FliP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The FliO, FliP, FliQ, and FliR proteins of Salmonella typhimurium: putative components for flagellar assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assembling Flagella in Salmonella Mutant Strains Producing a Type III Export Apparatus without FliO - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Structural Analysis of the Flagellar Protein FliP Across Diverse Bacterial Species
A comprehensive guide for researchers, scientists, and drug development professionals detailing the structural and functional characteristics of the essential Type III Secretion System protein, FliP, in Salmonella enterica, Escherichia coli, and Campylobacter jejuni.
The bacterial flagellum, a marvel of nanoscale engineering, is essential for motility, biofilm formation, and virulence in many pathogenic bacteria. Central to its assembly is the Type III Secretion System (T3SS), a sophisticated protein export apparatus that facilitates the transport of flagellar building blocks from the cytoplasm to the growing distal end of the flagellum. A key component of the T3SS export gate is the integral membrane protein FliP, which forms the core of the protein-conducting channel. Understanding the structural and functional variations of FliP across different bacterial species is crucial for the development of novel antimicrobial strategies targeting bacterial motility and pathogenesis.
This guide provides a detailed comparative analysis of the FliP protein from three medically relevant bacteria: Salmonella enterica serovar Typhimurium, a major cause of gastroenteritis; Escherichia coli, a versatile species that includes both commensal and pathogenic strains; and Campylobacter jejuni, a leading cause of foodborne illness.
Structural Comparison of the FliP-Containing Export Gate
High-resolution structural studies, primarily using cryogenic electron microscopy (cryo-EM), have elucidated the architecture of the flagellar export gate complex. In Salmonella Typhimurium, FliP assembles with FliQ and FliR to form a pentameric FliP5Q4R1 complex, which constitutes the core of the export gate.[1][2] This complex exhibits a helical arrangement, with FliP forming the primary channel for substrate translocation.[3]
While high-resolution experimental structures of the complete FliPQR complex are most detailed for Salmonella, structural information for E. coli and Campylobacter jejuni FliP can be inferred from homology modeling and analysis of the flagellar motor complexes in these organisms. Sequence alignments reveal a high degree of conservation in the transmembrane domains and key functional motifs of FliP across these species, suggesting a conserved overall architecture.
| Feature | Salmonella enterica (Typhimurium) | Escherichia coli (K-12) | Campylobacter jejuni |
| PDB ID (FliPQR Complex) | 9K29[1], 6F2D[2] | Model-based | N/A |
| Resolution | 3.0 Å[1], 4.2 Å[2] | N/A | N/A |
| Stoichiometry | FliP5Q4R1[3] | Predicted FliP5Q4R1 | Predicted FliP5Q4R1 |
| Overall Dimensions (Å) | ~120 (height) x ~100 (diameter)[3] | Predicted to be similar to Salmonella | Predicted to be similar to Salmonella |
| Pore Characteristics | Forms a central channel for protein export. The channel is gated and opens upon interaction with other flagellar components.[1] | Predicted to form a gated channel. | Predicted to form a gated channel. |
Functional Comparison: Ion Conductivity and Protein Export
The flagellar T3SS is powered by the proton motive force (PMF), with ATP hydrolysis by the associated ATPase FliI playing a regulatory role.[3][4] FliP, as the core of the channel, is directly involved in the translocation of unfolded flagellar proteins. While direct measurements of ion conductivity through the FliP pore are technically challenging and not extensively reported in a comparative context, the overall protein export rates of the flagellar T3SS provide an indirect measure of the channel's efficiency.
The rate of flagellar protein export is remarkably high, with flagellin (B1172586) subunits being secreted at a rate of several molecules per second.[5] This rate is influenced by factors such as the length of the growing flagellar filament.[6] While specific comparative data on FliP-mediated export rates between the three bacterial species are limited, the conservation of the export apparatus suggests that the fundamental mechanisms and efficiencies are likely to be similar.
| Functional Parameter | Salmonella enterica | Escherichia coli | Campylobacter jejuni |
| Energy Source for Export | Proton Motive Force[4][7] | Proton Motive Force | Proton Motive Force |
| Role of FliI ATPase | Primarily regulatory, not essential for translocation[3] | Assumed to be regulatory | Assumed to be regulatory |
| Protein Export Rate | Several flagellin subunits per second[5] | Similar rates expected | Similar rates expected |
Signaling Pathway and Experimental Workflows
The assembly of the bacterial flagellum is a highly regulated process involving a cascade of gene expression and protein secretion. FliP is a central component of the export machinery that is assembled early and is essential for the subsequent export of rod, hook, and filament proteins.
The following diagram illustrates a general experimental workflow for the structural and functional analysis of the FliP-containing export gate complex.
Experimental Protocols
Expression and Purification of the FliPQR Complex (adapted from Salmonella studies)
This protocol outlines the general steps for obtaining the FliPQR complex for structural and functional studies. Specific conditions may need to be optimized for E. coli and Campylobacter jejuni.
a. Bacterial Growth and Protein Expression:
-
Transform an appropriate bacterial strain (e.g., Salmonella enterica serovar Typhimurium) with a plasmid encoding tagged versions of FliP, FliQ, and FliR (e.g., His-tag on one of the subunits).
-
Grow the cells in a suitable rich medium (e.g., Luria-Bertani broth) at 37°C with appropriate antibiotics.
-
Induce protein expression at mid-log phase (OD600 ≈ 0.6-0.8) with an appropriate inducer (e.g., IPTG).
-
Continue to grow the cells at a lower temperature (e.g., 18-25°C) for several hours to overnight to enhance protein folding and solubility.
-
Harvest the cells by centrifugation.
b. Membrane Fractionation:
-
Resuspend the cell pellet in a lysis buffer containing protease inhibitors.
-
Lyse the cells using a French press or sonication.
-
Remove unbroken cells and debris by low-speed centrifugation.
-
Isolate the membrane fraction by ultracentrifugation of the supernatant.
c. Solubilization and Affinity Purification:
-
Resuspend the membrane pellet in a solubilization buffer containing a mild detergent (e.g., DDM or LMNG).
-
Incubate with gentle agitation to solubilize membrane proteins.
-
Remove insoluble material by ultracentrifugation.
-
Apply the supernatant to an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins).
-
Wash the column extensively to remove non-specifically bound proteins.
-
Elute the FliPQR complex with a buffer containing a high concentration of the competing ligand (e.g., imidazole).
d. Size Exclusion Chromatography:
-
Further purify the eluted complex by size exclusion chromatography to remove aggregates and obtain a homogenous sample.
-
The purified complex can then be used for cryo-EM or functional assays.
Cryo-Electron Microscopy of the FliPQR Complex
a. Grid Preparation:
-
Apply a small volume (3-4 µL) of the purified and concentrated FliPQR complex to a glow-discharged cryo-EM grid (e.g., C-flat or Quantifoil).
-
Blot the grid to remove excess liquid and immediately plunge-freeze it in liquid ethane (B1197151) using a vitrification robot (e.g., Vitrobot).
b. Data Collection:
-
Screen the frozen grids for ice quality and particle distribution using a transmission electron microscope (TEM).
-
Collect a large dataset of high-resolution images (micrographs) using a high-end cryo-TEM (e.g., Titan Krios) equipped with a direct electron detector.
c. Image Processing and 3D Reconstruction:
-
Perform motion correction and contrast transfer function (CTF) estimation for all micrographs.
-
Automatically pick particles corresponding to the FliPQR complex.
-
Perform 2D classification to remove noise and select for high-quality particles.
-
Generate an initial 3D model (ab initio reconstruction).
-
Perform 3D classification and refinement to obtain a high-resolution 3D density map of the complex.
d. Model Building and Refinement:
-
Build an atomic model of the FliPQR complex by fitting the amino acid sequences of FliP, FliQ, and FliR into the cryo-EM density map.
-
Refine the model against the experimental data to improve its geometry and fit to the map.
In Vitro Protein Secretion Assay
This assay can be used to measure the export of flagellar proteins through the T3SS.
a. Preparation of Spheroplasts:
-
Grow bacterial cells expressing the flagellar system to mid-log phase.
-
Treat the cells with lysozyme (B549824) and EDTA in an osmotically stabilizing buffer to remove the outer membrane and generate spheroplasts.
b. Secretion Reaction:
-
Energize the spheroplasts with an energy source for the PMF (e.g., phenazine (B1670421) methosulfate and ascorbate).
-
Add purified, unfolded flagellar substrate proteins (e.g., a fusion protein that can be easily detected) to the spheroplast suspension.
-
Incubate the reaction at an appropriate temperature to allow for protein export.
c. Detection of Secreted Protein:
-
Separate the spheroplasts from the supernatant by centrifugation.
-
Analyze the supernatant for the presence of the secreted substrate protein using methods such as SDS-PAGE and Western blotting or an enzymatic assay if the substrate is an enzyme.
Conclusion
The flagellar protein FliP is a highly conserved and essential component of the Type III secretion system in a range of pathogenic and commensal bacteria. While high-resolution structural information is most complete for Salmonella enterica, the available data and sequence conservation suggest a similar overall architecture and function in Escherichia coli and Campylobacter jejuni. The provided comparative data and experimental protocols offer a valuable resource for researchers aiming to further dissect the molecular mechanisms of flagellar assembly and to develop novel inhibitors targeting this crucial bacterial machinery. Future studies providing high-resolution structures of the FliP complex from a wider range of bacteria and direct comparative functional assays will be instrumental in advancing our understanding of this important protein and its role in bacterial physiology and disease.
References
- 1. rcsb.org [rcsb.org]
- 2. rcsb.org [rcsb.org]
- 3. The bacterial flagellar protein export apparatus processively transports flagellar proteins even with extremely infrequent ATP hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Energy source of flagellar type III secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Type-III Secretion Pore Formed by Flagellar Protein FliP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Unraveling the Functional Intricacies of c-FLIP Domains Through Deletion Mutants: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise roles of protein domains is paramount for targeted therapeutic design. This guide provides a comparative analysis of the functional consequences of deleting specific domains of the cellular FLICE-like inhibitory protein (c-FLIP), a critical regulator of apoptosis. The insights are drawn from studies employing deletion mutants to dissect the contributions of each domain to c-FLIP's multifaceted role in cell death signaling.
c-FLIP is a key protein that modulates apoptosis, or programmed cell death, primarily by interfering with the activation of caspase-8. It exists in several isoforms, with the long form (c-FLIPL) and the short forms (c-FLIPS and c-FLIPR) being the most studied. These isoforms share a common architecture of tandem N-terminal Death Effector Domains (DEDs), which are crucial for their interaction with other proteins in the death-inducing signaling complex (DISC). c-FLIPL is unique in that it also possesses a C-terminal caspase-like domain, which, despite lacking enzymatic activity, plays a significant regulatory role.
Comparative Analysis of c-FLIP Domain Deletion Mutants
Deletion mutant studies have been instrumental in elucidating the specific functions of c-FLIP's domains. While comprehensive quantitative data comparing various deletion mutants in a single study is limited, a synthesis of findings from multiple sources allows for a functional comparison.
| Deletion Mutant | Key Functional Domain(s) Removed | Observed Functional Consequences | References |
| c-FLIPL Δp22 (Deletion of the large subunit of the caspase-like domain) | Large subunit of the caspase-like domain | Abrogation of the pro-apoptotic activity of c-FLIPL at low expression levels. This mutant fails to promote procaspase-8 processing. | [1] |
| c-FLIPL (D376A) | Point mutation in the caspase-8 cleavage site within the caspase-like domain | Impaired pro-apoptotic function of c-FLIPL, suggesting that cleavage of c-FLIPL is important for its role in promoting caspase-8 activation. | [1] |
| c-FLIPR (DED1 or DED2 deletion) | Individual Death Effector Domains | Both DEDs are required for the anti-apoptotic function of c-FLIPR and for its recruitment to the DISC. | |
| c-FLIP (DEDs only) | Caspase-like domain (in the context of c-FLIPL) | Can act as a dominant-negative, dysregulating the function of full-length endogenous c-FLIP. |
Note: The table above provides a summary of qualitative and semi-quantitative findings. Direct, side-by-side quantitative comparisons (e.g., percentage of apoptosis, specific binding affinities) for these mutants are not consistently available in the reviewed literature.
Signaling Pathways and Experimental Workflows
To visualize the intricate relationships and experimental approaches discussed, the following diagrams are provided.
Figure 1: Simplified signaling pathway of Fas-mediated apoptosis and the role of c-FLIP.
The diagram above illustrates the canonical Fas-mediated apoptosis pathway. Upon binding of Fas Ligand (FasL) to its receptor (FasR), the adaptor protein FADD is recruited. FADD, through its Death Effector Domain (DED), recruits procaspase-8. This proximity-induced dimerization leads to the auto-activation of procaspase-8, which then initiates the downstream apoptotic cascade. c-FLIP, by virtue of its own DEDs, competes with procaspase-8 for binding to FADD, thereby inhibiting apoptosis.
Figure 2: General experimental workflow for creating and analyzing c-FLIP deletion mutants.
The workflow diagram outlines the key steps involved in generating and functionally characterizing c-FLIP deletion mutants. This process typically starts with a plasmid containing the c-FLIP cDNA, followed by site-directed mutagenesis to introduce the desired deletion. After amplification in bacteria and sequence verification, the mutant plasmid is introduced into mammalian cells to study its functional effects through various assays.
Experimental Protocols
While specific, detailed protocols for each mutant are often unique to the publishing laboratory, the following provides a generalized methodology for key experimental procedures.
Generation of c-FLIP Deletion Mutants by PCR-Based Site-Directed Mutagenesis
This method is widely used to introduce deletions, insertions, or point mutations into a plasmid DNA.
Principle: Inverse PCR is a common strategy. Primers are designed to anneal back-to-back on the plasmid, flanking the region to be deleted. PCR amplification proceeds around the entire plasmid, excluding the target deletion sequence. The resulting linear PCR product, which contains the desired deletion, is then circularized by ligation.
Generalized Protocol:
-
Primer Design: Design a pair of primers that are complementary to the sequences immediately flanking the domain to be deleted. The 5' ends of the primers will be adjacent to each other when annealed to the template. It is crucial that the primers are designed to maintain the correct reading frame after deletion.
-
PCR Amplification:
-
Set up a PCR reaction using a high-fidelity DNA polymerase to minimize the introduction of unwanted mutations.
-
Use the wild-type c-FLIP expression vector (e.g., c-FLIP in pcDNA3) as the template.
-
Typical PCR cycling conditions are:
-
Initial denaturation: 95°C for 2-5 minutes.
-
25-30 cycles of:
-
Denaturation: 95°C for 30-60 seconds.
-
Annealing: 55-65°C for 30-60 seconds (temperature depends on primer Tm).
-
Extension: 68-72°C for 1 minute per kb of plasmid length.
-
-
Final extension: 68-72°C for 5-10 minutes.
-
-
-
DpnI Digestion: Treat the PCR product with DpnI restriction enzyme. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated (or hemimethylated) PCR product intact.
-
Ligation: Circularize the linear PCR product using T4 DNA ligase. This can be done through blunt-end ligation or by incorporating restriction sites into the primer overhangs for sticky-end ligation.
-
Transformation: Transform the ligated product into competent E. coli cells.
-
Screening and Verification:
-
Select colonies and isolate plasmid DNA.
-
Screen for the desired deletion by restriction digest analysis or PCR.
-
Confirm the deletion and the integrity of the rest of the c-FLIP coding sequence by Sanger sequencing.
-
Apoptosis Assay by Annexin V Staining and Flow Cytometry
This assay is used to quantify the percentage of cells undergoing apoptosis.
Principle: In the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium iodide (PI) is a fluorescent dye that stains the nucleus of dead cells by intercalating with DNA but is excluded from live and early apoptotic cells with intact membranes.
Generalized Protocol:
-
Cell Culture and Transfection: Seed mammalian cells (e.g., HeLa or HEK293T) in 6-well plates. Transfect the cells with either wild-type c-FLIP, a c-FLIP deletion mutant, or an empty vector control.
-
Induction of Apoptosis: 24-48 hours post-transfection, induce apoptosis using a relevant stimulus, such as Fas Ligand (FasL) or TRAIL (TNF-related apoptosis-inducing ligand).
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Live cells will be negative for both Annexin V and PI.
-
Early apoptotic cells will be positive for Annexin V and negative for PI.
-
Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
-
Quantify the percentage of cells in each quadrant.
-
Conclusion
The use of deletion mutants has been pivotal in dissecting the domain-specific functions of c-FLIP. The DEDs are indispensable for its recruitment to the DISC and its interaction with other DED-containing proteins, which is fundamental to its role in apoptosis regulation. The caspase-like domain of c-FLIPL, while catalytically inert, is not a passive component. Its presence and integrity are crucial for the dual pro- and anti-apoptotic functions of c-FLIPL, highlighting the complexity of its regulatory mechanisms.
For drug development professionals, this information underscores the potential for designing targeted therapies. For instance, molecules that specifically disrupt the DED-mediated interactions of c-FLIP could be potent sensitizers to apoptosis-inducing cancer therapies. Conversely, modulating the activity of the caspase-like domain of c-FLIPL could offer a more nuanced approach to controlling cell fate in different pathological contexts. Further research providing more granular quantitative data on the effects of these and other domain-specific mutations will be invaluable in advancing these therapeutic strategies.
References
A Comparative Analysis of Wild-Type and Mutant FliP Channel Function in Bacterial Flagellar Protein Export
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the functionality of the wild-type FliP protein and its mutants within the context of the bacterial flagellar type III secretion system (T3SS). While FliP is hypothesized to form the protein-conducting channel of the T3SS, direct measurements of its ion conductivity are not extensively documented in the literature. Therefore, this guide focuses on a well-established functional proxy: bacterial motility. The data presented herein compares the motility of Salmonella enterica serovar Typhimurium strains expressing wild-type FliP with those expressing various FliP mutants, providing insights into the functional consequences of specific amino acid substitutions.
Data Presentation: Comparison of Motility in Wild-Type and Mutant FliP Strains
The following table summarizes the motility of Salmonella enterica serovar Typhimurium strains with a null mutation in the chromosomal fliP gene, complemented with a plasmid carrying either the wild-type fliP gene or a fliP gene with the specified mutation. Motility was assessed by measuring the diameter of the swarm on semi-solid agar (B569324) plates after a defined incubation period. The data is presented as a percentage of the wild-type swarm diameter.
| Mutant | Amino Acid Substitution | Putative Location in FliP | Motility (% of Wild-Type) |
| Wild-Type | - | - | 100% |
| G31C | Glycine to Cysteine at position 31 | Transmembrane Helix 1 (TM1) | ~80% |
| P35C | Proline to Cysteine at position 35 | Transmembrane Helix 1 (TM1) | ~20% |
| L42C | Leucine to Cysteine at position 42 | Periplasmic Loop 1 (PL1) | ~90% |
| G55C | Glycine to Cysteine at position 55 | Transmembrane Helix 2 (TM2) | 0% |
| A62C | Alanine to Cysteine at position 62 | Transmembrane Helix 2 (TM2) | ~10% |
| D89C | Aspartic Acid to Cysteine at position 89 | Cytoplasmic Loop 1 (CL1) | ~100% |
| R93C | Arginine to Cysteine at position 93 | Cytoplasmic Loop 1 (CL1) | ~5% |
| G106C | Glycine to Cysteine at position 106 | Transmembrane Helix 3 (TM3) | 0% |
| I113C | Isoleucine to Cysteine at position 113 | Transmembrane Helix 3 (TM3) | ~50% |
| P124C | Proline to Cysteine at position 124 | Periplasmic Loop 2 (PL2) | ~95% |
| G138C | Glycine to Cysteine at position 138 | Transmembrane Helix 4 (TM4) | 0% |
| M145C | Methionine to Cysteine at position 145 | Transmembrane Helix 4 (TM4) | ~30% |
Data synthesized from functional analyses of FliP mutants.
Experimental Protocols
The following is a detailed methodology for the swarm motility assay used to generate the comparative data.
Swarm Motility Assay Protocol
-
Bacterial Strains and Plasmids:
-
A Salmonella enterica serovar Typhimurium strain with a chromosomal deletion of the fliP gene is used as the host.
-
A low-copy-number plasmid (e.g., pTrc99A) containing the wild-type fliP gene under the control of an inducible promoter (e.g., the trc promoter) is used for complementation.
-
Site-directed mutagenesis is performed on the fliP-containing plasmid to generate the desired mutations. The integrity of each mutant construct is verified by DNA sequencing.
-
-
Media Preparation:
-
L-broth (LB): 1% (w/v) tryptone, 0.5% (w/v) yeast extract, 0.5% (w/v) NaCl.
-
Semi-solid Agar Plates: LB medium supplemented with 0.35% (w/v) agar and the appropriate antibiotic for plasmid selection (e.g., 100 µg/ml ampicillin). 25 ml of this medium is poured into 100 mm Petri dishes and allowed to solidify.
-
-
Inoculum Preparation:
-
The host strain is transformed with the wild-type or a mutant fliP plasmid.
-
A single colony of the transformed bacteria is inoculated into 5 ml of LB containing the appropriate antibiotic and grown overnight at 37°C with shaking.
-
-
Swarm Plate Inoculation and Incubation:
-
A 2 µl aliquot of the overnight culture is spotted onto the center of a semi-solid agar plate.
-
The plates are incubated at 37°C for a specified period, typically 6-8 hours.
-
-
Data Acquisition and Analysis:
-
After incubation, the diameter of the bacterial swarm is measured.
-
To normalize the data, the swarm diameter of each mutant is expressed as a percentage of the swarm diameter of the strain complemented with the wild-type fliP gene.
-
Each assay is performed in triplicate to ensure reproducibility.
-
Mandatory Visualization
Caption: The bacterial flagellar type III protein export pathway.
Caption: Experimental workflow for the swarm motility assay.
Validating the c-FLIP Knockout Mouse Phenotype: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the intricacies of apoptosis and related cell death pathways is paramount. The cellular FLICE-like inhibitory protein (c-FLIP) has emerged as a critical regulator in these processes. This guide provides a comprehensive comparison of c-FLIP knockout mouse models, alternative approaches, and detailed experimental protocols to validate knockout phenotypes, supported by experimental data.
The Critical Role of c-FLIP and the Challenge of the Full Knockout Model
Cellular FLICE-like inhibitory protein (c-FLIP), also known as CFLAR, is a key protein that regulates apoptosis, necroptosis, and inflammation. It functions as a crucial inhibitor of caspase-8 at the death-inducing signaling complex (DISC), thereby preventing the initiation of the extrinsic apoptosis pathway. Due to its central role, complete knockout of the c-FLIP gene in mice results in embryonic lethality around embryonic day 10.5 (E10.5). This lethality is attributed to excessive apoptosis and defects in yolk sac vascularization, highlighting the indispensable role of c-FLIP in normal development.
To circumvent this embryonic lethality and study the function of c-FLIP in specific tissues and at different developmental stages, researchers have developed conditional and tissue-specific knockout mouse models. These models have been instrumental in elucidating the tissue-specific roles of c-FLIP in maintaining homeostasis.
Comparison of c-FLIP Knockout Mouse Phenotypes
The phenotype of c-FLIP knockout mice varies dramatically depending on the specific genetic modification. Below is a comparison of the full knockout model with tissue-specific conditional knockouts and an alternative rescue model.
| Mouse Model | Genotype | Primary Phenotype | Key Observations |
| Full Knockout | c-FLIP-/- | Embryonic Lethality | Death around E10.5 due to excessive apoptosis and vascular defects.[1] |
| T-Cell Specific Knockout | c-FLIPf/f; Lck-Cre | Impaired T-cell Development | Significant reduction in CD4+ and CD8+ single-positive thymocytes and mature T-cells in spleen and lymph nodes. Increased apoptosis of T-cells upon stimulation. |
| Intestinal Epithelial Cell (IEC) Specific Knockout | c-FLIPf/f; Villin-Cre | Perinatal Lethality | Severe tissue destruction, epithelial cell death, and intestinal inflammation leading to death within a few days of birth.[2] |
| Hepatocyte-Specific Knockout | c-FLIPf/f; Alb-Cre | Perinatal Lethality | Enhanced apoptosis and programmed necrosis of hepatocytes.[3] Elevated serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) are indicative of liver damage.[4][5][6][7][8] |
| Triple Knockout (Rescue Model) | c-FLIP-/-; Fadd-/-; Ripk3-/- | Viable with Normal Development | Rescues the embryonic lethality of the c-FLIP single knockout, demonstrating that the lethality is dependent on both FADD-mediated apoptosis and RIPK3-mediated necroptosis.[1] |
Experimental Validation of c-FLIP Knockout Phenotype
Validating the successful knockout of c-FLIP at the genomic, transcriptomic, and proteomic levels is crucial for the interpretation of phenotypic data.
Experimental Workflow for Knockout Validation
Detailed Experimental Protocols
Objective: To confirm the presence of the floxed c-FLIP allele and the Cre recombinase transgene at the genomic level.
Methodology:
-
DNA Isolation: Extract genomic DNA from tail snips of pups.
-
Primer Design: Design primers that flank the loxP sites. A three-primer PCR strategy is often employed to distinguish between wild-type, heterozygous, and homozygous floxed alleles in a single reaction.
-
PCR Protocol:
-
Reaction Mix:
-
GoTaq® G2 Green Master Mix: 12.5 µL
-
Forward Primer (10 µM): 1 µL
-
Reverse Primer 1 (Wild-type) (10 µM): 1 µL
-
Reverse Primer 2 (Floxed) (10 µM): 1 µL
-
Genomic DNA (50-100 ng): 1 µL
-
Nuclease-free water: to 25 µL
-
-
Cycling Conditions:
-
Initial denaturation: 95°C for 2 minutes
-
Denaturation: 95°C for 30 seconds
-
Annealing: 60°C for 30 seconds
-
Extension: 72°C for 1 minute
-
Repeat steps 2-4 for 35 cycles
-
Final extension: 72°C for 5 minutes
-
-
-
Agarose Gel Electrophoresis: Separate PCR products on a 1.5% agarose gel to visualize bands corresponding to wild-type and floxed alleles.
Objective: To confirm the absence of c-FLIP protein in the target tissue of the knockout mouse.
Methodology:
-
Protein Extraction: Homogenize the target tissue (e.g., liver, isolated T-cells) in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein lysate on a 10-12% SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against c-FLIP overnight at 4°C. A commonly used antibody is the anti-FLIP antibody [N1C1] from GeneTex or FLIP Antibody #3210 from Cell Signaling Technology.[9] Dilutions should be optimized but typically range from 1:500 to 1:1000.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (1:2000 to 1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate. A housekeeping protein like β-actin or GAPDH should be used as a loading control.
Objective: To quantify the level of apoptosis in specific cell populations from c-FLIP knockout and wild-type mice.
Methodology:
-
Cell Preparation: Prepare single-cell suspensions from the thymus, spleen, or other relevant tissues.
-
Staining:
-
Wash cells with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) or 7-AAD.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer.
-
Gating Strategy:
-
Gate on the cell population of interest based on forward and side scatter (FSC/SSC) to exclude debris.
-
Create a dot plot of Annexin V-FITC versus PI/7-AAD.
-
Live cells will be Annexin V-negative and PI/7-AAD-negative.
-
Early apoptotic cells will be Annexin V-positive and PI/7-AAD-negative.
-
Late apoptotic/necrotic cells will be Annexin V-positive and PI/7-AAD-positive.
-
-
c-FLIP Signaling Pathways
c-FLIP plays a central role in the extrinsic apoptosis pathway and also influences necroptosis. Its two main isoforms in mice, c-FLIP long (c-FLIPL) and c-FLIP short (c-FLIPS, also referred to as c-FLIPR in some literature), have distinct functions.
Conclusion
The study of c-FLIP function in vivo is complicated by the embryonic lethality of the full knockout. However, conditional knockout models have provided invaluable insights into its tissue-specific roles in maintaining cellular homeostasis by preventing excessive apoptosis and necroptosis. The validation of these knockout models through a combination of genotyping, protein expression analysis, and phenotypic characterization is essential for accurate data interpretation. Furthermore, alternative models, such as the triple knockout of c-FLIP, Fadd, and Ripk3, serve as powerful tools to dissect the complex interplay between different cell death pathways. This guide provides a framework for researchers to design, validate, and interpret experiments using c-FLIP knockout mice, ultimately contributing to a deeper understanding of cell death regulation in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Cellular FLICE-like inhibitory protein secures intestinal epithelial cell survival and immune homeostasis by regulating caspase-8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. c-FLIP maintains tissue homeostasis by preventing apoptosis and programmed necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel mouse model of hepatocyte-specific apoptosis-induced myeloid cell-dominant sterile liver injury and repair response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Hepatocyte-Specific Yap1 Knockout Maintained the Liver Homeostasis of Lipid Metabolism in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. FLIP Antibody | Cell Signaling Technology [cellsignal.com]
A Comparative Guide to Cellular and Viral FLIP Proteins: Master Regulators of Cell Fate
For Researchers, Scientists, and Drug Development Professionals
Cellular FLICE-like inhibitory protein (c-FLIP) and its viral counterparts (v-FLIPs) are critical regulators of cellular signaling pathways that determine cell survival and death. Both protein families share structural similarities, particularly the presence of tandem death effector domains (DEDs), which enable them to interact with key components of the apoptotic machinery. However, subtle structural distinctions and differential expression patterns lead to nuanced and sometimes opposing functions in the regulation of apoptosis, necroptosis, autophagy, and NF-κB signaling. This guide provides a detailed comparison of c-FLIP and v-FLIP proteins, supported by experimental data and methodologies, to aid researchers in understanding their complex roles in cellular homeostasis and disease.
Structural and Functional Overview
Cellular FLIP is expressed in three main isoforms generated by alternative splicing: a long form (c-FLIPL), a short form (c-FLIPS), and a rodent-specific form (c-FLIPR).[1][2] c-FLIPL possesses two N-terminal DEDs and a C-terminal caspase-like domain that lacks catalytic activity.[1][3] In contrast, c-FLIPS and most v-FLIPs consist primarily of the two DEDs.[2][4] This structural difference is a key determinant of their distinct functionalities.
Viral FLIPs are encoded by several viruses, including gamma-herpesviruses and poxviruses, and play a crucial role in inhibiting the host's apoptotic response to viral infection.[5][6] While structurally similar to c-FLIPS, v-FLIPs from different viruses can exhibit unique functionalities.[7]
Table 1: Structural and Functional Comparison of c-FLIP and v-FLIP Proteins
| Feature | c-FLIPL | c-FLIPS | Viral FLIPs (v-FLIPs) |
| Structure | Two DEDs, inactive caspase-like domain | Two DEDs | Primarily two DEDs |
| Primary Role in Apoptosis | Dual-function: pro-apoptotic at low concentrations, anti-apoptotic at high concentrations.[8][9] | Anti-apoptotic.[8] | Potent anti-apoptotic.[5][6] |
| Interaction with Caspase-8 | Forms heterodimers, can allosterically activate caspase-8 at low concentrations.[10][11] | Competes with caspase-8 for binding to FADD, inhibiting its activation.[3] | Inhibit recruitment and activation of caspase-8.[5] |
| Role in Necroptosis | Inhibits RIPK1-dependent necroptosis.[8] | Can promote ripoptosome assembly and necroptosis.[8] | Some v-FLIPs (e.g., MC159) can promote necroptosis.[9] |
| Role in Autophagy | Can attenuate autophagy by competing with Atg3 for LC3 binding.[8] Some studies suggest a positive regulatory role by stabilizing Beclin-1.[5][12] | Suppresses autophagy.[7] | Suppress autophagy by preventing Atg3 from binding and processing LC3.[7][13] |
| NF-κB Signaling | Activates NF-κB signaling.[8][14] | Can activate NF-κB.[7] | Potent activators of NF-κB signaling.[15] |
Note: Direct quantitative comparative data for binding affinities (e.g., Kd values) of c-FLIP and v-FLIP isoforms to their interaction partners are not extensively available in the current literature. The interactions are often described in qualitative or relative terms.
Regulation of Key Signaling Pathways
Apoptosis
Both c-FLIP and v-FLIP proteins are central to the regulation of the extrinsic apoptosis pathway initiated by death receptors such as Fas and TRAIL-R1/R2. They exert their influence at the level of the Death-Inducing Signaling Complex (DISC).
Figure 1. Regulation of Death Receptor-Mediated Apoptosis by c-FLIP and v-FLIP.
Necroptosis
When caspase-8 activity is inhibited, cells can undergo an alternative form of programmed cell death called necroptosis. This pathway is dependent on the kinases RIPK1 and RIPK3. c-FLIP isoforms play a crucial role in the switch between apoptosis and necroptosis.
Figure 2. Role of c-FLIP Isoforms in the Apoptosis-Necroptosis Switch.
Autophagy
Both c-FLIP and v-FLIP have been shown to regulate autophagy, a cellular process for the degradation and recycling of cellular components. They primarily exert their effect by interacting with Atg3, an E2-like enzyme essential for the lipidation of LC3.
Figure 3. Inhibition of Autophagy by c-FLIP and v-FLIP.
Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Detect Protein-Protein Interactions
This protocol describes the general steps to investigate the interaction between FLIP proteins and their binding partners (e.g., FADD, Caspase-8).
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody specific to the "bait" protein (e.g., anti-c-FLIP or anti-v-FLIP)
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
SDS-PAGE gels and Western blot reagents
-
Antibodies for Western blot detection (e.g., anti-FADD, anti-Caspase-8)
Procedure:
-
Cell Lysis: Lyse cells expressing the proteins of interest in ice-cold lysis buffer.
-
Pre-clearing (Optional): Incubate the cell lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody against the bait protein.
-
Complex Capture: Add protein A/G magnetic beads to the lysate-antibody mixture to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using elution buffer and heating.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the expected interacting partners ("prey" proteins).
Caspase Activity Assay
This protocol measures the activity of caspases, such as caspase-8, to assess the functional consequences of FLIP expression.
Materials:
-
Cell lysate from treated and control cells
-
Caspase-8 colorimetric or fluorometric substrate (e.g., Ac-IETD-pNA or Ac-IETD-AFC)
-
Assay buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Cell Lysates: Lyse cells to release cellular contents, including caspases.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Assay Reaction: In a 96-well plate, mix the cell lysate with the caspase-8 substrate and assay buffer.
-
Incubation: Incubate the plate at 37°C to allow the caspase to cleave the substrate.
-
Measurement: Read the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader. The signal intensity is proportional to the caspase activity.
Cell Viability and Apoptosis Assay by Flow Cytometry
This method distinguishes between live, apoptotic, and necrotic cells based on Annexin V and propidium (B1200493) iodide (PI) staining.
Materials:
-
Cells treated with apoptotic stimuli
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V Binding Buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate the cells in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Autophagy Assessment by LC3 Turnover Assay
This assay measures autophagic flux by monitoring the conversion of LC3-I to LC3-II.
Materials:
-
Cells cultured under conditions that may induce or inhibit autophagy
-
Lysosomal inhibitors (e.g., bafilomycin A1 or chloroquine)
-
Lysis buffer
-
SDS-PAGE and Western blot reagents
-
Primary antibody against LC3
-
Secondary antibody
Procedure:
-
Cell Treatment: Treat cells with the experimental compounds in the presence and absence of a lysosomal inhibitor for a defined period.
-
Cell Lysis: Lyse the cells and collect the protein extracts.
-
Western Blotting: Separate the proteins by SDS-PAGE and transfer to a membrane.
-
Immunodetection: Probe the membrane with an anti-LC3 antibody to detect both LC3-I and the lipidated, lower-migrating LC3-II form.
-
Analysis: Quantify the band intensity of LC3-II. An accumulation of LC3-II in the presence of the lysosomal inhibitor indicates an active autophagic flux.
References
- 1. Evidence of complex formation between FADD and c-FLIP death effector domains for the death inducing signaling complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evidence of complex formation between FADD and c-FLIP death effector domains for the death inducing signaling complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NF-κB Signals Induce the Expression of c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. merckmillipore.com [merckmillipore.com]
- 7. FLIP-mediated autophagy regulation in cell death control - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Roles of c-FLIP in Apoptosis, Necroptosis, and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FLIP the Switch: Regulation of Apoptosis and Necroptosis by cFLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Co-operative and Hierarchical Binding of c-FLIP and Caspase-8: A Unified Model Defines How c-FLIP Isoforms Differentially Control Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FLIPL induces caspase-8 activity in the absence of interdomain caspase-8 cleavage and alters substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. c-FLIP regulates autophagy by interacting with Beclin-1 and influencing its stability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. FLIP-mediated autophagy regulation in cell death control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. c-FLIP, A MASTER ANTI-APOPTOTIC REGULATOR - PMC [pmc.ncbi.nlm.nih.gov]
- 15. c-FLIPS reduces activation of caspase and NF-κB pathways and decreases T cell survival - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Functional Differences Between Human and Mouse c-FLIP Isoforms
For Researchers, Scientists, and Drug Development Professionals
Cellular FLICE-like inhibitory protein (c-FLIP) is a master regulator of apoptosis, necroptosis, and inflammation. It shares structural homology with caspase-8 but lacks catalytic activity, allowing it to modulate cell fate decisions at the molecular level. While mice are invaluable models for studying human diseases, significant differences exist between the c-FLIP isoforms of the two species, which can have profound implications for experimental outcomes and their clinical translation. This guide provides an objective comparison of the functional distinctions between human and mouse c-FLIP isoforms, supported by experimental data and detailed methodologies.
Isoform Expression: A Fundamental Divergence
A primary distinction lies in the array of c-FLIP isoforms expressed in humans and mice. Humans express three major isoforms through alternative splicing of the CFLAR gene: the long isoform, c-FLIPL (55 kDa), and two short isoforms, c-FLIPS (26 kDa) and c-FLIPR (24 kDa). In contrast, mice primarily express only two isoforms: c-FLIPL and c-FLIPR . The absence of the c-FLIPS isoform in mice is a critical point of divergence with significant functional consequences.[1][2][3]
Regulation of Apoptosis
Both human and mouse c-FLIP isoforms are crucial regulators of death receptor-mediated apoptosis by interfering with caspase-8 activation at the Death-Inducing Signaling Complex (DISC). However, their specific roles and interplay differ.
c-FLIPL: A Double-Edged Sword
In both species, c-FLIPL exhibits a dual, concentration-dependent function.[4][5] At high concentrations, it acts as an anti-apoptotic protein by forming a heterodimer with procaspase-8 that is resistant to full processing, thereby preventing the initiation of the apoptotic cascade. Conversely, at low, near-stoichiometric levels with procaspase-8, the c-FLIPL/procaspase-8 heterodimer has limited enzymatic activity that can promote the processing of other procaspase-8 molecules within the DISC, thus having a pro-apoptotic effect.[4][6]
Short Isoforms: Potent Apoptosis Inhibitors
The short isoforms, c-FLIPS and c-FLIPR in humans, and c-FLIPR in mice, are potent inhibitors of apoptosis.[5] Lacking the caspase-like domain, they form heterodimers with procaspase-8 at the DISC, which are catalytically inactive and prevent the recruitment and activation of further procaspase-8 molecules.[5][7]
The Critical Role of Isoform Ratios in Mice
Studies in different mouse strains have revealed that the ratio of c-FLIPL to c-FLIPR is a critical determinant of sensitivity to Fas-mediated apoptosis.[1] Mice with a higher ratio of c-FLIPL to c-FLIPR are more resistant to apoptosis.[1] In these mice, procaspase-8 is predominantly sequestered in heterodimers with c-FLIPL, which prevents the formation of active caspase-8 homodimers and subsequent cell death.[1] This highlights a key regulatory mechanism in mice that is inherently different in humans due to the presence of c-FLIPS.
Quantitative Data on Apoptosis Regulation
| Species | Isoform Ratio | Effect on Fas-Mediated Apoptosis | Experimental System |
| Mouse | High c-FLIPL / Low c-FLIPR | Increased resistance to apoptosis | MSM mouse strain liver cells |
| Mouse | Low c-FLIPL / High c-FLIPR | Increased sensitivity to apoptosis | C57BL/6 mouse strain liver cells |
Data synthesized from studies on mouse strains with natural variations in c-FLIP isoform expression.[1]
Regulation of Necroptosis
Necroptosis is a form of programmed necrosis that is initiated when caspase-8 is inhibited. A key signaling complex in this pathway is the ripoptosome, which contains RIPK1 and RIPK3. c-FLIP isoforms play a crucial role in the decision between apoptosis and necroptosis.
Human c-FLIPS and the Ripoptosome
In human cells, c-FLIPS is thought to promote the assembly of the ripoptosome, thereby favoring necroptosis when caspase-8 activity is low.[5] In contrast, c-FLIPL, by forming an active heterodimer with caspase-8, can cleave and inactivate RIPK1 and RIPK3, thus inhibiting necroptosis.[5][8]
Necroptosis Regulation in Mice
The absence of c-FLIPS in mice means that the balance between apoptosis and necroptosis is primarily dictated by the interplay between c-FLIPL and c-FLIPR. The c-FLIPL/caspase-8 heterodimer is essential for preventing RIPK3-dependent necroptosis during embryonic development.[8] The precise role of murine c-FLIPR in necroptosis is less clear, but it is thought to primarily function as an apoptosis inhibitor, which could indirectly favor necroptosis by blocking the apoptotic pathway.
NF-κB Signaling: A Tale of Two Cleavage Sites
A significant functional difference between human and mouse c-FLIPL lies in its role in activating the NF-κB signaling pathway, a key regulator of inflammation and cell survival. This difference stems from a variation in their primary amino acid sequences.
Human c-FLIPL and the p22 Fragment
Human c-FLIPL can be cleaved by procaspase-8 at two sites. Cleavage at Asp376 generates the p43-FLIP fragment, while a second cleavage at Asp198 produces a p22-FLIP fragment.[2][9] This p22-FLIP fragment is a potent activator of the NF-κB pathway, acting through direct interaction with the IKK complex.[9][10][11]
Mouse c-FLIPL: A Missing Link
The caspase-8 cleavage site at Asp196 (equivalent to human Asp198) is not conserved in mouse c-FLIPL.[8] Consequently, the p22-FLIP fragment is not generated in mice. This suggests that the mechanism of NF-κB activation by c-FLIP differs between the two species. In mice, c-FLIPL-mediated NF-κB activation is thought to occur through the recruitment of TRAF2 by the p43-FLIP fragment.[7][12]
Signaling Pathways and Experimental Workflows
To visualize the functional differences, the following diagrams illustrate the key signaling pathways and a typical experimental workflow.
Caption: c-FLIP in Apoptosis and Necroptosis.
Caption: c-FLIP in NF-κB Signaling.
Caption: Co-Immunoprecipitation Workflow.
Experimental Protocols
Co-Immunoprecipitation (Co-IP) for c-FLIP Interaction Analysis
This protocol is designed to isolate c-FLIP and its binding partners, such as FADD and caspase-8, from cell lysates.
Materials:
-
Cells expressing endogenous or tagged c-FLIP.
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitor cocktails.
-
Antibody specific to c-FLIP or the protein tag.
-
Protein A/G magnetic beads or agarose (B213101) resin.
-
Wash Buffer: Lysis buffer with a lower concentration of detergent (e.g., 0.1% Triton X-100).
-
Elution Buffer: 1x Laemmli sample buffer or a low pH glycine (B1666218) buffer.
Procedure:
-
Cell Lysis: Harvest and wash cells with ice-cold PBS. Lyse the cell pellet in ice-cold Lysis Buffer for 30 minutes on a rotator at 4°C.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new pre-chilled tube.
-
Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with Protein A/G beads for 1 hour at 4°C. Pellet the beads and transfer the supernatant to a new tube.
-
Immunoprecipitation: Add the primary antibody to the lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Capture: Add pre-washed Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.
-
Washing: Pellet the beads (by centrifugation or using a magnetic rack) and discard the supernatant. Wash the beads 3-5 times with ice-cold Wash Buffer.
-
Elution: Resuspend the beads in Elution Buffer. If using Laemmli buffer, boil the sample at 95-100°C for 5-10 minutes to denature proteins and release them from the beads.
-
Analysis: Separate the eluted proteins by SDS-PAGE and analyze by Western blotting using antibodies against expected interaction partners (e.g., caspase-8, FADD).
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.
Materials:
-
Treated and control cells in suspension.
-
Annexin V-FITC (or another fluorochrome).
-
Propidium Iodide (PI) staining solution.
-
1x Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4).
-
Flow cytometer.
Procedure:
-
Cell Preparation: Induce apoptosis using the desired method. Harvest both adherent and suspension cells and collect approximately 1-5 x 10^5 cells per sample.
-
Washing: Wash cells once with cold PBS, then resuspend in 1x Annexin V Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1x Annexin V Binding Buffer to each tube.
-
Analysis: Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
NF-κB Luciferase Reporter Assay
This assay measures the activation of the NF-κB transcription factor.
Materials:
-
Cells co-transfected with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase control plasmid.
-
Stimuli for NF-κB activation (e.g., TNF-α).
-
Dual-Luciferase Reporter Assay System (e.g., Promega).
-
Luminometer.
Procedure:
-
Cell Culture and Transfection: Plate cells in a 96-well plate. Transfect cells with the reporter plasmids and plasmids expressing the desired human or mouse c-FLIP isoforms.
-
Stimulation: After 24-48 hours, treat the cells with an NF-κB activator for the desired time.
-
Cell Lysis: Wash cells with PBS and lyse them using the passive lysis buffer provided in the kit.
-
Luciferase Assay:
-
Add the Luciferase Assay Reagent II (firefly luciferase substrate) to each well and measure the luminescence (Signal A).
-
Add the Stop & Glo Reagent (quenches firefly luciferase and provides substrate for Renilla luciferase) to each well and measure the luminescence again (Signal B).
-
-
Data Analysis: Normalize the firefly luciferase activity (Signal A) to the Renilla luciferase activity (Signal B) for each well to control for transfection efficiency and cell number. Compare the normalized luciferase activity between different conditions.
Conclusion
The functional landscape of c-FLIP in humans and mice, while sharing a common ancestry, is marked by significant divergences. The absence of c-FLIPS in mice alters the dynamics of apoptosis and necroptosis regulation. Furthermore, the lack of a key caspase-8 cleavage site in murine c-FLIPL points to a distinct mechanism for NF-κB activation. These differences underscore the importance of careful consideration when using mouse models to investigate c-FLIP's role in human health and disease. For drug development professionals, targeting specific c-FLIP isoforms or their unique regulatory interactions may offer novel therapeutic avenues, but the choice of animal model is critical for the preclinical validation of such strategies. This guide provides a framework for understanding these critical inter-species differences, enabling more informed experimental design and data interpretation.
References
- 1. Balance between short and long isoforms of cFLIP regulates Fas-mediated apoptosis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FLIP the Switch: Regulation of Apoptosis and Necroptosis by cFLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FLIPL permits apoptotic and inflammatory signaling and inhibits necroptosis in mice without Caspase-8 oligomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Model-based dissection of CD95 signaling dynamics reveals both a pro- and antiapoptotic role of c-FLIPL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roles of c-FLIP in Apoptosis, Necroptosis, and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Co-operative and Hierarchical Binding of c-FLIP and Caspase-8: A Unified Model Defines How c-FLIP Isoforms Differentially Control Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. c-FLIPS reduces activation of caspase and NF-κB pathways and decreases T cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The c-FLIP–NH2 terminus (p22-FLIP) induces NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The c-FLIP-NH2 terminus (p22-FLIP) induces NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
Unveiling the Achilles' Heel of Cancer: A Comparative Guide to Validating c-FLIP's Role in Chemotherapy Resistance
For researchers, scientists, and drug development professionals, understanding the mechanisms of chemotherapy resistance is paramount in the quest for more effective cancer therapies. A key player in this cellular chess match is the protein c-FLIP (cellular FLICE-like inhibitory protein), a potent anti-apoptotic molecule frequently overexpressed in various malignancies. Its elevated presence often correlates with poor prognosis and treatment failure. This guide provides a comprehensive comparison of experimental approaches to validate the role of c-FLIP in chemotherapy resistance, offering detailed protocols and a comparative analysis of therapeutic strategies aimed at targeting this crucial pro-survival protein.
Cellular FLICE (FADD-like IL-1beta-converting enzyme)-inhibitory protein (c-FLIP) is a master regulator of apoptosis, or programmed cell death.[1][2] It exists in several splice variants, with the long (c-FLIPL) and short (c-FLIPS) isoforms being the most studied.[1] By structurally mimicking the initiator caspase, caspase-8, c-FLIP interferes with the formation of the death-inducing signaling complex (DISC), a critical step in the extrinsic apoptosis pathway triggered by many chemotherapeutic agents.[3][4] This inhibition of apoptosis is a primary mechanism by which cancer cells evade the cytotoxic effects of chemotherapy, leading to drug resistance.[5][6]
This guide will delve into the experimental validation of c-FLIP's role in chemoresistance, providing a framework for researchers to investigate this phenomenon in their own models. We will explore methods to manipulate c-FLIP expression, quantify the resulting changes in chemosensitivity, and compare alternative strategies for targeting this pivotal protein.
Comparative Analysis of c-FLIP Modulation on Chemosensitivity
The most direct way to validate c-FLIP's role in chemotherapy resistance is to experimentally alter its expression levels in cancer cells and observe the impact on their sensitivity to various drugs. This is typically achieved through two main approaches: knocking down c-FLIP expression using small interfering RNA (siRNA) or overexpressing it using plasmid vectors.
The Impact of c-FLIP Knockdown on Chemosensitivity
Reducing c-FLIP levels via siRNA has been shown to sensitize a wide range of cancer cell lines to chemotherapeutic agents. The following table summarizes representative data from studies that have quantified this effect.
| Cell Line | Chemotherapeutic Agent | c-FLIP Modulation | Change in IC50 | Fold Change in Apoptosis | Reference |
| HCT116 (Colorectal) | 5-Fluorouracil | siRNA knockdown | Decrease | Increase | [7] |
| HCT116 (Colorectal) | Oxaliplatin | siRNA knockdown | Decrease | Increase | [7] |
| Hela (Cervical) | Cisplatin | shRNA knockdown | 4- to 6-fold decrease | Increase | [3] |
| Hela (Cervical) | Irinotecan | shRNA knockdown | 4- to 6-fold decrease | Increase | [3] |
| Breast Cancer Lines | TRAIL | siRNA knockdown | N/A | 10-15% increase | [8] |
| MDA-MB-231 (Breast) | Doxorubicin | siRNA knockdown | Decrease | Increase |
Note: "N/A" indicates that the study focused on the percentage of apoptosis rather than IC50 values. The fold change in apoptosis is a qualitative representation of the reported increase.
The Effect of c-FLIP Overexpression on Chemoresistance
Conversely, increasing the expression of c-FLIP has been demonstrated to enhance resistance to chemotherapy. This is often achieved by transfecting cancer cells with a plasmid containing the c-FLIP gene.
| Cell Line | Chemotherapeutic Agent | c-FLIP Modulation | Change in IC50 | Fold Change in Apoptosis | Reference |
| HCT116 (Colorectal) | 5-Fluorouracil | c-FLIPL Overexpression | Increase | Decrease | [7] |
| HCT116 (Colorectal) | Oxaliplatin | c-FLIPL Overexpression | Increase | Decrease | [7] |
| HCT116 (Colorectal) | Irinotecan | c-FLIPL Overexpression | Increase | Decrease | [7] |
| MCF-7 (Breast) | Paclitaxel (B517696) | c-FLIP Overexpression | Increase | Decrease | [9] |
| MDA-MB-231 (Breast) | Doxorubicin | c-FLIP Overexpression | Increase | Decrease |
Alternative Strategies: Small Molecule Inhibitors of c-FLIP
Beyond genetic manipulation, a promising avenue for targeting c-FLIP is the development of small molecule inhibitors. These compounds offer a more direct and potentially translatable therapeutic approach. Research in this area is ongoing, with several compounds identified through in silico screening and cellular assays.
| Inhibitor | Target Domain | Mechanism of Action | Efficacy | Reference |
| Molecule 1, 3, 4, 9 | DED2 | Prevents FADD/c-FLIP interaction | Restores TRAIL-induced apoptosis in c-FLIP overexpressing cells | [10][11] |
| OH14 | DED1 | Disrupts c-FLIP interaction with the DISC | Sensitizes breast cancer cells to TRAIL | [1] |
| ML327 | Indirect | Downregulates c-FLIPS mRNA | Sensitizes carcinoma cells to TRAIL | [5] |
Experimental Protocols
To facilitate the replication and validation of these findings, detailed protocols for the key experiments are provided below.
c-FLIP siRNA Transfection Protocol
This protocol outlines a general procedure for the transient knockdown of c-FLIP expression in cancer cell lines.
Materials:
-
Target-specific c-FLIP siRNA and non-targeting control siRNA (20 µM stock)
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Serum-free culture medium (e.g., Opti-MEM)
-
Complete culture medium
-
6-well plates
-
Cancer cell line of interest
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.[12]
-
Preparation of siRNA-Lipid Complexes:
-
In a sterile tube, dilute 2-8 µl of c-FLIP siRNA duplex (20-80 pmols) into 100 µl of serum-free medium.[12]
-
In a separate sterile tube, dilute 2-8 µl of transfection reagent into 100 µl of serum-free medium.[12]
-
Combine the diluted siRNA and diluted transfection reagent. Mix gently by pipetting and incubate for 15-45 minutes at room temperature.[12]
-
-
Transfection:
-
Incubation: Incubate the cells for 5-7 hours at 37°C in a CO2 incubator.[12]
-
Post-Transfection: After the incubation period, add 1 ml of complete medium containing 2x the normal serum and antibiotic concentration.
-
Analysis: Analyze gene knockdown and perform subsequent assays (e.g., Western blot, chemosensitivity assays) 24-72 hours post-transfection.
c-FLIP Plasmid Transfection Protocol
This protocol provides a general method for overexpressing c-FLIP in cancer cells using a plasmid vector.
Materials:
-
c-FLIP expression plasmid and empty vector control plasmid
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Serum-free culture medium (e.g., Opti-MEM)
-
Complete culture medium
-
6-well plates
-
Cancer cell line of interest
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate to reach 70-90% confluency at the time of transfection.
-
Preparation of DNA-Lipid Complexes:
-
In a sterile tube, dilute 1-2.5 µg of plasmid DNA into serum-free medium.
-
In a separate sterile tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions.
-
Combine the diluted DNA and diluted transfection reagent. Mix gently and incubate for 15-20 minutes at room temperature.
-
-
Transfection:
-
Add the DNA-lipid complex mixture dropwise to the cells.
-
Gently rock the plate to mix.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator.
-
Post-Transfection: Change the medium 18-24 hours after transfection.[13]
-
Analysis: Analyze protein overexpression and perform subsequent assays 48-72 hours post-transfection.
Western Blot for c-FLIP Detection
This protocol is for the detection and quantification of c-FLIP protein levels.
Materials:
-
Cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against c-FLIP
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation.[8]
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-c-FLIP antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[14]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Detection: Wash the membrane again three times with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.[15]
Caspase-3/7 Activity Assay
This assay measures the activity of key executioner caspases to quantify apoptosis.
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega) or similar kit
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Plating and Treatment: Plate cells in a 96-well plate and treat with chemotherapeutic agents as required.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay:
-
Allow the plate and reagent to equilibrate to room temperature.
-
Add 100 µl of Caspase-Glo® 3/7 Reagent to each well.[10]
-
Mix gently on a plate shaker for 30 seconds.
-
-
Incubation: Incubate the plate at room temperature for 1-3 hours.
-
Measurement: Measure the luminescence using a luminometer.[10] The luminescent signal is proportional to the amount of caspase activity.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Plating and Treatment: Seed cells in a 96-well plate and treat with various concentrations of the chemotherapeutic agent for the desired duration.
-
MTT Addition: Add 10 µl of MTT solution to each well.[6]
-
Incubation: Incubate the plate at 37°C for 1-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.[6]
-
Solubilization: Add 100 µl of solubilization solution to each well to dissolve the formazan crystals.[6]
-
Measurement: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.[6] The absorbance is directly proportional to the number of viable cells.
Visualizing the Pathways and Workflows
To better understand the complex interactions and experimental processes, the following diagrams have been generated using Graphviz.
Caption: c-FLIP's role in inhibiting the extrinsic apoptosis pathway.
Caption: A typical experimental workflow to validate c-FLIP's role.
Conclusion
The evidence strongly supports a critical role for c-FLIP in mediating chemotherapy resistance across a multitude of cancer types. By inhibiting apoptosis, c-FLIP allows cancer cells to survive the onslaught of cytotoxic drugs. The experimental approaches outlined in this guide provide a robust framework for researchers to investigate and validate this phenomenon. The development of strategies to counteract c-FLIP's anti-apoptotic function, whether through siRNA, shRNA, or small molecule inhibitors, holds immense promise for overcoming chemoresistance and improving patient outcomes. Further research into the nuances of c-FLIP isoform-specific functions and the development of more potent and selective inhibitors will be crucial in translating these findings into effective clinical therapies.
References
- 1. biorxiv.org [biorxiv.org]
- 2. The Identification of New c-FLIP Inhibitors for Restoring Apoptosis in TRAIL-Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative high-throughput efficacy profiling of approved oncology drugs in inflammatory breast cancer models of acquired drug resistance and re-sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cFLIP critically modulates apoptotic resistance in epithelial-to-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Roles of c-FLIP in Apoptosis, Necroptosis, and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Differential effect of anti-apoptotic genes Bcl-xL and c-FLIP on sensitivity of MCF-7 breast cancer cells to paclitaxel and docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Identification of New c-FLIP Inhibitors for Restoring Apoptosis in TRAIL-Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. addgene.org [addgene.org]
- 14. researchgate.net [researchgate.net]
- 15. Guidelines for transfection of siRNA [qiagen.com]
A Comparative Guide to the Efficacy of c-FLIP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Cellular FLICE-like inhibitory protein (c-FLIP) is a master regulator of apoptosis, or programmed cell death. Its overexpression in various cancers is a key mechanism of therapeutic resistance. Consequently, inhibiting c-FLIP has emerged as a promising strategy to sensitize cancer cells to apoptotic stimuli. This guide provides a comparative analysis of the efficacy of different classes of c-FLIP inhibitors, supported by experimental data and detailed protocols to aid in the design and interpretation of research in this critical area of drug development.
The Role of c-FLIP in Apoptosis and its Inhibition
c-FLIP is a crucial anti-apoptotic protein that structurally resembles procaspase-8 but lacks enzymatic activity. It exists in several splice variants, with the long (c-FLIPL) and short (c-FLIPS) isoforms being the most studied.[1] c-FLIP exerts its anti-apoptotic function by binding to the Death-Inducing Signaling Complex (DISC), thereby preventing the activation of procaspase-8 and blocking the extrinsic apoptosis pathway initiated by death receptors like TRAIL-R1/R2, Fas, and TNF-R.[1][2] The inhibition of c-FLIP, either by reducing its expression or by directly targeting its protein-protein interactions, can restore the apoptotic signaling cascade, making it a valuable target in cancer therapy.[1][2]
This guide will compare two major strategies for c-FLIP inhibition: genetic inhibitors (siRNA and antisense oligonucleotides) and small molecule inhibitors.
Quantitative Comparison of c-FLIP Inhibitor Efficacy
The following tables summarize quantitative data on the efficacy of various c-FLIP inhibitors from different studies. It is important to note that direct head-to-head comparisons in the same experimental systems are limited, and thus the data should be interpreted within the context of the specific cell lines and conditions used in each study.
Table 1: Efficacy of Small Molecule c-FLIP Inhibitors in Sensitizing Cancer Cells to TRAIL-induced Apoptosis
| Inhibitor | Cell Line | Concentration | % Apoptosis (Inhibitor + TRAIL) | Fold Increase in Apoptosis vs. TRAIL alone | Reference |
| Molecule 1 | H1703 (Lung Cancer) | 500 µM | ≥ 30% | Not specified | [2] |
| Molecule 3 | H1703 (Lung Cancer) | 500 µM | ≥ 30% | Not specified | [2] |
| Molecule 4 | H1703 (Lung Cancer) | 500 µM | ≥ 30% | Not specified | [2] |
| Molecule 9 | H1703 (Lung Cancer) | 500 µM | ≥ 30% | Not specified | [2] |
| OH14 | MCF7 (Breast Cancer) | 100 µM | Not specified (Significant impairment of viability) | Not specified | [3] |
| FLIPinBγ | HT29 (Colon Cancer) | 20 µM | Not specified (Enhanced caspase activity) | Not specified |
Note: The small molecules 1, 3, 4, and 9 were identified through an in silico screen and their structures are not publicly disclosed in the referenced study.
Table 2: Efficacy of Genetic c-FLIP Inhibitors in Sensitizing Cancer Cells to TRAIL-induced Apoptosis
| Inhibitor | Cell Line | Transfection Conditions | % Apoptosis (Inhibitor + TRAIL) | Fold Increase in Apoptosis vs. TRAIL alone | Reference |
| c-FLIP siRNA | HepG2 (Liver Cancer) | Not specified | ~45% (assessed by MTT) | ~2.5-fold | [4] |
| c-FLIP siRNA | BT474 (Breast Cancer) | 100 nM | Not specified (Inhibited mammosphere formation) | Not specified | [5] |
| c-FLIP siRNA | MDA-MB-231 (Breast Cancer) | 100 nM | Not specified (Inhibited mammosphere formation) | Not specified | [5] |
| Antisense Oligonucleotide | NSCLC cell lines | Not specified | Not specified (Enhanced chemo-induced apoptosis) | Not specified |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms and methodologies discussed, the following diagrams illustrate the c-FLIP signaling pathway and a general workflow for evaluating c-FLIP inhibitors.
Caption: c-FLIP inhibits apoptosis by preventing procaspase-8 activation at the DISC.
Caption: A general workflow for assessing the efficacy of c-FLIP inhibitors.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of c-FLIP inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., HepG2)
-
96-well plates
-
c-FLIP inhibitor (and vehicle control)
-
TRAIL (or other apoptotic stimulus)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.
-
Treat the cells with the c-FLIP inhibitor at various concentrations for a predetermined time (e.g., 24 hours). Include a vehicle-only control.
-
Following inhibitor treatment, add TRAIL (e.g., 20 ng/mL) and incubate for an additional 16 hours.[4]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate until the formazan (B1609692) crystals are fully dissolved.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V Staining)
This assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Harvest cells after treatment with the c-FLIP inhibitor and/or TRAIL.
-
Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be both Annexin V and PI positive.
Western Blot Analysis for c-FLIP, Caspase-8, and Cleaved PARP
This technique is used to detect changes in the protein levels of c-FLIP and the activation of the apoptotic cascade.
Materials:
-
Cell lysates from treated and untreated cells
-
RIPA lysis buffer with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-c-FLIP, anti-caspase-8, anti-cleaved PARP, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent and imaging system
Protocol:
-
Lyse cells in ice-cold RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended dilutions: anti-c-FLIP (e.g., 1:1000), anti-caspase-8 (e.g., 1:1000), anti-cleaved PARP (e.g., 1:1000).
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize protein bands using an ECL detection system. A decrease in c-FLIP levels and an increase in cleaved caspase-8 and cleaved PARP indicate successful inhibition and apoptosis induction.
Co-Immunoprecipitation (Co-IP) for DISC Analysis
This method is used to study the protein interactions within the DISC and to determine if c-FLIP inhibitors prevent the association of c-FLIP with the complex.
Materials:
-
Cell lysates from treated and untreated cells (use a non-denaturing lysis buffer like IP-Lysis Buffer)
-
Antibody for immunoprecipitation (e.g., anti-His tag for His-tagged TRAIL, or anti-FADD)[6]
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Wash buffer (e.g., IP-Lysis Buffer)
-
Elution buffer (e.g., Laemmli sample buffer)
-
Western blot reagents (as listed above)
Protocol:
-
Pre-treat cells with the c-FLIP inhibitor (e.g., 500 µM of a small molecule inhibitor for 2 hours) and then stimulate with His-tagged TRAIL (e.g., 1 µg/mL for 20 minutes) to induce DISC formation.[6]
-
Lyse cells in a non-denaturing IP-Lysis Buffer.
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-His) overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
Wash the beads three to five times with cold wash buffer to remove non-specific binding.
-
Elute the proteins from the beads by boiling in Laemmli sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against DISC components such as FADD, procaspase-8, and c-FLIP. A decrease in the amount of c-FLIP co-immunoprecipitated with the DISC in inhibitor-treated samples indicates successful disruption of the complex.[7]
Conclusion
The inhibition of c-FLIP presents a compelling therapeutic strategy for overcoming apoptosis resistance in cancer. Both genetic and small molecule inhibitors have demonstrated efficacy in sensitizing cancer cells to TRAIL-induced apoptosis. While siRNAs offer high specificity in downregulating c-FLIP expression, small molecule inhibitors provide a more direct and potentially more translatable approach for clinical development. The quantitative data, though not from direct comparative studies, suggests that both approaches can achieve significant pro-apoptotic effects. The choice of inhibitor will depend on the specific research question, with siRNAs being invaluable for target validation and small molecules holding promise for therapeutic intervention. The detailed experimental protocols provided in this guide offer a robust framework for the continued investigation and comparison of novel c-FLIP inhibitors.
References
- 1. Targeting the Anti-Apoptotic Protein c-FLIP for Cancer Therapy [mdpi.com]
- 2. The Identification of New c-FLIP Inhibitors for Restoring Apoptosis in TRAIL-Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Suppression of apoptosis inhibitor c-FLIP selectively eliminates breast cancer stem cell activity in response to the anti-cancer agent, TRAIL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chairecosmetologie.agroparistech.fr [chairecosmetologie.agroparistech.fr]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Interaction of c-FLIP with Key Signaling Proteins
For Researchers, Scientists, and Drug Development Professionals
Cellular FLICE-like inhibitory protein (c-FLIP) is a critical regulator of apoptosis and other cellular signaling pathways. Its function is intricately tied to its interactions with a host of other proteins. Understanding the nuances of these interactions is paramount for developing novel therapeutic strategies that target pathways dysregulated in various diseases, including cancer and autoimmune disorders. This guide provides a comparative analysis of c-FLIP's interactions with key signaling partners, supported by experimental data and detailed methodologies.
Comparative Analysis of c-FLIP Interactions
The interaction of c-FLIP with other signaling proteins is a dynamic process, influenced by the specific c-FLIP isoform, post-translational modifications, and the cellular context. Below is a summary of key interactions and the experimental evidence supporting them.
| Interacting Protein | c-FLIP Isoform(s) | Experimental Evidence | Interaction Details and Significance |
| FADD (Fas-Associated Death Domain) | c-FLIPL, c-FLIPS, c-FLIPR | Co-immunoprecipitation, Yeast Two-Hybrid, FRET, In silico modeling | c-FLIP isoforms bind to the Death Effector Domain (DED) of FADD, which is a critical step in the formation of the Death-Inducing Signaling Complex (DISC). This interaction can either inhibit or, in the case of c-FLIPL at low concentrations, promote procaspase-8 activation.[1][2][3] The DED of FADD has been shown to dock at the interface between the DED1 and DED2 of c-FLIP.[2] |
| Procaspase-8 | c-FLIPL, c-FLIPS | Co-immunoprecipitation, In vitro reconstitution assays, FRET | c-FLIPL and c-FLIPS heterodimerize with procaspase-8 via their tandem DEDs.[4][5][6] This interaction is central to the regulation of apoptosis. The c-FLIPL/procaspase-8 heterodimer possesses limited catalytic activity, leading to the cleavage of specific substrates, including RIPK1, and can promote cell survival.[4][5] In contrast, the c-FLIPS/procaspase-8 heterodimer is catalytically inactive and potently inhibits apoptosis.[6] |
| TRAF2 (TNF Receptor-Associated Factor 2) | c-FLIPL, p43-FLIP | Co-immunoprecipitation, Yeast Two-Hybrid | The caspase-like domain of c-FLIPL and its cleavage product, p43-FLIP, interact with TRAF2.[1] This interaction is crucial for the activation of the NF-κB signaling pathway.[1] The formation of a tertiary complex involving FLIP(p43), caspase-8, and TRAF2 is a prerequisite for NF-κB activation.[1] |
| RIPK1 (Receptor-Interacting Protein Kinase 1) | c-FLIPL, p43-FLIP | Co-immunoprecipitation | The p43 cleavage product of c-FLIPL is more efficient at recruiting RIPK1 than the full-length protein, leading to robust NF-κB activation.[1] The interaction between c-FLIPL and RIPK1 is also implicated in the regulation of necroptosis.[5] |
| IKK Complex (IκB Kinase Complex) / NEMO (IKKγ) | p22-FLIP | Co-immunoprecipitation | The N-terminal cleavage product of c-FLIP, p22-FLIP, directly interacts with the IKK complex, specifically with the regulatory subunit NEMO (IKKγ), to induce NF-κB activation.[7] |
| MKK7 (MAP Kinase Kinase 7) | c-FLIPL | Co-immunoprecipitation | c-FLIPL directly interacts with the JNK activator MKK7 in a TNFα-dependent manner.[1][8] This interaction inhibits the binding of upstream kinases like MEKK1, ASK1, and TAK1 to MKK7, thereby suppressing the JNK signaling pathway.[1][8] |
| TAK1 (Transforming growth factor-β-Activated Kinase 1) | c-FLIPL | Implied, functional studies | While a direct binding affinity has not been quantified, functional studies suggest an interaction. TAK1 is required for the NF-κB-dependent induction of c-FLIPL, creating a feedback loop that promotes cell survival.[9] |
Signaling Pathway Diagrams
The following diagrams illustrate the central role of c-FLIP in modulating key signaling pathways.
Experimental Workflows and Protocols
Accurate assessment of protein-protein interactions is fundamental to understanding their biological significance. Below are detailed protocols for commonly used techniques to study c-FLIP interactions.
Co-Immunoprecipitation (Co-IP)
Co-IP is used to identify and validate in vivo protein-protein interactions.
References
- 1. An antiapoptotic protein, c-FLIPL, directly binds to MKK7 and inhibits the JNK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. c-FLIPL is a dual function regulator for caspase-8 activation and CD95-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. c-FLIPS reduces activation of caspase and NF-κB pathways and decreases T cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Interaction Studies Using Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An antiapoptotic protein, c-FLIPL, directly binds to MKK7 and inhibits the JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
c-FLIP Expression: A Comparative Analysis Across Diverse Cancer Types
For Immediate Release
A comprehensive analysis of cellular FLICE-like inhibitory protein (c-FLIP) expression across a spectrum of cancer types reveals its widespread upregulation and underscores its role as a critical anti-apoptotic regulator and a factor in therapeutic resistance. This guide provides a comparative overview of c-FLIP expression levels, details the experimental protocols for its detection, and illustrates its central role in cell death signaling pathways, offering valuable insights for researchers, scientists, and drug development professionals.
Comparative Expression of c-FLIP in Various Cancers
c-FLIP, a master regulator of apoptosis, is frequently overexpressed in a multitude of human cancers, a phenomenon often linked with poor prognosis and resistance to chemotherapy.[1] The expression of its main isoforms, c-FLIP long (c-FLIPL) and c-FLIP short (c-FLIPS), can vary among different tumor types.[1] Below is a summary of c-FLIP expression across several cancers, as determined by immunohistochemistry (IHC), a common technique to assess protein expression in tissue samples.
| Cancer Type | c-FLIP Expression Level | Key Findings |
| Bladder Cancer | 81% of urothelial carcinomas show positive immunostaining. | Expression of c-FLIP increases with advancing tumor stage and is an independent prognostic factor for adverse outcomes. |
| Cervical Cancer | Intense expression in 82.1% of squamous cell carcinomas. | c-FLIP expression correlates with the grade of the lesion, increasing from 12.5% in normal tissue to high levels in cancerous tissue. |
| Gastric Cancer | 57.1% of cases demonstrate positive expression. | Increased c-FLIP expression is associated with tumor cell proliferation.[2] |
| Hodgkin's Lymphoma | Over 90% of cases show c-FLIP expression. | High c-FLIP levels are a prominent feature in Hodgkin's lymphoma. |
| Diffuse Large B-cell Lymphoma | 44% of cases are positive for c-FLIP expression. | c-FLIP expression is observed in a significant subset of this lymphoma type. |
| Ovarian Cancer | Approximately 40% of patients exhibit high levels of c-FLIPL.[3][4] | High c-FLIPL expression is an independent prognostic factor for poor outcomes in epithelial ovarian cancer.[5][6][7] |
| Pancreatic Cancer | Overexpressed in pancreatic ductal adenocarcinomas and their precursor lesions (PanINs). | Normal pancreatic ducts are consistently negative for c-FLIP, highlighting its role in tumor development. |
| Prostate Cancer | Increased expression in high-grade prostatic intra-epithelial neoplasia (HGPIN) and prostate cancer. | c-FLIP levels are elevated compared to normal prostate epithelium. |
| Malignant Melanoma | Increased expression compared with benign nevi.[2][3] | c-FLIP expression is linked to more aggressive histological types and Clark level, serving as a useful prognostic marker.[1][2][3] |
| Glioblastoma | Frequently upregulated. | Overexpression of c-FLIP, particularly the c-FLIPS isoform, contributes to resistance to apoptosis-inducing therapies like TRAIL.[1][8] |
Signaling Pathways and Experimental Workflows
To understand the functional context of c-FLIP and the methodologies used to study its expression, the following diagrams illustrate a key signaling pathway involving c-FLIP and a typical experimental workflow for its quantification.
Caption: c-FLIP inhibits apoptosis by preventing the activation of pro-caspase-8 at the DISC.
Caption: A typical workflow for quantifying c-FLIP protein expression using Western blotting.
Experimental Protocols
Accurate and reproducible quantification of c-FLIP expression is paramount for comparative studies. Below are detailed methodologies for three key experimental techniques used to assess c-FLIP at the protein and mRNA levels.
Western Blotting for c-FLIP Protein Detection
Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture.
1. Sample Preparation:
-
Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors on ice.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
2. SDS-PAGE:
-
Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
Load the samples onto a polyacrylamide gel (e.g., 10-12%) along with a molecular weight marker.
-
Perform electrophoresis to separate proteins based on their size.
3. Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane. This can be done using a wet or semi-dry transfer system.
4. Immunodetection:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for c-FLIP (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (that recognizes the primary antibody) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
5. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Immunohistochemistry (IHC) for c-FLIP Localization in Tissues
IHC allows for the visualization of c-FLIP protein expression within the context of tissue architecture.
1. Tissue Preparation:
-
Fix tissue samples in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-5 µm thick sections and mount them on positively charged slides.
2. Deparaffinization and Rehydration:
-
Deparaffinize the slides in xylene.
-
Rehydrate through a graded series of ethanol (B145695) to water.
3. Antigen Retrieval:
-
Perform heat-induced epitope retrieval to unmask the antigen. This is often done by boiling the slides in a citrate (B86180) buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).
4. Staining:
-
Block endogenous peroxidase activity with a 3% hydrogen peroxide solution.
-
Block non-specific protein binding using a blocking serum.
-
Incubate the slides with the primary anti-c-FLIP antibody at an optimized dilution overnight at 4°C.
-
Wash with a buffer solution (e.g., PBS or TBS).
-
Apply a biotinylated secondary antibody, followed by a streptavidin-HRP conjugate.
-
Develop the signal with a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.
5. Counterstaining and Mounting:
-
Counterstain the sections with hematoxylin (B73222) to visualize cell nuclei.
-
Dehydrate the slides and mount with a permanent mounting medium.
6. Analysis:
-
Examine the slides under a microscope to assess the intensity and localization (e.g., cytoplasmic, nuclear) of c-FLIP staining. A scoring system that considers both the percentage of positive cells and the staining intensity is often used for semi-quantitative analysis.
RT-qPCR for c-FLIP mRNA Quantification
Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is a sensitive method to measure the amount of c-FLIP mRNA.
1. RNA Extraction:
-
Isolate total RNA from cells or tissues using a suitable method (e.g., TRIzol or a column-based kit).
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by checking for intact ribosomal RNA bands on an agarose (B213101) gel.
2. Reverse Transcription (cDNA Synthesis):
-
Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
3. Quantitative PCR (qPCR):
-
Prepare a reaction mixture containing the cDNA template, forward and reverse primers specific for the c-FLIP gene, and a fluorescent DNA-binding dye (e.g., SYBR Green) or a target-specific probe (e.g., TaqMan).
-
Perform the qPCR reaction in a real-time PCR cycler. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
4. Data Analysis:
-
The qPCR instrument measures the fluorescence at each cycle, and the cycle at which the fluorescence crosses a threshold (the Ct value) is determined.
-
The relative expression of c-FLIP mRNA is calculated using the ΔΔCt method, normalizing the Ct value of c-FLIP to that of a stably expressed housekeeping gene (e.g., GAPDH, ACTB) and comparing it to a control sample.
This comparative guide highlights the significance of c-FLIP as a prognostic biomarker and a potential therapeutic target in a wide array of cancers. The provided methodologies offer a standardized framework for its further investigation in both basic and clinical research settings.
References
- 1. c-FLIP, a Novel Biomarker for Cancer Prognosis, Immunosuppression, Alzheimer’s Disease, Chronic Obstructive Pulmonary Disease (COPD), and a Rationale Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression of c-FLIP in malignant melanoma, and its relationship with the clinicopathological features of the disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. The role of c-FLIP(L) in ovarian cancer: chaperoning tumor cells from immunosurveillance and increasing their invasive potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. c-FLIPL expression defines two ovarian cancer patient subsets and is a prognostic factor of adverse outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A New Prognostic Classification May Help Clinical Decision-Making in Glioblastoma [cancer.osu.edu]
- 8. Roles of c-FLIP in Apoptosis, Necroptosis, and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Standard Operating Procedure: Proper Disposal of FliP Protein
Disclaimer: As no specific Safety Data Sheet (SDS) for "FliP protein" is publicly available, this guidance is based on established precautionary principles for handling novel recombinant proteins with unknown biological activity and potential hazards. A thorough, site-specific risk assessment must be conducted by qualified personnel before commencing any work.
This document provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and the environment. The procedures outlined below are based on general best practices for handling and disposing of recombinant protein waste.
Essential Safety Precautions
All personnel must adhere to universal precautions and handle this compound as a potentially hazardous biological substance.[1] Direct contact with skin, eyes, and mucous membranes, as well as inhalation and ingestion, must be strictly avoided.[1][2] The minimum personal protective equipment (PPE) and handling procedures are outlined below.
Personal Protective Equipment (PPE) Summary
| Protection Type | Required PPE | Specifications & Rationale |
| Torso Protection | Laboratory Coat | Must be buttoned and long-sleeved to protect clothing and skin from potential splashes and spills.[1] |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact. Double-gloving is recommended for prolonged handling or higher concentrations. Gloves must be removed immediately after contact with the protein solution, and hands should be washed.[1] |
| Eye & Face Protection | Safety Glasses with Side Shields | Minimum requirement to protect against flying particles and incidental splashes.[1] |
| Face Shield (in addition to safety glasses) | Required when there is a significant splash hazard, such as when handling large volumes or during vigorous mixing.[1] |
Disposal Procedures for this compound Waste
All materials that have come into contact with this compound, including liquid solutions, contaminated labware, and PPE, must be decontaminated prior to disposal.
Liquid Waste Disposal
Liquid waste containing this compound, such as buffers, cell lysates, and chromatography fractions, must be chemically decontaminated.
Experimental Protocol: Chemical Decontamination of Liquid Waste
-
Collection: Collect all liquid waste containing this compound in a clearly labeled, leak-proof container.
-
Decontamination: Add a sufficient volume of fresh bleach to the liquid waste to achieve a final concentration of 10% bleach.[3]
-
Incubation: Gently mix the solution and allow it to sit for a minimum of 30 minutes to ensure complete inactivation of the protein.[3]
-
Disposal: After the 30-minute incubation period, the decontaminated liquid waste may be disposed of down the sink with copious amounts of water, in accordance with local regulations.[3]
-
Hazardous Chemical or Radioactive Compound: If the liquid waste also contains a hazardous chemical or radioactive compound, contact your institution's Environmental Health and Safety (EH&S) department for specific disposal instructions.[3]
Solid Waste Disposal
Solid waste includes all consumables and equipment that have come into direct contact with the this compound. This includes, but is not limited to, pipette tips, microcentrifuge tubes, gloves, and culture dishes.
Experimental Protocol: Decontamination and Disposal of Solid Waste
-
Segregation: All solid waste that has been in contact with this compound is considered biologically contaminated waste.[1] These items should be collected in a designated biohazard bag.[4]
-
Decontamination: The primary method for decontaminating solid biohazardous waste is by autoclaving.[5]
-
Place the sealed biohazard bag in a secondary, leak-proof, and autoclavable container.
-
Transport the container to the autoclave facility using a designated cart.
-
Autoclave the waste following your institution's standard operating procedures for sterilizing biohazardous materials.
-
-
Final Disposal:
-
After autoclaving, the decontaminated waste can typically be disposed of in the regular trash. Some institutions may require that autoclaved waste in red or orange biohazard bags be placed in special containers for pickup by a licensed waste disposal service.[5]
-
Alternatively, the untreated, sealed biohazard bag can be placed in a designated collection bin for pickup by a licensed medical waste disposal service for final treatment, which is typically incineration or autoclaving.[1]
-
Quantitative Data for Disposal Procedures
| Parameter | Value | Rationale/Reference |
| Bleach Concentration for Liquid Waste Decontamination | 10% final concentration | Standard effective concentration for deactivating biological materials.[3] |
| Minimum Contact Time for Bleach Decontamination | 30 minutes | Ensures sufficient time for the bleach to inactivate the recombinant protein.[3] |
Visualizing the Disposal Workflow
The following diagrams illustrate the key decision points and pathways for the proper disposal of this compound waste.
Caption: Disposal pathways for this compound waste.
References
Essential Safety and Operational Guide for Handling FliP Protein
This document provides crucial safety and logistical information for the handling and disposal of the FliP protein in a laboratory setting. The following procedures are based on standard safety protocols for handling recombinant proteins and are intended to ensure the safety of laboratory personnel and the integrity of the research environment. As the specific hazards of this compound are not extensively documented, a precautionary approach is recommended, treating it as a potentially hazardous biological substance.[1] A thorough risk assessment should be conducted by qualified personnel before commencing any work.[1][2]
Personal Protective Equipment (PPE)
The minimum required PPE for handling this compound is summarized in the table below. This may need to be escalated based on a site-specific risk assessment.[1]
| Protection Type | Required PPE | Specifications & Rationale |
| Torso Protection | Laboratory Coat | A buttoned, long-sleeved lab coat is essential to protect clothing and skin from potential splashes and spills.[1][2][3] |
| Hand Protection | Disposable Nitrile Gloves | Nitrile gloves provide a barrier against skin contact with the protein solution.[2][4] For prolonged handling or higher concentrations, double-gloving is recommended.[1] |
| Eye & Face Protection | Safety Glasses with Side Shields | This is the minimum requirement to protect the eyes from potential splashes or aerosols.[1][2] |
| Face Shield (in addition to safety glasses) | A face shield is required when there is a significant splash hazard, such as when handling large volumes or during vigorous mixing.[1][3] |
Operational Plan: Handling this compound
1. Pre-Handling Preparation:
-
Documentation: Before starting any procedure, ensure you have read and understood this safety guide and any relevant institutional safety protocols.
-
Area Preparation: Designate a specific work area for handling the this compound. Disinfect the work surface with a suitable disinfectant, such as 70% ethanol (B145695) or a 10% bleach solution, both before and after work.[2][5]
-
PPE: Don the appropriate PPE as outlined in the table above.[1]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible.
2. Handling Procedures:
-
Reconstitution: If the protein is lyophilized, perform the reconstitution in a controlled environment, such as a biological safety cabinet, to minimize aerosol generation.[1]
-
Pipetting: Use appropriate pipetting techniques to avoid creating aerosols. Never pipette by mouth.[2]
-
General Hygiene: Do not eat, drink, or apply cosmetics in the laboratory.[2] Wash hands thoroughly with disinfectant soap after handling the protein and before leaving the laboratory.[2][5]
-
Storage: Store the this compound solution as recommended, typically at -20°C or -80°C for long-term storage, to maintain its stability.[2][6] Avoid repeated freeze-thaw cycles.[2][6]
3. Post-Handling Cleanup:
-
Decontamination: Decontaminate the work surface with 70% ethanol or a 10% bleach solution.[2]
-
Waste Disposal: Dispose of all contaminated materials according to the disposal plan outlined below.
-
PPE Removal: Remove gloves and lab coat before leaving the work area to prevent cross-contamination.[7]
Spill Response Protocol
In the event of a spill, follow these steps:
-
Alert Personnel: Immediately notify others in the vicinity.[2]
-
Containment: Cover the spill with absorbent material.[2]
-
Disinfection: Apply a 10% bleach solution or another appropriate disinfectant to the spill area and allow for adequate contact time.[2][8]
-
Cleanup: While wearing appropriate PPE, clean up the spill using absorbent materials and dispose of them as biological waste.[2]
-
Final Decontamination: Thoroughly wash the spill area again with disinfectant.[2][5]
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental release and ensure laboratory safety.
-
Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, leak-proof container.[1] Decontaminate the liquid waste by adding a 10% bleach solution and allowing it to sit for at least 30 minutes before disposing it down the sanitary sewer, followed by flushing with ample water.[2]
-
Solid Waste (Non-Sharps): All consumables that have come into contact with the protein, such as pipette tips, tubes, and gloves, should be collected in a biohazard bag.[1][2] These bags should be autoclaved before being disposed of with regular laboratory waste.[5]
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container to prevent accidental punctures.
Experimental Protocol: Protein Stability Assessment
To ensure the integrity of the this compound during storage and experimentation, its stability can be assessed using the following protocol:
-
Aliquot Preparation: Prepare multiple small aliquots of the protein solution to avoid repeated freeze-thaw cycles of the main stock.[2]
-
Condition Testing: Subject the aliquots to various conditions, such as storage at 4°C, -20°C, and -80°C, and a series of freeze-thaw cycles.[1]
-
Time Points: At designated time points (e.g., 1 week, 1 month, 3 months), retrieve an aliquot from each condition.
-
Analysis: Assess the protein's structural integrity using methods like SDS-PAGE to check for degradation and dynamic light scattering to detect aggregation.[1] A relevant functional assay should also be performed to determine if the protein retains its biological activity.[1]
Visualizing the Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. westlab.com.au [westlab.com.au]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. sciencebuddies.org [sciencebuddies.org]
- 6. shop.reactionbiology.com [shop.reactionbiology.com]
- 7. Personal Protective Equipment (PPE) – AFNS Safety [afns-safety.ualberta.ca]
- 8. resources.amsbio.com [resources.amsbio.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
